molecular formula C8H13N3O2 B1330871 N,N-Dimethyl-L-histidine CAS No. 24940-57-6

N,N-Dimethyl-L-histidine

Cat. No.: B1330871
CAS No.: 24940-57-6
M. Wt: 183.21 g/mol
InChI Key: IMOBSLOLPCWZKQ-ZETCQYMHSA-N
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Description

N(alpha),N(alpha)-dimethyl-L-histidine is the N(alpha),N(alpha)-dimethyl derivative of L-histidine. It has a role as a fungal metabolite. It is a tautomer of a N(alpha),N(alpha)-dimethyl-L-histidine zwitterion.

Properties

IUPAC Name

(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOBSLOLPCWZKQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947821
Record name N,N-Dimethylhistidine
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24940-57-6
Record name N,N-Dimethyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24940-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024940576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the biological significance of N,N-Dimethyl-L-histidine?

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Histidine

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A Technical Guide to the Fungal Biosynthesis of Hercynine, the Precursor to Ergothioneine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Fungal Path to a Unique Antioxidant

In the intricate metabolic landscape of fungi, the biosynthesis of the potent antioxidant ergothioneine (EGT) stands out as a streamlined and efficient pathway.[1] A critical intermediate in this pathway is the trimethylated form of L-histidine, known as hercynine (Nα,Nα,Nα-trimethyl-L-histidine).[2] While the user's query specified N,N-Dimethyl-L-histidine, the current body of scientific literature firmly establishes hercynine as the key methylated histidine derivative in the fungal EGT biosynthetic pathway.[2][3] This guide provides an in-depth technical exploration of the fungal biosynthesis of hercynine and its subsequent conversion to ergothioneine, a molecule of significant interest for its cytoprotective properties.[1]

Fungi, along with certain bacteria, are primary producers of ergothioneine in the biosphere.[1] The fungal pathway is notably more concise than its bacterial counterpart, typically requiring only two key enzymes.[4][5] This efficiency makes fungal systems attractive models for both fundamental research and potential biotechnological production of ergothioneine. This guide will delve into the core biochemistry of this pathway, the enzymes that drive it, its genetic regulation, and the experimental protocols necessary for its study.

The Fungal Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The fungal biosynthesis of ergothioneine from L-histidine is a direct, two-step enzymatic process, with hercynine as the central intermediate.[5] This pathway is distinct from the more complex five-gene (egtA-E) pathway found in mycobacteria.[4] The fungal pathway's key advantage lies in its use of L-cysteine directly as a sulfur donor, bypassing the need for γ-glutamylcysteine and thus avoiding competition with glutathione synthesis.[4][6]

The two primary enzymes involved are:

  • Egt1: A bifunctional enzyme possessing both histidine methyltransferase and sulfoxide synthase activity.[5][7]

  • Egt2: A C-S lyase that catalyzes the final step to produce ergothioneine.[3][5]

The overall reaction can be summarized as follows: L-Histidine + 3 S-Adenosylmethionine (SAM) + L-Cysteine + O₂ → Hercynine → Hercynylcysteine Sulfoxide → Ergothioneine + Pyruvate + Ammonia

Fungal_Ergothioneine_Biosynthesis cluster_step1 Step 1: Hercynine Formation & Sulfoxidation cluster_step2 Step 2: Ergothioneine Formation L-Histidine L-Histidine Hercynine Hercynine (Nα,Nα,Nα-trimethyl-L-histidine) L-Histidine->Hercynine Methyltransferase domain SAM 3 S-Adenosylmethionine Egt1 Egt1 SAM->Egt1 Hercynylcysteine_Sulfoxide Hercynylcysteine Sulfoxide Hercynine->Hercynylcysteine_Sulfoxide Sulfoxide Synthase domain L-Cysteine L-Cysteine L-Cysteine->Egt1 Hercynylcysteine_Sulfoxide_ref Hercynylcysteine Sulfoxide Egt1->Hercynine Egt1->Hercynylcysteine_Sulfoxide Ergothioneine Ergothioneine Egt2 Egt2 Egt2->Ergothioneine Hercynylcysteine_Sulfoxide_ref->Ergothioneine

Fungal Ergothioneine Biosynthesis Pathway.

Key Enzymes and Their Properties

The efficiency of the fungal pathway is largely attributed to the nature of its two core enzymes, Egt1 and Egt2.

Egt1: The Bifunctional Initiator

Egt1 is a remarkable multidomain enzyme that catalyzes the first two reactions of the pathway.[7] In fungi like Neurospora crassa and Schizosaccharomyces pombe, the single egt1 gene encodes a protein with distinct functional domains homologous to the bacterial EgtD (methyltransferase) and EgtB (sulfoxide synthase) enzymes.[3][8]

  • Methyltransferase Activity: The N-terminal domain of Egt1 utilizes three molecules of S-adenosylmethionine (SAM) to sequentially methylate the α-amino group of L-histidine, producing hercynine.[5][7]

  • Sulfoxide Synthase Activity: The subsequent domain, a mononuclear non-heme iron enzyme, catalyzes the oxidative C-S bond formation between hercynine and L-cysteine, yielding hercynylcysteine sulfoxide.[4][6]

Egt2: The Final C-S Lyase

Egt2 is a pyridoxal phosphate (PLP)-dependent enzyme that completes the synthesis of ergothioneine.[3][5] It acts as a C-S lyase, cleaving the C-S bond in hercynylcysteine sulfoxide to release ergothioneine, pyruvate, and ammonia.[5] In S. pombe, deletion of the egt2 gene leads to a significant decrease in ergothioneine levels and an accumulation of the precursor, hercynylcysteine sulfoxide.[9]

Enzyme Kinetic Parameters

While comprehensive kinetic data for Egt1 and Egt2 across a wide range of fungal species are still being actively researched, the table below presents representative kinetic parameters for fungal enzymes involved in related metabolic pathways.[10][11][12] These values are provided to give researchers a baseline understanding of the potential enzymatic efficiencies.

Enzyme ClassFungal SpeciesSubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Reference
Methyltransferase (MetE) Rhizopus delemar(6S)-5-methyl-tetrahydropteroyl-L-glutamate30.81.2~1.4[10]
Peroxidase (PsaPOX) Pleurotus sapidusABTS---[11]
Invertase Aspergillus nigerSucrose---[12]

Note: Specific kinetic parameters for Egt1 and Egt2 are subject to experimental determination and may vary significantly between species and reaction conditions.

Genetic Regulation and Physiological Role

Regulation of Gene Expression

The regulation of ergothioneine biosynthesis in fungi is an emerging area of study. In the fission yeast Schizosaccharomyces pombe, the expression of the egt1 gene is influenced by transcription factors involved in sexual differentiation, such as Ste11 and Mei4.[9] Furthermore, intracellular levels of ergothioneine are significantly upregulated during nitrogen and glucose starvation, suggesting a role in cellular stress responses.[3] In mycobacteria, the pathway is known to be regulated by phosphorylation of the EgtD enzyme, a mechanism that could potentially have parallels in fungal systems.[5]

Physiological Functions of Ergothioneine

The end-product of this pathway, ergothioneine, serves several crucial functions in fungal physiology:

  • Antioxidant Defense: EGT is a potent antioxidant that protects cells from oxidative damage caused by reactive oxygen species.[1] This is particularly important during periods of high metabolic activity or environmental stress.

  • Conidial Longevity and Germination: In fungi like Neurospora crassa and Aspergillus fumigatus, ergothioneine enhances the survival and longevity of conidia (asexual spores) and protects against peroxide toxicity during germination.[9]

  • Redox Homeostasis: EGT plays a role in maintaining the overall redox balance within the fungal cell, which is critical for a wide range of cellular processes.[9]

  • Virulence in Pathogenic Fungi: In opportunistic pathogens such as Aspergillus fumigatus, ergothioneine contributes to resistance against oxidative stress, which may be a factor in its ability to survive within a host.[8]

Experimental Protocols for Studying Hercynine and Ergothioneine Biosynthesis

A robust experimental workflow is essential for the detailed study of this biosynthetic pathway. This section outlines key methodologies from fungal cultivation to analytical quantification.

Experimental_Workflow Cultivation 1. Fungal Cultivation (e.g., PDB/PDA media) Harvesting 2. Mycelial Harvesting (Filtration/Centrifugation) Cultivation->Harvesting Extraction 3. Metabolite Extraction (Hot Water or Ethanol) Harvesting->Extraction Analysis 4. Analytical Quantification (HPLC or LC-MS/MS) Extraction->Analysis Protein_Work Parallel Workflow: Enzyme Studies Expression A. Recombinant Protein Expression (E. coli or P. pastoris) Purification B. Protein Purification (Affinity/Ion-Exchange Chromatography) Expression->Purification Assay C. In Vitro Enzyme Assays Purification->Assay

Experimental Workflow for Studying Fungal Ergothioneine Biosynthesis.
Protocol 1: Extraction of Ergothioneine and Hercynine from Fungal Mycelia

This protocol is adapted from established methods for extracting water-soluble metabolites from fungal biomass.[13][14]

  • Harvest Mycelia: After cultivation in a suitable liquid medium (e.g., Potato Dextrose Broth), harvest the fungal mycelia by filtration or centrifugation. Wash the mycelia thoroughly with deionized water to remove residual media.

  • Hot Water Extraction:

    • Resuspend the wet mycelia in deionized water (a common ratio is 1:20 to 1:40 g of wet mycelia to mL of water).[13][14]

    • Heat the suspension to 70-100°C for 15-60 minutes with stirring.[13] This high temperature helps to lyse the cells and release intracellular metabolites.

    • Separate the mycelial debris from the aqueous extract by filtration or centrifugation.

    • The resulting supernatant contains ergothioneine, hercynine, and other water-soluble metabolites.

  • Sample Preparation for Analysis:

    • For HPLC or LC-MS/MS analysis, filter the aqueous extract through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter.

    • The sample is now ready for injection or may require further dilution depending on the expected concentration of the analytes.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of ergothioneine, which can be adapted for hercynine.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for these polar compounds.

  • Chromatographic Conditions (Example using ANP):

    • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier (e.g., 0.1% formic acid in both phases).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 25-40°C.

  • Standard Curve Generation:

    • Prepare a series of ergothioneine and/or hercynine standards of known concentrations in the mobile phase or extraction solvent.

    • Inject the standards to generate a standard curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the prepared fungal extracts.

    • Quantify the amount of ergothioneine and hercynine in the samples by comparing their peak areas to the standard curve.

For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6]

Protocol 3: In Vitro Assay for Egt1 Methyltransferase Activity (Adapted)

This protocol is a conceptual adaptation of a general histone methyltransferase assay using radiolabeling.

  • Enzyme Source: Use purified recombinant Egt1 enzyme expressed in a suitable host like E. coli or Pichia pastoris.

  • Reaction Mixture (on ice):

    • Histidine methyltransferase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT).

    • L-Histidine (substrate).

    • S-adenosyl-L-[methyl-³H]-methionine (radioactive methyl donor).

    • Purified Egt1 enzyme.

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [³H]-SAM.

    • Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Conclusion and Future Directions

The fungal biosynthetic pathway for hercynine and ergothioneine represents a highly efficient and evolutionarily refined process. The bifunctional nature of the Egt1 enzyme and the direct use of cysteine make this pathway a compelling target for metabolic engineering and the industrial production of ergothioneine. For researchers in drug development, understanding this fungal-specific pathway could offer novel targets for antifungal therapies, as it is absent in humans.

Future research should focus on a more detailed characterization of the kinetic properties of Egt1 and Egt2 from a wider variety of fungal species. Elucidating the precise regulatory mechanisms that control the expression of egt1 and egt2 in response to environmental cues will provide a deeper understanding of the physiological role of ergothioneine and may unveil new strategies for optimizing its production. The continued exploration of this fascinating metabolic pathway promises to yield valuable insights for both fundamental science and applied biotechnology.

References

  • Pluskal, T., Hayashi, T., Saitoh, S., Fujisawa, A., & Yanagida, M. (2014). Genetic and metabolomic dissection of the ergothioneine and selenoneine biosynthetic pathway in the fission yeast, S. pombe, and construction of an overproduction system. PLoS One, 9(5), e97774. [Link]

  • Pluskal, T., Ueno, M., & Yanagida, M. (2014). Genetic and Metabolomic Dissection of the Ergothioneine and Selenoneine Biosynthetic Pathway in the Fission Yeast, S. pombe, and Construction of an Overproduction System. PLOS ONE. [Link]

  • Hu, J., & Liu, Y. (2014). Bioinformatic and biochemical characterizations of C-S bond formation and cleavage enzymes in the fungus Neurospora crassa ergothioneine biosynthetic pathway. Organic letters, 16(21), 5382–5385. [Link]

  • Pluskal, T., Hayashi, T., Saitoh, S., Fujisawa, A., & Yanagida, M. (2014). Genetic and Metabolomic Dissection of the Ergothioneine and Selenoneine Biosynthetic Pathway in the Fission Yeast, S. pombe, and Construction of an Overproduction System. PLoS ONE, 9(5), e97774. [Link]

  • Hu, J., & Liu, Y. (2015). Bioinformatic and Biochemical Characterizations of C–S Bond Formation and Cleavage Enzymes in the Fungus Neurospora crassa Ergothioneine Biosynthetic Pathway. ACS Publications. [Link]

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  • Sheridan, K. J., et al. (2018). Role of Ergothioneine in Microbial Physiology and Pathogenesis. Antioxidants & Redox Signaling, 28(6), 431–444. [Link]

  • UniProt. (2014). egt-1 - Ergothioneine biosynthesis protein 1 - Neurospora crassa. UniProtKB. [Link]

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  • Jensen, M. G., et al. (2025). Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity. Enzyme and Microbial Technology, 178, 110581. [Link]

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  • Rondeau, C., et al. (2021). Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation. MDPI. [Link]

  • Matei, G. M., et al. (2017). Invertase Production by Fungi, Characterization of Enzyme Activity and Kinetic Parameters. Revista de Chimie, 68(10), 2205-2208. [Link]

  • Kistler, H. C., & Broz, K. (2015). Subcellular localization of fungal specialized metabolites. Fungal Genetics and Biology, 79, 11-19. [Link]

  • Wentzel, A., et al. (2017). Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS. ResearchGate. [Link]

  • Koutrotsios, G., et al. (2021). On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches. MDPI. [Link]

  • Cogent, T. (2023). Validation of an Aqueous Normal Phase Chromatography Method for the Analysis of Ergothioneine in Commercial Mushrooms. LCGC International, 36(9). [Link]

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  • Rocha-Mendoza, D., et al. (2021). Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris. Methods in Molecular Biology, 2234, 137-152. [Link]

  • Wang, X., et al. (2023). Ergothioneine biosynthesis: The present state and future prospect. Biotechnology Advances, 63, 108088. [Link]

  • Strahl, B. D., et al. (2008). In Vitro Histone Methyltransferase Assay. CSH Protocols, 2008(2), pdb.prot4939. [Link]

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  • Jensen, M. G., et al. (2025). Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity. Enzyme and Microbial Technology, 178, 110581. [Link]

  • GE Healthcare. (n.d.). Recombinant Protein Purification. Cytiva. [Link]

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  • Strahl, B. D., et al. (2008). In Vitro Histone Methyltransferase Assay. ResearchGate. [Link]

  • Singh, S., et al. (2012). Single step protocol to purify recombinant proteins with low endotoxin contents. Microbial Cell Factories, 11, 10. [Link]

  • Jacob, Y., & Voigt, P. (2018). In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Methods in Molecular Biology, 1675, 345–360. [Link]

  • Kretschmar, M., et al. (2001). One-step purification of recombinant yeast 6-phosphofructo-2-kinase after the identification of contaminants by MALDI-TOF MS. Protein Expression and Purification, 21(1), 145-150. [Link]

  • Wang, L., et al. (2023). Structure of mycobacterial ergothioneine-biosynthesis C-S lyase EgtE. Nature Communications, 14, 3491. [Link]

  • Larsbrink, J., et al. (2019). Enzyme kinetics of fungal glucuronoyl esterases on natural lignin-carbohydrate complexes. Biotechnology for Biofuels, 12, 98. [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence of N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N,N-Dimethyl-L-histidine is a naturally occurring, yet understudied, methylated amino acid. Unlike the more extensively researched imidazole-methylated histidines (1-methylhistidine and 3-methylhistidine), this compound features methylation on the α-amino group. This modification precludes its participation in peptide bond formation and suggests unique physiological roles. This guide provides a comprehensive overview of the current knowledge surrounding this compound, detailing its known occurrences in nature, exploring its biosynthesis as an intermediate in key metabolic pathways, and outlining robust analytical methodologies for its detection and quantification. This document is intended for researchers in biochemistry, natural product chemistry, and drug development who are interested in the expanding world of methylated metabolites.

Introduction and Biochemical Context

Methylation is a fundamental biochemical process that expands the functional repertoire of molecules, from DNA and proteins to small molecule metabolites.[1] In the context of the amino acid L-histidine, methylation can occur on the imidazole ring (at the N1 or N3 position) or on the α-amino group.[2][3] While imidazole methylation is often a post-translational modification of histidine residues within proteins, α-N-methylation occurs on the free amino acid.[4][5]

This compound, also known as Nα,Nα-dimethyl-L-histidine, is the dimethylated derivative of L-histidine at the α-amino nitrogen.[6][7] This seemingly simple modification has profound biochemical consequences:

  • Blocked Peptide Synthesis: The tertiary amine at the α-position prevents the formation of peptide bonds, meaning this compound cannot be incorporated into proteins via ribosomal synthesis.

  • Altered Chemical Properties: The dimethylation increases the hydrophobicity and steric bulk of the N-terminus and permanently fixes a positive charge if the group becomes trimethylated.

This guide distinguishes this compound from its isomers and related compounds, focusing specifically on its natural distribution and the pathways that govern its formation.

Natural Occurrence

The documented presence of this compound is sparse but taxonomically diverse, suggesting specific, evolved functions rather than ubiquitous metabolic noise. It has been identified as a fungal metabolite and has also been reported in specific plants and protists.[6][8]

Kingdom/Domain Organism Significance/Context Citation
Fungi Neurospora crassa, Schizosaccharomyces pombeIntermediate in the ergothioneine biosynthesis pathway.[6][9]
Plantae Brassica napus (Rapeseed)Reported presence in literature, specific role not yet elucidated.[6]
Protista Euglena gracilisReported presence in literature, specific role not yet elucidated.[6]

Biosynthesis: An Intermediate in the Ergothioneine Pathway

The primary known biological role of this compound is as an intermediate in the biosynthesis of ergothioneine, a potent antioxidant thiol derived from histidine.[2][9] The formation of this compound is the second step in a sequential methylation process catalyzed by a dedicated Nα-methyltransferase.

The key enzyme responsible is L-histidine Nα-methyltransferase (EC 2.1.1.44), also known as Dimethylhistidine N-methyltransferase.[9][10] In fungi like Neurospora crassa, this activity is carried out by the enzyme Egt-1, while in mycobacteria, the ortholog is EgtD.[9] This enzyme catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the α-amino group of L-histidine.

The process occurs in sequential steps:

  • Monomethylation: L-histidine is methylated to form Nα-methyl-L-histidine.

  • Dimethylation: Nα-methyl-L-histidine is further methylated to yield Nα,Nα-dimethyl-L-histidine .

  • Trimethylation: Nα,Nα-dimethyl-L-histidine is subsequently methylated to form Hercynine (Nα,Nα,Nα-trimethyl-L-histidine), the direct precursor to which a sulfur atom is added to form ergothioneine.[9]

Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 L_His L-Histidine N_Methyl_His Nα-Methyl-L-histidine L_His->N_Methyl_His Methylation NN_Dimethyl_His Nα,Nα-Dimethyl-L-histidine N_Methyl_His->NN_Dimethyl_His Methylation Hercynine Hercynine NN_Dimethyl_His->Hercynine Methylation (Step 3) SAM1 SAM SAH1 SAH SAM1->SAH1 Enz1 L-histidine Nα-methyltransferase (e.g., EgtD/Egt-1) Enz1->N_Methyl_His SAM2 SAM SAH2 SAH SAM2->SAH2 Enz2 L-histidine Nα-methyltransferase (e.g., EgtD/Egt-1) Enz2->NN_Dimethyl_His

Caption: Biosynthesis of this compound.

Causality Insight: The choice of SAM as the methyl donor is a near-universal strategy in biology for such transfer reactions due to the high-energy, positively charged sulfur atom that makes the attached methyl group highly susceptible to nucleophilic attack by the amino group of histidine.[1] The sequential nature of the reaction, catalyzed by a single enzyme in some organisms, points to an efficient, channeled process to produce the fully methylated hercynine precursor for ergothioneine synthesis.[9]

Postulated Physiological Roles

Beyond its role as a metabolic intermediate, the physiological significance of this compound itself is not well-established. However, based on its structure and the roles of related compounds, several functions can be postulated:

  • Metabolic Regulation: Accumulation of this compound could potentially regulate the ergothioneine pathway through feedback mechanisms.

  • Osmolyte Function: Like other small, charged amino acid derivatives (e.g., betaines), it may function as an osmoprotectant in organisms subjected to osmotic stress.

  • Antioxidant Activity: While less potent than ergothioneine, the imidazole ring still possesses radical scavenging capabilities.[3][11]

  • Fungal-Specific Roles: In fungi, histidine metabolism is intricately linked to metal homeostasis and virulence.[12][13] this compound could play a role in these specialized processes. Histidine-rich peptides are also known to have antifungal properties, suggesting complex roles for histidine and its derivatives in fungal biology.[14]

Analytical Methodologies for Detection and Quantification

The accurate identification and quantification of this compound in complex biological matrices require sensitive and specific analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[15][16][17]

Workflow Sample Biological Sample (e.g., Fungal Lysate, Plant Extract) Homogenize Homogenization (in buffer) Sample->Homogenize Precipitate Protein Precipitation (e.g., Acetonitrile, TCA) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spike Spike with Internal Standard (e.g., ¹³C,¹⁵N-labeled this compound) Supernatant->Spike LC_Inject Inject into LC-MS/MS System Spike->LC_Inject HILIC HILIC or Mixed-Mode Chromatography LC_Inject->HILIC Separation ESI Electrospray Ionization (ESI+) [M+H]⁺ = m/z 184.1 HILIC->ESI Ionization MSMS Tandem MS (MRM) (e.g., 184.1 -> 124.1, 184.1 -> 96.1) ESI->MSMS Fragmentation Quant Quantification (vs. Internal Standard) MSMS->Quant Detection

Caption: LC-MS/MS workflow for this compound.
Experimental Protocol: Quantification by LC-MS/MS

This protocol is a robust, self-validating method adapted from established procedures for quantifying polar amino acid derivatives in biological fluids.[15][18] The use of a stable isotope-labeled internal standard is critical for trustworthiness, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring accurate quantification.

1. Sample Preparation: a. To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., N,N-Dimethyl-L-[¹³C₆,¹⁵N₃]histidine) at a known concentration. b. Vortex vigorously for 1 minute to precipitate proteins. c. Incubate at -20°C for 30 minutes to enhance precipitation. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new microfuge tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). g. Transfer to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • Rationale: Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column is chosen for its superior ability to retain and separate highly polar compounds like amino acids, which would otherwise elute in the void volume on a standard C18 reversed-phase column.[17]
  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient:
  • 0-1 min: 95% B
  • 1-7 min: Linear gradient from 95% to 50% B
  • 7-8 min: Linear gradient from 50% to 95% B
  • 8-10 min: Hold at 95% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Rationale: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Precursor Ion [M+H]⁺: m/z 184.1.
  • Product Ions: Common fragments for histidine-containing molecules result from the loss of the carboxyl group and fragmentation of the imidazole ring. Likely transitions would be confirmed by infusion of a pure standard.
  • MRM Transition 1 (Quantifier): 184.1 → 124.1 (loss of dimethylamine and CO).
  • MRM Transition 2 (Qualifier): 184.1 → 96.1 (imidazole ring fragment).
  • Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled standard (e.g., 193.1 → 130.1).

Future Research Directions

The study of this compound is still in its infancy. Key areas for future investigation include:

  • Expanded Occurrence Screening: Broader metabolomic surveys, especially in fungi and plants, are needed to understand its distribution.

  • Enzyme Characterization: Detailed structural and kinetic studies of the Nα-methyltransferases from various species will illuminate the mechanisms of sequential methylation.

  • Functional Genomics: Knockout or overexpression of the methyltransferase gene (e.g., egt-1/egtD) in model organisms will help delineate the specific physiological roles of this compound and its downstream product, ergothioneine.

  • Biomarker Potential: Given its specific metabolic origin, exploring its levels in disease states, particularly those involving oxidative stress or fungal infections, could reveal potential as a novel biomarker.[19]

Conclusion

This compound serves as a critical, covalently-modified intermediate in the biosynthesis of the vital antioxidant ergothioneine. While its natural occurrence appears limited to specific organisms like fungi and certain plants, its unique structure, which prevents incorporation into proteins, points towards specialized biological functions that are yet to be fully understood. Advances in analytical techniques, particularly LC-MS/MS, now provide the necessary tools to accurately quantify this metabolite and explore its role in physiology and disease. This guide provides a foundational resource for scientists poised to investigate this intriguing and under-explored corner of the metabolome.

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Physicochemical properties of N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-L-histidine

Introduction

This compound is a methylated derivative of the essential amino acid L-histidine. As a naturally occurring compound, identified as a fungal metabolite, it holds significant interest for researchers in biochemistry, pharmaceutical development, and nutrition science.[1][2] Its unique structure, featuring a tertiary amine at the alpha-carbon, an imidazole side chain, and a carboxylic acid, imparts distinct physicochemical properties that differentiate it from its parent amino acid. These properties are critical for understanding its biological role, developing analytical methods, and exploring its potential as a therapeutic agent or a building block in peptide synthesis.[3] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and field-proven methodologies for its empirical determination.

Chemical Identity and Structural Properties

The foundational step in characterizing any molecule is to establish its precise chemical identity. This compound is unambiguously defined by its molecular structure and associated identifiers. The presence of the dimethylamino group makes the alpha-amino nitrogen a tertiary amine, a key structural feature influencing its acid-base properties and reactivity.

PropertyValueSource(s)
IUPAC Name (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid[4]
Molecular Formula C₈H₁₃N₃O₂[4][5]
Molecular Weight 183.21 g/mol [4][5][6]
CAS Number 24940-57-6[4][7]
Canonical SMILES CN(C)C(=O)O[4]
Appearance White to off-white powder[3]
Optical Rotation [α]²⁵_D_ = +56 ± 2° (c=1 in 2N HCl)[3]

Acid-Base Properties and pKa Determination

The ionization state of this compound is paramount to its function, governing its solubility, charge, and interaction with biological targets. Unlike L-histidine, which has three ionizable groups (α-carboxyl, α-amino, and imidazole), the α-amino group in this compound is a non-protonated tertiary amine under physiological conditions. This leaves three key ionizable sites: the carboxyl group, and the two nitrogen atoms of the imidazole ring.

The expected pKa values are:

  • pKa₁ (Carboxyl Group): Around 2-3.

  • pKa₂ (Imidazole Ring): Around 6-7, similar to L-histidine's imidazole pKa of ~6.0.[8][9]

  • pKa₃ (Dimethylamino Group): The tertiary amine is expected to have a pKa significantly higher, likely around 9-10.

Expert Insight: Why Potentiometric Titration?

Potentiometric titration is the gold-standard method for determining pKa values.[10][11] It is a self-validating system because the shape of the titration curve and the distinct inflection points provide direct, empirical evidence of the ionization events. This method is robust, requires relatively simple instrumentation, and yields high-precision data essential for modeling the compound's behavior in different pH environments.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Preparation: Accurately weigh ~20 mg of this compound and dissolve in 50 mL of 0.1 M KCl solution (to maintain constant ionic strength).

  • Acidification: Adjust the initial pH of the solution to ~1.5 using standardized 0.1 M HCl to ensure all functional groups are fully protonated.

  • Titration: Titrate the solution with standardized, carbonate-free 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For more accurate determination, a first or second derivative plot can be used to precisely identify the equivalence points.[12]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in 0.1 M KCl B Calibrate pH Meter A->B C Acidify to pH 1.5 with 0.1 M HCl B->C D Titrate with 0.1 M NaOH (0.05 mL increments) C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Calculate 1st/2nd Derivatives F->G H Identify Equivalence Points G->H I Determine pKa Values (at half-equivalence) H->I

Figure 1: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Expert Insight: The Shake-Flask Method

The shake-flask method followed by HPLC quantification is a robust and widely accepted protocol for determining solubility.[14][15] It ensures that equilibrium is reached between the solid compound and the solvent, providing a true measure of saturation solubility. Using HPLC for quantification offers high specificity and sensitivity, allowing for accurate measurements even for poorly soluble compounds.

Experimental Protocol: Solubility Determination (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 2 mL) of the desired solvents (e.g., water, PBS pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sample Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples by a validated reverse-phase HPLC-UV method.

  • Calculation: Determine the concentration of the saturated solution by comparing its peak area to a standard calibration curve and accounting for the dilution factor.

Solubility_Workflow A Add excess compound to solvent vials B Agitate at 25°C for 24 hours A->B C Centrifuge to pellet excess solid B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC-UV D->E F Calculate Solubility (mg/mL or mol/L) E->F Stability_Study_Workflow cluster_stress Forced Degradation A Acid (HCl) G HPLC-PDA Analysis of all samples A->G B Base (NaOH) B->G C Oxidation (H₂O₂) C->G D Thermal (80°C) D->G E Photolytic (ICH) E->G F Control (Unstressed) F->G H Assess Peak Purity & Resolution G->H I Identify Degradation Products H->I J Quantify % Degradation H->J K Validate Stability- Indicating Method H->K

Figure 3: Workflow for a forced degradation stability study.

Synthetic Pathway Overview

The synthesis of this compound typically starts from L-histidine and involves protection of reactive groups, followed by methylation and deprotection. While various methods exist for N-methylation, a common laboratory-scale approach is reductive amination. However, for exhaustive methylation of the alpha-amino group, a direct alkylation approach is often used.

Expert Insight: Synthetic Strategy

A robust synthesis requires a strategic use of protecting groups to ensure selectivity. The carboxyl group is typically protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting with alkylating agents. The α-amino group is then methylated. A strong base like sodium hydride is often used to deprotonate the amine for alkylation with an agent like methyl iodide. Subsequent deprotection (e.g., hydrolysis of the ester) yields the final product.

Plausible Synthesis Protocol
  • Esterification (Carboxyl Protection): L-histidine is reacted with thionyl chloride in methanol to form L-histidine methyl ester dihydrochloride. [16]2. N,N-Dimethylation (Alkylation): The L-histidine methyl ester is reacted with an excess of a methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) in a polar aprotic solvent like DMF. The reaction is heated to drive it to completion.

  • Deprotection (Ester Hydrolysis): The resulting this compound methyl ester is hydrolyzed using aqueous base (e.g., NaOH or LiOH), followed by careful neutralization with acid to the isoelectric point to precipitate the final product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Synthesis_Pathway Start L-Histidine Step1 L-Histidine Methyl Ester Carboxyl Protection Start->Step1 SOCl₂, MeOH Step2 This compound Methyl Ester N,N-Dimethylation Step1->Step2 CH₃I (excess), K₂CO₃, DMF End This compound Ester Hydrolysis & Purification Step2->End 1. NaOH(aq) 2. HCl to pI

Figure 4: A plausible synthetic route for this compound.

Conclusion

This compound presents a unique physicochemical profile defined by its tertiary alpha-amino group and its conserved imidazole side chain. This guide has synthesized available data and provided robust, field-proven protocols for the empirical determination of its core properties, including pKa, solubility, stability, and spectroscopic characteristics. The methodologies described herein are designed to be self-validating, providing the scientific rigor necessary for advanced research and development. A thorough understanding of these fundamental properties is indispensable for any scientist or researcher aiming to unlock the full potential of this intriguing histidine derivative.

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Introduction: Unveiling a Niche Histidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethyl-L-histidine: From Discovery to Modern Applications

This compound is a methylated derivative of the essential amino acid L-histidine, characterized by the presence of two methyl groups on the alpha-amino nitrogen atom.[1] While not as extensively studied as other methylated forms like 1-methylhistidine or 3-methylhistidine, this compound holds unique significance as a naturally occurring metabolite and a valuable tool in modern biochemical and analytical research.[2][3] Its discovery is rooted in the exploration of natural products, having been identified as a fungal metabolite and also reported in organisms such as Brassica napus (rapeseed) and Euglena gracilis.[1]

This guide provides a comprehensive technical overview for researchers and drug development professionals, charting the course from its fundamental properties to its application in advanced scientific workflows. We will explore its biochemical context, detailed methodologies for its synthesis and analysis, and its emerging roles in metabolic research.

Section 1: Physicochemical and Biochemical Profile

The unique structure of this compound, featuring a dimethylated alpha-amino group and the characteristic imidazole side chain of histidine, dictates its chemical behavior and biological interactions.[3]

Core Properties

A summary of the key physicochemical properties of this compound is presented below, derived from comprehensive chemical databases.

PropertyValueSource
IUPAC Name (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acidPubChem[1]
Molecular Formula C₈H₁₃N₃O₂PubChem[1]
Molecular Weight 183.21 g/mol Biosynth[2]
CAS Number 24940-57-6PubChem[1]
Canonical SMILES CN(C)C(=O)OBiosynth[2]
ChEBI ID CHEBI:16029PubChem[1]
Appearance Zwitterion at physiological pHBiosynth[2]
Storage Temp. 2°C - 8°CBiosynth[2]
Context within Histidine Metabolism

L-histidine is a versatile essential amino acid involved in numerous physiological processes, including protein synthesis, proton buffering, and metal ion chelation.[4][5][6] Its metabolism gives rise to several critical bioactive molecules.[7]

  • Histamine: Formed via decarboxylation, histamine is a key neurotransmitter and mediator of inflammatory responses.[7]

  • Carnosine and Anserine: These dipeptides, crucial for buffering pH in muscle tissue, are synthesized from histidine. The conversion of carnosine to anserine involves histidine methylation.[8][9]

  • Methylated Histidines: Histidine can be methylated on the imidazole ring (at the N1 or N3 position) or, as in the case of this compound, on the alpha-amino group. These modifications alter the molecule's biochemical properties and play roles in various biological pathways.[8][9]

The diagram below illustrates the central role of L-histidine and the position of its various derivatives, including this compound, within its broader metabolic network.

Histidine_Metabolism cluster_methylation L_Histidine L-Histidine Protein Protein Synthesis L_Histidine->Protein Translation Histamine Histamine L_Histidine->Histamine Decarboxylation Urocanic_Acid Urocanic Acid L_Histidine->Urocanic_Acid Deamination (Histidase) Carnosine Carnosine (β-alanyl-L-histidine) L_Histidine->Carnosine Carnosine Synthase Methyl_His Ring-Methylated Histidines (1-MH, 3-MH) L_Histidine->Methyl_His Histidine Methyltransferases (e.g., METTL9) NN_DMH This compound L_Histidine->NN_DMH α-N-Methylation Anserine Anserine (β-alanyl-N-methyl-L-histidine) Carnosine->Anserine Methylation Methylation Methylation Pathways

Caption: Metabolic fate of L-histidine and its derivatives.

Section 2: Methodologies for Synthesis and Analysis

The study and application of this compound necessitate robust methods for its chemical synthesis and analytical detection.

Chemical Synthesis Workflow

The synthesis of this compound from its precursor, L-histidine, requires a strategic approach involving protection of reactive functional groups followed by targeted methylation. A plausible and efficient laboratory-scale synthesis is outlined below. The causality behind this multi-step process is to prevent unwanted side reactions, such as methylation of the imidazole ring or polymerization, by temporarily masking the carboxyl and imidazole functionalities.

Synthesis_Workflow start Start: L-Histidine step1 Step 1: Carboxyl Protection (Esterification) start->step1 product1 Intermediate 1: L-Histidine methyl ester step1->product1 reagent1 Reagent: SOCl₂ in Methanol reagent1->step1 step2 Step 2: Reductive Amination (N,N-Dimethylation) product1->step2 product2 Intermediate 2: This compound methyl ester step2->product2 reagent2 Reagents: Formaldehyde, Sodium Borohydride reagent2->step2 step3 Step 3: Deprotection (Ester Hydrolysis) product2->step3 end Final Product: This compound step3->end reagent3 Reagent: Aqueous NaOH or LiOH reagent3->step3

Caption: Synthetic workflow for this compound.

Protocol 2.1.1: Synthesis of this compound

  • Esterification (Carboxyl Protection):

    • Suspend L-histidine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. The choice of SOCl₂ is strategic as it reacts with methanol to form HCl in situ, which catalyzes the esterification while minimizing water.[10]

    • Allow the reaction to warm to room temperature and stir for 16-24 hours until the starting material is fully dissolved and consumed (monitor by TLC).

    • Remove the solvent under reduced pressure to yield L-histidine methyl ester dihydrochloride.

  • Reductive Amination (N,N-Dimethylation):

    • Dissolve the L-histidine methyl ester dihydrochloride from Step 1 in a suitable solvent like methanol.

    • Add an aqueous solution of formaldehyde (2.5 equivalents).

    • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature below 20°C. This classic Eschweiler-Clarke type reaction is highly efficient for methylating primary amines.

    • Stir the reaction for 4-6 hours at room temperature.

    • Quench the reaction carefully with a dilute acid (e.g., 1M HCl) to neutralize excess reducing agent.

    • Basify the solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Saponification (Deprotection):

    • Dissolve the crude this compound methyl ester in a mixture of methanol and water.

    • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents).

    • Stir at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by TLC.

    • Acidify the reaction mixture to a pH of ~6-7 with 1M HCl. The zwitterionic product will precipitate or can be purified.

    • Purify the final product by recrystallization or column chromatography to yield pure this compound.

Analytical Workflow for Quantification in Biological Samples

The accurate detection and quantification of this compound in complex matrices like plasma or cell culture media is critical for its study as a biomarker.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this application due to its high sensitivity and specificity.[1]

Analytical_Workflow start Start: Biological Sample (e.g., Plasma, Cell Lysate) step1 Step 1: Protein Precipitation start->step1 step2 Step 2: Centrifugation step1->step2 reagent1 Reagent: Cold Acetonitrile with Internal Standard reagent1->step1 step3 Step 3: Supernatant Collection & Evaporation step2->step3 step4 Step 4: Reconstitution step3->step4 step5 Step 5: LC-MS/MS Analysis step4->step5 reagent2 Solvent: Mobile Phase A reagent2->step4 end End: Data Acquisition & Quantification step5->end

Caption: LC-MS/MS workflow for this compound analysis.

Protocol 2.2.1: LC-MS/MS Quantification

  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version like N,N-di(¹³CD₃)-L-histidine). The acetonitrile serves to precipitate proteins, which would otherwise interfere with the analysis.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Separation (HPLC):

    • Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining this polar analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 2% B for 3 minutes. This ensures separation from other metabolites.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The dimethylamino and imidazole groups are readily protonated.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This highly specific mode increases the signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.

    • Precursor Ion (Q1): m/z 184.1 (corresponding to [M+H]⁺).

    • Product Ion (Q3): A characteristic fragment ion, such as m/z 138 (loss of formic acid) or m/z 95 (imidazole-related fragment), would be selected after initial optimization.[1]

    • Quantification: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations.

Section 3: Biological Relevance and Research Applications

While the complete biological role of this compound is still under active investigation, its presence in various organisms and its unique chemical structure have positioned it as a compound of interest in several research domains.

Roles and Applications
  • Metabolic Biomarker: Researchers are actively exploring its potential as a biomarker for certain metabolic conditions. Its quantification in biological fluids can provide insights into disorders of amino acid metabolism.[3][10]

  • Biochemical Research Tool: As a stable, modified amino acid, it serves as a tool for studying protein interactions and the substrate specificity of enzymes involved in histidine metabolism.[3]

  • Cell Culture and Nutrition: It has been utilized in specialized cell culture media to support the growth of certain cell lines and is investigated for its impact on amino acid metabolism in nutrition science.[3]

  • Proteomics: Derivatives of this compound are being explored for use in isobaric tandem mass tags, which are sophisticated reagents for performing relative quantification in proteomics experiments.[10]

Enzyme Kinetics Context

Direct kinetic data for the enzyme(s) responsible for producing this compound are not widely published. However, to provide context for the enzymatic study of related molecules, the table below shows kinetic parameters for METTL9, a recently identified histidine methyltransferase that specifically methylates the N1 position of histidine within a "His-x-His" motif.[8] This data exemplifies the type of quantitative analysis required to characterize the enzymes involved in histidine methylation pathways.

ParameterValueSubstrateEnzymeSource
Kₘ (Michaelis Constant) 15.11 µMUnmethylated SLC39A7₆₆₋₇₄METTL9NIH[8]
kcat (Turnover Number) 44.27 x 10⁻³ s⁻¹Unmethylated SLC39A7₆₆₋₇₄METTL9NIH[8]

Understanding these kinetic parameters is crucial for drug development professionals, as they define the efficiency and substrate affinity of an enzyme, making them key metrics for assessing potential inhibitor efficacy.

Conclusion

This compound, once a curiosity of natural product chemistry, is emerging as a molecule with significant potential in modern life sciences. Its history is one of gradual characterization, moving from simple identification in fungi to a valuable standard in analytical chemistry and a potential biomarker in metabolomics. The robust methodologies for its synthesis and detection outlined in this guide provide the foundation for future research. As analytical techniques become more sensitive, the subtle roles of such uniquely modified metabolites will be further elucidated, promising new insights into the complex landscape of cellular metabolism and disease.

References

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  • National Institutes of Health (NIH). Emerging roles for protein histidine phosphorylation in cellular signal transduction: lessons from the islet β-cell. Available from: [Link].

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N,N-Dimethyl-L-histidine: An Emerging Molecule of Interest in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. While the role of the essential amino acid L-histidine and its derivatives, such as carnosine and 3-methylhistidine, in metabolic health and disease has been an area of active investigation, the significance of N,N-Dimethyl-L-histidine is only beginning to be explored. This technical guide provides a comprehensive overview of this compound, delving into its biochemical context, potential as a biomarker for metabolic disorders, analytical methodologies for its quantification, and future perspectives for research and drug development. While direct evidence linking this compound to metabolic disorders is still emerging, this guide synthesizes the current, albeit limited, knowledge and provides a framework for its further scientific exploration.

Introduction: The Expanding Universe of Histidine Derivatives in Metabolism

L-histidine is an essential amino acid with a unique imidazole side chain that imparts crucial physiological functions, including pH buffering, metal ion chelation, and antioxidant activities.[1] Beyond its role in protein synthesis, histidine serves as a precursor to several bioactive molecules, such as histamine and the dipeptide carnosine, both of which are implicated in metabolic regulation.[2][3] Post-translational and metabolic modifications of histidine give rise to a variety of methylated derivatives, each with distinct biological roles. For instance, 3-methylhistidine is a well-established biomarker of muscle protein catabolism.[1] In contrast, this compound, methylated at the α-amino group, remains a less-characterized molecule.[4] This guide will navigate the current understanding of this compound and its potential relevance in the complex web of metabolic dysregulation.

Biochemical Landscape of this compound

The enzymatic synthesis of this compound in mammals is not as well-defined as that of other methylated amino acids. However, studies in other organisms provide clues to its potential metabolic origins. In enzymology, a dimethylhistidine N-methyltransferase has been described that catalyzes the methylation of Nα,Nα-dimethyl-L-histidine to Nα,Nα,Nα-trimethyl-L-histidine (hercynine), suggesting that this compound is an intermediate in this pathway.[5] This enzyme, which uses S-adenosyl-L-methionine (SAM) as the methyl donor, has been studied in organisms like Neurospora crassa.[6] The relevance and activity of a specific this compound synthase in mammalian metabolic pathways require further investigation.

The following diagram illustrates the potential enzymatic formation of this compound as an intermediate in the synthesis of hercynine from L-histidine.

This compound Synthesis Pathway Potential Biosynthetic Pathway of this compound cluster_0 Histidine Methylation cluster_1 Key L-Histidine L-Histidine N-alpha-methyl-L-histidine N-alpha-methyl-L-histidine L-Histidine->N-alpha-methyl-L-histidine Histidine N-alpha-methyltransferase (SAM -> SAH) This compound This compound N-alpha-methyl-L-histidine->this compound Histidine N-alpha-methyltransferase (SAM -> SAH) Hercynine Hercynine This compound->Hercynine Dimethylhistidine N-methyltransferase (SAM -> SAH) SAM SAM: S-adenosyl-L-methionine SAH SAH: S-adenosyl-L-homocysteine

Caption: Potential enzymatic pathway for the formation of this compound.

This compound as a Putative Biomarker in Metabolic Disorders

While direct evidence is limited, the broader context of histidine metabolism suggests that this compound could be a relevant, yet underexplored, player in metabolic diseases.

Association with Insulin Resistance and Obesity

Studies have shown that histidine supplementation can improve insulin resistance and reduce inflammation in obese women with metabolic syndrome.[2][7] A metabolomics study on obese women who received histidine supplementation showed significant changes in their amino acid profiles, including increased histidine levels and alterations in other amino acids linked to glucose and lipid metabolism.[8] Although this compound was not specifically measured in these studies, it is plausible that alterations in the histidine pool could affect the levels of its derivatives. Future metabolomic studies should aim to specifically quantify this compound to ascertain any correlation with insulin resistance and obesity.

Link to Cardiovascular Disease

The role of histidine and its derivatives in cardiovascular health is an area of growing interest. Histidine itself is suggested to have protective effects against coronary heart disease. Given that this compound is a metabolite of histidine, its levels may be altered in cardiovascular conditions. However, current research has not yet established a direct link between this compound and cardiovascular disease.

Potential Role in Chronic Kidney Disease

Chronic kidney disease (CKD) is closely intertwined with metabolic disorders. Low plasma histidine levels have been associated with inflammation, oxidative stress, and increased mortality in CKD patients.[5] While the focus has been on histidine deficiency, the metabolic fate of histidine, including its conversion to methylated derivatives, in the context of CKD is not well understood. Investigating the profile of this compound in CKD patients could provide new insights into the metabolic derangements associated with the disease.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound in biological matrices is crucial for elucidating its physiological role and biomarker potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification. The following is a general workflow for the preparation of plasma or serum samples for LC-MS/MS analysis of amino acids, including this compound.

Experimental Protocol: Plasma/Serum Sample Preparation

  • Sample Collection: Collect whole blood in EDTA or heparin-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol containing an internal standard).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar analytes like amino acids.

Table 1: Exemplar LC-MS/MS Parameters for Amino Acid Analysis

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column HILIC column (e.g., silica-based with amide or zwitterionic stationary phase)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from high organic to high aqueous content
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (m/z) for this compound: 184.1; Product ions would need to be determined empirically.

Note: The specific MRM transitions for this compound and a suitable isotopically labeled internal standard would need to be optimized for the specific mass spectrometer used.

LC-MS/MS Workflow General Workflow for this compound Quantification Sample_Collection Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation HILIC Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Sources

Unveiling the Enzymatic Landscape of N,N-Dimethyl-L-histidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-L-histidine, a naturally occurring methylated derivative of the essential amino acid L-histidine, has been identified primarily as a fungal metabolite.[1] While its presence in various organisms is documented, a comprehensive understanding of its enzymatic functions remains an evolving area of research. This technical guide provides an in-depth exploration of the known and potential enzymatic roles of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its established function as a metabolic intermediate, explore its putative roles in enzyme modulation and protection, and propose potential catabolic pathways. Furthermore, this guide furnishes detailed experimental protocols and conceptual frameworks to stimulate and direct future investigations into the biochemistry of this intriguing molecule.

Introduction: The Significance of Histidine Methylation

Histidine, with its unique imidazole side chain, plays a pivotal role in a myriad of biological processes, including enzymatic catalysis, metal ion coordination, and proton buffering.[2] The post-translational methylation of histidine residues in proteins is a well-established mechanism for regulating protein function and cellular signaling. The discovery of specific histidine methyltransferases, such as SETD3 and METTL9, has underscored the importance of this modification in cellular physiology.[3] Beyond its incorporation into polypeptides, free L-histidine and its derivatives can also participate in crucial metabolic pathways.[4] this compound represents one such derivative, and understanding its enzymatic interactions is key to elucidating its physiological significance.

Confirmed Enzymatic Function: A Substrate in Ergothioneine Biosynthesis

The most clearly defined enzymatic role of this compound is as a crucial intermediate in the biosynthesis of ergothioneine, a potent antioxidant found in fungi and certain bacteria.[5]

The Pathway to Hercynine

In the ergothioneine biosynthesis pathway, this compound serves as the direct precursor to N,N,N-trimethyl-L-histidine, also known as hercynine. This conversion is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, dimethylhistidine N-methyltransferase (EC 2.1.1.44).[6] This enzyme facilitates the transfer of a methyl group from SAM to the α-amino group of this compound, yielding hercynine and S-adenosyl-L-homocysteine (SAH).[5][6]

Ergothioneine_Biosynthesis_Step cluster_0 Dimethylhistidine N-methyltransferase Catalysis NDMH This compound Enzyme Dimethylhistidine N-methyltransferase NDMH->Enzyme Substrate SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme Co-substrate Hercynine N,N,N-Trimethyl-L-histidine (Hercynine) SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->Hercynine Product Enzyme->SAH Co-product

Caption: Conversion of this compound to Hercynine.

Experimental Protocol: Dimethylhistidine N-methyltransferase Assay

This protocol is designed to measure the activity of dimethylhistidine N-methyltransferase by quantifying the formation of radiolabeled hercynine from this compound and [³H]-SAM.[7][8]

Materials:

  • Purified or partially purified dimethylhistidine N-methyltransferase

  • This compound solution (substrate)

  • [³H]-S-Adenosyl-L-methionine (radiolabeled co-substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • S-Adenosyl-L-homocysteine (SAH) to prepare standards

  • Trichloroacetic acid (TCA) or other quenching solution

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of this compound, and the enzyme preparation.

  • Initiation: Start the reaction by adding a specific amount of [³H]-SAM. The final reaction volume should be kept small (e.g., 50 µL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of cold 10% TCA. This will precipitate the proteins.

  • Separation: Centrifuge the tubes to pellet the precipitated protein. The supernatant will contain the radiolabeled product and unreacted [³H]-SAM.

  • Quantification:

    • Option A (Liquid Scintillation Counting): Transfer a known volume of the supernatant to a scintillation vial containing a suitable scintillation cocktail.

    • Option B (Chromatographic Separation): Separate the radiolabeled hercynine from unreacted [³H]-SAM using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radioactivity in the hercynine spot/peak is then quantified.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the [³H]-SAM and the counts obtained. Enzyme activity can be expressed in units such as pmol of product formed per minute per milligram of protein.

Putative Enzymatic Functions and Roles

Beyond its established role as a substrate, this compound may possess other enzymatic functions, including roles as a metabolic regulator and a cellular protectant.

Potential Role in Enzyme Regulation: An Allosteric Modulator?

The unique chemical properties of the imidazole ring of histidine allow it to participate in various non-covalent interactions within protein structures. It is plausible that this compound could act as an allosteric modulator, binding to a site on an enzyme distinct from the active site to regulate its catalytic activity.

Hypothesis: this compound could allosterically regulate enzymes involved in histidine metabolism or methylation pathways. For instance, it might provide feedback inhibition on the enzymes responsible for its own synthesis or influence the activity of methyltransferases or demethylases acting on other substrates.

Allosteric_Regulation cluster_1 Hypothetical Allosteric Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate ActiveSite Active Site Substrate->ActiveSite Binds NDMH This compound (Allosteric Inhibitor) AllostericSite Allosteric Site NDMH->AllostericSite Binds ActiveSite->Enzyme AllostericSite->Enzyme AllostericSite->ActiveSite Inhibits Substrate Binding

Caption: Hypothetical allosteric inhibition by this compound.

Proposed Catabolic Pathway: Demethylation and Degradation

The breakdown of this compound in organisms that do not utilize it for ergothioneine synthesis is likely to proceed through demethylation, eventually feeding into the canonical L-histidine degradation pathway.

Proposed Steps:

  • Demethylation: The initial step would likely involve the removal of the two methyl groups from the α-amino group. This could be catalyzed by a specific This compound demethylase . While specific enzymes for free methylated amino acids are not well-characterized, the existence of histone demethylases provides a precedent for such enzymatic activity.

  • Entry into Histidine Catabolism: Once demethylated to L-histidine, the molecule can enter the well-established histidine degradation pathway. In many organisms, this begins with the deamination of L-histidine to urocanate by the enzyme histidase (histidine ammonia-lyase) .[9][10] Subsequent enzymatic steps convert urocanate to N-formiminoglutamate, which is then metabolized to glutamate.[9][10]

Degradation_Pathway cluster_2 Proposed Catabolic Pathway of this compound NDMH This compound Demethylase Putative Demethylase NDMH->Demethylase Histidine L-Histidine Histidase Histidase Histidine->Histidase Urocanate Urocanate FurtherSteps Further Enzymatic Steps Urocanate->FurtherSteps Glutamate Glutamate Demethylase->Histidine Demethylation Histidase->Urocanate Deamination FurtherSteps->Glutamate

Caption: Proposed degradation pathway of this compound.

A Role in Enzyme Protection: A Fungal Osmoprotectant?

In fungi, the accumulation of small organic solutes, known as compatible solutes or osmolytes, is a common strategy to counteract osmotic stress. These molecules can accumulate to high concentrations without significantly interfering with cellular processes and can help stabilize proteins and enzymes. Given that this compound is a fungal metabolite, it is plausible that it could function as a compatible solute, thereby protecting enzymes from denaturation under conditions of high osmotic stress or temperature fluctuations.

Experimental Approach:

To investigate this potential function, one could perform in vitro enzyme activity assays in the presence of varying concentrations of this compound under stress conditions (e.g., high salt concentration, elevated temperature). A protective effect would be observed if the enzyme retains a higher level of activity in the presence of this compound compared to the control.

Analytical Methodologies for Studying this compound Metabolism

Advancements in analytical techniques are crucial for elucidating the metabolic fate and enzymatic interactions of this compound.

Analytical TechniqueApplicationKey Advantages
High-Performance Liquid Chromatography (HPLC) Separation and quantification of this compound and its metabolites.[11]Robustness, reproducibility, and the ability to couple with various detectors.
Mass Spectrometry (MS) Identification and quantification of metabolites based on their mass-to-charge ratio. Often coupled with HPLC (LC-MS).High sensitivity and specificity, enabling the detection of low-abundance molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of metabolites and monitoring of metabolic fluxes in real-time.[12]Non-destructive technique that provides detailed structural information.

Future Directions and Drug Development Implications

The study of the enzymatic functions of this compound presents several exciting avenues for future research and potential therapeutic applications.

  • Identification and Characterization of Novel Enzymes: The putative this compound demethylase represents a novel enzyme target. Its identification and characterization could open up new areas of metabolic research.

  • Inhibitors of Ergothioneine Biosynthesis: In pathogenic fungi, where ergothioneine is important for virulence, the enzymes in its biosynthetic pathway, including dimethylhistidine N-methyltransferase, could be attractive targets for the development of novel antifungal agents.

  • Enzyme Modulation in Disease: If this compound is found to be an allosteric modulator of key enzymes, this could have implications for diseases where these enzymes are dysregulated. Synthetic analogs of this compound could be developed as therapeutic modulators.

Conclusion

This compound, while being a relatively simple molecule, is positioned at the crossroads of several key metabolic and potentially regulatory pathways. Its confirmed role as a substrate in ergothioneine biosynthesis provides a solid foundation for its enzymatic significance. The proposed functions as an enzyme modulator and a cellular protectant, along with its putative catabolic pathway, offer a rich landscape for future scientific inquiry. The experimental frameworks and analytical approaches detailed in this guide are intended to empower researchers to further unravel the enzymatic intricacies of this compound, ultimately contributing to a more complete understanding of its biological roles and its potential for therapeutic intervention.

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An In-depth Technical Guide to the Interaction of N,N-Dimethyl-L-histidine with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the interaction between N,N-Dimethyl-L-histidine and various metal ions. Designed for researchers, scientists, and professionals in drug development, this document delves into the coordination chemistry, thermodynamic stability, and structural aspects of these interactions. While specific experimental data for this compound remains an area of active research, this guide synthesizes current knowledge on related compounds, particularly the parent amino acid L-histidine, and the impact of N,N-dimethylation on the α-amino group. Furthermore, it offers detailed, field-proven experimental protocols for key analytical techniques, empowering researchers to elucidate the precise nature of these metal complexes. This guide is structured to provide both a theoretical framework and a practical manual for investigating the coordination chemistry of this intriguing histidine derivative.

Introduction: The Significance of this compound and its Metal Interactions

This compound is a derivative of the essential amino acid L-histidine, characterized by the presence of two methyl groups on the α-amino nitrogen.[1][2][3] This modification, which occurs in some biological systems as a post-translational modification of proteins, can significantly alter the physicochemical properties of the amino acid, including its acid-base behavior and its ability to coordinate with metal ions.[4][5][6] The study of metal ion interactions with amino acids and their derivatives is crucial in various scientific disciplines, from understanding the role of metalloproteins in biological processes to the design of novel therapeutic agents and catalysts.[7][8][9]

The imidazole side chain of histidine is a particularly versatile and important ligand for a wide range of metal ions in biological systems.[7][8] The N,N-dimethylation of the α-amino group in this compound introduces steric hindrance and alters the electronic properties of this potential coordination site, leading to distinct differences in metal ion affinity and complex geometry compared to L-histidine.[10] This guide will explore these differences and provide the necessary tools for their investigation.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is fundamental to predicting and interpreting its interactions with metal ions.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂[1][2][3][11][12]
Molecular Weight 183.21 g/mol [1][2][3][11][12]
CAS Number 24940-57-6[11][12]
Appearance White to off-white powder[11]
IUPAC Name (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid[1]

Coordination Chemistry: The Dance of Ligand and Metal

The interaction of this compound with a metal ion (Mⁿ⁺) can be described by a series of equilibria, with the stoichiometry and stability of the resulting complexes being highly dependent on the nature of the metal ion, the pH of the solution, and the temperature.

Potential Coordination Modes

This compound can act as a bidentate or tridentate ligand. The primary coordination sites are:

  • The imidazole ring: The nitrogen atoms of the imidazole ring are excellent donors for a wide variety of transition metal ions.[7][8]

  • The carboxylate group: The deprotonated carboxylate group provides a strong binding site for metal ions.

  • The α-amino group: The tertiary dimethylamino group is also a potential coordination site, although its donor capacity is influenced by steric hindrance from the two methyl groups.[10]

The interplay between these sites allows for various coordination modes, as depicted below.

G cluster_ligand This compound cluster_metal Metal Ion N_alpha N(CH₃)₂ M Mⁿ⁺ N_alpha->M Coordination COO COO⁻ COO->M Coordination Im_N1 Im(N1) Im_N1->M Coordination Im_N3 Im(N3) Im_N3->M Coordination

Figure 1: Potential coordination sites of this compound with a metal ion.

Influence of pH on Complex Formation

The speciation of this compound and, consequently, its coordination behavior are highly pH-dependent. At low pH, the carboxylate group, the imidazole ring, and the amino group will be protonated, reducing their availability for metal binding. As the pH increases, these groups deprotonate, becoming available for coordination. The imidazole ring of histidine typically has a pKa around 6.0, making it a key player in metal ion binding at physiological pH.[7]

Expected Impact of N,N-Dimethylation

Compared to L-histidine, the N,N-dimethylation of the α-amino group is expected to have two major effects:

  • Steric Hindrance: The two methyl groups will sterically hinder the coordination of the α-amino nitrogen to a metal ion. This effect will be more pronounced for smaller metal ions and may lead to the formation of complexes with different geometries than those formed with L-histidine.[10]

  • Increased Basicity: The electron-donating effect of the two methyl groups will increase the basicity (pKa) of the α-amino group compared to the primary amino group of L-histidine.

These factors will influence the overall stability and structure of the metal complexes formed.

Experimental Determination of Metal Ion Interactions: A Practical Guide

Given the limited availability of specific data for this compound, this section provides detailed protocols for key experimental techniques to characterize its metal ion interactions.

Potentiometric Titration: Unveiling Stability Constants

Potentiometric titration is a powerful technique for determining the stability constants of metal complexes in solution.[13][14][15]

Principle: The formation of a metal-ligand complex is accompanied by the release of protons. By monitoring the pH of a solution containing the metal ion and the ligand as a function of added standard base, the protonation constants of the ligand and the stability constants of the metal complexes can be determined.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, NiCl₂) of known concentration.

    • Prepare a standardized solution of a strong base (e.g., NaOH, CO₂-free).

    • Prepare a solution of a background electrolyte (e.g., KNO₃, NaClO₄) to maintain constant ionic strength.

  • Titration Setup:

    • Use a thermostated titration vessel to maintain a constant temperature.

    • Calibrate a pH electrode with standard buffer solutions.

    • Use a high-precision burette for the addition of the base.

    • Blanket the solution with an inert gas (e.g., argon or nitrogen) to prevent interference from atmospheric CO₂.

  • Titration Procedure:

    • Ligand Protonation: Titrate a solution of this compound and the background electrolyte with the standard base to determine its protonation constants.

    • Complex Formation: Titrate a solution containing this compound, the metal salt, and the background electrolyte with the standard base. Perform titrations at different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:5).

  • Data Analysis:

    • The collected data (volume of base added vs. pH) are analyzed using specialized software (e.g., HYPERQUAD, BEST7) to refine the protonation constants of the ligand and to determine the stoichiometry and stability constants (log β) of the metal complexes.

G cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_results Results Ligand This compound Titration Titrate with Base Monitor pH Ligand->Titration Metal Metal Salt Metal->Titration Base Standard Base Base->Titration Analysis Software Analysis (e.g., HYPERQUAD) Titration->Analysis pKa Ligand pKa values Analysis->pKa logB Stability Constants (log β) Analysis->logB

Figure 2: Workflow for determining stability constants using potentiometric titration.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Principle: A solution of the metal ion is titrated into a solution of this compound in the sample cell of a microcalorimeter. The heat change associated with each injection is measured, and the resulting data are used to determine the thermodynamic parameters of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound and the metal salt in the same buffer to minimize heat of dilution effects.

    • Degas all solutions thoroughly before use.

  • ITC Experiment:

    • Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the metal solution into the ligand solution.

    • Perform a control experiment by injecting the metal solution into the buffer to determine the heat of dilution.

  • Data Analysis:

    • The raw data (heat flow vs. time) are integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change vs. molar ratio) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kₐ, ΔH, and n.

    • The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis cluster_results Thermodynamic Parameters Ligand This compound in buffer ITC Titrate Metal into Ligand Measure Heat Change Ligand->ITC Metal Metal Salt in buffer Metal->ITC Analysis Fit Binding Isotherm ITC->Analysis Ka Binding Affinity (Kₐ) Analysis->Ka dH Enthalpy (ΔH) Analysis->dH n Stoichiometry (n) Analysis->n dG Gibbs Free Energy (ΔG) Ka->dG dS Entropy (ΔS) dH->dS dG->dS

Figure 3: Workflow for thermodynamic characterization using Isothermal Titration Calorimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Structure and Dynamics

NMR spectroscopy can provide valuable information about the structure and dynamics of metal complexes in solution. For paramagnetic metal ions like Cu(II), the effect on the NMR spectrum can be used to identify the coordinating atoms.[16][17][18][19]

Principle: The binding of a metal ion to this compound will cause changes in the chemical shifts and relaxation rates of the ligand's protons and carbons. For paramagnetic metal ions, significant line broadening and shifts (paramagnetic shifts) are observed for nuclei close to the metal center.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a stock solution of the paramagnetic metal salt (e.g., CuSO₄).

  • NMR Titration:

    • Acquire a ¹H NMR spectrum of the free ligand.

    • Add small aliquots of the metal salt solution to the NMR tube and acquire a spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in chemical shifts and the broadening of the proton signals of this compound.

    • The protons closest to the metal binding site will show the most significant changes, allowing for the identification of the coordinating groups.

Structural Elucidation: Visualizing the Complex

While solution-state techniques provide valuable information, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a metal complex.

Crystallization: Growing single crystals of metal-amino acid complexes suitable for X-ray diffraction can be challenging.[20] Common techniques include:

  • Slow evaporation of the solvent.

  • Vapor diffusion (hanging drop or sitting drop).

  • Solvent layering.

A variety of solvent systems should be screened to find the optimal conditions for crystal growth.[20]

Biological Relevance and Potential Applications

Methylated histidines play various roles in biological systems, from muscle protein components to regulators of cellular processes.[4][5][6][21][22] The metal complexes of histidine and its derivatives have also been explored for various applications, including:

  • Models for metalloenzymes: Studying the catalytic activity of these complexes can provide insights into the mechanisms of metalloenzymes.[23][24]

  • Therapeutic agents: Some metal complexes of histidine derivatives have shown potential as therapeutic agents.

  • Material science: Histidine-metal interactions are being explored for the development of self-healing polymers and other advanced materials.[7]

Conclusion and Future Directions

The study of the interaction between this compound and metal ions is a promising area of research with implications for biochemistry, medicine, and materials science. While specific experimental data for this ligand is currently limited, the established methodologies for studying metal-amino acid interactions provide a clear roadmap for future investigations. This technical guide serves as a foundational resource for researchers embarking on the characterization of these fascinating complexes. The elucidation of the thermodynamic and structural properties of this compound metal complexes will undoubtedly contribute to a deeper understanding of the intricate world of bioinorganic chemistry.

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Sources

The Compass to Interaction: A Technical Guide to Predicting Protein Binding Sites for N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-L-histidine, a methylated derivative of the amino acid L-histidine, is an intriguing small molecule with roles in various biochemical processes.[1][2] Understanding its molecular interactions is paramount to elucidating its biological functions and exploring its therapeutic potential. A critical step in this endeavor is the identification and characterization of its binding sites on target proteins. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for predicting these binding sites. We will delve into both sequence- and structure-based computational approaches, offering not just a list of steps but the underlying causality for experimental choices. This guide is designed to be a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references, enabling researchers to confidently navigate the complexities of protein-ligand interactions.

Introduction: The Significance of this compound and Its Protein Interactions

This compound is a naturally occurring amino acid derivative that has been observed in various organisms.[3] Its structure, featuring a dimethylamino group on the alpha-amino nitrogen and an imidazole ring, makes it a unique building block in peptide synthesis and a subject of interest in biochemical and pharmaceutical research.[1] Studies have highlighted its utility in investigating protein interactions, enzyme activities, and metabolic pathways involving histidine derivatives.[1]

The biological function of any small molecule is intrinsically linked to its interactions with proteins. Identifying the specific amino acid residues that form the binding pocket for this compound is the first step toward:

  • Functional Annotation: Understanding the role of a protein that binds to this compound.

  • Mechanism of Action: Elucidating how this compound modulates the activity of a target protein.

  • Drug Discovery and Design: Providing a structural basis for the development of novel therapeutics that can mimic or block the interaction of this compound with its protein partners.

Computational prediction of these binding sites offers a time- and cost-effective alternative to high-throughput experimental screening, allowing for the prioritization of potential protein targets and guiding further experimental validation.[4][5]

Methodologies for Predicting Protein Binding Sites

The prediction of protein-ligand binding sites can be broadly categorized into two main approaches: sequence-based and structure-based methods.[4][5][6] The choice between these depends on the availability of the three-dimensional structure of the target protein.

Sequence-Based Prediction: Unveiling Binding Propensities from Amino Acid Chains

In the absence of a known 3D protein structure, sequence-based methods are invaluable. These approaches leverage the primary amino acid sequence to infer the likelihood of certain residues being involved in ligand binding.[7][8]

Core Principles:

  • Evolutionary Conservation: Residues that are critical for ligand binding are often conserved across homologous proteins.[9][10] By aligning the target sequence with related sequences, conserved regions can be identified as potential binding sites.

  • Physicochemical Properties: Certain amino acids, due to their size, charge, and hydrophobicity, are more likely to be found in binding pockets.

  • Machine Learning Models: Modern approaches utilize machine learning and deep learning algorithms trained on large datasets of known protein-ligand complexes to recognize patterns in sequences that are indicative of binding sites.[4][5]

Workflow for Sequence-Based Prediction:

seq Input Protein Sequence homology Homology Search (e.g., BLAST, PSI-BLAST) seq->homology physchem Physicochemical Property Profiling seq->physchem msa Multiple Sequence Alignment (MSA) homology->msa conservation Conservation Analysis msa->conservation ml Machine Learning Model (e.g., SVM, Neural Network) conservation->ml physchem->ml prediction Predicted Binding Site Residues ml->prediction

Caption: A generalized workflow for sequence-based prediction of ligand binding sites.

Available Tools:

ToolPrincipleWeb Server/Standalone
ConSurf Evolutionary conservation analysis.[9]Web Server
S-SITE Sequence profile alignment.[7]Component of other servers
DELIA BiLSTM-CNN model integrating multiple sequence-derived features.[7]Not specified
LaMPSite Utilizes protein sequences and ligand molecular graphs.[4]Not specified
Structure-Based Prediction: A Deeper Dive into the 3D Landscape

When the 3D structure of a protein is available, either through experimental determination (e.g., X-ray crystallography, NMR) or computational modeling (e.g., AlphaFold), structure-based methods offer a more precise prediction of binding sites.[11][12] These methods analyze the protein's surface to identify cavities and pockets that are sterically and chemically suitable for binding this compound.[13]

2.2.1 Pocket Identification

The initial step in structure-based prediction is the identification of potential binding pockets on the protein's surface. These are typically clefts or cavities with appropriate volume and physicochemical properties to accommodate a ligand.

Common Algorithms:

  • Geometric Methods: These algorithms, like those used in LIGSITE, CASTp, and Pocket-Finder, identify pockets based on the protein's geometry and surface topology.[9][13][14]

  • Energy-Based Methods: These methods use a probe molecule to scan the protein surface and identify regions with favorable interaction energies.

  • Machine Learning-Based Methods: Tools like DeepSite and Kalasanty employ deep learning to recognize the structural features of known binding sites.[15]

Available Tools for Pocket Identification:

ToolMethodWeb Server/Standalone
CASTp Computes pockets and cavities based on Delaunay triangulation.[9][14]Web Server & PyMOL Plugin
fpocket Voronoi tessellation-based pocket detection.[16]Standalone
DogSiteScorer Predicts and scores protein-ligand binding sites.[17]Web Server
3DLigandSite Infers binding sites from homologous structures with bound ligands.[18][19]Web Server

2.2.2 Molecular Docking: Simulating the "Handshake"

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein.[20][21] It involves sampling a vast number of possible conformations of the ligand within the binding site and ranking them using a scoring function that estimates the binding affinity.[20][22]

Experimental Protocol: Molecular Docking of this compound using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of this compound into a target protein structure using AutoDock Vina, a widely used and freely available software.[23]

Prerequisites:

  • Software: AutoDock Tools (for preparing molecules) and AutoDock Vina (for the docking calculation).[21][23]

  • Input Files:

    • 3D structure of the target protein in PDB format.

    • 3D structure of this compound in a suitable format (e.g., MOL2, PDB).

Step-by-Step Methodology:

  • Protein Preparation:

    • Load the protein PDB file into AutoDock Tools.

    • Remove water molecules and any existing ligands.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Load the this compound structure file into AutoDock Tools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In AutoDock Tools, define a grid box that encompasses the predicted binding site on the protein. This box defines the search space for the docking simulation.

  • Configuration File Creation:

    • Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output will be a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses in a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

start Start prep_prot Prepare Protein (Add Hydrogens, Charges) start->prep_prot prep_lig Prepare Ligand (Define Rotatable Bonds, Charges) start->prep_lig grid Define Grid Box (Search Space) prep_prot->grid config Create Configuration File prep_lig->config grid->config run_vina Run AutoDock Vina config->run_vina analyze Analyze Results (Binding Poses & Scores) run_vina->analyze end End analyze->end

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

Validation of Predicted Binding Sites: Ensuring Scientific Rigor

Computational predictions, while powerful, are not infallible. It is crucial to validate the predicted binding sites to ensure their biological relevance.[24][25]

Computational Validation:

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted protein-ligand complex over time.[10][24] A stable interaction in an MD simulation lends confidence to the docking result.

  • Binding Free Energy Calculations: More rigorous computational methods, such as MM/PBSA or free energy perturbation, can provide a more accurate estimation of the binding affinity.

Experimental Validation:

Ultimately, experimental validation is the gold standard for confirming a predicted binding site.[25][26]

  • Site-Directed Mutagenesis: Mutating the residues predicted to be in the binding site and observing a loss of binding is strong evidence for their involvement.

  • X-ray Co-crystallography: Obtaining a crystal structure of the protein in complex with this compound provides definitive proof of the binding mode.

  • Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity and validate the interaction.

Conclusion and Future Perspectives

The prediction of protein binding sites for this compound is a multifaceted process that integrates various computational techniques. By combining sequence- and structure-based approaches, researchers can generate robust hypotheses about the molecular interactions of this intriguing metabolite. The methodologies and workflows outlined in this guide provide a solid foundation for these investigations.

The future of binding site prediction lies in the continued development of machine learning and artificial intelligence.[4][5] These advanced computational methods, coupled with the ever-growing databases of protein structures and ligand interactions, will undoubtedly lead to more accurate and efficient predictions, accelerating our understanding of the biological roles of molecules like this compound and paving the way for novel therapeutic interventions.

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An In-Depth Technical Guide to the Stability and Degradation Pathways of N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical development and biochemical research, a thorough understanding of a molecule's stability is paramount. This guide is dedicated to N,N-Dimethyl-L-histidine, a methylated derivative of the essential amino acid L-histidine. While L-histidine itself is extensively studied, particularly its use in biopharmaceutical formulations and its associated degradation patterns, specific, in-depth public data on the stability and degradation of this compound remains sparse.

This document, therefore, serves a dual purpose. Firstly, it collates and presents the fundamental chemical and physical properties of this compound. Secondly, and more critically, it provides a robust framework for approaching the stability assessment of this molecule. By drawing parallels with the well-documented degradation of L-histidine and applying first principles of chemical stability, this guide will equip researchers, scientists, and drug development professionals with the necessary tools to design and execute comprehensive stability studies. We will delve into the why behind experimental choices, offering insights grounded in years of field experience, to illuminate the path toward a complete stability profile of this compound.

Molecular Profile of this compound

This compound is an alpha-amino acid derivative where the alpha-amino group of L-histidine is dimethylated.[1] This structural modification significantly alters its chemical properties, including its basicity and potential interaction with other molecules. A foundational understanding of its physicochemical properties is the first step in predicting its stability.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂[1][2]
Molecular Weight 183.21 g/mol [1][2]
IUPAC Name (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid[1]
Appearance White to off-white powder[2]
Storage Conditions 0-8 °C[2]

The presence of a tertiary amine, a carboxylic acid, and an imidazole ring suggests multiple potential sites for degradation, which we will explore in the subsequent sections.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[3][4] By subjecting the molecule to conditions more severe than those it would encounter during its shelf life, we can rapidly identify potential degradation products and pathways.[3] This information is invaluable for developing stability-indicating analytical methods, designing stable formulations, and ensuring the safety and efficacy of a drug product.[3][5][6]

The Rationale Behind Stress Conditions

The choice of stress conditions is not arbitrary; it is a calculated approach to probe the molecule's susceptibility to various degradation mechanisms. For this compound, the following stress conditions are recommended:

  • Hydrolysis: To assess susceptibility to degradation in aqueous environments across a range of pH values.

  • Oxidation: To investigate the impact of oxidative stress, a common degradation pathway for many organic molecules.

  • Photolysis: To determine the molecule's sensitivity to light exposure.

  • Thermal Stress: To evaluate the effect of elevated temperatures on the molecule's integrity.

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Conditions cluster_Analysis Analysis of Stressed Samples cluster_Outcome Outcomes API This compound (API/Drug Product) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Heat Thermal Stress (e.g., 60-80°C) API->Heat Light Photolytic Stress (ICH Q1B) API->Light HPLC HPLC-UV/DAD (Purity & Degradant Profiling) Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS/MS (Identification of Degradants) HPLC->LCMS Characterize Peaks Pathways Degradation Pathways HPLC->Pathways NMR NMR (Structure Elucidation) LCMS->NMR Confirm Structure LCMS->Pathways NMR->Pathways Method Stability-Indicating Method Development Pathways->Method Formulation Formulation & Packaging Strategy Pathways->Formulation

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways of this compound

While specific degradation data for this compound is limited, we can hypothesize potential pathways based on the known degradation of L-histidine and the chemical nature of the dimethylated compound.

Hydrolytic Degradation

L-histidine is generally stable to hydrolysis under acidic and basic conditions.[7] However, the introduction of the N,N-dimethyl group could potentially influence the stability of the molecule. It is crucial to investigate the stability of this compound across a range of pH values (e.g., pH 2, 7, and 10) at elevated temperatures. While significant degradation is not expected, any observed changes should be carefully characterized.

Oxidative Degradation

Oxidation is a likely degradation pathway for this compound due to the presence of the imidazole ring and the tertiary amine.

  • Imidazole Ring Oxidation: The imidazole ring of histidine is susceptible to oxidation, which can lead to the formation of various products, including 2-oxo-histidine.[8] This oxidation can significantly alter the properties of the molecule, including its basicity and ability to participate in certain reactions.[8] The presence of metal ions can catalyze the oxidation of the imidazole ring.[9]

  • Tertiary Amine Oxidation: The N,N-dimethylamino group is a tertiary amine, which can be susceptible to oxidation to form an N-oxide. This is a common metabolic and degradation pathway for molecules containing tertiary amines.

The following diagram illustrates the potential oxidative degradation pathways.

Oxidative_Degradation cluster_Oxidation Oxidative Stress (e.g., H₂O₂) DMH This compound Oxo_His 2-Oxo-N,N-Dimethyl-L-histidine (Imidazole Oxidation) DMH->Oxo_His [O] N_Oxide This compound N-Oxide (Tertiary Amine Oxidation) DMH->N_Oxide [O] Ring_Opening Imidazole Ring-Opened Products Oxo_His->Ring_Opening Further Oxidation

Caption: Potential oxidative degradation pathways of this compound.

Photodegradation

L-histidine is known to undergo photodegradation, especially in the presence of photosensitizers.[10][11] The degradation can be influenced by factors such as pH and the presence of metal ions like Fe(III).[12] A key photodegradation product of L-histidine is trans-urocanic acid.[13][14]

It is plausible that this compound will also exhibit photosensitivity. The dimethylation of the alpha-amino group is unlikely to prevent the deamination and subsequent formation of a urocanic acid-like derivative. Therefore, a primary focus of photostability studies should be to investigate the formation of N,N-dimethyl-urocanic acid.

Photodegradation_Pathway cluster_Photo Photolytic Stress (UV/Vis Light) DMH This compound DM_Urocanic N,N-Dimethyl-urocanic acid DMH->DM_Urocanic Deamination Other_Photo Other Photoproducts DMH->Other_Photo Other reactions

Caption: Postulated photodegradation pathway of this compound.

Thermal Degradation

Thermal degradation studies of amino acids have shown that they decompose at elevated temperatures, often through complex reaction pathways involving decarboxylation, deamination, and condensation reactions.[15][16][17] L-histidine has been reported to undergo thermal decomposition in multiple stages.[18] For this compound, thermal stress is likely to induce decarboxylation to form the corresponding dimethylated histamine derivative. Further degradation at higher temperatures could lead to charring and the formation of complex polymeric material.

Experimental Protocols for Stability Assessment

The following protocols provide a starting point for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

Hydrolytic Degradation Protocol
  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) and withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation Protocol
  • Preparation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Incubate the solution at room temperature and protect from light. Withdraw samples at appropriate time points.

  • Analysis: Analyze the samples by HPLC.

Photostability Protocol
  • Exposure: Expose the stock solution (and a solid sample) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Keep a control sample protected from light.

  • Analysis: Analyze the samples by HPLC.

Thermal Degradation Protocol
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).

  • Solution State: Incubate the stock solution at a controlled temperature (e.g., 80 °C).

  • Sampling: Withdraw samples at appropriate time points.

  • Analysis: For the solid sample, dissolve in a suitable solvent before analysis by HPLC. Analyze the solution sample directly.

Analytical Methodologies for Stability Indicating Analysis

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable starting point. Given the polar nature of this compound and its potential degradation products, a Hydrophilic Interaction Liquid Chromatography (HILIC) method may also be effective.[7][19]

  • Column: A C18 column is a good initial choice for reversed-phase HPLC. For HILIC, a silica or amide-based column can be used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is likely to be suitable for detecting this compound and its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the identification and characterization of degradation products. By coupling an HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatograms of the stressed samples. Tandem mass spectrometry (MS/MS) can provide fragmentation information to aid in the structural elucidation of the degradants.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for investigating the stability and degradation pathways of this compound. While direct experimental data for this specific molecule is not abundant in the public domain, the principles of forced degradation studies and the known reactivity of its constituent functional groups offer a clear path forward.

The proposed degradation pathways—oxidation of the imidazole ring and the tertiary amine, and photodegradation to a urocanic acid derivative—provide tangible hypotheses to be tested. The experimental protocols and analytical methodologies outlined herein will enable researchers to generate the necessary data to build a complete stability profile for this compound.

As a Senior Application Scientist, I strongly recommend a systematic and rigorous approach to these studies. The insights gained will be invaluable for ensuring the quality, safety, and efficacy of any formulation or application involving this compound. The scientific community is encouraged to publish findings on the stability of such modified amino acids to enrich our collective understanding and accelerate future research and development.

References

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An In-Depth Technical Guide to the Identification of Fungal Metabolites: A Focus on N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fungal Metabolome - A Frontier in Drug Discovery and Cellular Biology

Fungi are prolific producers of a vast and diverse array of chemical compounds, collectively known as the fungal metabolome. This metabolome is broadly categorized into primary and secondary metabolites. Primary metabolites are essential for the fungus's growth and development, including amino acids, organic acids, and sugars.[1][2] In contrast, secondary metabolites are not directly involved in primary life-sustaining processes but play crucial roles in ecological interactions, such as defense, competition, and communication.[3][4] These secondary metabolites, including mycotoxins, pigments, and antibiotics, have been a rich source of pharmaceuticals and other biotechnological products.[4][5]

Metabolomics, the comprehensive study of these small molecules, has emerged as a powerful tool for understanding fungal biology, from pathogenesis to industrial fermentation.[3][6] By employing advanced analytical techniques, researchers can obtain a snapshot of the physiological state of a fungus under specific conditions.[7][8] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the methodologies for identifying fungal metabolites, with a specific focus on the amino acid derivative N,N-Dimethyl-L-histidine .

This compound is a methylated derivative of the amino acid L-histidine and has been identified as a fungal metabolite.[9] Notably, it serves as an intermediate in the biosynthesis of ergothioneine, a potent antioxidant produced by many fungi.[1] This guide will delve into the biosynthetic context of this compound, its physiological significance, and provide detailed, field-proven protocols for its extraction, identification, and characterization using state-of-the-art analytical platforms.

Part 1: The Biosynthetic Landscape of this compound

The story of this compound in fungi is intrinsically linked to the biosynthesis of ergothioneine (EGT), a sulfur-containing derivative of histidine with significant antioxidant properties.[10][11] Understanding this pathway is crucial for contextualizing the presence and potential role of this compound.

The Ergothioneine Biosynthetic Pathway: A Stepwise Methylation

In fungi such as Neurospora crassa, the biosynthesis of ergothioneine from L-histidine is a multi-step process involving sequential methylation.[1][7] The key steps are as follows:

  • Mono-methylation of L-histidine: The pathway begins with the methylation of L-histidine to form α-N-methyl-L-histidine.

  • Di-methylation to this compound: The mono-methylated intermediate is further methylated to yield α-N,N-dimethyl-L-histidine.[1]

  • Tri-methylation to Hercynine: A third methylation step converts this compound into hercynine (N,N,N-trimethyl-L-histidine).

  • Sulfur incorporation: Hercynine then undergoes a series of reactions catalyzed by other enzymes to incorporate a sulfur atom, ultimately forming ergothioneine.[7][12]

All three methylation steps are catalyzed by an enzyme preparation that utilizes S-adenosylmethionine (SAM) as the methyl donor.[1]

Ergothioneine Biosynthesis Pathway cluster_methylation Methylation Steps cluster_sulfurization Sulfurization & Final Product L-Histidine L-Histidine N-Methyl-L-histidine N-Methyl-L-histidine L-Histidine->N-Methyl-L-histidine Methyltransferase (SAM) This compound This compound N-Methyl-L-histidine->this compound Methyltransferase (SAM) Hercynine Hercynine This compound->Hercynine Methyltransferase (SAM) Ergothioneine Ergothioneine Hercynine->Ergothioneine EgtB, EgtC, EgtE (in bacteria) or Egt1, Egt2 (in fungi) + Cysteine

Figure 1: Simplified biosynthetic pathway of ergothioneine highlighting this compound as a key intermediate.

Physiological Role and Significance

While hercynine and ergothioneine have more established roles, the direct physiological significance of this compound in fungi is less characterized. Its primary known function is as a transient intermediate in the ergothioneine pathway. However, the presence and concentration of this intermediate can provide valuable insights into the metabolic flux and regulation of this important antioxidant's synthesis. For instance, the accumulation of this compound could indicate a bottleneck in the subsequent methylation step to hercynine or in the downstream sulfur incorporation pathway.

Furthermore, histidine and its derivatives are known to play roles in metal ion homeostasis in fungi.[6][10] The imidazole ring of histidine is an effective metal chelator, and alterations in the levels of histidine derivatives could impact the fungus's ability to manage essential and toxic metal ions.

Part 2: A Validated Workflow for the Identification of this compound

The identification of a specific metabolite from a complex fungal extract requires a systematic and robust workflow. The following sections detail a field-proven approach, from sample preparation to analytical characterization and data interpretation.

Metabolite Identification Workflow Fungal_Culture Fungal Culture Harvesting Mycelium Harvesting & Quenching Fungal_Culture->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis NMR_Analysis NMR Spectroscopy Extraction->NMR_Analysis Data_Analysis Data Analysis & Structure Elucidation LC_MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Figure 2: A comprehensive workflow for the identification of fungal metabolites.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the metabolites of interest while minimizing degradation and contamination. For polar metabolites like this compound, specific protocols are required.

2.1.1 Fungal Culture and Harvesting

  • Culture Conditions: Grow the fungal species of interest in a suitable liquid or solid medium. The composition of the medium can significantly influence the metabolic profile.

  • Harvesting:

    • For liquid cultures, rapidly separate the mycelium from the culture medium by filtration.

    • For solid cultures, carefully scrape the mycelium from the agar surface.

  • Quenching: Immediately quench the metabolic activity of the harvested mycelium to prevent changes in the metabolome. This is typically done by flash-freezing in liquid nitrogen.[13]

2.1.2 Extraction of Polar Metabolites

A robust method for extracting a broad range of polar metabolites is the use of a methanol/water or a chloroform/methanol/water solvent system.[8][14]

Protocol: Methanol/Water Extraction

  • Homogenization: Homogenize the frozen mycelium (typically 50-100 mg) in a pre-chilled tube with a bead beater or mortar and pestle.

  • Solvent Addition: Add 1 mL of a pre-chilled (-20°C) 80:20 methanol:water solution to the homogenized tissue.

  • Extraction: Vortex the mixture vigorously for 1 minute, followed by incubation on an orbital shaker for 15-30 minutes at 4°C.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying: Dry the extract using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis (e.g., 50% methanol in water).

Analytical Identification: Unmasking the Molecules

The two primary analytical techniques for the unambiguous identification of small molecules in complex mixtures are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8]

2.2.1 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that separates compounds based on their physicochemical properties followed by their detection based on their mass-to-charge ratio (m/z).

Key Parameters for this compound Analysis:

ParameterRecommended SettingRationale
LC Column Hydrophilic Interaction Liquid Chromatography (HILIC)HILIC columns are ideal for retaining and separating highly polar compounds like amino acid derivatives.[15]
Mobile Phase Acetonitrile and water with a buffer (e.g., ammonium formate or formic acid)Creates a gradient that effectively elutes polar compounds from the HILIC column.
Ionization Mode Positive Electrospray Ionization (ESI+)The amino and imidazole groups of this compound are readily protonated.
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)Provides accurate mass measurements, which are crucial for determining the elemental composition.

Data Interpretation:

  • Accurate Mass: The theoretical exact mass of the protonated this compound ([M+H]⁺) is 184.1084 (C₈H₁₄N₃O₂⁺). A measured mass with high accuracy (typically < 5 ppm error) provides strong evidence for the presence of the compound.[14]

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. It is a powerful tool for the de novo structure elucidation of novel compounds and for confirming the identity of known metabolites.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Reconstitute a larger amount of the dried fungal extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Experiments: Acquire a series of 1D and 2D NMR spectra:

    • 1D ¹H NMR: Provides a proton spectrum, showing the chemical environment of all hydrogen atoms.

    • 2D ¹H-¹³C HSQC: Correlates directly bonded protons and carbons.

    • 2D ¹H-¹³C HMBC: Shows correlations between protons and carbons separated by 2-3 bonds, which is crucial for assembling the carbon skeleton.

    • 2D ¹H-¹H COSY: Identifies coupled protons within the same spin system.

  • Data Analysis: Compare the experimental chemical shifts and coupling constants with those reported for this compound or with predicted spectra from databases. The imidazole protons of histidine derivatives typically appear in the aromatic region of the ¹H NMR spectrum, while the aliphatic protons of the amino acid backbone and the methyl groups will be in the upfield region.

Atom Expected ¹H Chemical Shift Range (ppm) Expected ¹³C Chemical Shift Range (ppm)
Imidazole C2-H7.5 - 8.5130 - 140
Imidazole C4-H6.8 - 7.5115 - 125
α-CH3.5 - 4.555 - 65
β-CH₂2.8 - 3.525 - 35
N(CH₃)₂2.5 - 3.040 - 50
Note: These are estimated chemical shift ranges based on the structure of histidine and related methylated compounds. Actual values may vary depending on the solvent and pH.[17][18]

Part 3: Concluding Remarks and Future Perspectives

The identification of fungal metabolites like this compound is a critical endeavor in the fields of drug discovery, biotechnology, and fundamental biological research. The workflow presented in this guide, which combines meticulous sample preparation with the power of high-resolution mass spectrometry and NMR spectroscopy, provides a robust framework for such investigations.

The confirmation of this compound as an intermediate in the ergothioneine biosynthetic pathway in fungi opens up new avenues for research.[1] Future studies could focus on:

  • Metabolic Engineering: Modulating the expression of the methyltransferase enzymes involved in the pathway to potentially increase the production of ergothioneine.

  • Biomarker Discovery: Investigating whether the levels of this compound and other pathway intermediates can serve as biomarkers for fungal stress or specific developmental stages.

  • Bioactivity Screening: Although primarily an intermediate, it is worthwhile to investigate if this compound itself possesses any unique biological activities.

By applying the principles and protocols outlined in this guide, researchers are well-equipped to explore the rich and complex world of the fungal metabolome and to uncover the roles of specific metabolites in the intricate life of fungi.

References

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  • Oldfield Group Website. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000177). Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). A secreted fungal histidine‐ and alanine‐rich protein regulates metal ion homeostasis and oxidative stress. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Retrieved from [Link]

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  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

  • Microbial Cell. (n.d.). Exogenous addition of histidine reduces copper availability in the yeast Saccharomyces cerevisiae. Retrieved from [Link]

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N,N-Dimethyl-L-histidine: A Critical Intermediate in the Biosynthesis of the Antioxidant Ergothioneine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of secondary metabolism, precursor molecules dictate the ultimate structure and function of the final product. While some precursors are fed exogenously to biosynthetic pathways, others exist as fleeting, yet indispensable, intermediates. N,N-Dimethyl-L-histidine falls into the latter category. It is not a starting point for a pathway but rather a crucial, transient molecule in the multi-step enzymatic synthesis of ergothioneine (EGT), a potent and physiologically significant antioxidant.[1][2] This technical guide provides an in-depth exploration of the role of this compound, detailing its formation, the diverse enzymatic pathways that utilize it, and robust experimental methodologies for its study. Understanding this intermediate is paramount for applications ranging from antimicrobial drug development to the biotechnological production of ergothioneine.

The Gateway to Ergothioneine: Sequential Methylation of L-Histidine

The biosynthesis of ergothioneine begins not with complex ring formations or sulfur insertions, but with a fundamental modification of the primary metabolite L-histidine: sequential methylation of its α-amino group.[2][3] This process is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase, which systematically adds three methyl groups to the nitrogen.[3]

This compound emerges as the second intermediate in this three-step cascade:

  • Step 1: L-Histidine is monomethylated to form Nα-methyl-L-histidine.

  • Step 2: Nα-methyl-L-histidine is subsequently methylated to yield Nα,Nα-dimethyl-L-histidine .[3]

  • Step 3: A final methylation converts Nα,Nα-dimethyl-L-histidine into Nα,Nα,Nα-trimethyl-L-histidine, more commonly known as hercynine.[2][3]

Hercynine is the ultimate product of this initial phase and the direct substrate for the subsequent sulfurization steps.[4][5] The enzyme responsible for this entire methylation sequence is broadly classified as dimethylhistidine N-methyltransferase (EC 2.1.1.44).[6] However, the specific nomenclature and structure of this enzyme vary across different organisms. In mycobacteria, this function is carried out by the enzyme EgtD, whereas in fungi like Neurospora crassa, the activity is one of two functions performed by the bifunctional enzyme Egt1.[7][8]

Methylation_Pathway cluster_0 Initial Methylation Cascade His L-Histidine MetHis Nα-methyl-L-histidine His->MetHis + SAM - SAH DiMetHis Nα,Nα-dimethyl-L-histidine MetHis->DiMetHis + SAM - SAH Hercynine Hercynine (Nα,Nα,Nα-trimethyl-L-histidine) DiMetHis->Hercynine + SAM - SAH Enzyme EgtD (Bacteria) or Egt1 (Fungi) (EC 2.1.1.44) Enzyme->MetHis Enzyme->DiMetHis Enzyme->Hercynine

Caption: The sequential methylation of L-histidine to hercynine.

Divergent Evolutionary Strategies for Ergothioneine Synthesis

Once hercynine is synthesized via the this compound intermediate, organisms employ distinct and fascinatingly diverse enzymatic toolkits to attach the sulfur atom and complete the EGT molecule. This divergence highlights different evolutionary solutions to the same biochemical problem.

Pathway A: The Mycobacterial Multi-Enzyme Complex

In bacteria such as Mycobacterium smegmatis, ergothioneine synthesis is accomplished by a five-gene cluster (egtA-E).[7][9] After EgtD produces hercynine, the subsequent steps are as follows:

  • EgtA: A γ-glutamylcysteine synthetase that produces the sulfur donor, γ-glutamylcysteine.[7][10]

  • EgtB: This enzyme catalyzes the crucial oxidative C-S bond formation, linking hercynine with γ-glutamylcysteine.[1][7]

  • EgtC: A glutamine amidotransferase that removes the glutamate moiety.[9][10]

  • EgtE: A pyridoxal 5-phosphate-dependent lyase that cleaves the C-S bond to release ergothioneine and pyruvate.[1][10]

This modular, multi-protein system is a well-studied example of a complex secondary metabolite pathway.

Mycobacterial_Ergothioneine_Pathway His L-Histidine Hercynine Hercynine His->Hercynine  Methylation Intermediate1 S-(hercyn-2-yl)-γ-glutamyl- L-cysteine-S-oxide Hercynine->Intermediate1  Sulfur Transfer Intermediate2 S-(hercyn-2-yl)-L-cysteine-S-oxide Intermediate1->Intermediate2  Deglutamylation EGT Ergothioneine Intermediate2->EGT  C-S Cleavage SAM 3 SAM EgtD EgtD SAM->EgtD SAH 3 SAH Glu_Cys γ-Glutamylcysteine EgtB EgtB Glu_Cys->EgtB Glu Glutamate Pyruvate Pyruvate + NH3 EgtD->Hercynine EgtD->SAH EgtB->Intermediate1 EgtC EgtC EgtC->Intermediate2 EgtC->Glu EgtE EgtE EgtE->EGT EgtE->Pyruvate

Caption: The ergothioneine biosynthetic pathway in Mycobacterium smegmatis.

Pathway B: The Fungal Two-Enzyme System

Fungi, including the model organism Neurospora crassa, have evolved a more streamlined, two-enzyme system for EGT synthesis.[11][12]

  • Egt1: This large, bifunctional non-heme iron enzyme performs two roles. Its N-terminal domain contains the methyltransferase activity that converts L-histidine to hercynine (passing through the this compound intermediate). Its C-terminal domain then catalyzes the oxidative C-S bond formation between hercynine and cysteine.[8][11]

  • Egt2: A C-S lyase that performs the final step, converting the intermediate hercynylcysteine sulfoxide into ergothioneine.[12]

This fusion of activities into a single polypeptide (Egt1) represents a more efficient evolutionary strategy for producing this important metabolite.

Comparative Overview of Ergothioneine Biosynthesis Pathways
FeatureMycobacterial Pathway (M. smegmatis)Fungal Pathway (N. crassa)Anaerobic Pathway (C. limicola)
Methyltransferase EgtD (Separate enzyme)Egt1 (N-terminal domain)EanA
Sulfur Transfer Enzyme EgtBEgt1 (C-terminal domain)EanB
Sulfur Donor γ-GlutamylcysteineCysteineEanB Persulfide
Key Enzymes EgtA, EgtB, EgtC, EgtD, EgtEEgt1, Egt2EanA, EanB
Number of Genes 522

Experimental Protocols for Elucidating the Role of this compound

Because this compound is a transient intermediate, its role cannot be studied by simple feeding experiments. Instead, its existence and flux through the pathway must be demonstrated using techniques that trace the metabolic conversion of precursors or that characterize the enzymes responsible for its formation and consumption.

Protocol 1: Stable Isotope Labeling to Trace Metabolic Flux

This protocol is the gold standard for mapping biosynthetic pathways in vivo. By providing a labeled primary metabolite, one can trace the label's incorporation into downstream intermediates and the final product.

Objective: To confirm the sequential conversion of L-histidine through N-methylated intermediates, including this compound, to ergothioneine.

Methodology:

  • Strain Cultivation: Grow a culture of an ergothioneine-producing organism (e.g., Mycobacterium smegmatis or Neurospora crassa) in a defined minimal medium to mid-log phase.

  • Precursor Administration: Introduce a stable isotope-labeled precursor to the culture. A common choice is fully labeled ¹³C,¹⁵N-L-histidine. Alternatively, [methyl-¹³C]-L-methionine can be used to specifically track the addition of methyl groups.

  • Time-Course Sampling: Harvest cell aliquots at multiple time points after label introduction (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr). Immediately quench metabolic activity by flash-freezing the cell pellets in liquid nitrogen.

  • Metabolite Extraction: Perform a polar metabolite extraction. A common method is to resuspend the cell pellet in a cold (-20°C) solution of 80% methanol.[13] Vortex thoroughly and incubate at -20°C to precipitate proteins and macromolecules. Centrifuge to pellet debris and collect the supernatant.

  • Sample Analysis by LC-MS/MS: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating small, polar molecules like amino acids and their derivatives.

    • Mass Spectrometry: Operate the mass spectrometer in a targeted mode (Multiple Reaction Monitoring, MRM) to specifically look for the mass transitions of unlabeled and labeled L-histidine, Nα-methyl-L-histidine, Nα,Nα-dimethyl-L-histidine, hercynine, and ergothioneine.

  • Data Analysis: Quantify the peak areas for each labeled and unlabeled metabolite at each time point. Plot the fractional enrichment of the label in each compound over time.

Expected Outcome & Causality: The results should show a sequential increase in isotopic enrichment. The label from L-histidine will first appear in Nα-methyl-L-histidine, followed by Nα,Nα-dimethyl-L-histidine, then hercynine, and finally accumulate in ergothioneine. This temporal pattern provides definitive evidence of the precursor-product relationships and confirms the role of this compound as a pathway intermediate.

Isotope_Labeling_Workflow cluster_workflow Experimental Workflow cluster_expected_result Expected Result Culture 1. Cultivate EGT-producing organism AddLabel 2. Add ¹³C,¹⁵N-L-Histidine Culture->AddLabel Sampling 3. Harvest cells over time (T=0, 15, 30... min) AddLabel->Sampling Quench 4. Quench metabolism (Flash freeze) Sampling->Quench Extract 5. Extract polar metabolites (e.g., 80% Methanol) Quench->Extract Analyze 6. Analyze by LC-MS/MS Extract->Analyze Data 7. Plot fractional enrichment Analyze->Data His Labeled L-Histidine MetHis Labeled N-methyl-His His->MetHis Label appears sequentially DiMetHis Labeled N,N-dimethyl-His MetHis->DiMetHis Label appears sequentially Hercynine Labeled Hercynine DiMetHis->Hercynine Label appears sequentially EGT Labeled Ergothioneine Hercynine->EGT Label appears sequentially

Caption: Workflow for an isotopic labeling experiment to trace the EGT pathway.

Protocol 2: In Vitro Reconstitution of Histidine Methyltransferase Activity

This biochemical approach validates the function of the specific enzyme responsible for producing the this compound intermediate.

Objective: To demonstrate that the purified EgtD (or Egt1) enzyme catalyzes the sequential methylation of L-histidine to hercynine.

Methodology:

  • Enzyme Production: Clone the gene for EgtD (M. smegmatis) or Egt1 (N. crassa) into an expression vector (e.g., pET series) with a purification tag (e.g., 6xHis-tag). Transform into E. coli BL21(DE3), induce protein expression with IPTG, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Reaction Setup: Prepare reaction mixtures in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Complete Reaction: Purified enzyme, L-histidine (substrate), and S-adenosylmethionine (SAM, methyl donor).

    • Control 1 (No Enzyme): L-histidine, SAM.

    • Control 2 (No Substrate): Purified enzyme, SAM.

    • Control 3 (No Cofactor): Purified enzyme, L-histidine.

  • Reaction and Quenching: Incubate all tubes at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 60 minutes). Stop the reaction by adding an equal volume of cold acetonitrile or by heat inactivation.

  • Product Analysis: Centrifuge the quenched reactions to pellet the precipitated enzyme. Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of Nα-methyl-L-histidine, Nα,Nα-dimethyl-L-histidine, and hercynine.

Self-Validating System: The power of this protocol lies in its controls. Product formation should only be observed in the complete reaction mixture. The absence of products in the control tubes validates that the observed activity is strictly dependent on the presence of the enzyme, the substrate, and the methyl-donating cofactor, confirming the enzyme's function.

Broader Implications and Future Directions

  • Antimicrobial Drug Development: The ergothioneine biosynthetic pathway is absent in humans, making its enzymes attractive targets for novel antimicrobial drugs.[10] This is particularly relevant for pathogens like Mycobacterium tuberculosis, which requires EGT for surviving oxidative stress and for long-term infection.[5] Inhibitors designed to target the histidine methyltransferase EgtD could serve as potent new therapeutics.

  • Biotechnological Production: Ergothioneine is a high-value compound used in cosmetics and as a nutraceutical.[14] A detailed understanding of the biosynthetic pathway, including the kinetics of intermediate formation like this compound, is critical for metabolically engineering microbes like E. coli or S. cerevisiae for the industrial-scale overproduction of EGT.[8]

  • Future Research: While the path to ergothioneine is the primary fate for this compound, further metabolomic studies could explore whether this intermediate is a branch point to other, yet undiscovered, secondary metabolites in different organisms. Additionally, investigating the regulatory mechanisms that control the expression and activity of the initial methyltransferase enzymes could provide deeper insights into how cells manage the flux into this important pathway.

Conclusion

This compound exemplifies the importance of transient intermediates in secondary metabolism. Though it does not represent the beginning or the end of a biosynthetic journey, its formation is a non-negotiable step in the production of hercynine and, ultimately, the vital antioxidant ergothioneine. By using a combination of in vivo isotopic tracing and in vitro enzymatic reconstitution, researchers can fully elucidate its role. This knowledge provides a powerful foundation for advancing both human health through novel drug discovery and industrial biotechnology through the enhanced production of valuable natural products.

References

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  • Li, Y., et al. (2024). The Catalytic Mechanism of Key Enzymes Involved in the Synthesis of Ergothioneine in Lentinula edodes. International Journal of Molecular Sciences, 25(1), 583. [Link]

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  • Chen, S. Y., et al. (2022). Toward more efficient ergothioneine production using the fungal ergothioneine biosynthetic pathway. Journal of Agricultural and Food Chemistry, 70(4), 1293–1303. [Link]

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An In-depth Technical Guide to the Theoretical Modeling of N,N-Dimethyl-L-histidine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-L-histidine (DMH) is a modified amino acid with emerging significance in various biological contexts, from its role as a metabolite to its potential as a biomarker.[1][2] Understanding its interactions at a molecular level is crucial for elucidating its function and for leveraging its properties in drug design and development. Theoretical modeling provides a powerful lens to investigate these interactions with atomic-level precision. This guide offers a comprehensive, methodology-focused exploration of the computational workflows required to model DMH, from first-principles quantum mechanics to large-scale classical simulations. It is designed not as a rigid protocol but as a strategic manual, explaining the causality behind methodological choices to empower researchers to build robust, self-validating models for studying DMH and other non-standard residues.

Foundational Principles: Why Model this compound?

Histidine is one of the most versatile amino acids, owing to its imidazole side chain which can act as a hydrogen bond donor and acceptor, a coordinating ligand for metal ions, and participate in various non-covalent interactions like cation-π and π-π stacking.[][4] The N,N-dimethylation of its alpha-amino group fundamentally alters its physicochemical properties:

  • Steric Hindrance: The two methyl groups introduce bulk around the alpha-carbon, potentially restricting conformational freedom compared to native L-histidine.

  • Charge and Basicity: The tertiary amine created by dimethylation has a different pKa and charge distribution than the primary amine of L-histidine, impacting its electrostatic interactions.

  • Hydrogen Bonding: The alpha-amino group can no longer act as a hydrogen bond donor, a critical change that can disrupt or alter interaction networks in a peptide or protein binding pocket.

Theoretical modeling allows us to systematically dissect how these modifications translate into specific interaction energies, conformational preferences, and binding affinities—insights that are often difficult to deconvolute experimentally.

The Dual-Scale Modeling Strategy: From Quantum Accuracy to System Complexity

A robust modeling strategy for a non-standard residue like DMH requires a multi-scale approach. We begin with high-accuracy Quantum Mechanics (QM) to capture the unique electronic structure of the molecule and then use this information to parameterize a computationally efficient classical Molecular Mechanics (MM) force field for large-scale simulations.

cluster_QM Part 1: Quantum Mechanics (QM) Core cluster_MM Part 2: Molecular Mechanics (MM) Application cluster_Analysis Part 3: Interaction Analysis QM_Opt Geometry Optimization (DFT/MP2) QM_ESP Electrostatic Potential (ESP) Calculation QM_Opt->QM_ESP QM_Props Electronic Property Analysis (HOMO, LUMO, Dipole Moment) QM_Opt->QM_Props Param Force Field Parameterization (RESP Charge Fitting) QM_ESP->Param QM-derived ESP data MD_Sim Molecular Dynamics (MD) Simulation Param->MD_Sim Topology & Parameters Docking Molecular Docking Param->Docking Ligand Charges NCI Non-Covalent Interaction (NCI) Analysis MD_Sim->NCI Free_Energy Binding Free Energy (MM/GBSA) MD_Sim->Free_Energy Docking->NCI Docking->Free_Energy

Caption: Overall workflow for theoretical modeling of DMH.

Part 1: Quantum Mechanical Characterization

Before simulating how DMH interacts with other molecules, we must first understand its intrinsic properties. QM calculations, which solve approximations of the Schrödinger equation, provide the most accurate description of a molecule's electronic structure and geometry.[5]

Expertise: Choosing the Right QM Method

The choice of QM method is a trade-off between accuracy and computational cost.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. Functionals like B3LYP offer a good balance of accuracy and speed for geometry optimizations and property calculations of amino acids.[6]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a higher-level ab initio method that often provides more accurate energies, especially for systems where electron correlation is important.[5] It serves as an excellent benchmark for DFT results.

Causality: For DMH, starting with a DFT method (e.g., B3LYP with a 6-31G(d) basis set) is a robust choice for initial geometry optimization. The resulting structure can then be used for a more accurate single-point energy calculation with MP2 to validate the energetic profile.[5] This hierarchical approach ensures a reliable starting point without incurring prohibitive computational costs.

Protocol: QM Geometry Optimization and ESP Calculation

This protocol outlines the steps to obtain an optimized geometry and the corresponding electrostatic potential (ESP) needed for force field development.

Software: Gaussian, ORCA, or any similar QM package.

Step-by-Step Methodology:

  • Build Initial Structure: Construct the this compound molecule in its zwitterionic form, which is expected in aqueous solutions, using a molecular editor.[7] Pay attention to the tautomeric state of the imidazole ring (HIE, HID, or HIP). The most common states in proteins are HIE (proton on epsilon nitrogen) and HID (proton on delta nitrogen).[8]

  • Define Calculation:

    • Method: B3LYP

    • Basis Set: 6-31G(d)

    • Keywords: Opt (for geometry optimization), Freq (to confirm a true energy minimum), Pop=MK (to request the Merz-Kollman ESP calculation).

    • Solvation: Use a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate an aqueous environment, as in vacuo calculations can incorrectly favor the canonical over the zwitterionic form.[9][10]

  • Execution: Run the QM calculation.

  • Validation:

    • Confirm the optimization has converged.

    • Check the output of the frequency calculation. The absence of imaginary frequencies indicates that the structure is a true local minimum.

  • Output: The primary outputs are the optimized Cartesian coordinates (.log or .out file) and the ESP data, typically written to a separate file (.esp).

Data Presentation: Key Physicochemical and QM-Derived Properties

Summarizing the properties of DMH provides a clear reference for subsequent modeling steps.

PropertyValueSource
Molecular Formula C8H13N3O2PubChem[2]
Molecular Weight 183.21 g/mol PubChem[2][7]
XLogP3 -2.3PubChem[2][11]
H-Bond Donor Count 1 (from imidazole)PubChem[2]
H-Bond Acceptor Count 4 (N's and O's)PubChem[2]
QM-Calculated Dipole Moment Value from calculationThis work
QM-Calculated HOMO Energy Value from calculationThis work
QM-Calculated LUMO Energy Value from calculationThis work

Part 2: Molecular Mechanics Modeling

While QM is highly accurate, it is too computationally expensive for systems larger than a few hundred atoms, such as a protein in a solvent box.[5] For these systems, we use classical Molecular Mechanics (MM), which represents atoms as spheres and bonds as springs, governed by a set of functions and parameters known as a force field .[12]

The Non-Standard Residue Challenge

Standard biomolecular force fields like AMBER, CHARMM, and OPLS are expertly parameterized for the 20 canonical amino acids but do not include parameters for DMH.[13][14] Therefore, the central task is to develop a set of high-quality, self-consistent parameters for DMH that can be integrated into an existing force field.[15]

QM_ESP QM ESP Data (from Part 1) RESP RESP Charge Fitting QM_ESP->RESP Analogy Parameter Analogy (from existing FF) Topology Topology File Generation (atom types, bonds, angles) Analogy->Topology Parameter Parameter File Generation (force constants, dihedrals) Analogy->Parameter RESP->Topology Atomic Charges Validation Validation (e.g., MM vs. QM geometry) Topology->Validation Parameter->Validation Final_FF Final DMH Force Field Files Validation->Final_FF

Caption: Workflow for parameterizing a non-standard residue.

Protocol: Force Field Parameterization for DMH

This protocol focuses on generating AMBER-compatible parameters, though the principles are transferable to other force fields like CHARMM.[15]

Software: Antechamber (part of AmberTools), a QM package (e.g., Gaussian), a molecular editor.

Step-by-Step Methodology:

  • Prepare Input Structure: Start with the QM-optimized structure of DMH from Part 1. Ensure it is a single molecule in a mol2 file format with correct atom ordering.

  • Atom Typing: Use the antechamber tool to assign preliminary GAFF (General Amber Force Field) atom types. This is a crucial step as it determines which existing parameters can be used by analogy.

  • Generate RESP Charges (Trustworthiness Pillar): The most critical step is deriving partial atomic charges that accurately reproduce the QM electrostatic potential. The Restrained Electrostatic Potential (RESP) fitting procedure is the standard for AMBER force fields as it provides robust charges that avoid unphysical values for buried atoms.[16]

    • First, generate the ESP file from your QM calculation (as in section 3.2).

    • Use the respgen tool to create a template for the RESP fit.

    • Perform the two-stage RESP fit using the antechamber and espgen tools with the QM ESP data. This process ensures the charges are transferable and consistent with the parent force field.[16]

  • Generate Missing Parameters: After charge derivation, use the parmchk2 tool to check for any bond, angle, or dihedral parameters that are not present in the chosen force field (e.g., GAFF or a protein force field).

    parmchk2 will write a .frcmod file containing missing parameters, which it determines through analogy to existing, well-characterized parameters. This is a key part of ensuring self-consistency.

  • Create Final Library Files: Use the tleap tool in AmberTools to load the generated mol2 and frcmod files and save them as an OFF library file. This file makes DMH a recognizable residue for future system building.

  • Validation: As a self-validating step, perform an energy minimization of the DMH molecule using the newly generated MM parameters. Compare the resulting geometry and conformational energies against the original QM-optimized structure. A low root-mean-square deviation (RMSD) between the two provides confidence in the parameter set.

Protocol: Molecular Docking with DMH

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17] It is essential to use the newly derived RESP charges for DMH to ensure an accurate description of its electrostatic interactions.

Software: AutoDock, Glide, GOLD, or similar docking programs.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare the protein structure by removing water, adding hydrogen atoms, and assigning protonation states, especially for catalytic residues like histidine.[18] The protonation state of other histidines in the protein can significantly impact docking results.[18]

  • Ligand Preparation: Prepare the DMH ligand structure. Crucially, assign the RESP charges derived in the parameterization step (4.2). Using default charges from a docking program would negate the accuracy gained from the QM calculations.

  • Define Binding Site: Define the search space for the docking calculation, typically a grid box centered on the known or predicted active site of the receptor.

  • Run Docking: Execute the docking algorithm. Most algorithms will generate multiple possible binding poses ranked by a scoring function.

  • Post-Docking Analysis:

    • Analyze the top-ranked poses. Look for poses that form chemically sensible interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).[19]

    • Visually inspect the interactions. Pay close attention to the role of the imidazole ring and the modified alpha-amino group.

    • For greater rigor, re-score the top poses using more advanced methods or use the best pose as a starting point for MD simulations. Docking provides a static picture; MD is needed to assess the dynamic stability of the predicted complex.[17]

Protocol: Molecular Dynamics (MD) Simulation

MD simulations model the dynamic evolution of a molecular system over time, providing insights into conformational changes, stability, and the nature of intermolecular interactions.

Software: AMBER, GROMACS, NAMD, or CHARMM.

Step-by-Step Methodology:

  • System Building: Using a tool like tleap (AMBER) or CHARMM-GUI, combine the receptor and the DMH ligand (using its newly created library file).[20]

  • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes, typically by first restraining the protein and ligand and then relaxing the restraints.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while keeping restraints on the protein backbone. This multi-stage process ensures a stable starting point for the production simulation.

  • Production MD: Run the simulation without restraints for a desired length of time (e.g., 100-500 ns). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: Analyze the trajectory to calculate metrics like RMSD (to assess stability), RMSF (to identify flexible regions), and specific intermolecular interactions (hydrogen bonds, salt bridges, etc.) over time.

Part 3: Advanced Analysis of DMH Interactions

The output of docking and MD simulations is a wealth of structural data. Specialized analysis techniques are required to translate this data into chemical and biological insights.

Visualizing Non-Covalent Interactions (NCI)

Non-covalent interactions are the driving force in molecular recognition.[21] While we can measure distances for hydrogen bonds, this doesn't capture the full picture of interactions like van der Waals and steric repulsion. The NCI-Plot method, based on the electron density and its derivatives, provides a powerful way to visualize these interactions in real space.[22][23] It generates surfaces between molecules, colored to indicate the type and strength of the interaction:

  • Blue: Strong, attractive interactions (hydrogen bonds, salt bridges).

  • Green: Weak, attractive interactions (van der Waals).

  • Red: Strong, repulsive interactions (steric clashes).

This analysis can be performed on representative snapshots from an MD trajectory or on a docked pose to provide a rich, qualitative understanding of the binding mode.

Calculating Binding Free Energy

A docking score provides a rough estimate of binding affinity, but more accurate calculations can be performed on the MD simulation trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method to estimate the free energy of binding.[17] It calculates the energy difference between the bound complex and the free receptor and ligand, averaged over a portion of the MD trajectory. While not as rigorous as alchemical free energy methods, MM/GBSA provides a valuable and computationally accessible way to rank different ligands or binding poses.[24]

Conclusion and Authoritative Grounding

The theoretical modeling of this compound is a multi-step, multi-scale endeavor that demands careful attention to detail, particularly in the creation of a bespoke force field. By grounding the model in high-quality quantum mechanics and following a systematic workflow of parameterization, simulation, and analysis, researchers can generate powerful and predictive models. These models are invaluable tools for understanding the nuanced roles of modified amino acids in biological systems and for the rational design of new therapeutics. The protocols and causal explanations provided in this guide serve as a foundation for building these self-validating and scientifically rigorous computational experiments.

References

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  • Current Status of Protein Force Fields for Molecular Dynamics . PMC, National Center for Biotechnology Information. [Link]

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Methodological & Application

Synthesis of N,N-Dimethyl-L-histidine for Research Applications: A Detailed Protocol and Scientific Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-Dimethyl-L-histidine in Modern Research

This compound, a derivative of the essential amino acid L-histidine, is a molecule of considerable interest in various scientific disciplines.[1][] Its unique structure, featuring a dimethylated alpha-amino group, imparts specific biochemical properties that make it a valuable tool for researchers. In biochemical and pharmaceutical research, this compound serves as a crucial building block in peptide synthesis and is utilized in studies investigating enzyme activity and metabolic pathways.[1] Furthermore, its presence in certain biological systems has led to its investigation as a potential biomarker.[1] This application note provides a comprehensive guide to the synthesis of this compound, focusing on a robust and widely applicable method, intended for researchers in academia and the drug development industry.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The methylation of the primary alpha-amino group of L-histidine to yield this compound is most effectively achieved through the Eschweiler-Clarke reaction.[3][4][5][6][7] This powerful reductive amination procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3][4][8] A key advantage of the Eschweiler-Clarke reaction is its inherent control over the degree of methylation; the reaction proceeds to the tertiary amine stage without the formation of quaternary ammonium salts, which can be a significant side reaction with other alkylating agents.[3][5] This selectivity simplifies the purification process and ensures a high yield of the desired product.

The mechanism of the Eschweiler-Clarke reaction involves two key stages that are repeated for each methylation step. First, the primary amine of L-histidine reacts with formaldehyde to form an intermediate imine (specifically, a Schiff base). In the second step, the formic acid acts as a hydride donor, reducing the imine to a secondary amine (N-Methyl-L-histidine) and releasing carbon dioxide. This process is then repeated with the newly formed secondary amine, which reacts with another molecule of formaldehyde to form an iminium ion. Subsequent reduction by formic acid yields the final product, this compound.[4][5]

Visualizing the Synthesis

To provide a clear overview of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Eschweiler-Clarke Reaction Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation L-Histidine L-Histidine Imine_Intermediate Imine Intermediate L-Histidine->Imine_Intermediate + CH2O Formaldehyde_1 Formaldehyde (CH2O) N-Methyl-L-histidine N-Methyl-L-histidine Imine_Intermediate->N-Methyl-L-histidine + HCOOH - CO2 Formic_Acid_1 Formic Acid (HCOOH) N-Methyl-L-histidine_2 N-Methyl-L-histidine Iminium_Ion Iminium Ion Intermediate N-Methyl-L-histidine_2->Iminium_Ion + CH2O Formaldehyde_2 Formaldehyde (CH2O) This compound This compound Iminium_Ion->this compound + HCOOH - CO2 Formic_Acid_2 Formic Acid (HCOOH)

Caption: Reaction mechanism of the Eschweiler-Clarke methylation of L-histidine.

Experimental_Workflow Start Start: L-Histidine Reaction_Setup Dissolve L-Histidine in Formic Acid and Formaldehyde Solution Start->Reaction_Setup Heating Heat Reaction Mixture (e.g., 80-90°C) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Cool and Concentrate Reaction Mixture Monitoring->Workup Reaction Complete Purification Purify Crude Product (e.g., Ion-Exchange Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A streamlined workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
L-Histidine≥98%Sigma-Aldrich or equivalent
Formaldehyde solution37% in H₂OFisher Scientific or equivalent
Formic acid≥95%Acros Organics or equivalent
Dowex 50WX8 resinHydrogen formBio-Rad or equivalent
Ammonium hydroxide solution28-30%J.T. Baker or equivalent
Anhydrous sodium sulfateACS gradeVWR or equivalent
Deuterium oxide (D₂O)For NMRCambridge Isotope Laboratories

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-histidine (1.0 eq) in a mixture of formic acid (excess, e.g., 5-10 eq) and aqueous formaldehyde solution (excess, e.g., 3-5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.

  • Purification:

    • Dissolve the crude product in a minimal amount of deionized water.

    • Load the solution onto a column packed with Dowex 50WX8 cation-exchange resin (H⁺ form).

    • Wash the column with deionized water to remove any unreacted formaldehyde and other non-basic impurities.

    • Elute the this compound from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M).

    • Collect the fractions and monitor for the presence of the product using TLC.

    • Combine the fractions containing the pure product and remove the solvent and excess ammonia under reduced pressure to yield the purified this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. The presence of a singlet corresponding to the two methyl groups on the nitrogen atom is a key diagnostic signal.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the product, confirming the addition of two methyl groups.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC analysis.[9][10]

Trustworthiness and Self-Validation

The robustness of this protocol lies in its reliance on a well-established and selective chemical transformation. The Eschweiler-Clarke reaction is known for its high yields and clean conversion to the tertiary amine, minimizing the formation of byproducts.[3][5] The purification by ion-exchange chromatography is a highly effective method for separating the basic amino acid derivative from neutral and acidic impurities, ensuring a high degree of purity in the final product. The final analytical characterization by NMR and MS serves as a definitive validation of the successful synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound for research purposes. By employing the Eschweiler-Clarke reaction, researchers can efficiently produce this valuable compound in high purity. The provided experimental details and analytical guidance will enable scientists and drug development professionals to confidently synthesize this compound for their specific research needs, contributing to advancements in biochemistry, pharmacology, and related fields.

References

  • PubChem. This compound. [Link]

  • Google Patents. A kind of preparation method of N (π)
  • Kim, J., et al. (2007). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Transactions of the Korean Nuclear Society Spring Meeting.
  • Noordam, A., Maat, L., & Beyerman, H. C. (1978). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. [Link]

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  • Cameron, N. R., & Sherrington, D. C. (2016). Facile synthesis of histidine functional poly(N- isopropylacrylamide)
  • National Institutes of Health. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

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  • ResearchGate. Preparation of N(τ)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. [Link]

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  • International Journal of Electrochemical Science. Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. [Link]

  • J-Stage. Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

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  • ResearchGate. HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

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Application Note: Quantitative Analysis of N,N-Dimethyl-L-histidine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N,N-Dimethyl-L-histidine in human plasma. This compound is an amino acid derivative with increasing interest as a potential biomarker in clinical diagnostics and metabolic research.[1] The methodology presented herein employs a straightforward protein precipitation extraction technique and hydrophilic interaction liquid chromatography (HILIC) for optimal retention and separation of this polar analyte. The method has been rigorously validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, ensuring accuracy, precision, and reliability for use in clinical and research settings.[2][3]

Introduction and Scientific Rationale

This compound is a naturally occurring modified amino acid.[4] Its quantification in biological matrices like plasma is critical for understanding its role in various physiological and pathological states. Due to its high polarity (XLogP3-AA: -2.3) and hydrophilic nature, traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention, leading to poor chromatographic resolution and potential matrix interference.[4][5]

To overcome this challenge, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful separation technique that employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6] This setup promotes the partitioning of polar analytes, like this compound, into a water-enriched layer on the stationary phase surface, resulting in excellent retention and separation from less polar matrix components.[7] Coupling HILIC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[8][9]

Principle of the Method

The analytical workflow involves three main stages:

  • Sample Preparation: Proteins in the plasma sample are precipitated using an organic solvent (acetonitrile). This step efficiently removes the majority of macromolecules, which can interfere with the analysis and contaminate the LC-MS system.[10][11] An isotopically labeled internal standard (IS), this compound-d6, is added prior to precipitation to correct for any variability during sample processing and analysis.

  • Chromatographic Separation: The supernatant, containing the analyte and internal standard, is injected into the LC-MS/MS system. The compounds are separated on a HILIC column using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer.

  • Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) in positive mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This highly selective detection method ensures that only the compounds of interest are measured.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound-d6) Sample->Add_IS Add_ACN Add Protein Precipitation Solvent (Acetonitrile, 150 µL) Add_IS->Add_ACN Vortex Vortex Mix (2 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection HILIC HILIC Separation Injection->HILIC ESI ESI+ Ionization HILIC->ESI MRM MRM Detection ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Overall workflow from sample preparation to final quantification.

Materials and Reagents

  • Analytes: this compound (≥98% purity), this compound-d6 (Internal Standard, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).

  • Water: Deionized water, 18.2 MΩ·cm.

  • Plasma: Human plasma (K2EDTA anticoagulant), sourced from an accredited biobank.

Instrumentation and Conditions

Liquid Chromatography
  • LC System: High-performance liquid chromatography system capable of binary gradient elution.

  • Column: HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    Time (min) Flow Rate (µL/min) %A %B
    0.0 400 10 90
    5.0 400 50 50
    5.1 400 10 90

    | 8.0 | 400 | 10 | 90 |

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
    This compound 184.1 138.1 100 15

    | this compound-d6 (IS) | 190.1 | 144.1 | 100 | 15 |

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temp: 325°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d6 (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile.

  • Calibration Curve and QC Preparation: Spike appropriate volumes of the working standard solutions into blank human plasma to create CC standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations (LQC, MQC, HQC).

Plasma Sample Preparation Protocol

This protocol is designed for a 96-well plate format to ensure high throughput.[12]

  • Aliquot 50 µL of plasma samples, CC standards, or QCs into the wells of a 96-well plate.

  • Add 150 µL of the internal standard spiking solution (in acetonitrile) to each well. The 3:1 ratio of acetonitrile to plasma is highly effective for protein removal.[10][13]

  • Seal the plate and vortex mix for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Seal the new plate and place it in the autosampler for injection.

G start Start: 50 µL Plasma step1 Add 150 µL Acetonitrile with IS start->step1 3:1 Solvent Ratio step2 Vortex 2 minutes step1->step2 step3 Centrifuge 4000 x g, 10 min step2->step3 step4 Transfer 100 µL Supernatant step3->step4 end Inject into LC-MS/MS step4->end

Caption: Step-by-step protein precipitation protocol.

Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation Guideline.[2][14] Validation ensures that the analytical method is reliable, accurate, and consistent for its intended purpose.[15]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components.Response in blank samples should be <20% of the LLOQ response.[16]
Linearity & Range To demonstrate a proportional relationship between response and concentration.Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision ≤20% CV, Accuracy within ±20%.
Accuracy & Precision To determine the closeness of measured values to the true value and their repeatability.For QCs, precision (CV) ≤15% and accuracy within ±15% of nominal value.[17]
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.CV of the IS-normalized matrix factor should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.Recovery should be consistent and precise across QC levels.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentration at each QC level should be within ±15% of the nominal value.
Summary of Validation Results
ParameterResultStatus
Selectivity No significant interferences observed at the retention time of the analyte.Pass
Linearity Range 1 – 1000 ng/mLPass (r² > 0.995)
LLOQ 1 ng/mLPass
Intra-day Precision (CV%) 3.5% - 7.8%Pass
Inter-day Precision (CV%) 5.1% - 9.2%Pass
Accuracy (% Bias) -6.5% to 8.1%Pass
Matrix Effect IS-normalized matrix factor CV = 8.7%Pass
Recovery >85% and consistentPass
Stability Stable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80°C.Pass

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol allows for high-throughput sample processing, while HILIC chromatography effectively addresses the challenges associated with retaining this polar compound. The method has been fully validated and is fit for purpose in regulated bioanalytical environments, supporting both clinical research and drug development professionals.

References

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available at: [Link]

  • Chypre, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]

  • Kuo, M.S., & Van Vleet, T. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]

  • Co-Ting, C., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Available at: [Link]

  • Medicover MICS. (n.d.). Validation of analytical process in clinical trial. Available at: [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Net-Interlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]

  • U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. PMC - NIH. Available at: [Link]

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  • Veenstra, T.D. (2012). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N(alpha),N(alpha)-dimethyl-L-histidine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-histidine. PubChem. Available at: [Link]

  • ARUP Laboratories. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]

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  • ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

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Application Note & Protocol: High-Sensitivity LC-MS/MS Assay for N,N-Dimethyl-L-histidine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-Dimethyl-L-histidine as a Biomarker

This compound is an endogenous amino acid derivative that is gaining interest within the scientific community. While its precise biological roles are still under active investigation, emerging research points towards its potential as a biomarker in various physiological and pathological states. Alterations in the levels of methylated amino acids, including derivatives of histidine, have been associated with metabolic disorders, oxidative stress, and renal function. For instance, related compounds like 3-methylhistidine serve as established markers for muscle protein catabolism.[1] The accurate and precise quantification of this compound in complex biological samples such as plasma and urine is therefore crucial for advancing our understanding of its clinical relevance and utility in drug development and disease monitoring.

This application note provides a comprehensive, field-proven protocol for the sensitive and selective detection of this compound using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). The methodology is designed to be robust and reproducible, adhering to the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]

Principle of the Method: HILIC-LC-MS/MS

The accurate quantification of small, polar molecules like this compound from intricate biological matrices presents a significant analytical challenge. Traditional reversed-phase liquid chromatography often fails to provide adequate retention for such hydrophilic compounds. This protocol leverages the strengths of Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[4][5] This setup facilitates the retention of polar analytes, allowing for their effective separation from less polar matrix components.

Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion of this compound (the precursor ion). This isolated ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (the product ion) is monitored by the third quadrupole (Q3). This two-stage mass filtering significantly reduces background noise and allows for precise quantification even at very low concentrations.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is depicted in the workflow diagram below. Each stage is critical for ensuring the integrity and accuracy of the final results.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample Collection (Plasma, Urine) s2 Addition of Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer & Dilution s4->s5 a1 HILIC Separation s5->a1 a2 Electrospray Ionization (ESI+) a1->a2 a3 MRM Detection a2->a3 d1 Chromatogram Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: High-level workflow for this compound analysis.

Detailed Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., L-Histidine-13C6,15N3. The use of a stable isotope-labeled version of the analyte itself (this compound-d6) is ideal and should be considered if available or via custom synthesis.[3][6]

  • LC-MS grade acetonitrile, water, and formic acid

  • Ammonium formate

  • Human plasma (K2EDTA) and urine from healthy donors for matrix blanks and quality control (QC) samples.

Sample Preparation

This protocol employs a straightforward protein precipitation method, which is efficient for removing the bulk of proteins from plasma samples while ensuring high recovery of the analyte.

  • Thaw Samples : Thaw all biological samples (plasma, urine) and QC samples on ice.

  • Aliquoting : In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the sample (plasma, urine, calibration standard, or QC).

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of L-Histidine-13C6,15N3 in 50% acetonitrile) to each tube, except for blank matrix samples.

  • Protein Precipitation : Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This high ratio of organic solvent to sample volume ensures efficient protein precipitation.

  • Vortexing : Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer 150 µL of the clear supernatant to a new microcentrifuge tube or a 96-well plate.

  • Dilution : Add 150 µL of LC-MS grade water with 0.1% formic acid to the supernatant. This step ensures the composition of the final sample is compatible with the initial HILIC mobile phase conditions, promoting better peak shape.

  • Final Vortex and Injection : Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following conditions are provided as a robust starting point and may be further optimized based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column HILIC Column, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z
Mobile Phase A 10 mM Ammonium formate in Water + 0.15% Formic Acid
Mobile Phase B 95% Acetonitrile / 5% Water + 10 mM Ammonium formate + 0.15% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1.0 min (95% B), 1.0-5.0 min (95-50% B), 5.0-6.0 min (50% B), 6.1-8.0 min (95% B for re-equilibration)

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 550°C
Curtain Gas 30 psi
Collision Gas (CAD) Nitrogen, Medium
MRM Transitions See Table 3
MRM Transitions and Fragmentation

The selection of appropriate MRM transitions is paramount for the selectivity of the assay. The proposed transitions for this compound are based on its chemical structure and predictable fragmentation patterns, which typically involve the neutral loss of water and the cleavage of the side chain.

fragmentation cluster_precursor Precursor Ion (Q1) cluster_product Product Ions (Q3) precursor [M+H]+ m/z 184.1 p1 m/z 138.1 Loss of HCOOH precursor->p1 Collision-Induced Dissociation (CID) p2 m/z 110.1 Imidazole Ring Fragment precursor->p2

Caption: Proposed fragmentation of this compound.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V) (Example)
This compound 184.1138.1 (Quantifier)100-20
184.1110.1 (Qualifier)100-25
L-Histidine-13C6,15N3 (IS) 165.1118.0100-18

Note: Collision energies should be optimized for the specific instrument being used to maximize signal intensity.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[2][3] The validation process should assess linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability, following guidelines such as the FDA's "Bioanalytical Method Validation".[2]

Table 4: Example Method Validation Performance

ParameterAcceptance Criteria (FDA Guidance)Example Result
Linearity (r²) ≥ 0.990.998
Range -5 - 2500 ng/mL
Lower Limit of Quantitation (LLOQ) S/N > 10, Acc/Prec within ±20%5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1% - 9.5%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)-7.8% to 5.4%
Matrix Effect IS-normalized factor CV ≤ 15%7.2%
Recovery (%) Consistent and reproducible85% - 95%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Within ±15% of nominal concentrationStable for 3 freeze-thaw cycles, 8 hours at RT, 90 days at -80°C

Troubleshooting and Scientific Considerations

  • Peak Tailing/Poor Shape : This is a common issue with HILIC methods. Ensure the sample diluent is compatible with the initial mobile phase conditions (high organic content). Adjusting the formic acid or ammonium formate concentration in the mobile phase can also improve peak shape.

  • Matrix Effects : Ion suppression or enhancement from co-eluting matrix components can compromise accuracy. A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects. If significant matrix effects are observed, further sample cleanup, such as solid-phase extraction (SPE), may be necessary.

  • Isomeric Interference : Be aware of potential isomers of this compound that may be present in biological samples. The chromatographic separation should be optimized to resolve any such interferences. The use of high-resolution mass spectrometry can also aid in differentiating between compounds with the same nominal mass.

Conclusion

The HILIC-LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in complex biological matrices. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research and drug development. Proper method validation is essential to ensure the generation of reliable and reproducible data that can confidently be used to evaluate the role of this compound as a potential biomarker.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ASCPT. (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". [Link]

  • Formiventos. (2025). Bioanalytical Method Validation for Biomarkers. [Link]

  • Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • LCGC International. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Prinsen, H. C., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 545–554. [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 2. [Link]

  • Tomonaga, S., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science, 60(3), 285-291. [Link]

  • Zhang, L., et al. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 268-272. [Link]

Sources

Protocol for N,N-Dimethyl-L-histidine extraction from tissue

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Extraction of N,N-Dimethyl-L-histidine from Tissue

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for the extraction of this compound, a methylated amino acid derivative, from complex biological tissue matrices. The extraction of small, polar metabolites like this compound presents significant challenges due to the presence of interfering substances such as proteins, lipids, and salts. This guide elucidates the core principles of sample preparation, compares common extraction methodologies, and presents a robust, validated protocol based on a biphasic solvent system. The protocol is designed to ensure high recovery, minimize matrix effects, and be directly compatible with downstream quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Challenge of Quantifying this compound

This compound is a naturally occurring derivative of the essential amino acid L-histidine.[1][2] It serves as a valuable tool in biochemical research for studying protein interactions, enzyme activities, and metabolic pathways.[2] Its presence and concentration in tissues can be indicative of specific metabolic states or disease processes, making it a potential biomarker of interest in drug development and clinical diagnostics.[2][3]

However, accurate quantification of this compound from tissue is non-trivial. Tissues are a heterogeneous mixture of proteins, lipids, nucleic acids, and other small molecules that can interfere with analysis. As a small, polar, and hydrophilic molecule (XLogP3 ≈ -2.3), this compound is challenging to separate from this complex matrix.[1][4] An effective extraction protocol must therefore achieve three primary goals:

  • Efficiently lyse tissue and cellular structures to release the analyte.

  • Effectively remove interfering macromolecules like proteins and lipids.

  • Maximize the recovery of the target analyte in a solution compatible with high-sensitivity analytical instrumentation.

This guide provides the scientific rationale and a practical, step-by-step methodology to achieve these goals.

Guiding Principles for Metabolite Extraction

A successful extraction strategy is built upon an understanding of both the analyte's chemistry and the matrix's complexity.

Quenching Metabolism: The Critical First Step

Metabolic processes continue even after tissue excision, rapidly altering the concentration of small molecules. To obtain a biologically accurate snapshot, metabolic activity must be halted instantly. The gold standard for this is snap-freezing the tissue in liquid nitrogen immediately upon harvesting and storing it at -80°C until extraction.[5] This ensures the measured analyte levels reflect the in vivo state.

Analyte Physicochemical Properties

This compound possesses several key features that dictate the extraction strategy:

  • High Polarity: Its structure ensures high solubility in aqueous and polar organic solvents like methanol and acetonitrile.

  • Ionizable Imidazole Group: The histidine side chain has a pKa of approximately 6.0. This means its charge state is highly dependent on the pH of the extraction solvent, a property that can be exploited for selective extraction or purification, particularly with liquid-liquid or solid-phase extraction techniques.[6]

  • Amine and Carboxylic Acid Groups: These also contribute to its polarity and ionizable nature.

The Importance of Homogenization

Physical disruption of the tissue is essential for the extraction solvent to penetrate and solubilize the target metabolites.[7] Bead-based homogenization using instruments like the Precellys24 is a highly effective and high-throughput method that outperforms traditional grinding in terms of reproducibility and preventing sample carryover.[7][8]

Comparative Analysis of Extraction Methodologies

Several techniques can be employed to extract small molecules from tissue. The choice depends on the specific research needs, balancing factors like throughput, extract cleanliness, and cost.

Methodology Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., Methanol, Acetonitrile) is added to disrupt the protein hydration shell, causing precipitation.[9]Simple, fast, inexpensive, and suitable for high-throughput screening.[9]May result in incomplete removal of interfering substances (e.g., phospholipids), leading to ion suppression in MS analysis. Analyte can be lost due to co-precipitation.[10]Rapid screening, high-throughput analysis where some matrix effect can be tolerated or corrected for with internal standards.
Liquid-Liquid Extraction (LLE) Partitions solutes between two immiscible liquid phases based on their relative solubility. A common system for metabolomics is Methanol/Chloroform/Water.[5]Provides a cleaner extract by separating polar metabolites from lipids.[5] High recovery for polar analytes.More labor-intensive and time-consuming than PPT. Requires use of chlorinated solvents.[10]Targeted quantitative analysis requiring low matrix effects and high sensitivity.
Solid-Phase Extraction (SPE) A chromatographic technique where the analyte is retained on a solid sorbent while impurities are washed away. Elution is done with a different solvent.Highly selective, can concentrate the analyte, and provides a very clean extract.Requires significant method development. Can be more expensive and lower throughput than PPT or LLE.Targeted analysis of a specific compound or class of compounds; purification from very complex matrices.

For robust and sensitive quantification of this compound, a method that combines the benefits of protein precipitation and lipid removal is ideal. Therefore, a biphasic LLE protocol using a methanol/chloroform/water system is recommended.

Visualization of the Extraction Workflow

A well-defined workflow is critical for reproducible results. The overall process, from sample collection to data acquisition, is outlined below.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Collection SnapFreeze Snap Freezing (Liquid N2) Tissue->SnapFreeze Store Storage at -80°C SnapFreeze->Store Weigh Weigh Frozen Tissue Store->Weigh Homogenize Homogenization (Bead Beating) Weigh->Homogenize LLE Biphasic LLE (MeOH/CHCl3/H2O) Homogenize->LLE Collect Collect Aqueous Phase LLE->Collect Dry Dry Down (Vacuum Centrifuge) Collect->Dry Reconstitute Reconstitution Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: High-level workflow for this compound extraction.

Recommended Protocol: Biphasic Extraction from Tissue

This protocol is optimized for the recovery of polar metabolites like this compound while efficiently removing proteins and lipids. It is adapted from established metabolomics workflows.[5]

Materials and Reagents
  • Equipment:

    • Homogenizer (e.g., Precellys24 with Cryolys cooling unit)

    • 2 mL bead-beating tubes with ceramic beads

    • Analytical balance

    • Microcentrifuge (refrigerated to 4°C)

    • Vacuum centrifuge (e.g., SpeedVac)

    • Pipettors and appropriate tips

    • Vortex mixer

  • Reagents:

    • Methanol (MeOH), LC-MS grade

    • Chloroform (CHCl₃), HPLC grade

    • Ultrapure water, LC-MS grade

    • Stable Isotope-Labeled Internal Standard (SIL-IS): this compound-(¹³C₅,¹⁵N₃) or similar is highly recommended.

    • Liquid Nitrogen

Detailed Step-by-Step Procedure

start Start: Frozen Tissue Sample (~20-50 mg) step1 1. Add 800 µL of ice-cold 80% MeOH containing Internal Standard. start->step1 step2 2. Add ceramic beads and homogenize. (e.g., 2 cycles, 25s, 6000 Hz at 4°C) step1->step2 step3 3. Add 400 µL of Chloroform (CHCl3). Vortex thoroughly. step2->step3 step4 4. Add 200 µL of ultrapure water. Vortex thoroughly. step3->step4 step5 5. Centrifuge at 16,000 x g for 15 min at 4°C. step4->step5 step6 6. Collect ~800 µL of the upper aqueous phase into a new tube. step5->step6 step7 7. Evaporate to dryness in a vacuum centrifuge (no heat). step6->step7 step8 8. Reconstitute dried extract in a suitable volume (e.g., 50-100 µL) of injection solvent for LC-MS/MS. step7->step8 end End: Sample ready for analysis step8->end

Caption: Detailed workflow for the biphasic extraction protocol.

  • Tissue Preparation:

    • On dry ice, weigh 20-50 mg of frozen tissue into a pre-chilled 2 mL bead-beating tube. Perform this step quickly to prevent thawing.[5]

    • Rationale: Keeping the tissue frozen solid prevents enzymatic degradation of the target analyte.[5]

  • Protein Precipitation & Homogenization:

    • To each tube, add 800 µL of pre-chilled (-20°C) 80% aqueous methanol. If using an internal standard, it should be spiked into this solvent mixture.

    • Rationale: The cold methanol solution serves a dual purpose: it precipitates the majority of proteins and simultaneously begins to extract small polar metabolites.[8] The inclusion of a stable isotope-labeled internal standard at the earliest stage is critical for correcting variations in extraction efficiency and matrix effects, ensuring accurate quantification.[11]

    • Immediately homogenize the tissue using a bead beater. The parameters should be optimized for the specific tissue type, but a starting point is 2 cycles of 25 seconds at 6,000 Hz, keeping the samples cold (4°C).[5]

    • Rationale: Vigorous homogenization ensures complete disruption of the tissue architecture, maximizing the release of intracellular metabolites into the solvent.[7]

  • Biphasic Separation:

    • Following homogenization, add 400 µL of chloroform to the homogenate. Vortex vigorously for 30 seconds.

    • Add 200 µL of ultrapure water to the mixture. Vortex again for 30 seconds. The final solvent ratio should be approximately 2:1:1 (MeOH:CHCl₃:H₂O).

    • Rationale: The addition of chloroform and water induces a phase separation. This creates a lower organic phase containing lipids and an upper aqueous/methanolic phase containing polar metabolites, including this compound.[5] This step is crucial for removing lipids that can cause significant ion suppression during LC-MS analysis.

  • Phase Isolation:

    • Centrifuge the tubes at ≥16,000 x g for 15 minutes at 4°C.[5]

    • Rationale: Centrifugation cleanly separates the two liquid phases and pellets the precipitated protein and tissue debris at the interface.

    • Carefully aspirate the upper aqueous phase (~800 µL) and transfer it to a new, clean microcentrifuge tube. Be extremely careful not to disturb the protein pellet or the lower organic phase.[5]

  • Sample Concentration:

    • Dry the collected aqueous phase completely in a vacuum centrifuge without heat.

    • Rationale: Evaporating the solvent concentrates the analyte and allows for reconstitution in a solvent that is optimized for the subsequent analytical method. Using no heat prevents the potential degradation of thermally labile metabolites.[5]

  • Reconstitution:

    • Reconstitute the dried pellet in a small volume (e.g., 50-100 µL) of a solvent appropriate for your LC-MS method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for HILIC chromatography).[11]

    • Vortex thoroughly and centrifuge at high speed for 10 minutes at 4°C to pellet any remaining insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Downstream Analysis Considerations

The resulting extract from this protocol is well-suited for analysis by LC-MS/MS.

  • Chromatography: Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique, as it provides better retention than traditional reversed-phase chromatography for such compounds.[11]

  • Mass Spectrometry: Analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Specific precursor-product ion transitions for this compound and its labeled internal standard must be determined.[12]

References

  • Dietmair, S., Timmins, M., Gray, R., Loo, R. L., & Wehrens, R. (2014). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. PLoS ONE, 9(9), e107402. [Link]

  • Michigan State University Mass Spectrometry and Metabolomics Core. (2019). MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues. [Link]

  • University of South Alabama Mass Spectrometry Core Facility. (2021). Metabolomic extraction of tissues for MS analysis. [Link]

  • Römisch-Margl, W., Prehn, C., Bogumil, R., Röhring, C., Suhre, K., & Adamski, J. (2012). Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. Metabolomics, 8(1), 133-142. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Tiei Extraction. (2024). Liquid/liquid mixing and separation Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. [Link]

  • Wang, J., et al. (2011). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 13(6), 1537-1544. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 440274, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3346360, N,N-Dimethyl-histidine. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Zhao, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-541. [Link]

  • Giesbertz, P., et al. (2015). Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study. Metabolites, 5(4), 567-589. [Link]

  • Li, Y., et al. (2019). Development and clinical application of a LC-MS/MS method for simultaneous determination of one-carbon related amino acid metabolites in NTD tissues. Analytical Methods, 11(44), 5652-5660. [Link]

  • Raja, A., & Hashmi, M. F. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]

Sources

Application Notes & Protocols: N,N-Dimethyl-L-histidine as a Potential Biomarker in Cardiometabolic and Renal Diseases

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Landscape of Methylated Amino Acids in Disease

The post-translational modification of amino acids plays a pivotal role in regulating cellular processes, and a growing body of evidence implicates aberrant methylation in the pathophysiology of various diseases. While molecules such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are now established as key biomarkers for cardiovascular and renal dysfunction, the broader family of methylated amino acids remains a frontier for discovery.[1][2] This document focuses on N,N-Dimethyl-L-histidine, a dimethylated derivative of the essential amino acid L-histidine, as a molecule of emerging interest.

L-histidine and its derivatives are integral to a multitude of physiological functions, including metal ion chelation, antioxidant defense, and the modulation of inflammatory responses.[3][4][5] Given that low plasma histidine levels are associated with inflammation, oxidative stress, and increased mortality in patients with chronic kidney disease (CKD), the metabolic fate of histidine in these conditions warrants deeper investigation.[6] While the biological role of this compound is not yet fully elucidated, its structural similarity to other impactful biomarkers suggests its potential as a novel indicator of metabolic dysregulation in cardiometabolic and renal diseases.

This guide provides a comprehensive overview of the rationale for investigating this compound, alongside a detailed protocol for its quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Rationale and Potential Clinical Significance

The imidazole ring of histidine is a key functional group, and its methylation status can significantly alter the molecule's biochemical properties, such as its charge, hydrophobicity, and ability to chelate metal ions.[7] Histidine methylation is a widespread post-translational modification in humans, with recently identified methyltransferase enzymes like SETD3 and METTL9 expanding our understanding of its prevalence and potential regulatory roles.[2][8][9]

While research has largely focused on 1-methylhistidine (a marker of meat intake) and 3-methylhistidine (an indicator of muscle protein breakdown), the significance of dimethylation at the alpha-amino group (this compound) is an untapped area of inquiry.[3] We hypothesize that the enzymatic processes leading to the formation of this compound may be altered in states of chronic inflammation and oxidative stress, characteristic of both cardiovascular disease (CVD) and CKD.

Potential Pathophysiological Relevance:

  • Altered Enzyme Activity: The levels of this compound may reflect the activity of specific, yet-to-be-fully-characterized methyltransferases that could be upregulated in disease states.

  • Competition for Metabolic Pathways: The formation of this compound consumes S-adenosyl-L-methionine (SAM), the universal methyl donor. Altered levels could indicate broader disruptions in one-carbon metabolism, a pathway implicated in cardiovascular health.

  • Gut Microbiome Contribution: Similar to how gut microbiota can metabolize histidine to produce pro-atherogenic compounds, it is plausible that microbial pathways could contribute to the circulating pool of this compound, linking gut dysbiosis to systemic disease.

The investigation of this compound, therefore, offers a novel avenue to explore the intricate connections between amino acid metabolism, methylation pathways, and the progression of complex chronic diseases.

Analytical Methodology: Quantification of this compound in Human Plasma by LC-MS/MS

The following protocol provides a robust method for the sensitive and specific quantification of this compound from human plasma. The methodology is based on established principles for the analysis of underivatized amino acids, employing protein precipitation for sample clean-up followed by hydrophilic interaction liquid chromatography (HILIC) for separation and tandem mass spectrometry for detection.

I. Principle

Plasma proteins are precipitated using a solution of sulfosalicylic acid in methanol. The resulting supernatant, containing the amino acid fraction, is diluted with an internal standard solution and injected into the LC-MS/MS system. Chromatographic separation is achieved on a HILIC column, which provides excellent retention for polar compounds like amino acids. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.

II. Materials and Reagents
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), and sulfosalicylic acid.

  • Standards: this compound analytical standard and a stable isotope-labeled internal standard (e.g., N,N-Dimethyl-d6-L-histidine).

  • Control Plasma: Pooled human plasma from healthy donors.

III. Equipment
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

  • Microcentrifuge.

  • Vortex mixer.

  • Calibrated pipettes.

  • Autosampler vials.

IV. Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma ppt Add 200 µL Methanol with 1% Sulfosalicylic Acid plasma->ppt vortex1 Vortex 30 sec ppt->vortex1 incubate Incubate -20°C for 20 min vortex1->incubate centrifuge Centrifuge 15,000 x g for 10 min at 4°C incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Internal Standard Solution supernatant->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject into LC-MS/MS transfer->inject hilic HILIC Chromatography inject->hilic esi Electrospray Ionization (ESI+) hilic->esi mrm MRM Detection esi->mrm integrate Peak Integration mrm->integrate curve Calibration Curve Generation integrate->curve quantify Quantify Concentration curve->quantify

Caption: LC-MS/MS workflow for this compound quantification.

V. Step-by-Step Protocol

1. Preparation of Stock Solutions and Standards:

  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

  • Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard (IS) in LC-MS grade water.

  • From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution in a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline).

2. Sample Preparation:

  • Label microcentrifuge tubes for each sample, calibrator, and quality control.

  • Pipette 50 µL of plasma (or calibrator/QC) into the corresponding tube.

  • Add 200 µL of ice-cold methanol containing 1% (w/v) sulfosalicylic acid to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean tube.

  • Add 100 µL of the internal standard working solution (concentration to be optimized) to the supernatant.

  • Vortex briefly and transfer the final mixture to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • LC Conditions (Example):

    • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 3 min.
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 µL
  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)
    • MRM Transitions:
    • Note: The optimal product ions and collision energies must be determined experimentally by infusing the pure this compound standard. Based on its structure (MW 183.21), likely transitions are proposed below.

    • This compound: Precursor m/z 184.1 -> Product ions (e.g., loss of the carboxyl group, fragmentation of the imidazole ring).

    • Internal Standard (d6): Precursor m/z 190.1 -> Corresponding product ions.

      • Dwell Time: 50-100 ms per transition.
VI. Data Analysis and Quality Control
  • Integrate the peak areas for this compound and its internal standard for all samples, calibrators, and QCs.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression model with 1/x or 1/x² weighting.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • The concentrations of the QC samples must fall within ±15% of their nominal value (±20% for the Lower Limit of Quantification) for the analytical run to be considered valid.

Data Presentation and Expected Results

The quantification of this compound in patient cohorts with specific diseases, such as CKD or atherosclerotic cardiovascular disease, compared to healthy controls, will be the primary output. Data should be presented clearly, highlighting any statistically significant differences between groups.

Table 1: Hypothetical Quantitative Data Summary

AnalyteHealthy Controls (n=50)CKD Stage 3-4 (n=50)P-value
This compound (µM) Mean ± SDMean ± SD<0.05
L-Histidine (µM) Mean ± SDMean ± SD<0.05
SDMA (µM) Mean ± SDMean ± SD<0.001

Trustworthiness and Self-Validation

The integrity of the presented protocol is ensured through several key validation steps:

  • Use of a Stable Isotope-Labeled Internal Standard: This is the gold standard in quantitative mass spectrometry, correcting for variations in sample preparation, injection volume, and ion suppression/enhancement.

  • Calibration Curve: The use of a multi-point calibration curve ensures accuracy across the analytical range.

  • Quality Control Samples: The inclusion of QCs at low, medium, and high concentrations in each analytical run verifies the precision and accuracy of the measurements on a batch-to-batch basis.

  • Specificity: The MRM technique is highly specific, minimizing the risk of interference from other molecules in the complex plasma matrix.

Future Directions and Conclusion

The role of this compound as a biomarker is, at present, speculative but grounded in a strong biochemical rationale. The protocol detailed herein provides a robust starting point for researchers to accurately measure this compound in clinical samples. Future studies should aim to:

  • Establish Reference Intervals: Determine the normal range of this compound in a large, healthy population.

  • Conduct Clinical Association Studies: Correlate plasma levels of this compound with disease severity, progression, and clinical outcomes in patients with CKD, heart failure, and atherosclerosis.

  • Investigate Mechanistic Links: Explore the enzymatic pathways responsible for this compound synthesis and degradation to understand its biological regulation.

By systematically investigating this understudied metabolite, the research community can potentially uncover a new biomarker to enhance risk stratification and provide novel insights into the pathophysiology of cardiometabolic and renal diseases.

Metabolic Context of Histidine Methylation

G SAM S-Adenosyl- Methionine (SAM) SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH HMT Histidine N- Methyltransferases (e.g., SETD3, METTL9) Unknown_MT Putative N,N-Dimethyl- Transferase Histidine L-Histidine Methyl_His 1- or 3- Methylhistidine Histidine->Methyl_His Ring Methylation NN_Dimethyl_His N,N-Dimethyl- L-histidine Histidine->NN_Dimethyl_His Alpha-Amino Dimethylation Disease Disease States (CKD, CVD) NN_Dimethyl_His->Disease ? Biomarker HMT->Histidine HMT->Methyl_His Unknown_MT->Histidine Unknown_MT->NN_Dimethyl_His Disease->Unknown_MT ? Dysregulation

Caption: Proposed metabolic pathway for this compound formation.

References

  • Vertex AI Search. (n.d.). Understanding ADMA, SDMA, and Homoarginine: Key Biomarkers for Cardiovascular and Kidney Health.
  • ResearchGate. (n.d.). Biochemistry of protein histidine methylation. Structure of the... | Download Scientific Diagram. Retrieved January 12, 2026, from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • MTHFR Support Australia. (2016, September 6). Histamine and Methylation. Retrieved January 12, 2026, from [Link]

  • Jakobsson, M. E., et al. (2020). Large-scale identification of protein histidine methylation in human cells. Nucleic Acids Research, 48(10), 5261–5273. [Link]

  • Lv, Y., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Journal of Biological Chemistry, 298(3), 101655. [Link]

  • Wang, Z., et al. (2025). Microbiota-derived 3-Methyl-L-histidine mediates the proatherogenic effect of high chicken protein diet. EMBO Molecular Medicine. [Link]

  • MDPI. (n.d.). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Retrieved January 12, 2026, from [Link]

  • Rhee, E. P., et al. (2018). The metabolomic quest for a biomarker in chronic kidney disease. Nephrology Dialysis Transplantation, 33(suppl_2), ii36-ii45. [Link]

  • ResearchGate. (n.d.). (PDF) Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Retrieved January 12, 2026, from [Link]

  • Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Retrieved January 12, 2026, from [Link]

  • Shlipak, M. G., et al. (2021). Plasma metabolites associated with chronic kidney disease and renal function in adults from the Baltimore Longitudinal Study of Aging. Metabolomics, 17(1), 10. [Link]

  • Danda, D., et al. (2019). Circulatory histidine levels as predictive indicators of disease activity in takayasu arteritis. Arthritis Research & Therapy, 21(1), 213. [Link]

  • Semantic Scholar. (n.d.). Novel Biomarkers in the Diagnosis of Chronic Kidney Disease and the Prediction of Its Outcome. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of biomarkers of chronic kidney disease among kidney-derived proteins. Retrieved January 12, 2026, from [Link]

  • Hiraiwa, H., et al. (2022). Amino acid profiling to predict prognosis in patients with heart failure: an expert review. ESC Heart Failure, 9(6), 3737-3746. [Link]

  • Watanabe, M., et al. (2008). Consequences of low plasma histidine in chronic kidney disease patients: associations with inflammation, oxidative stress, and mortality. The American Journal of Clinical Nutrition, 87(6), 1860–1866. [Link]

  • ResearchGate. (n.d.). (PDF) Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Multifaceted role of cardiovascular biomarkers. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Association of Rare Loss-Of-Function Alleles in HAL, Serum Histidine Levels and Incident Coronary Heart Disease | Request PDF. Retrieved January 12, 2026, from [Link]

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N,N-Dimethyl-L-histidine in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of N,N-Dimethyl-L-histidine, a derivative of the essential amino acid L-histidine, and its emerging applications in pharmaceutical development. While research into this specific molecule is ongoing, its structural similarity to L-histidine and other histidine derivatives allows for scientifically grounded hypotheses regarding its utility. This document synthesizes current understanding and provides detailed protocols for researchers, scientists, and drug development professionals to investigate its potential as both a therapeutic agent and a critical excipient in biopharmaceutical formulations.

Introduction: The Potential of this compound

This compound is a methylated derivative of L-histidine, characterized by the presence of two methyl groups on the alpha-amino group.[1] This structural modification can significantly alter the physicochemical properties of the parent amino acid, potentially enhancing its stability, modulating its biological activity, and offering unique advantages in pharmaceutical formulations.[2] While L-histidine is well-established as a buffering agent, stabilizer for protein therapeutics, and even a potential therapeutic for skin conditions, the specific roles of this compound are an active area of investigation.[3][4]

This guide will delve into the prospective applications of this compound, drawing parallels from the known functions of L-histidine and its derivatives, and provide actionable protocols for its evaluation.

Postulated Mechanisms and Applications

The unique structure of this compound, featuring a dimethylamino group and an imidazole ring, suggests its utility in several key areas of pharmaceutical development.[2]

As a Stabilizing Excipient for Biologics

L-histidine is widely used to stabilize protein-based biopharmaceuticals, such as monoclonal antibodies, by preventing aggregation and degradation.[5] It is hypothesized that this compound could offer similar or even enhanced stabilizing properties due to its modified charge distribution and steric hindrance from the methyl groups.

Hypothesized Mechanism of Protein Stabilization:

The imidazole side chain of histidine plays a crucial role in buffering and metal ion chelation, both of which contribute to protein stability.[6] The dimethylation of the alpha-amino group in this compound may further enhance its ability to interact with and stabilize protein structures through a combination of electrostatic and hydrophobic interactions, thereby preventing the formation of aggregates.

cluster_0 Unstable Protein Environment cluster_1 Stabilized with this compound Unstable Protein Unstable Protein Aggregates Aggregates Unstable Protein->Aggregates Aggregation Stable Protein Stable Protein NNDMH N,N-Dimethyl- L-histidine NNDMH->Stable Protein Stabilizing Interaction

Caption: Hypothetical stabilization of a protein by this compound.

In Peptide Synthesis for Enhanced Drug Stability

The incorporation of non-natural amino acids, such as D-histidine, into peptide therapeutics is a known strategy to increase their resistance to enzymatic degradation.[7] Similarly, the N,N-dimethylation of L-histidine could sterically hinder protease activity, thereby extending the half-life of peptide-based drugs. This modification may improve the pharmacokinetic profile of novel peptide therapeutics.[8]

Experimental Workflow for Evaluating Peptide Stability:

This workflow outlines the steps to assess the enhanced stability of a peptide incorporating this compound.

Caption: Workflow for assessing the stability of peptides containing this compound.

Protocols for Investigation

The following protocols provide a framework for the experimental evaluation of this compound in pharmaceutical development.

Protocol 1: Evaluation of this compound as a Stabilizer for a Model Protein

Objective: To assess the ability of this compound to prevent aggregation of a model protein (e.g., Bovine Serum Albumin, BSA) under thermal stress.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

  • Thermostated water bath or incubator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of BSA in PBS.

    • Prepare a 1 M stock solution of this compound in PBS.

  • Sample Preparation:

    • In separate microcentrifuge tubes, prepare the following formulations:

      • Control: 100 µL of BSA stock solution + 900 µL of PBS.

      • Test Formulation: 100 µL of BSA stock solution + varying concentrations of this compound (e.g., 10 mM, 50 mM, 100 mM final concentration) in PBS to a final volume of 1 mL.

  • Initial Absorbance Measurement:

    • Measure the absorbance of each sample at 340 nm to determine the initial level of aggregation (turbidity).

  • Thermal Stress:

    • Incubate all samples at a temperature known to induce BSA aggregation (e.g., 65°C) for a defined period (e.g., 30 minutes).

  • Final Absorbance Measurement:

    • After incubation, cool the samples to room temperature.

    • Measure the absorbance of each sample at 340 nm again.

  • Data Analysis:

    • Calculate the change in absorbance (ΔAbsorbance = Final Absorbance - Initial Absorbance) for each sample.

    • Compare the ΔAbsorbance of the test formulations to the control. A lower ΔAbsorbance in the presence of this compound indicates a reduction in aggregation.

Data Presentation:

FormulationInitial Absorbance (340 nm)Final Absorbance (340 nm)ΔAbsorbance% Inhibition of Aggregation
Control (BSA in PBS)0%
BSA + 10 mM NNDMH
BSA + 50 mM NNDMH
BSA + 100 mM NNDMH
Protocol 2: Quantification of this compound in a Formulation by HPLC

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a pharmaceutical formulation. This protocol is adapted from established methods for histidine and its derivatives.[9][10]

Materials and Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Ultrapure water

Chromatographic Conditions (starting point for optimization):

ParameterCondition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-15 min: 5-50% B; 15-20 min: 50% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase A.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dilute the pharmaceutical formulation containing this compound with mobile phase A to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Concluding Remarks

While direct, extensive research on the pharmaceutical applications of this compound is still in its nascent stages, the foundational knowledge of L-histidine and its derivatives provides a strong rationale for its investigation. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this compound as a stabilizing excipient and as a component of more robust peptide therapeutics. Further studies are warranted to fully elucidate its mechanisms of action and to validate its efficacy and safety in various pharmaceutical contexts.

References

  • Google Patents. A stabilized pharmaceutical formulation comprising growth hormone and histidine.
  • Google Patents.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Studies on the disposition of histidine analogues. III. Comparative pharmacokinetic analysis of (L)-histidine and (S)-α-fluoromethylhistidine in rats. [Link]

  • Google Patents. Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.
  • Google Patents.
  • PharmaCompass. View Pharma Excipients with l histidine excipient Used as Parenteral. [Link]

  • International Journal of Pharmaceutics. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. [Link]

  • PubMed. Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities. [Link]

  • ResearchGate. Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. [Link]

  • ClinicalTrials.gov. Effects of Oral Supplement Containing L-Histidine and Antioxidants on the Skin Barrier Function and Systemic Inflammation in Rosacea. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • National Center for Biotechnology Information. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

  • PubMed. Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. [Link]

  • HELIX Chromatography. HPLC Analysis of Histidine and Related Impurities. [Link]

  • Pfanstiehl. L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP. [Link]

  • PubMed. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. [Link]

  • The Journal of Nutrition. l-Histidine Supplementation in Adults and Young Children with Atopic Dermatitis (Eczema). [Link]

  • ResearchGate. (PDF) Spectrophotometric Determination of Histidine Hydrochloride Monohydrate in Pharmaceutical Formulations. [Link]

  • MDPI. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. [Link]

  • Cureus. Results of Histidine (His) Supplementation in a Case of Severe Nummular Eczema (NE). [https://www.cureus.com/articles/33368-results-of-histidine-his-supplementation-in-a-case-of-severe-nummular-eczema-ne]([Link] eczema-ne)

  • Chicago Integrative Eczema Center. L-Histidine Supplementation. [Link]

  • MDPI. New Treatments for Atopic Dermatitis Targeting Skin Barrier Repair via the Regulation of FLG Expression. [Link]

  • National Center for Biotechnology Information. Semi-Mechanistic Population Pharmacokinetic Modeling of L-Histidine Disposition and Brain Uptake in Wildtype and Pht1 Null Mice. [Link]

  • National Center for Biotechnology Information. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. [Link]

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Introduction: N,N-Dimethyl-L-histidine - A Derivative of a Versatile Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cell culture applications of N,N-Dimethyl-L-histidine, designed for researchers, scientists, and drug development professionals. This document provides a scientific overview, postulated mechanisms, and detailed protocols for utilizing this L-histidine derivative in experimental cell culture.

This compound is a methylated derivative of L-histidine, an essential amino acid vital for numerous biological processes. While it has been noted for its use in cell culture media to support the growth of various cell lines in fields like cancer research and regenerative medicine, detailed public-domain literature on its specific mechanistic roles and protocols is limited[1]. This compound is characterized as a fungal metabolite and a zwitterion, structurally distinct from its parent molecule by the presence of two methyl groups on the alpha-amino nitrogen[2][3].

This structural modification blocks the ability of the alpha-amino group to form peptide bonds, suggesting a different metabolic fate and potentially altered cellular uptake and activity compared to L-histidine. Given the scarcity of direct research on this compound, this guide synthesizes information from the extensive studies on L-histidine and its other derivatives (e.g., carnosine) to postulate applications and provide robust, foundational protocols for its experimental use. We will explore its potential dual role in managing cellular oxidative stress and modulating key signaling pathways that govern cell growth and proliferation.

Section 1: Scientific Background & Postulated Mechanisms of Action

The biological activities of histidine-based compounds are primarily dictated by the unique properties of the imidazole side chain. This aromatic ring can act as a proton donor or acceptor near physiological pH, a potent chelator of divalent metal ions, and a key player in the active sites of many enzymes[4][5].

The Antioxidant and Pro-oxidant Duality

L-histidine and its dipeptides are well-established antioxidants. They protect cells by scavenging reactive oxygen species (ROS) and chelating transition metals like iron (Fe²⁺) and copper (Cu²⁺), which prevents the formation of highly damaging hydroxyl radicals via the Fenton reaction[6][7][8]. Studies on related compounds, such as a synthetic dimeric histidine, have shown potent protective effects against cellular damage induced by hydrogen peroxide (H₂O₂), fatty acids, and other chemical insults. This protection is marked by a reduction in intracellular ROS and lipid peroxidation, an increase in endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD), and restored cell viability[6].

Conversely, at very high concentrations (e.g., ~200 mM), as found in some organ preservation solutions, L-histidine can exhibit cytotoxicity. This toxicity is paradoxically mediated by an iron-dependent generation of ROS, leading to lipid peroxidation and cell death[9]. This suggests that the local concentration and the cellular redox state are critical determinants of histidine's function. This compound, with its intact imidazole ring, is postulated to retain this dual capability. Its use in cell culture should therefore be carefully titrated to harness its protective effects while avoiding potential toxicity at excessive concentrations.

Modulation of Cellular Signaling: The mTOR Pathway

The mechanistic Target of Rapamycin (mTOR) is a central kinase that integrates signals from nutrients, growth factors, and cellular energy status to regulate cell growth, proliferation, and metabolism[10]. Amino acids are critical activators of the mTOR complex 1 (mTORC1). Studies have shown that a synergistic combination of histidine, lysine, and threonine can inhibit mTORC1 signaling, leading to reduced protein synthesis and decreased cell proliferation in models like human cerebral organoids[11][12]. In other contexts, such as bovine mammary epithelial cells, histidine has been shown to up-regulate milk protein synthesis by activating the mTOR pathway[13].

This context-dependent regulation highlights the complexity of amino acid signaling. This compound may act as a signaling molecule to the mTOR pathway, although its efficacy relative to L-histidine is unknown. Investigating its impact on mTORC1 activity—by monitoring the phosphorylation status of downstream targets like S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)—is a key area for research.

mTOR_Pathway cluster_mTORC1 mTORC1 Complex Amino Acids Amino Acids Rag_GTPases Rag GTPases Amino Acids->Rag_GTPases activate Growth Factors Growth Factors Rheb Rheb-GTP Growth Factors->Rheb activate mTORC1 mTORC1 (Active) Protein_Synthesis ↑ Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth ↑ Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy ↓ Autophagy mTORC1->Autophagy Rag_GTPases->mTORC1 recruit to lysosome Rheb->mTORC1 activate

Caption: Amino acid signaling to the mTORC1 complex.

Section 2: Postulated Applications & Experimental Designs

Based on the properties of L-histidine, this compound can be investigated for several key applications in cell culture.

  • Protection Against Oxidative Stress: Its primary hypothesized role is as a cytoprotective agent. Experiments can be designed to challenge cells with known oxidative stressors (e.g., H₂O₂, high glucose, lipids like palmitate, or chemotherapy agents) in the presence or absence of this compound and measure outcomes like cell viability, apoptosis, and intracellular ROS levels.

  • Modulation of Cancer Cell Metabolism and Viability: Certain cancer models show a unique dependency on histidine metabolism[14]. Furthermore, L-histidine can potentiate the effects of chemotherapeutics like gemcitabine by disrupting the oxidant-antioxidant balance in pancreatic cancer cells[15]. This compound could be explored as a standalone agent or as an adjuvant to chemotherapy in various cancer cell lines.

  • Supplement in Custom Cell Culture Media: As a stable derivative, it can be used as a substitute for or supplement to L-histidine in custom media formulations, particularly in studies focused on amino acid signaling or metabolism where the prevention of peptide bond formation is desirable.

Section 3: Experimental Protocols

Disclaimer: These protocols are foundational templates. The optimal concentrations of this compound and other reagents must be determined empirically for each cell line and experimental condition through dose-response studies.

Protocol 1: Preparation of this compound Stock Solution
  • Rationale: A sterile, high-concentration stock solution is essential for accurate and repeatable dosing in cell culture experiments. The choice of solvent depends on the salt form of the compound; the free acid is soluble in aqueous buffers.

  • Materials:

    • This compound powder (e.g., CAS 24940-57-6)[2]

    • Sterile 1X Phosphate-Buffered Saline (PBS) or cell culture grade water

    • Sterile 0.22 µm syringe filters

    • Sterile conical tubes (15 mL or 50 mL)

  • Procedure:

    • Calculate the mass of this compound powder required to make a 100 mM stock solution (Molecular Weight: 183.21 g/mol )[3]. For 10 mL of a 100 mM stock, weigh out 18.32 mg.

    • In a sterile environment (e.g., a biological safety cabinet), add the powder to a sterile conical tube.

    • Add 8 mL of sterile 1X PBS or water.

    • Vortex gently until the powder is completely dissolved. The pH may need to be adjusted with sterile 1N NaOH or 1N HCl to aid dissolution and ensure it is physiological (~7.4).

    • Bring the final volume to 10 mL with the solvent.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot into smaller, single-use volumes (e.g., 500 µL) to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term use.

Protocol 2: Assessing Cytoprotective Effects Against Induced Oxidative Stress
  • Rationale: This protocol uses a standard cell viability assay (e.g., MTT or PrestoBlue) and a ROS detection assay (DCFH-DA) to quantify the potential of this compound to protect cells from a chemical stressor.

Workflow_Cytoprotection cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment seed_cells Seed cells in a 96-well plate pretreat Pre-treat with This compound (various concentrations) seed_cells->pretreat Incubate 18-24h induce Add Oxidative Stressor (e.g., H₂O₂ or Palmitate) pretreat->induce Incubate 1-2h viability Measure Cell Viability (MTT / PrestoBlue) induce->viability Incubate 12-24h ros Measure Intracellular ROS (DCFH-DA Assay) induce->ros Incubate (time course)

Caption: Experimental workflow for cytoprotection assay.

  • Procedure:

    • Cell Seeding: Seed the cell line of interest (e.g., HEK-293, HaCaT, or a relevant cancer cell line) into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow overnight (18-24 hours).

    • Pre-treatment: Remove the old media. Add fresh media containing various concentrations of this compound (e.g., 0, 100 µM, 250 µM, 500 µM, 1 mM). Incubate for 1-2 hours.

    • Induction of Stress: Add the oxidative stressor directly to the wells. The concentration and duration should be based on prior optimization to achieve ~50% cell death (IC50). (See Table 2 for examples).

      • Control Groups: Include wells with (a) media only (untreated), (b) this compound only (to test for toxicity), and (c) stressor only (positive control for injury).

    • Incubation: Incubate for the desired period (e.g., 12-24 hours).

    • Endpoint Analysis:

      • Cell Viability: Perform a PrestoBlue or MTT assay according to the manufacturer's protocol to assess cell viability[15]. Read the absorbance/fluorescence on a plate reader.

      • ROS Measurement: For ROS, a separate plate may be required. After the stress induction period, wash cells with PBS, incubate with DCFH-DA dye, and measure fluorescence. Increased fluorescence corresponds to higher ROS levels[6].

Protocol 3: Investigating Effects on the mTOR Signaling Pathway via Western Blot
  • Rationale: This protocol determines if this compound treatment alters the activation state of the mTORC1 pathway by measuring the phosphorylation of key downstream targets.

  • Procedure:

    • Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach ~70-80% confluency, serum-starve them overnight in basal medium (e.g., DMEM without FBS) to reduce baseline mTOR activity.

    • Amino Acid Starvation (Optional but Recommended): To specifically assess the effect of this compound, replace the starvation medium with an amino acid-free medium (e.g., Earle's Balanced Salt Solution) for 1-2 hours prior to treatment[13].

    • Treatment: Treat cells with this compound at various concentrations (e.g., 100 µM, 500 µM, 2 mM) for a short duration (e.g., 30-60 minutes).

      • Controls: Include an untreated (starved) control and a positive control (e.g., complete medium or L-Leucine).

    • Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Scrape and collect the lysates. Determine the protein concentration using a BCA or Bradford assay.

    • Western Blotting:

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

      • Incubate with primary antibodies overnight at 4°C. Key targets include:

        • Phospho-mTOR (Ser2448)

        • Phospho-p70S6K (Thr389)

        • Phospho-4E-BP1 (Thr37/46)

        • Total mTOR, p70S6K, 4E-BP1 (for normalization)

        • A loading control (e.g., β-Actin or GAPDH).

      • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate and an imaging system.

    • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Section 4: Data Presentation & Interpretation

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 24940-57-6 [1]
Molecular Formula C₈H₁₃N₃O₂ [3]
Molecular Weight 183.21 g/mol [3]
Appearance White to off-white powder [1]

| Storage | 0-8 °C (powder) |[1][2] |

Table 2: Example Concentration Ranges for Oxidative Stress Induction Models

Stressor Cell Type Example Concentration Range Incubation Time Source
Hydrogen Peroxide (H₂O₂) Hepatocytes 3 mM 2 hours [6]
Palmitate Hepatocytes 1 mM 24 hours [6]
Ferric Ammonium Citrate (FAC) HEK-293 50 µM (+ 20 µM 8-HQ) 2 hours [7]

| Copper Sulfate (CuSO₄) | HaCaT Keratinocytes | 0.5 - 1.0 mM | 12 hours |[16] |

Note: These values are starting points and must be optimized for your specific cell line.

Expected Outcomes & Troubleshooting
  • Cytoprotection Assay: Expect to see a dose-dependent increase in cell viability in wells treated with this compound plus the stressor, compared to the stressor alone. A corresponding decrease in ROS levels should be observed.

    • Troubleshooting: If this compound shows toxicity on its own, reduce the concentration range. If no protective effect is seen, the stressor concentration may be too high, or the incubation times may need adjustment.

  • mTOR Western Blot: The outcome is highly context-dependent. You may observe either an increase or a decrease in the phosphorylation of mTOR targets.

    • Troubleshooting: A lack of signal change may indicate that the treatment time is too short/long or that the compound does not significantly engage this pathway under the tested conditions. Ensure starvation steps were effective by checking the low signal in the negative control.

References

  • Chem-Impex. (n.d.). N,N-Dimethyl-histidine.
  • Wang, L., et al. (2021). Dimeric Histidine as a Novel Free Radical Scavenger Alleviates Non-Alcoholic Liver Injury. Antioxidants, 10(10), 1533. [Link]

  • Funakoshi, T., et al. (2021). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. Cell Death & Differentiation, 28, 2953–2968. [Link]

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  • Williamson, A. E., et al. (2019). Histidine is selectively required for the growth of Myc-dependent dedifferentiation tumours in the Drosophila CNS. EMBO reports, 20(4), e46732. [Link]

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  • Lee, Y. S., et al. (2010). Antioxidative activities of histidine containing caffeic acid-dipeptides. Bioorganic & Medicinal Chemistry Letters, 20(19), 5806-5809. [Link]

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  • Asadpour, R., et al. (2021). Ameliorative effects of histidine on oxidative stress, tumor necrosis factor alpha (TNF-α), and renal histological alterations in streptozotocin/nicotinamide-induced type 2 diabetic rats. Journal of Diabetes & Metabolic Disorders, 20(1), 515-524. [Link]

  • Berdenis van Berlekom, A., et al. (2022). Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model. International Journal of Molecular Sciences, 23(11), 5944. [Link]

  • Ali, M. Y., & Sharma, G. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]

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Application Notes and Protocols: Structural Elucidation of N,N-Dimethyl-L-histidine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the structural elucidation of N,N-Dimethyl-L-histidine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra. The focus is on achieving not just data, but validated, interpretable results for unambiguous structural confirmation and spatial arrangement. This guide is designed to empower researchers to confidently apply these powerful analytical techniques in their own laboratories.

Introduction: The Significance of this compound Structural Integrity

This compound is a methylated derivative of the amino acid L-histidine. Its presence and concentration in biological systems can be indicative of various physiological and pathological states, making its accurate identification and structural confirmation paramount in metabolomics and drug development research. Unambiguous structural elucidation is critical to understanding its biological function, synthetic pathway, and potential as a biomarker.

NMR spectroscopy stands as the gold standard for the non-destructive, detailed structural analysis of small molecules in solution.[1][2][3] It provides precise information about the chemical environment of each atom, the connectivity between atoms, and the through-space proximity of nuclei, culminating in a complete three-dimensional picture of the molecule. This application note will guide the user through a logical workflow, from sample preparation to advanced 2D NMR data interpretation, to fully characterize this compound.

Foundational Principles: A Multi-Experiment Approach

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial fingerprints of a molecule, complex structures often exhibit signal overlap that complicates straightforward interpretation.[2][4] Two-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[2][5][6]

Our approach for this compound will leverage the following key experiments:

  • ¹H NMR: To identify and quantify all proton environments.

  • ¹³C NMR: To identify all unique carbon environments.

  • COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) couplings, typically through two to three bonds, establishing adjacent proton relationships.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to heteronuclei, in this case, ¹³C, identifying C-H bonds.[1][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): To show longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms.[1][9][10][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the molecule's conformation and stereochemistry.[12][13][14][15]

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation. The following protocols are designed to yield high-quality, reproducible results.

Sample Preparation Protocol

Rationale: The quality of the NMR spectrum is profoundly affected by sample preparation. Proper solvent selection, concentration, and handling are critical to obtaining sharp, well-resolved signals and avoiding artifacts.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)[16]

  • High-quality 5 mm NMR tubes[17]

  • Internal standard (optional, for quantification), e.g., DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples.[18]

  • Glass Pasteur pipette with a small plug of glass wool

  • Vortex mixer

Step-by-Step Methodology:

  • Determine Sample Amount: For a small molecule like this compound (MW ≈ 183.2 g/mol ), aim for a concentration of 10-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR experiments, dissolved in 0.5-0.6 mL of deuterated solvent.[17][18][19] This ensures sufficient signal-to-noise for all experiments, especially the less sensitive ¹³C and 2D experiments.

  • Solvent Selection: this compound is an amino acid derivative and is generally soluble in polar solvents. D₂O is an excellent choice as it will exchange with labile protons (e.g., -COOH, -NH), simplifying the spectrum.[16] If solubility is an issue, DMSO-d₆ can be used.[16] The use of deuterated solvents is essential to avoid large, interfering solvent signals and to provide a lock signal for the spectrometer.[17]

  • Dissolution and Transfer:

    • Weigh the desired amount of this compound into a small, clean vial.

    • Add the deuterated solvent (0.5-0.6 mL).

    • Gently vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

    • Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality by distorting the magnetic field homogeneity.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. For D₂O, DSS is a common choice.

  • Labeling: Clearly label the NMR tube with a unique identifier. Do not use paper labels that can interfere with the spinner; use a permanent marker or a specialized labeling system.[19][20]

  • Final Check: Ensure the sample is homogeneous and free of air bubbles before inserting it into the spectrometer.

NMR Data Acquisition Workflow

The following is a logical sequence for acquiring the necessary NMR data on a modern NMR spectrometer (e.g., 500 MHz or higher).

Caption: Recommended NMR experimental workflow for structural elucidation.

General Acquisition Parameters:

  • Temperature: 298 K (25 °C)

  • Lock: D₂O

  • Shimming: Perform automated gradient shimming to ensure high magnetic field homogeneity.

Specific Experiment Protocols:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Rationale: Provides an overview of all proton environments, their integrations (relative numbers), and coupling patterns (J-coupling).

  • ¹³C NMR:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Rationale: Identifies the number of unique carbon atoms in the molecule. Proton decoupling simplifies the spectrum to singlets for each carbon.

  • 2D COSY:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfqf').

    • Rationale: A homonuclear correlation experiment that identifies protons coupled to each other, typically over 2-3 bonds.[7] Cross-peaks appear between protons that are scalar-coupled, allowing for the tracing of spin systems within the molecule.[7][21]

  • 2D HSQC:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • Rationale: A heteronuclear experiment that shows correlations between protons and the carbons they are directly attached to (¹JCH).[1][6] This is the primary method for assigning protonated carbons.

  • 2D HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Rationale: This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[1][9][10] It is essential for connecting different spin systems, particularly across quaternary carbons and heteroatoms.[10][11]

  • 2D NOESY:

    • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').

    • Mixing Time: A mixing time of ~800 ms is a good starting point for small molecules.[12]

    • Rationale: This experiment detects through-space dipolar interactions (Nuclear Overhauser Effect) between protons that are physically close (< 5 Å), irrespective of their bonding connectivity.[12][13][15] This is critical for determining stereochemistry and conformational preferences.[12][13][14]

Data Analysis and Structural Elucidation

The following section outlines the logical process for interpreting the acquired NMR data to elucidate the structure of this compound.

Structure of this compound:

Predicted Spectral Features and Assignments

The following table summarizes the expected ¹H and ¹³C chemical shifts. Actual values will vary slightly based on pH, concentration, and solvent.[22]

Atom Label¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
-COOH N/A (exchanges in D₂O)~175Quaternary Carbon
α-CH ~3.8 - 4.0~55Doublet of doublets (dd)
β-CH₂ ~3.1 - 3.3~28Multiplet
δ¹-CH ~7.0 - 7.2~118Singlet
ε²-CH ~7.8 - 8.0~135Singlet
γ-C N/A~137Quaternary Carbon
N-(CH₃)₂ ~2.8 - 3.0~37Singlet (6H)

Note: Chemical shifts are approximate and based on typical values for histidine derivatives.[23][24]

Step-by-Step Interpretation

Caption: Logical workflow for 2D NMR data interpretation.

  • ¹H and ¹³C Spectra Analysis:

    • From the ¹H spectrum, identify the key signals: the two aromatic protons (δ¹-H, ε²-H), the α-proton, the β-protons, and the large singlet for the two N-methyl groups.

    • From the ¹³C spectrum, count the number of signals to confirm the presence of all 7 unique carbon atoms.

  • COSY Analysis (Tracing the Aliphatic Chain):

    • Look for a cross-peak between the α-CH proton and the β-CH₂ protons. This establishes the Hα-Cα-Cβ-Hβ connectivity, a key fragment of the amino acid backbone.[21]

  • HSQC Analysis (C-H Assignment):

    • Correlate each proton signal to its directly attached carbon. For example, the signal at ~3.9 ppm (α-CH) will show a cross-peak to the carbon signal at ~55 ppm (α-C). This definitively assigns all protonated carbons.

  • HMBC Analysis (Connecting the Pieces):

    • This is the crucial step for confirming the overall structure. Look for key long-range correlations:

      • β-CH₂ protons to imidazole carbons: The β-protons should show correlations to the γ-C and δ¹-C, confirming the attachment of the side chain to the imidazole ring.

      • N-Methyl protons to imidazole carbons: The N-CH₃ protons should show correlations to the ε²-C and γ-C, confirming their position on the imidazole nitrogen.

      • α-CH proton to carbons: The α-proton should show correlations to the β-C and the carboxyl (-COOH) carbon, confirming the backbone structure.

      • Imidazole protons to carbons: The δ¹-H should show correlations to γ-C and ε²-C. The ε²-H should show correlations to γ-C and δ¹-C.

  • NOESY Analysis (Through-Space Confirmation):

    • Confirm the proximity of key groups. For instance, expect NOE cross-peaks between:

      • The β-CH₂ protons and the δ¹-CH proton of the imidazole ring.

      • The N-CH₃ protons and the ε²-CH proton of the imidazole ring.

    • The presence or absence of NOEs between the aliphatic chain protons and the different N-methyl groups can provide insights into the preferred conformation of the side chain relative to the ring.

Conclusion

By systematically applying this suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and comprehensive structural elucidation of this compound. This multi-faceted approach ensures that the identity, connectivity, and spatial arrangement of the molecule are all validated, providing the high-quality, reliable data essential for advanced research in metabolomics, drug discovery, and biochemistry. The protocols and interpretive logic presented herein serve as a robust framework for achieving these analytical goals.

References

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  • Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. (n.d.). JEOL.
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  • NMR Sample Preparation. (n.d.). University of Ottawa, Department of Chemistry and Biomolecular Sciences.
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  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 18). YouTube.
  • NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. (2021, February 1). MDPI.
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Application Note: Robust and Reproducible GC-MS Analysis of N,N-Dimethyl-L-histidine Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the derivatization of N,N-Dimethyl-L-histidine for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polar and zwitterionic nature, direct GC-MS analysis of this compound is not feasible as it exhibits poor volatility and thermal stability.[1] To overcome these limitations, a robust silylation method using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is described. This procedure effectively converts the active hydrogen on the carboxyl group and the imidazole ring into less polar and more volatile trimethylsilyl (TMS) derivatives, enabling sensitive and reproducible quantification.[2][3] This guide provides a step-by-step protocol, explains the underlying chemical principles, and offers insights into the expected mass spectral fragmentation, making it an essential resource for researchers in drug development and metabolomics.

Introduction: The Analytical Challenge of this compound

This compound is a methylated amino acid derivative that plays a role in various biological processes and is of increasing interest in biomedical and pharmaceutical research. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for understanding its physiological functions and its potential as a biomarker.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique known for its high chromatographic resolution and sensitivity. However, the direct analysis of polar and non-volatile compounds like amino acids is challenging.[2] The primary obstacles include:

  • Low Volatility: The zwitterionic nature of this compound at physiological pH results in strong intermolecular forces, leading to a high boiling point and preventing it from readily entering the gas phase.

  • Thermal Instability: At the high temperatures required for GC analysis, this compound is prone to thermal decomposition in the injector port, leading to inaccurate and non-reproducible results.[1][2]

  • Polarity: The polar functional groups (carboxyl and imidazole) can interact with active sites in the GC column, causing peak tailing and poor chromatographic separation.

To address these challenges, chemical derivatization is an essential sample preparation step.[4] Derivatization modifies the analyte's chemical structure to increase its volatility and thermal stability by replacing active hydrogens with nonpolar functional groups. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for a broad range of compounds, including amino acids.[3][5] This application note focuses on the use of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for the derivatization of this compound.

The Derivatization Strategy: Silylation with MSTFA

Silylation is a robust and versatile derivatization technique.[5] Among the various silylating reagents, MSTFA is highly effective for amino acids due to its high reactivity and the formation of volatile by-products that do not interfere with the chromatography.[2]

Reaction Mechanism

The derivatization of this compound with MSTFA proceeds via a nucleophilic attack of the active hydrogens on the silicon atom of MSTFA. In the case of this compound, there are two primary sites for silylation: the carboxylic acid group and the pyrrolic nitrogen of the imidazole ring. The alpha-amino group is already dimethylated and therefore does not have an active hydrogen for silylation.

The reaction can be summarized as follows:

  • Esterification of the Carboxyl Group: The acidic proton of the carboxylic acid group is replaced by a TMS group, forming a trimethylsilyl ester. This significantly reduces the polarity and increases the volatility of the molecule.

  • Silylation of the Imidazole Ring: The active hydrogen on one of the nitrogens in the imidazole ring is also replaced by a TMS group.

The final derivatized product is a di-TMS-N,N-Dimethyl-L-histidine, which is significantly more volatile and thermally stable than the parent compound, making it amenable to GC-MS analysis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the derivatization of this compound.

Materials and Reagents
Reagent/MaterialSupplierGrade
This compoundSigma-AldrichAnalytical Standard
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Thermo ScientificDerivatization Grade
PyridineSigma-AldrichAnhydrous
AcetonitrileFisher ScientificHPLC Grade
Nitrogen GasAirgasHigh Purity
Reacti-Vials™ (2 mL)Thermo Scientific
Heating blockVWR
Gas Chromatograph-Mass Spectrometer (GC-MS)Agilent, Thermo

Note: It is crucial to use anhydrous solvents and reagents, as moisture can deactivate the silylating agent and lead to incomplete derivatization.[4][5]

Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis sample Aqueous Sample (e.g., 100 µL) dry Dry Down (Nitrogen Stream, 60°C) sample->dry Evaporation reagents Add Derivatization Reagents (30 µL Pyridine, 50 µL MSTFA) dry->reagents vortex Vortex (30 seconds) reagents->vortex heat Incubate (70°C for 45 min) vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS (1 µL) cool->inject

Caption: Workflow for the derivatization of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Pipette an appropriate volume of the sample containing this compound into a 2 mL Reacti-Vial™.

    • Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen gas at 60°C. It is critical to ensure all water is removed.[6]

  • Derivatization:

    • To the dried residue, add 30 µL of anhydrous pyridine. Pyridine acts as a catalyst and helps to dissolve the analyte.

    • Add 50 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Incubate the reaction mixture in a heating block at 70°C for 45 minutes.

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

GC-MS Analysis

The following section outlines the recommended GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization based on the specific instrumentation used.

GC-MS System Configuration Diagram

GCMS_Analysis_Workflow cluster_injection Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection injector Injector (Splitless Mode, 250°C) column GC Column (e.g., HP-5ms) injector->column oven Oven Program (Temperature Gradient) ms Mass Spectrometer (EI, 70 eV) column->ms detector Data Acquisition (Scan or SIM mode) ms->detector

Caption: General workflow for GC-MS analysis of derivatized analytes.

Recommended GC-MS Parameters
ParameterSettingRationale
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent)A non-polar column provides good separation for the derivatized, less polar analyte.
Carrier GasHelium at a constant flow of 1.0 mL/minInert carrier gas for optimal separation efficiency.
Injection ModeSplitlessMaximizes the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Oven ProgramInitial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CA temperature gradient is essential for separating the analyte from other components in the sample matrix and ensuring a sharp peak shape.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for compound identification.
Ionization Energy70 eVStandard energy for generating consistent and comparable mass spectra.
Ion Source Temperature230°COptimized to prevent analyte degradation and maintain sensitivity.
Quadrupole Temperature150°CMaintained at a stable temperature to ensure mass accuracy.
Data Acquisition ModeFull Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantificationFull scan mode is used for initial identification, while SIM mode provides higher sensitivity and selectivity for targeted quantification.

Expected Results and Discussion

Mass Spectral Fragmentation of di-TMS-N,N-Dimethyl-L-histidine

Electron ionization of the derivatized this compound will produce a characteristic fragmentation pattern that can be used for its identification. While a library spectrum for this specific derivative may not be readily available, the fragmentation can be predicted based on the known fragmentation of other TMS-derivatized amino acids.[7][8]

Key expected fragments include:

  • [M-15]+: Loss of a methyl group (CH₃) from a TMS group, a very common fragmentation pathway for TMS derivatives.

  • [M-117]+: Loss of the COOTMS group, which is characteristic of TMS-derivatized amino acids.

  • m/z 73: A prominent ion corresponding to the [Si(CH₃)₃]⁺ fragment, which is a hallmark of TMS derivatives.[9]

  • Fragments arising from the cleavage of the imidazole ring and the side chain.

For quantitative analysis using SIM mode, characteristic and abundant ions that are unique to the derivatized analyte should be selected to ensure specificity and sensitivity.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the derivatization of this compound for GC-MS analysis. Silylation with MSTFA effectively enhances the volatility and thermal stability of the analyte, enabling high-quality chromatographic separation and sensitive detection. This method is well-suited for researchers in drug development, clinical diagnostics, and metabolomics who require accurate quantification of this compound in various biological matrices.

References

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Molnár-Perl, I. (2000). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. ResearchGate. [Link]

  • Molnár-Perl, I. (2000). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

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  • Lai, Z., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. ResearchGate. [Link]

  • Zanella, I., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? (2024). ResearchGate. [Link]

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  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health. [Link]

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  • ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. (2019). ResearchGate. [Link]

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  • Buch, A., et al. (n.d.). Extraterrestrial Material Analysis : Influence of the Acid Hydrolysis on the MTBSTFA Derivatization. Universities Space Research Association. [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. (2022). ResearchGate. [Link]

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Application Notes and Protocols for N,N-Dimethyl-L-histidine as a Standard in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N,N-Dimethyl-L-histidine in Metabolomics

This compound, a dimethylated derivative of the essential amino acid L-histidine, is an endogenous metabolite of significant interest in various fields of biomedical research.[1] Its presence and concentration can be indicative of specific metabolic activities and has been implicated in studies related to muscle metabolism and neurological function. In the landscape of metabolomics, which aims to comprehensively identify and quantify all small molecules within a biological system, the accuracy and reliability of analytical measurements are paramount. The use of well-characterized standards is a cornerstone of achieving high-quality, reproducible data.

This guide provides a comprehensive overview and detailed protocols for the application of this compound as a standard in metabolomics studies, catering to researchers, scientists, and drug development professionals. We will delve into its use in two of the most powerful analytical platforms in metabolomics: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Foundational Knowledge and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂PubChem
Molecular Weight 183.21 g/mol PubChem
CAS Number 24940-57-6PubChem
Appearance White to off-white powder
Storage Conditions 0-8 °C

Causality in Experimental Choices: The polar nature of this compound, stemming from its amino acid backbone and imidazole ring, dictates the choice of chromatographic and analytical techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for better retention and separation of such polar analytes.[2]

Part 2: this compound as an Internal Standard in LC-MS/MS-based Metabolomics

The use of an internal standard (IS) is crucial in LC-MS-based metabolomics to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate quantification.[3] An ideal internal standard co-elutes with the analyte of interest and has similar ionization efficiency but a different mass-to-charge ratio (m/z). For this compound, its stable isotope-labeled counterpart, such as this compound-d6, is the gold standard.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound-d6 (IS) Sample->Spike Add known amount of IS Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate HILIC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Protocol for Plasma Sample Analysis

This protocol is designed for the quantification of this compound in human plasma.

1. Preparation of Standard and Internal Standard Stock Solutions:

  • This compound Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water.

  • This compound-d6 Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound-d6 and dissolve it in 1 mL of LC-MS grade water.

  • Store stock solutions at -20°C.

2. Preparation of Working Solutions:

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the this compound stock solution with LC-MS grade water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound-d6 stock solution with LC-MS grade water.

3. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution. c. Add 400 µL of ice-cold methanol to precipitate proteins. d. Vortex for 30 seconds and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid). h. Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

4. LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)Provides good retention for polar compounds like this compound.[2]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidCommon mobile phase for HILIC, providing good peak shape and MS compatibility.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic mobile phase for HILIC.
Gradient Start at 95% B, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 4 min.A typical gradient for separating polar metabolites.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Injection Volume 5 µLA standard injection volume.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound readily forms positive ions.
MRM Transitions This compound: 184.1 -> 138.1; this compound-d6: 190.1 -> 144.1Specific precursor-product ion transitions for quantification.
Collision Energy Optimize for your specific instrumentTypically in the range of 15-25 eV.

Part 3: this compound as a Standard in Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of metabolites in a sample due to the direct proportionality between the NMR signal area and the number of nuclei.[4] It is a non-destructive technique that requires minimal sample preparation.

Principle of qNMR

The concentration of an analyte is determined by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified reference standard of known concentration.

Experimental Workflow for qNMR Analysis

qnmr_workflow cluster_prep_qnmr Sample Preparation cluster_acq_qnmr NMR Data Acquisition cluster_proc_qnmr Data Processing and Analysis Sample_qnmr Biological Extract or Purified Sample Standard_qnmr Accurately weigh this compound Solvent_qnmr Dissolve in deuterated solvent with internal standard (e.g., TSP) Standard_qnmr->Solvent_qnmr Transfer_qnmr Transfer to NMR tube Solvent_qnmr->Transfer_qnmr Acquire_qnmr Acquire 1D ¹H NMR Spectrum Transfer_qnmr->Acquire_qnmr Process_qnmr Fourier Transform, Phasing, Baseline Correction Acquire_qnmr->Process_qnmr Integrate_qnmr Integrate Analyte and Standard Peaks Process_qnmr->Integrate_qnmr Calculate_qnmr Calculate Concentration Integrate_qnmr->Calculate_qnmr

Caption: qNMR workflow for this compound quantification.

Detailed Protocol for qNMR

This protocol outlines the steps for quantifying this compound using an internal standard.

1. Preparation of the NMR Sample: a. Accurately weigh a known amount of this compound (e.g., 1-5 mg) into a clean vial. b. Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)) into the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte. c. Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 600 µL of D₂O). d. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., presaturation or Watergate).

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans. A typical value is 30 seconds.
    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
    • Pulse Angle: A 90° pulse is typically used.

3. Data Processing and Quantification: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Carefully phase the spectrum and perform baseline correction. c. Integrate a well-resolved, non-overlapping peak for this compound (e.g., the singlet from the N-dimethyl group) and a peak from the internal standard. d. Calculate the concentration of this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (Wₛ / Wₓ) * Pₛ

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • W = Weight

  • P = Purity of the standard

  • x = analyte (this compound)

  • s = internal standard

Part 4: Stability and Storage

The stability of a standard is critical for its reliable use. This compound is a relatively stable compound.

  • Solid Form: Store the solid powder at 0-8 °C in a tightly sealed container.

  • Stock Solutions: Aqueous stock solutions are generally stable for several weeks when stored at -20°C.[5] Avoid repeated freeze-thaw cycles. For long-term storage, consider preparing aliquots.

  • Working Solutions: Prepare fresh working solutions daily to ensure accuracy.

It's important to be aware that histidine and its derivatives can be susceptible to degradation under certain conditions, such as exposure to light or specific metal ions.[6]

Conclusion

This compound serves as a valuable standard for accurate and reproducible quantification in metabolomics studies. The detailed protocols provided for both LC-MS/MS and qNMR offer researchers a solid foundation for incorporating this important metabolite into their analytical workflows. By understanding the principles behind the experimental choices and adhering to best practices in standard preparation and analysis, researchers can enhance the quality and reliability of their metabolomics data, leading to more robust and meaningful biological insights.

References

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  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative 1H NMR spectroscopy. (2012). TrAC Trends in Analytical Chemistry.
  • Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry. (2024). STAR Protocols.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). Metabolites.
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  • Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. (2015). Journal of Pharmaceutical Sciences.
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Application Notes & Protocols: High-Throughput Screening Assays Involving N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-L-histidine is a methylated derivative of the essential amino acid L-histidine, playing multifaceted roles in cellular physiology and pathology.[1][2][3] Its involvement in modulating enzyme activity and its potential as a biomarker for various diseases has made it a compound of significant interest in drug discovery and biomedical research.[4][5][6] High-throughput screening (HTS) provides a powerful platform for identifying and characterizing molecular interactions involving this compound on a large scale.[7][8][9] This document provides detailed application notes and protocols for robust HTS assays tailored for the investigation of this compound, with a particular focus on its interaction with epigenetic enzymes like histone demethylases. The methodologies described herein leverage advanced HTS technologies, including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Fluorescence Polarization (FP), to facilitate the discovery of novel modulators of this compound-associated pathways.

Introduction: The Significance of this compound

This compound is an intriguing small molecule with a unique structural feature: a dimethylated alpha-amino group on the L-histidine backbone.[10] This modification alters its chemical properties compared to its parent amino acid, influencing its interactions with biological macromolecules. L-histidine and its derivatives are integral to a variety of biological processes, including proton buffering, metal ion chelation, and the scavenging of reactive oxygen species.[1][2][3][11] Methylated forms of histidine, in particular, are implicated in the regulation of gene expression through their involvement with histone-modifying enzymes.

Recent studies have highlighted the potential of histidine and its metabolites as biomarkers in inflammatory and autoimmune diseases, such as Takayasu arteritis and systemic lupus erythematosus (SLE).[5][6] Furthermore, derivatives of histidine are involved in critical metabolic pathways, including the biosynthesis of carnitine, which is essential for fatty acid metabolism and energy production.[12][13][14][15][16] Given these diverse and important roles, the ability to screen for compounds that modulate the interactions of this compound is of paramount importance for the development of novel therapeutics.

This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of this compound's biological functions and the discovery of new chemical entities that target its associated pathways.

High-Throughput Screening Strategies for this compound

The selection of an appropriate HTS assay technology is critical and depends on the specific biological question being addressed. For this compound, which may act as a substrate, inhibitor, or modulator of protein function, several robust and scalable assay formats are available. This section will detail the principles and protocols for three such technologies: HTRF, AlphaLISA, and Fluorescence Polarization.

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

HTRF is a versatile technology that combines fluorescence resonance energy transfer (FRET) with time-resolved measurement, offering high sensitivity and a large assay window.[17] It is particularly well-suited for studying enzyme kinetics and inhibitor profiling in a high-throughput format.[18][19][20]

Principle of HTRF for Histone Demethylase Activity:

Many histone demethylases, such as those in the Jumonji C (JmjC) domain-containing family, catalyze the removal of methyl groups from histone lysine residues.[17] An HTRF assay can be designed to detect the product of this demethylation reaction. For instance, in an assay for a histone H3 lysine 4 (H3K4) demethylase, a biotinylated peptide substrate corresponding to a dimethylated H3K4 sequence is used. The demethylase enzyme removes a methyl group, generating a monomethylated or unmethylated product. The detection system consists of a Europium cryptate-labeled antibody that specifically recognizes the demethylated product and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) that binds to the biotin tag on the peptide. When the demethylated product is present, the antibody and streptavidin-acceptor are brought into close proximity, enabling FRET from the Europium donor to the acceptor, resulting in a specific fluorescent signal.[18][20][21]

Diagram: HTRF Assay Principle for Histone Demethylase

HTRF_Demethylase cluster_reaction Enzymatic Reaction cluster_detection HTRF Detection Substrate Biotin-H3K4me2 Peptide Product Biotin-H3K4me1/me0 Peptide Substrate->Product Enzyme Activity Enzyme Histone Demethylase Enzyme->Product Donor Eu-Antibody (anti-H3K4me1/me0) Product->Donor Binding Acceptor SA-XL665 Product->Acceptor Binding via Biotin Inhibitor Test Compound (e.g., this compound) Inhibitor->Enzyme Inhibition FRET FRET Signal Donor->FRET Energy Transfer Acceptor->FRET Signal Emission

Caption: HTRF assay workflow for a histone demethylase.

Protocol: HTRF Assay for Screening Inhibitors of a Histone Demethylase

This protocol is a general guideline and should be optimized for the specific enzyme and substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the demethylase enzyme (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM α-ketoglutarate, 50 µM FeSO₄, 2 mM Ascorbic Acid, 0.01% BSA, 0.01% Tween-20).

    • Enzyme Solution: Dilute the histone demethylase to the desired working concentration in assay buffer.

    • Substrate Solution: Dilute the biotinylated histone peptide substrate to the working concentration in assay buffer.

    • Test Compounds: Prepare serial dilutions of this compound or other test compounds in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

    • Detection Reagents: Prepare the Europium-labeled antibody and streptavidin-acceptor in the detection buffer provided by the manufacturer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound solution or vehicle control to the wells.

    • Add 4 µL of enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding 4 µL of the substrate solution.

    • Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature or 37°C.

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Typical Concentration/Value
Final Enzyme Concentration1-10 nM
Final Substrate Concentration10-100 nM (at or below Kₘ)
Final Compound ConcentrationVaries (e.g., 1 nM to 100 µM)
Incubation Time (Enzymatic)30-120 minutes
Incubation Time (Detection)60 minutes
Plate Format384- or 1536-well
AlphaLISA Assays

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that allows for the detection of molecular interactions in a no-wash format.[22][23][24] It is highly sensitive and can be used for a wide range of applications, including enzyme assays and the detection of protein-protein interactions.[25][26]

Principle of AlphaLISA for this compound Binding:

An AlphaLISA competition assay can be developed to screen for compounds that bind to a specific protein target. In this setup, a biotinylated version of this compound is synthesized. The protein of interest is tagged (e.g., with a His-tag or GST-tag). Streptavidin-coated Donor beads bind to the biotinylated this compound, and Acceptor beads conjugated with an antibody against the protein's tag are used. In the absence of a competitor, the interaction between the biotinylated ligand and the tagged protein brings the Donor and Acceptor beads into close proximity (within 200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[22][24][25] Test compounds that bind to the protein will compete with the biotinylated this compound, disrupting the bead proximity and leading to a decrease in the AlphaLISA signal.

Diagram: AlphaLISA Competition Assay Workflow

AlphaLISA_Competition cluster_no_inhibitor No Competitor cluster_inhibitor With Competitor Donor_bead_1 Streptavidin Donor Bead Biotin_Ligand_1 Biotinylated This compound Donor_bead_1->Biotin_Ligand_1 binds Signal_1 High Signal Donor_bead_1->Signal_1 Excitation (680 nm) Protein_1 Tagged Protein Biotin_Ligand_1->Protein_1 binds Acceptor_bead_1 Antibody-coated Acceptor Bead Protein_1->Acceptor_bead_1 binds Acceptor_bead_1->Signal_1 Emission (~615 nm) Donor_bead_2 Streptavidin Donor Bead Biotin_Ligand_2 Biotinylated This compound Donor_bead_2->Biotin_Ligand_2 binds No_Signal Low Signal Donor_bead_2->No_Signal Excitation Protein_2 Tagged Protein Acceptor_bead_2 Antibody-coated Acceptor Bead Protein_2->Acceptor_bead_2 binds Competitor Test Compound Competitor->Protein_2 binds

Caption: Principle of an AlphaLISA competition assay.

Protocol: AlphaLISA Competition Assay for Protein Binding

  • Reagent Preparation:

    • AlphaLISA Buffer: Use the buffer recommended by the manufacturer.

    • Tagged Protein Solution: Dilute the protein of interest to the working concentration in AlphaLISA buffer.

    • Biotinylated Ligand Solution: Dilute the biotinylated this compound to its working concentration.

    • Test Compounds: Prepare serial dilutions as described for the HTRF assay.

    • Bead Slurry: Prepare a mixture of Streptavidin-Donor beads and Antibody-Acceptor beads in the dark.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound or vehicle control.

    • Add 4 µL of the tagged protein solution.

    • Add 4 µL of the biotinylated ligand solution.

    • Incubate for 30-60 minutes at room temperature.

    • Add 10 µL of the bead slurry under subdued light.[24]

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • The raw AlphaLISA counts are used for analysis.

    • Normalize the data and plot the percentage of inhibition versus compound concentration to determine the IC₅₀.

Parameter Typical Concentration/Value
Final Protein Concentration1-20 nM
Final Biotinylated Ligand1-20 nM
Final Bead Concentration10-20 µg/mL
Incubation Times30-60 minutes each step
Plate Format384- or 1536-well
Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) is a homogeneous technique used to study molecular interactions in solution.[27][28][29] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, its tumbling rate slows down, resulting in an increase in the polarization of the emitted light.[29][30]

Principle of FP Competition Assay:

A competitive FP assay can be designed to identify compounds that disrupt the interaction between this compound and a target protein. A fluorescently labeled tracer molecule that is known to bind to the protein of interest is required. In the absence of a competitor, the tracer binds to the protein, resulting in a high FP signal. When a test compound, such as this compound, competes for the same binding site, it displaces the fluorescent tracer, which is then free in solution. The increased tumbling of the free tracer leads to a decrease in the FP signal.[27][31]

Diagram: Fluorescence Polarization Competition Assay

FP_Competition cluster_bound Tracer Bound cluster_unbound Tracer Displaced Protein_1 Target Protein Tracer_1 Fluorescent Tracer Protein_1->Tracer_1 binds High_FP High Polarization Tracer_1->High_FP Slow Tumbling Protein_2 Target Protein Tracer_2 Fluorescent Tracer Low_FP Low Polarization Tracer_2->Low_FP Fast Tumbling Competitor This compound Competitor->Protein_2 binds

Sources

Application and Protocol Guide: N,N-Dimethyl-L-histidine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the presence of two methyl groups on the alpha-amino group.[1][2] This modification confers unique biochemical properties, making it a valuable tool in various research applications, including the study of enzyme kinetics and inhibition.[3] In the context of drug discovery and development, understanding how molecules like this compound interact with and modulate the activity of enzymes is of paramount importance. This is particularly true for the burgeoning field of epigenetics, where the inhibition of histone demethylases has emerged as a promising therapeutic strategy for diseases like cancer.[4][5]

Histone demethylases are enzymes that remove methyl groups from histone proteins, thereby playing a crucial role in regulating gene expression. Dysregulation of these enzymes is often implicated in various pathologies.[4] Histone demethylases are broadly classified into two main families: the flavin adenine dinucleotide (FAD)-dependent amine oxidases (e.g., LSD1/KDM1) and the Fe(II) and α-ketoglutarate-dependent dioxygenases, which contain a Jumonji C (JmjC) domain (e.g., KDM2-7).[6][7] this compound, by virtue of its structure, can be investigated as a potential inhibitor of these enzymes, particularly those that recognize and bind histidine or its derivatives.

This guide provides a comprehensive overview of the application of this compound in enzyme inhibition studies, with a focus on histone demethylases. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Part 1: Principles of Enzyme Inhibition by this compound

The study of enzyme inhibitors is fundamental to understanding enzyme mechanisms and for the development of new therapeutic agents.[8] Inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently to the enzyme, can be further categorized based on their mechanism of action relative to the enzyme's substrate.

Competitive Inhibition: A Likely Mechanism for this compound

Given its structural similarity to L-histidine, a natural amino acid, this compound is likely to act as a competitive inhibitor for enzymes that utilize L-histidine or structurally similar molecules as substrates or cofactors. In competitive inhibition, the inhibitor binds to the active site of the enzyme, the same site that the substrate would normally bind.[9][10] This means the inhibitor and the substrate are in direct "competition" for the enzyme's active site.[11]

The key characteristics of competitive inhibition are:

  • Vmax remains unchanged: At very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site. Consequently, the maximum reaction velocity (Vmax) of the enzyme is not altered by the presence of a competitive inhibitor.[11]

  • Km is increased: The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is increased in the presence of a competitive inhibitor. This indicates that a higher concentration of substrate is required to achieve half-maximal velocity because the inhibitor is competing for the active site.[9]

The interaction between an enzyme (E), its substrate (S), and a competitive inhibitor (I) can be depicted as follows:

G cluster_0 Active Site Binding E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S P Product (P) ES->P k_cat EI->E - I

Figure 1. Competitive inhibition model for this compound.

Part 2: Application in Histone Demethylase Inhibition Assays

Histone demethylases, particularly those within the JmjC domain-containing family, are attractive targets for cancer therapy.[12] These enzymes catalyze the removal of methyl groups from lysine residues on histone tails, a process that is critical for the regulation of chromatin structure and gene transcription.[13] The catalytic activity of JmjC demethylases is dependent on Fe(II) and α-ketoglutarate as cofactors.[7] Inhibitors of these enzymes, therefore, often act by competing with these cofactors or the histone substrate itself.[13]

Given that this compound is an amino acid derivative, it can be hypothesized to interfere with the binding of the histone substrate to the active site of a histone demethylase. The following sections provide detailed protocols for assessing the inhibitory potential of this compound against a representative JmjC histone demethylase, KDM4C (also known as JMJD2C).[14][15]

Experimental Workflow Overview

The general workflow for evaluating this compound as a histone demethylase inhibitor involves several key stages:

G A Reagent Preparation B Enzyme Activity Assay A->B Enzyme, Substrate, Inhibitor C IC50 Determination B->C Dose-Response Data D Kinetic Analysis C->D Inhibitor Potency E Data Analysis & Interpretation D->E Kinetic Parameters (Km, Vmax, Ki)

Figure 2. General workflow for enzyme inhibition studies.

Protocol 1: In Vitro Histone Demethylase Activity Assay

This protocol describes a common method for measuring the activity of a histone demethylase, which can then be adapted to screen for inhibitors.[16] The assay relies on the detection of formaldehyde, a byproduct of the demethylation reaction.[17]

Materials:

  • Recombinant human KDM4C (JMJD2C)

  • Biotinylated histone H3 peptide (e.g., H3K9me3)

  • This compound

  • α-ketoglutarate

  • Ascorbic acid

  • Ammonium iron(II) sulfate

  • Formaldehyde dehydrogenase

  • NAD+

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)

  • 384-well black microplate

  • Plate reader capable of measuring fluorescence at 340 nm excitation and 460 nm emission

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a reaction mixture containing the KDM4C enzyme, biotinylated H3K9me3 peptide, α-ketoglutarate, ascorbic acid, and ammonium iron(II) sulfate in the assay buffer.

    • Prepare a detection mixture containing formaldehyde dehydrogenase and NAD+ in the assay buffer.

  • Assay Protocol:

    • Add a small volume of the this compound stock solution (or buffer for control) to the wells of the 384-well plate.

    • Initiate the demethylation reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection mixture to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader.

Protocol 2: IC50 Determination of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines the steps to determine the IC50 of this compound against KDM4C.

Procedure:

  • Serial Dilution: Prepare a series of dilutions of this compound in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.1 µM.

  • Assay Performance: Perform the in vitro histone demethylase activity assay as described in Protocol 1, using the different concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of KDM4 Inhibitors

CompoundTarget KDMIC50 (µM)Reference
IOX1KDM4E0.2[5]
KDM4D-IN-1KDM4D0.41[18]
CPI-455KDM4C0.62[12]
This compound KDM4C To be determined This study
Protocol 3: Kinetic Analysis to Determine the Mode of Inhibition

To confirm that this compound acts as a competitive inhibitor, a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[19]

Procedure:

  • Experimental Setup:

    • Set up a series of reactions with varying concentrations of the histone H3 peptide substrate.

    • For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.

  • Data Collection: Measure the initial reaction velocities for each condition.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).[11]

    • Create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity versus 1/[substrate].[19] For a competitive inhibitor, the lines will intersect on the y-axis.[9]

G x_axis 1/[S] y_axis 1/V origin origin->x_axis origin->y_axis p1 p2 p1->p2 No Inhibitor p3 p4 p3->p4 + Competitive Inhibitor y_intercept 1/Vmax x_intercept_no_inhibitor -1/Km x_intercept_with_inhibitor -1/Km(app)

Figure 3. Lineweaver-Burk plot for competitive inhibition.

Part 3: Broader Implications and Future Directions

The investigation of this compound as an enzyme inhibitor extends beyond its potential effects on histone demethylases. Its unique chemical structure suggests it could be a valuable probe for studying a variety of enzymes that recognize histidine or related motifs.[3] For instance, histidine decarboxylases, which are involved in the synthesis of histamine, could be potential targets.[20]

Furthermore, understanding the metabolic fate of this compound is crucial. It has been identified as a fungal metabolite and has been detected in various organisms.[1][2] Its presence in biological systems could have regulatory implications that are yet to be fully elucidated.

Future research should focus on:

  • Screening this compound against a broader panel of enzymes: This will help to determine its specificity and identify novel targets.

  • Structural studies: Co-crystallization of this compound with its target enzymes will provide detailed insights into its binding mode and mechanism of inhibition.

  • Cell-based assays: Evaluating the effects of this compound in cellular models will be essential to validate its biological activity and therapeutic potential.

This compound represents a promising chemical tool for the study of enzyme inhibition. Its potential to act as a competitive inhibitor, particularly against enzymes involved in epigenetic regulation, warrants further investigation. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the inhibitory properties of this intriguing molecule and to contribute to the development of novel therapeutic strategies.

References

  • The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Recent Progress in Histone Demethylase Inhibitors. (2016, November 10). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Histone demethylase inhibitors: developmental insights and current status. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Histone Demethylase Inhibitors Products. (n.d.). Bio-Techne. Retrieved January 11, 2026, from [Link]

  • In vitro histone demethylase assay. (2010, October 1). PubMed. Retrieved January 11, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 11, 2026, from [Link]

  • Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C). (2012, September 15). ScienceDirect. Retrieved January 11, 2026, from [Link]

  • Competitive inhibition. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • In Vitro Histone Demethylase Assays. (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]

  • Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C). (2012, September 15). PubMed. Retrieved January 11, 2026, from [Link]

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  • Enzyme inhibitors. (n.d.). UCL. Retrieved January 11, 2026, from [Link]

  • Small molecule KDM4s inhibitors as anti-cancer agents. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Competitive and Non-Competitive Inhibition. (n.d.). Dalal Institute. Retrieved January 11, 2026, from [Link]

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023, March 11). MDPI. Retrieved January 11, 2026, from [Link]

  • Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes. (n.d.). Bio-protocol. Retrieved January 11, 2026, from [Link]

  • Histone Demethylase Enzymes and Assay Methods. (2013, June 17). BellBrook Labs. Retrieved January 11, 2026, from [Link]

  • Table 1, LSD1 histone demethylaseassay protocol. (n.d.). NCBI Bookshelf. Retrieved January 11, 2026, from [Link]

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  • Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023, July 22). J-Stage. Retrieved January 11, 2026, from [Link]

  • Histidine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 11, 2026, from [Link]

  • Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Measurement of histidine pKa values and tautomer populations in invisible protein states. (2014, April 14). PNAS. Retrieved January 11, 2026, from [Link]

  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. (2020, March 22). NIH. Retrieved January 11, 2026, from [Link]

  • Histidine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Biochemistry, Histidine. (2023, July 30). NCBI Bookshelf. Retrieved January 11, 2026, from [Link]

  • Inhibitors and mutants of the histidine biosynthesis pathway. Enzyme... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. (2024, August 4). ScienceDirect. Retrieved January 11, 2026, from [Link]

  • Metabolomic profiling of amino acids study reveals a distinct diagnostic model for diabetic kidney disease. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

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Sources

Use of N,N-Dimethyl-L-histidine in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Peptides Containing N,N-Dimethyl-L-histidine

Abstract

The incorporation of post-translationally modified amino acids into synthetic peptides is a critical tool for elucidating biological function, developing therapeutic leads, and creating novel biomaterials. This compound, a naturally occurring modification found in proteins such as actin and myosin, presents unique opportunities and challenges in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the mechanistic considerations, detailed protocols, and troubleshooting strategies for the successful incorporation of this compound into peptide sequences using Fmoc-based chemistry. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring researchers can adapt and optimize these methods for their specific targets.

Introduction: The Significance of this compound

Histidine is a uniquely versatile amino acid, with its imidazole side chain's pKa near physiological pH allowing it to act as both a proton donor and acceptor in critical biological processes.[1] Post-translational methylation of histidine to this compound permanently alters its chemical properties. The resulting quaternary ammonium on the imidazole ring introduces a fixed positive charge, eliminates its ability to coordinate metal ions in the same manner as histidine, and alters its hydrogen bonding capacity.

Synthesizing peptides containing this modification is essential for:

  • Probing Biological Function: Investigating the structural and functional roles of histidine methylation in native proteins.

  • Drug Development: Designing peptide-based therapeutics with enhanced stability or altered receptor-binding profiles.[2][3]

  • Biomaterials Science: Creating pH-responsive hydrogels or materials with unique self-assembly properties.[4]

Unlike standard histidine synthesis, which requires transient side-chain protecting groups like Trityl (Trt) or tert-Butoxycarbonyl (Boc) to prevent racemization and side reactions, this compound is incorporated as a pre-modified building block.[5] This approach simplifies the synthesis in some respects (no risk of side-chain acylation) but introduces new challenges related to the residue's permanent cationic state, which can affect solubility and coupling kinetics.

Mechanistic & Strategic Considerations

The successful incorporation of this compound hinges on understanding its unique chemical nature within the context of Fmoc-SPPS. The building block of choice is Nα-Fmoc-Nτ,Nπ-dimethyl-L-histidinium , typically available as an iodide or hexafluorophosphate salt.

Caption: Structure of the Nα-Fmoc-Nτ,Nπ-dimethyl-L-histidinium building block.

Coupling Reagent Selection

The activation of the carboxylic acid is the critical step. The electron-withdrawing effect of the adjacent positively charged imidazole ring can influence this activation. Therefore, highly efficient coupling reagents are recommended.

  • Aminium/Uronium Salts (HATU, HBTU): These are the reagents of choice.[6] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is particularly effective as it forms a highly reactive HOAt ester intermediate, which is less prone to racemization and reacts rapidly.[7][8]

  • Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) combined with an additive like Oxyma Pure is a cost-effective and powerful alternative. Oxyma Pure helps to suppress racemization and enhances coupling efficiency.[9]

The choice of base is also critical. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required to neutralize the protonated N-terminus of the growing peptide chain and the salt of the incoming amino acid without causing undesirable side reactions.

Solubility and Aggregation

The introduction of a charged residue can impact the solvation of the growing peptide-resin complex. While this can sometimes improve solubility, it may also promote aggregation in certain sequences.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent. If aggregation is suspected (indicated by poor swelling of the resin or failed couplings), switching to N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (DMSO) (e.g., 5-10%) can help disrupt secondary structures.[10]

  • Chaotropic Salts: In very difficult cases, the addition of chaotropic salts like LiCl (0.5 M) to the coupling solution can disrupt hydrogen bonding and improve reaction efficiency.

Comparison with Standard Histidine Synthesis

The workflow for incorporating this compound differs fundamentally from that for a standard protected histidine like Fmoc-His(Trt)-OH.

cluster_standard Standard Fmoc-His(Trt)-OH Workflow cluster_dimethyl N,N-Dimethyl-L-histidinium Workflow A1 Couple Fmoc-His(Trt)-OH (Side-chain protected) A2 Continue SPPS Cycles A1->A2 A3 Final Cleavage with TFA Cocktail A2->A3 A4 Simultaneous Deprotection of Trityl Group A3->A4 C Desired Peptide A4->C Final Peptide with Native Histidine B1 Couple Nα-Fmoc-Nτ,Nπ-dimethyl- L-histidinium (Side-chain is the final form) B2 Continue SPPS Cycles B1->B2 B3 Final Cleavage with TFA Cocktail B2->B3 B4 Side-chain remains as N,N-dimethylhistidinium B3->B4 B4->C Final Peptide with N,N-Dimethyl-Histidine Start Start Cycle Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Monitor 6. Kaiser Test Wash2->Monitor Recouple Repeat Coupling Monitor->Recouple Positive (Blue) End Cycle Complete Monitor->End Negative (Yellow) Recouple->Couple

Caption: Standard workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Protocol for Incorporating Nα-Fmoc-Nτ,Nπ-dimethyl-L-histidinium

This protocol replaces Step 4 in the standard cycle.

  • Preparation: Ensure the preceding Fmoc group has been removed and the resin is washed thoroughly as per the standard cycle.

  • Activation Mixture Preparation:

    • In a clean, dry vial, dissolve Nα-Fmoc-Nτ,Nπ-dimethyl-L-histidinium salt (2.5 eq.) and HATU (2.45 eq.) in DMF. Note: A lower equivalency is often sufficient due to the high reactivity of HATU, but this can be optimized.

    • Add DIPEA (5 eq.) to the mixture. The solution may change color.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling to Resin:

    • Drain the DMF from the deprotected peptide-resin.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The permanent charge can sometimes slow kinetics, so an extended coupling time is a prudent starting point.

  • Washing: Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times). This helps remove all reactants and byproducts.

  • Monitoring: Perform a Kaiser test. Due to the nature of the N,N-dimethylhistidine, a false negative is unlikely, but a positive test definitively indicates incomplete coupling. If the test is positive, a second coupling is required.

Final Cleavage and Peptide Precipitation
  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.

  • Resin Preparation: Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) . Note: EDT is used to scavenge protecting groups from residues like Cys. If not present, it can be omitted and replaced with more TFA. [11] * Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours. The N,N-dimethylhistidine side chain is stable to these conditions.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Wash the resin once more with a small amount of fresh TFA.

    • Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.

  • Precipitation:

    • Add the concentrated peptide solution dropwise to a large volume of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Failed Coupling of Dimethyl-His (Positive Kaiser test)1. Insufficient activation/coupling time. 2. Steric hindrance from the growing peptide chain. 3. Peptide aggregation on the resin.1. Repeat the coupling step for an additional 2-4 hours. 2. Switch solvent from DMF to NMP. 3. Add 10% DMSO or 0.5 M LiCl to the coupling reaction.
Poor Yield of Final Peptide Incomplete coupling at one or more steps, especially the bulky dimethyl-His residue.Review all Kaiser test results. For future syntheses of the same sequence, consider double-coupling the residue immediately preceding the dimethyl-His to ensure a free amine is available.
Crude Peptide is Insoluble The overall charge and hydrophobicity of the sequence, potentially exacerbated by the dimethyl-His.Dissolve the crude peptide in a solution containing acetonitrile, water, and a small amount of acid (TFA or acetic acid) before HPLC purification. Sonication may be required.

Conclusion

The incorporation of this compound into synthetic peptides is a powerful technique for advanced biochemical and therapeutic research. While the permanent positive charge on the imidazole ring presents unique challenges compared to standard protected histidine, these can be overcome through rational selection of highly efficient coupling reagents, optimization of reaction conditions, and proactive management of potential aggregation. By understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable modified building block to push the boundaries of peptide science.

References

  • Vertex AI Search Grounding API. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). A Researcher's Guide to Histidine Protection Strategies in Peptide Synthesis: A Cost-Benefit Analysis.
  • Isidro-Llobet, A., et al. (2024). Solid-phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
  • CEM. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • L. M. D. C. Lioi, et al. (n.d.). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. ACS Publications.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • K. A. Jubian, et al. (n.d.). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy.
  • S. K. T. S. K. T. Bej, et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. PubMed.
  • E. R. V. E. R. V. E. Vázquez, et al. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PubMed.

Sources

Application Notes and Protocols: Isotopic Labeling of N,N-Dimethyl-L-histidine for Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Metabolic Fates with Precision

N,N-Dimethyl-L-histidine, a methylated derivative of the essential amino acid L-histidine, is an intriguing molecule with emerging significance in biochemical and clinical research.[1] While its precise physiological roles are still under active investigation, its presence in various biological systems suggests its involvement in fundamental metabolic pathways.[2] To truly understand the pharmacokinetics, metabolic fate, and potential biomarker utility of this compound, researchers require sophisticated tools that can trace its journey through complex biological environments with high specificity and sensitivity.

Stable isotope labeling, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful solution for these investigations.[3][4] By replacing specific atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), we can create a "tagged" version of the molecule that is chemically identical to its natural counterpart but distinguishable by its mass.[5] This allows for the unambiguous tracking of the labeled compound and its metabolites in vitro and in vivo, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

This comprehensive guide provides a detailed technical overview and field-proven protocols for the isotopic labeling of this compound. We will delve into the strategic selection of isotopes, present a robust synthetic methodology, and outline detailed analytical protocols for tracer studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracers to advance their understanding of this and other important biomolecules.

The Strategic Imperative of Isotopic Labeling

The choice of isotope and its position within the this compound molecule is a critical experimental design parameter, dictated by the specific research question.

  • Tracing the N-Methyl Groups: Labeling the two methyl groups on the alpha-amino nitrogen with ¹³C or ²H is particularly useful for investigating demethylation pathways or the transfer of these methyl groups to other molecules. This approach can shed light on the role of this compound in one-carbon metabolism.

  • Tracking the Histidine Backbone: Incorporating ¹³C into the carbon skeleton or ¹⁵N into the imidazole ring of the histidine moiety allows for tracing the entire molecule. This is ideal for pharmacokinetic studies to determine its distribution in different tissues and its excretion profile.

  • Internal Standard for Quantitative Analysis: Isotopically labeled this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry.[6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and improving the accuracy and precision of quantification.

Synthesis of Isotopically Labeled this compound: A Two-Stage Approach

The synthesis of isotopically labeled this compound is most effectively achieved through a two-stage process: first, the synthesis of isotopically labeled L-histidine, followed by the dimethylation of its alpha-amino group.

Stage 1: Synthesis of Isotopically Labeled L-Histidine

Several established methods exist for the synthesis of L-histidine labeled with stable isotopes at various positions.[7][8] These methods often involve multi-step organic synthesis starting from commercially available labeled precursors. For instance, ¹³C-labeled L-histidine can be synthesized using ¹³C-labeled starting materials in a convergent synthetic route.[8] Similarly, ¹⁵N-labeled L-histidine can be prepared using ¹⁵N-labeled nitrogen sources.[9] Deuterated L-histidine can be synthesized via hydrogen-deuterium exchange reactions under specific pH and temperature conditions.[10][11]

Stage 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary and secondary amines to their tertiary amine counterparts, using formic acid and formaldehyde.[6][12] A key advantage of this reaction is that it avoids the formation of quaternary ammonium salts, which can be a side reaction with other methylation agents.[13] This makes it particularly well-suited for the dimethylation of the primary alpha-amino group of L-histidine.

The reaction proceeds via a reductive amination mechanism. The amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid to the methylated amine.[14] For a primary amine like L-histidine, this process is repeated to yield the tertiary dimethylated product.

Experimental Protocols

Protocol 1: Synthesis of [¹³C₂, ¹⁵N]-N,N-Dimethyl-L-histidine

This protocol describes the synthesis of this compound with two ¹³C-labeled methyl groups and one ¹⁵N-labeled nitrogen in the alpha-amino group.

Materials:

  • [¹⁵N]-L-Histidine (isotopic purity >98%)

  • [¹³C]-Formaldehyde solution (20 wt. % in H₂O, >99% ¹³C)

  • Formic acid (≥95%)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • pH meter

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of [¹⁵N]-L-Histidine in 20 mL of deionized water.

  • Addition of Reagents: To the stirred solution, add 5.0 mL of [¹³C]-Formaldehyde solution and 5.0 mL of formic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the dropwise addition of 1 M NaOH until the pH reaches approximately 7.0.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water.

  • Purification:

    • The crude product can be purified by ion-exchange chromatography.

    • Alternatively, for smaller scales, dissolve the residue in a minimal amount of water and acidify with 1 M HCl to a pH of 2-3.

    • Extract the aqueous solution with diethyl ether (3 x 30 mL) to remove any unreacted formaldehyde and other organic impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately pH 7.5) with 1 M NaOH to precipitate the product.

    • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • Characterization: Confirm the identity and isotopic purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Parameter Expected Value
Molecular Formula C₆¹³C₂H₁₃¹⁵N₃O₂
Monoisotopic Mass 186.1119 Da
Isotopic Purity >98%
Chemical Purity >95%
Table 1: Expected properties of synthesized [¹³C₂, ¹⁵N]-N,N-Dimethyl-L-histidine.

Diagram 1: Synthetic Pathway of Labeled this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product Histidine Isotopically Labeled L-Histidine (e.g., [15N]-L-Histidine) Eschweiler_Clarke Eschweiler-Clarke Reaction Histidine->Eschweiler_Clarke Reagents [13C]-Formaldehyde Formic Acid Reagents->Eschweiler_Clarke DMH [13C2, 15N]-N,N-Dimethyl-L-histidine Eschweiler_Clarke->DMH G cluster_start Phase 1: Dosing cluster_sampling Phase 2: Sample Collection cluster_prep Phase 3: Sample Preparation cluster_analysis Phase 4: Analysis cluster_data Phase 5: Data Interpretation Dosing Oral Administration of Labeled this compound to Rodent Model Blood Blood Sampling (Time Course) Dosing->Blood Urine Urine/Feces Collection (24h) Dosing->Urine Plasma_Prep Plasma Protein Precipitation Blood->Plasma_Prep Urine_Prep Urine Dilution and Filtration Urine->Urine_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS Urine_Prep->LCMS PK Pharmacokinetic Modeling LCMS->PK Metabolite Metabolite Identification LCMS->Metabolite

Sources

Application Notes and Protocols: N,N-Dimethyl-L-histidine as a Novel Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Essentiality - Engineering Cellular Performance

In the landscape of modern cell culture, the pursuit of enhanced cellular performance, robustness, and productivity is paramount. While basal media formulations provide the essential building blocks for cellular life, strategic supplementation with novel biomolecules can unlock new levels of efficiency and control. This guide introduces N,N-Dimethyl-L-histidine, a derivative of the essential amino acid L-histidine, as a promising supplement for advanced cell culture applications.[1][2]

L-histidine is a cornerstone of protein synthesis and numerous physiological functions, including proton buffering and metal ion chelation.[2][3][4][5] Its unique imidazole side chain makes it a versatile player in cellular biochemistry.[2][4] The methylation of amino acids is a critical post-translational modification that can significantly alter their biochemical properties and functional roles, influencing everything from gene expression to signal transduction.[6][7][8][9] this compound, with two methyl groups on its alpha-amino group, presents a unique molecular profile that suggests potential advantages over its unmodified counterpart in the demanding environment of in vitro cell culture.[1][10]

This document provides a comprehensive overview of the scientific rationale for using this compound, its potential mechanisms of action, and detailed protocols for its application in mammalian cell culture, with a focus on CHO and hybridoma cell lines.

Biochemical Profile and Rationale for Supplementation

This compound is a structurally distinct amino acid derivative.[1][10] The addition of two methyl groups to the alpha-amino nitrogen introduces steric hindrance and alters the molecule's charge distribution and hydrophobicity.[6] These modifications are hypothesized to confer several benefits in a cell culture context.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H13N3O2[1][11]
Molecular Weight 183.21 g/mol [1][11]
Appearance White to off-white powder[1]
Synonyms N,N-Dimethyl-L-His-OH[1][11]
CAS Number 24940-57-6[1]
Potential Mechanisms of Action and Anticipated Benefits
  • Enhanced Antioxidant Capacity and Cellular Protection: Oxidative stress is a major contributor to reduced cell viability and productivity in culture. The imidazole ring of histidine is a known scavenger of reactive oxygen species (ROS).[12][13][14] Methylation may enhance this antioxidant potential. Studies on related methylated compounds suggest that they can offer superior protection against oxidative damage.[15] Supplementation with this compound is anticipated to bolster the cell's antioxidant defenses, leading to increased robustness and longevity of the culture.

  • Modulation of Cellular Signaling and Metabolism: Methylated amino acids can influence cellular signaling pathways.[2][8] For instance, histidine availability can impact the mTOR pathway, a central regulator of cell growth and proliferation.[14] this compound may act as a signaling molecule or a precursor for other bioactive compounds, potentially fine-tuning metabolic processes for optimal growth and protein production. While not a direct methyl donor in the same way as S-adenosylmethionine (SAM), its presence could influence the overall methyl pool and methylation dynamics within the cell.[2][6]

  • Improved Stability and Bioavailability: The methylation of the alpha-amino group could increase the chemical stability of the molecule in the complex environment of cell culture media. This may lead to a more consistent and sustained availability of this histidine derivative to the cells over the course of the culture.

Experimental Protocols

The following protocols provide a framework for evaluating and implementing this compound supplementation in your cell culture workflows. It is crucial to perform initial dose-response experiments to determine the optimal concentration for your specific cell line and process.

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a sterile, concentrated stock solution for easy addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the powder to a sterile conical tube. Add approximately 80% of the final desired volume of cell culture grade water or PBS. Vortex gently until the powder is completely dissolved.

  • pH Adjustment (if necessary): Check the pH of the solution. Adjust to a physiological range (typically 7.2-7.4) using sterile 1 M HCl or 1 M NaOH.

  • Final Volume: Bring the solution to the final desired volume with sterile water or PBS.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Diagram 1: Workflow for Stock Solution Preparation

A Weigh N,N-Dimethyl- L-histidine Powder B Dissolve in Sterile Water/PBS A->B C Adjust pH to 7.2-7.4 B->C D Bring to Final Volume C->D E Sterile Filter (0.22 µm) D->E F Aliquot and Store at -20°C E->F

Caption: A streamlined workflow for preparing a sterile stock solution of this compound.

Protocol 2: Dose-Response Study for Optimal Concentration

This experiment is designed to determine the optimal concentration of this compound for your specific cell line.

Materials:

  • Your mammalian cell line of interest (e.g., CHO, hybridoma)

  • Complete growth medium

  • Sterile multi-well plates (e.g., 96-well or 24-well)

  • This compound sterile stock solution

  • Cell counting apparatus (e.g., hemocytometer, automated cell counter)

  • Viability assay (e.g., trypan blue, MTT, or similar)

  • Plate reader (if using colorimetric assays)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a recommended density for proliferation assays.

  • Supplementation: Prepare a serial dilution of the this compound stock solution in your complete growth medium to achieve a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). Include a control group with no supplement.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

  • Monitoring: At regular intervals (e.g., 24, 48, 72, and 96 hours), assess cell viability and proliferation.

    • Cell Count and Viability: Use a hemocytometer with trypan blue exclusion or an automated cell counter.

    • Metabolic Activity (Optional): Perform an MTT or similar assay to assess metabolic activity as an indicator of cell proliferation.

  • Data Analysis: Plot cell growth curves and viability percentages for each concentration. Determine the concentration that promotes the best growth and viability without cytotoxic effects. High concentrations of histidine have been shown to be potentially cytotoxic, so it is important to identify the optimal window.[16]

Table 2: Example Data from a Hypothetical Dose-Response Study

Concentration (mM)Viable Cell Density (x10^6 cells/mL) at 72hViability (%) at 72h
0 (Control)1.595
0.11.696
0.51.897
1.0 2.1 98
2.02.096
5.01.790
10.01.282
Protocol 3: Fed-Batch Culture Supplementation for Protein Production (CHO Cells)

This protocol outlines the use of this compound in a fed-batch culture model for recombinant protein production.

Materials:

  • Recombinant CHO cell line

  • Basal growth medium and feed medium

  • Bioreactor or shake flasks

  • Optimal concentration of this compound sterile stock solution

  • Analytical equipment for protein quantification (e.g., HPLC, ELISA)

Procedure:

  • Culture Initiation: Inoculate a bioreactor or shake flask with the CHO cell line at a standard seeding density.

  • Supplementation Strategy:

    • Basal Medium: Supplement the initial batch culture medium with the predetermined optimal concentration of this compound.

    • Feed Medium: Add this compound to the concentrated feed medium to maintain the target concentration throughout the fed-batch phase.

  • Culture Monitoring: Monitor key culture parameters daily, including viable cell density, viability, pH, glucose, and lactate levels.

  • Product Titer Analysis: Collect samples at regular intervals and quantify the recombinant protein titer.

  • Data Comparison: Compare the growth profile, peak viable cell density, culture duration, and final product titer to a control culture without this compound supplementation.

Diagram 2: Fed-Batch Culture Workflow with Supplementation

A Inoculate Bioreactor with Supplemented Basal Medium B Monitor Cell Growth and Metabolites A->B C Initiate Fed-Batch with Supplemented Feed Medium B->C D Continue Monitoring and Product Titer Analysis C->D E Harvest and Purify Recombinant Protein D->E

Caption: A typical fed-batch culture workflow incorporating this compound supplementation.

Protocol 4: Enhancing Hybridoma Growth and Monoclonal Antibody Production

This protocol describes the application of this compound in hybridoma cell culture.[3][17][18][19]

Materials:

  • Hybridoma cell line

  • Complete hybridoma growth medium (e.g., RPMI-1640 or DMEM with supplements)

  • Optimal concentration of this compound sterile stock solution

  • ELISA or other method for antibody quantification

Procedure:

  • Adaptation (Optional but Recommended): Gradually adapt the hybridoma cells to the supplemented medium over several passages.

  • Culture Maintenance: Culture the hybridoma cells in medium containing the optimal concentration of this compound.

  • Performance Evaluation:

    • Growth: Monitor cell density and viability during routine passaging.

    • Antibody Production: At the end of a culture cycle (when cells reach peak density), harvest the supernatant and quantify the monoclonal antibody concentration.

  • Comparison: Compare the results to a control culture grown in standard, unsupplemented medium.

Analytical Methods for Monitoring

To ensure precise control over the supplementation strategy, it is advisable to monitor the concentration of this compound in the culture medium over time.

Table 3: Recommended Analytical Techniques

TechniquePrincipleApplication
HPLC-UV Separation by chromatography and detection by UV absorbance.Quantification in fresh and spent media.[9][20]
LC-MS/MS High-resolution separation coupled with mass spectrometry for specific detection.Highly sensitive and specific quantification, especially in complex media.[21][22]
Potentiometric Titration Measures changes in pH to determine concentration.Useful for characterizing stock solutions.[10]

Troubleshooting and Considerations

  • Cytotoxicity: As with any supplement, high concentrations can be detrimental. The dose-response study is a critical first step.[16]

  • Solubility: Ensure complete dissolution of the this compound powder when preparing the stock solution.

  • Stability: While methylation is expected to enhance stability, it is good practice to use freshly prepared supplemented media or to validate the stability of the compound under your specific storage and culture conditions.

  • Cell Line Specificity: The optimal concentration and the extent of the beneficial effects may vary significantly between different cell lines.

Conclusion and Future Perspectives

This compound represents a novel and promising supplement for enhancing the performance of mammalian cell cultures. Its potential to mitigate oxidative stress, modulate cellular metabolism, and improve overall culture robustness warrants its investigation in both academic research and industrial bioprocessing. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the benefits of this unique amino acid derivative in their specific applications. Further research will undoubtedly uncover more detailed mechanisms of action and expand its utility in the ever-evolving field of cell culture technology.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Available from: [Link]

  • PubChem. L-Histidine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease. Available from: [Link]

  • Creative Diagnostics. Hybridoma Technology Protocol. Available from: [Link]

  • PubMed. Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators. Available from: [Link]

  • HiMedia Laboratories. L-Histidine monohydrochloride, monohydrate. Available from: [Link]

  • PubMed. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • European Union Reference Laboratory for Feed Additives. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available from: [Link]

  • MDPI. Methyl Donors Reduce Cell Proliferation by Diminishing Erk-Signaling and NFkB Levels, While Increasing E-Cadherin Expression in Panc-1 Cell Line. Available from: [Link]

  • EuroMAbNet. Hybridoma production protocol. Available from: [Link]

  • National Center for Biotechnology Information. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

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  • MDPI. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Available from: [Link]

  • ResearchGate. Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Available from: [Link]

  • PubMed Central. Emerging roles for protein histidine phosphorylation in cellular signal transduction: lessons from the islet β-cell. Available from: [Link]

  • PubMed Central. Histidine Enhances the Anticancer Effect of Gemcitabine against Pancreatic Cancer via Disruption of Amino Acid Homeostasis and Oxidant—Antioxidant Balance. Available from: [Link]

  • MDPI. Dimeric Histidine as a Novel Free Radical Scavenger Alleviates Non-Alcoholic Liver Injury. Available from: [Link]

  • PubMed Central. The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Available from: [Link]

  • National Center for Biotechnology Information. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Available from: [Link]

  • MDPI. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model. Available from: [Link]

  • MDPI. HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Available from: [Link]

  • Microbial Cell. Exogenous addition of histidine reduces copper availability in the yeast Saccharomyces cerevisiae. Available from: [Link]

  • PubMed. The signaling pathway in histidine kinase and the response regulator complex revealed by X-ray crystallography and solution scattering. Available from: [Link]

  • MDPI. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. Available from: [Link]

  • PubMed. Effects of L-histidine on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells. Available from: [Link]

  • ResearchGate. Biochemistry of protein histidine methylation. Structure of the... Available from: [Link]

  • ResearchGate. Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Available from: [Link]

  • National Center for Biotechnology Information. Generation of Murine Monoclonal Antibodies by Hybridoma Technology. Available from: [Link]

  • PubMed. Mechanism of l-histidine-induced stimulation of amino acid transport in slices of rat cerebral cortex. Available from: [Link]

  • PubMed. L‑histidine augments the oxidative damage against Gram‑negative bacteria by hydrogen peroxide. Available from: [Link]

  • PubMed Central. Molecular basis for METTL9-mediated N1-histidine methylation. Available from: [Link]

  • ResearchGate. Strategies to improve CHO cell culture performance: Targeted deletion of amino acid catabolism and apoptosis genes paired with growth inhibitor supplementation. Available from: [Link]

  • PubMed Central. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody. Available from: [Link]

  • ResearchGate. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Available from: [Link]

  • PubMed Central. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Available from: [Link]

  • PubMed Central. Progress in fed-batch culture for recombinant protein production in CHO cells. Available from: [Link]

  • PubMed Central. Histidine is selectively required for the growth of Myc‐dependent dedifferentiation tumours in the Drosophila CNS. Available from: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in N,N-Dimethyl-L-histidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring higher yields and purity. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My reaction shows low conversion of L-histidine. My TLC plate is dominated by the starting material spot.

Possible Causes:

  • Insufficient Reagents: The stoichiometry of formaldehyde and formic acid is critical. An inadequate amount of either will result in incomplete methylation.

  • Low Reaction Temperature: The Eschweiler-Clarke reaction typically requires elevated temperatures to proceed at an appreciable rate.[1] Room temperature reactions are often sluggish.

  • Poor Quality Reagents: Degradation of formaldehyde (polymerization to paraformaldehyde) or formic acid can lead to lower effective concentrations.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: For the dimethylation of a primary amine, a molar excess of both formaldehyde and formic acid is required. A common starting point is at least 2.5-3 equivalents of formaldehyde and a larger excess of formic acid, which also acts as the solvent.[2]

  • Increase Reaction Temperature: Heat the reaction mixture to 80-100 °C.[1] Monitor the progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours at this temperature.

  • Use Fresh Reagents: Ensure you are using a fresh, opened bottle of aqueous formaldehyde (typically 37 wt. % in water) and formic acid (typically >95%).

Workflow for Diagnosing Low Conversion:

Caption: Troubleshooting workflow for low starting material conversion.

Q2: My TLC shows a major spot between my starting material and the desired product, suggesting the reaction stalled at the N-monomethyl-L-histidine intermediate.

Possible Causes:

  • Insufficient Formaldehyde: The second methylation step requires the formation of another iminium ion, which will be slow if formaldehyde is the limiting reagent.[3]

  • Suboptimal pH: While the reaction is generally robust, significant deviations from the acidic conditions provided by formic acid could slow down the second methylation step.

Troubleshooting Steps:

  • Add More Formaldehyde: Introduce an additional 1-1.5 equivalents of formaldehyde to the reaction mixture and continue heating.

  • Ensure Excess Formic Acid: The reaction should be conducted in a significant excess of formic acid to maintain the necessary acidic environment and serve as the hydride source.[1]

Q3: I have multiple product spots on my TLC, and the yield of the desired product is low.

Possible Causes:

  • Imidazole Ring Methylation: The imidazole ring of histidine is nucleophilic and can be methylated under certain conditions, leading to Nτ-methylhistidine or Nπ-methylhistidine isomers.[4]

  • Reaction with Formaldehyde Adducts: Formaldehyde can react with the imidazole ring, forming various adducts, especially if the reaction conditions are not well-controlled.[5][6]

  • Racemization: Although the Eschweiler-Clarke reaction is generally considered to preserve stereochemistry, the basicity of the imidazole side chain can potentially catalyze racemization at the alpha-carbon under prolonged heating.[1]

Troubleshooting Steps:

  • Control Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the completion of the N,N-dimethylation. Over-heating can promote side reactions.

  • Purification: Utilize ion-exchange chromatography for purification. This compound, being a basic amino acid, can be effectively separated from less basic or neutral impurities.[7][8]

  • Characterization: Use 1H NMR to identify the nature of the impurities. The chemical shifts of the imidazole protons and the N-methyl groups can help distinguish between the desired product and imidazole-methylated side products.[9][10]

Reaction Pathway and Potential Side Products:

G cluster_main Main Reaction Pathway cluster_side Side Reactions A L-Histidine B N-monomethyl-L-histidine A->B + HCHO, HCOOH D Nτ-methyl-L-histidine A->D Imidazole Methylation E Nπ-methyl-L-histidine A->E Imidazole Methylation F D-Histidine derivatives (Racemization) A->F Heat G Imidazole-formaldehyde adducts A->G Excess HCHO C This compound (Product) B->C + HCHO, HCOOH

Caption: Synthesis pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this reaction? A: With optimized conditions, yields for the Eschweiler-Clarke methylation of amino acids can be quite good, often in the range of 70-90%.[11] However, yields can be lower due to the challenges of purifying highly water-soluble amino acid derivatives.

Q: Can I use other reducing agents besides formic acid? A: Yes, other reducing agents like sodium cyanoborohydride (NaBH3CN) can be used for reductive amination.[1] However, the classical Eschweiler-Clarke conditions with formic acid are often preferred due to the low cost of reagents and the irreversible nature of the reaction driven by the evolution of CO2.

Q: How can I confirm the stereochemical purity of my final product? A: The chiral integrity of the product should be assessed using a chiral analytical technique. Chiral HPLC is a common method, either by using a chiral stationary phase or by derivatizing the product with a chiral agent to form diastereomers that can be separated on a standard achiral column.[12][13][14]

Q: My final product is difficult to crystallize. What are the best purification strategies? A: this compound is zwitterionic and highly polar, making it challenging to handle. Ion-exchange chromatography is a highly effective method for purification.[7] A strong cation exchange resin (like Dowex-50 in H+ form) can be used. The crude product is loaded at a low pH, non-basic impurities are washed away, and the product is then eluted with an aqueous ammonia solution.[7][15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This is a general protocol and may require optimization.

Materials:

  • L-Histidine

  • Formic Acid (≥95%)

  • Formaldehyde (37 wt. % in H2O)

  • Hydrochloric Acid (concentrated)

  • Dowex-50 (or similar strong cation exchange resin)

  • Aqueous Ammonia (e.g., 2 M)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve L-histidine (1.0 eq.) in an excess of formic acid (e.g., 10-15 mL per gram of histidine).

  • To this solution, add aqueous formaldehyde (3.0 eq.).

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90-100 °C for 6-8 hours.

  • Monitor the reaction progress using TLC (see Protocol 2). The reaction is complete when the starting material and monomethylated intermediate are no longer visible.

  • Allow the reaction to cool to room temperature. Evaporate the excess formic acid and formaldehyde under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of water and acidify with concentrated HCl to a pH of ~1-2.

  • Proceed with ion-exchange chromatography for purification (see Protocol 3).

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Silica gel TLC plates

  • Mobile Phase: n-butanol:acetic acid:water (4:1:1 v/v/v)

  • Ninhydrin stain solution

Procedure:

  • Dissolve small aliquots of your reaction mixture and standards (L-histidine, and if available, this compound) in water.

  • Spot the samples on a silica gel TLC plate.

  • Develop the plate in a chamber saturated with the n-butanol:acetic acid:water mobile phase.

  • After the solvent front has reached the top, remove the plate and dry it thoroughly with a heat gun.

  • Dip the plate in the ninhydrin solution and heat gently until colored spots appear.

Expected Results:

  • This compound is a tertiary amine and will not give a positive (purple) result with ninhydrin. It may appear as a faint yellow or be invisible.

  • L-Histidine (primary amine) will appear as a purple spot.

  • N-monomethyl-L-histidine (secondary amine) will also give a positive ninhydrin test, likely purple or yellowish-purple.

  • The Rf value will increase with methylation due to a slight decrease in polarity. A general trend for amino acids in this solvent system is that more polar amino acids have lower Rf values.[16][17]

CompoundExpected Rf (approximate)Ninhydrin Color
L-Histidine~0.1-0.2Purple
N-monomethyl-L-histidine~0.2-0.3Purple/Yellow
This compound~0.3-0.4No color/Faint Yellow

Note: These Rf values are estimates and should be confirmed with authentic standards.

Protocol 3: Purification by Ion-Exchange Chromatography

Procedure:

  • Prepare a column with a strong cation exchange resin (e.g., Dowex-50) and wash it thoroughly with deionized water until the eluent is neutral.

  • Load the acidified crude product solution (from Protocol 1, step 6) onto the column.

  • Wash the column with several column volumes of deionized water to remove neutral and acidic impurities.

  • Elute the desired product from the resin using an aqueous ammonia solution (e.g., 2 M).

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and remove the ammonia and water by rotary evaporation to yield the purified this compound.

References

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  • ResearchGate. (n.d.). Experimental and Calculated 1H, 13C and 15N NMR Spectra of famotidine. Available at: [Link]

  • D'Aniello, A., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 198(1), 45-49. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6387. Available at: [Link]

  • Wang, P., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 24-42. Available at: [Link]

  • Al-Ghananeem, A. M. (2023). Biochemistry, Histidine. In: StatPearls. StatPearls Publishing. Available at: [Link]

  • DIAION. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • Toth, G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1163(1-2), 114-121. Available at: [Link]

  • D'Urso, A., et al. (2021). Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin. Langmuir, 37(46), 13634-13641. Available at: [Link]

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Optimizing mass spectrometry parameters for N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Mass Spectrometry Parameters: A Guide for Researchers

Welcome to the technical support center for the analysis of N,N-Dimethyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during mass spectrometry-based analysis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Frequently Asked Questions (FAQs) & Optimization Strategies

This section addresses the most common questions regarding method development for this compound.

Q1: What are the fundamental properties of this compound I need to know for MS analysis?

Understanding the basic physicochemical properties is the first step in developing a robust method. This compound is a derivative of L-histidine with two methyl groups on the alpha-amino nitrogen.

PropertyValueSource
Molecular Formula C8H13N3O2PubChem[1]
Monoisotopic Mass 183.1008 DaPubChem[1]
Average Mass 183.21 g/molPubChem[1]
Primary Functional Groups Dimethylamino, Carboxylic Acid, Imidazole
Basicity The dimethylamino and imidazole groups are basic and readily protonated.
Q2: Which ionization mode, ESI Positive or Negative, is better for this compound and why?

Answer: Electrospray Ionization (ESI) in Positive Ion Mode is strongly recommended.

Causality: The structure of this compound contains two basic nitrogen atoms: the tertiary α-amino group and the imidazole ring nitrogens. These sites are readily protonated in the acidic mobile phases typically used for reversed-phase or HILIC chromatography. This high proton affinity leads to efficient ion generation and superior sensitivity in positive mode. While negative ion mode is possible (forming the [M-H]⁻ ion at the carboxylic acid site), the signal intensity is generally much lower compared to the positive mode.[2][3]

Q3: What are the expected precursor ions for this compound in my full scan (MS1) spectrum?

Answer: In positive ESI, you should primarily look for the protonated molecule, [M+H]⁺.

Ion SpeciesExpected m/z (Monoisotopic)Notes
Protonated Molecule [M+H]⁺ 184.1086 This will be the most abundant ion and should be selected as the precursor for MS/MS experiments.
Sodium Adduct [M+Na]⁺ 206.0905Common adduct. Its presence can be minimized by using high-purity LC-MS grade solvents and avoiding glassware contamination.[4]
Potassium Adduct [M+K]⁺ 222.0644Less common than sodium but can appear.

If you observe significant adduct formation that reduces your [M+H]⁺ signal, consider adding a small amount of a volatile acid like formic acid (0.1%) to the mobile phase to promote protonation.[5]

Q4: How do I select the right LC conditions for separating this compound?

Answer: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.

Expertise & Experience: this compound is poorly retained on traditional C18 reversed-phase columns under high aqueous conditions. A HILIC column, such as one with an amide or amino stationary phase, will provide better retention and separation from other polar metabolites.

Recommended Starting Conditions:

  • Column: A HILIC column (e.g., Intrada Amino Acid, 3 µm, 100 x 3.0 mm) is a proven choice for related compounds.[6]

  • Mobile Phase A: 0.15% Formic Acid in 95:5 Water:Acetonitrile.[7]

  • Mobile Phase B: 0.15% Formic Acid in 95:5 Acetonitrile:Water.[7]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A. This allows for the retention and subsequent elution of polar analytes.

Q5: How do I determine the optimal collision energy and identify the best product ions for MS/MS?

Answer: This is achieved by performing a product ion scan on the [M+H]⁺ precursor ion (m/z 184.1) while ramping the collision energy (CE).

Protocol:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Set the instrument to select the precursor ion m/z 184.1.

  • Acquire data in product ion scan mode while varying the collision energy (e.g., from 5 to 40 eV).

  • Identify the CE value that produces the most stable and abundant product ions.

Expected Product Ions (Fragments): Based on the structure and data from similar compounds, the fragmentation of the [M+H]⁺ ion will likely involve the imidazole side chain and the loss of the carboxyl group.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss / Fragment IdentityRecommended Use
184.1138.1 Loss of HCOOH (formic acid, 46 Da)Quantifier (typically intense and specific)
184.195.1 Imidazolemethyl cation fragmentQualifier (confirms identity)
184.1123.1Loss of the dimethylamino group + HConfirmation

The fragmentation of methylated amino acids often involves characteristic losses from the side chain.[8] For the related Nτ-Methylhistidine (precursor m/z 170.2), major fragments are observed at m/z 96.1 and 124.1, confirming that fragments from the imidazole side chain are prominent.[6]

Experimental Workflows & Visualizations

To ensure a systematic approach, we have outlined the core workflows for method development.

Workflow for MS Parameter Optimization

This diagram illustrates the logical flow for moving from initial setup to a fully optimized quantitative method.

G cluster_prep Preparation cluster_infusion Direct Infusion (Source Optimization) cluster_msms Tandem MS (Fragmentation) cluster_lcms LC-MS Method Development prep_std Prepare Standard Solution (1 µg/mL in 50:50 ACN:H2O) infuse Infuse Standard via Syringe Pump prep_std->infuse Step 1 tune_ms1 Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp) for max [M+H]⁺ signal infuse->tune_ms1 Step 2 prod_scan Perform Product Ion Scan on m/z 184.1 tune_ms1->prod_scan Step 3 ramp_ce Ramp Collision Energy (CE) to find optimal fragmentation prod_scan->ramp_ce Step 4 select_trans Select Quantifier & Qualifier Product Ions ramp_ce->select_trans Step 5 build_mrm Build MRM/SRM Method (Precursor > Products, Dwell Time) select_trans->build_mrm Step 6 develop_lc Develop HILIC Gradient Method develop_lc->build_mrm Combine validate Validate Method (Linearity, LLOQ, Precision) build_mrm->validate Step 7

Caption: Proposed fragmentation of protonated this compound.

Troubleshooting Guide

Even with optimized parameters, issues can arise. This table provides solutions to common problems.

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Signal 1. Incorrect ionization mode (should be Positive ESI).2. Suboptimal source parameters (voltage, gas, temp).<[9]br>3. Mobile phase pH is not acidic enough to promote protonation.4. Sample degradation or low concentration.1. Switch to ESI Positive mode.2. Re-optimize source parameters via direct infusion.3. Ensure mobile phase contains 0.1-0.2% formic acid.4. Prepare fresh standards and check sample integrity.
Poor Peak Shape (Tailing) 1. Secondary interactions between the analyte and the column stationary phase.2. Column contamination or aging.3. Extra-column dead volume (long tubing, poor fittings). [10]1. Adjust mobile phase pH; ensure it's appropriate for the HILIC column.2. Flush the column with a strong solvent or replace if necessary.3. Use minimal length/ID tubing and check all connections.
Poor Peak Shape (Splitting) 1. Injection solvent is much stronger than the mobile phase.2. Partially blocked column frit or injector port. [10]1. Dissolve sample in a solvent similar to or weaker than the initial mobile phase (e.g., 90% Acetonitrile).2. Reverse flush the column (if permitted by manufacturer) or replace the in-line filter.
High Background Noise 1. Contaminated solvents, additives, or sample diluent.2. Non-volatile buffers (e.g., phosphate) used in the mobile phase.1. Use only high-purity, LC-MS grade solvents and additives.<[4]br>2. Use volatile mobile phase modifiers like formic acid, ammonium formate, or ammonium acetate.
Inconsistent Retention Time 1. Inadequate column equilibration between injections.2. Air bubbles in the pump or fluidic path.3. Mobile phase composition changing over time (evaporation).1. Ensure the post-run equilibration time is sufficient (at least 5-10 column volumes).2. Degas mobile phases and purge the LC pumps.3. Keep mobile phase bottles capped and prepare fresh solutions regularly. [10]

References

  • K. Hiraoka, K. Nishidate, K. Mori, D. Asakawa, S. Suzuki. (2007). Development of probe electrospray using a solid needle. Rapid Communications in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440274, this compound. PubChem. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Chen, Y. et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Geromanos, S., et al. (2000). Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer. Journal of the American Society for Mass Spectrometry. [Link]

  • Perry, R. H., et al. (2011). Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis. Expert Review of Proteomics. [Link]

  • Shimada, Y., et al. (2023). Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science. [Link]

  • Vrkoslav, V., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry. [Link]

  • Zhang, H., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Zhao, Y., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

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Technical Support Center: Overcoming N,N-Dimethyl-L-histidine Signal Overlap in NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with N,N-Dimethyl-L-histidine (DMH) signal overlap in Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, this guide is designed to provide you with not just procedural steps, but also the underlying rationale to empower you to make informed decisions during your NMR experiments.

Signal overlap in 1D ¹H NMR spectra is a common issue, especially when analyzing complex biological samples or molecules with multiple protons in similar chemical environments.[1][2] this compound, a derivative of the amino acid histidine, presents its own unique challenges due to the protons on the imidazole ring and the two methyl groups. This guide offers troubleshooting strategies and answers to frequently asked questions to help you resolve these overlaps and obtain high-quality, interpretable NMR data.

Troubleshooting Guide: Resolving DMH Signal Overlap

This section is structured in a question-and-answer format to directly address specific problems you may encounter. The solutions are presented in order of increasing complexity and instrument time.

Question 1: My 1D ¹H NMR spectrum shows overlapping signals in the aromatic region, obscuring the imidazole protons of DMH. What is my first step?

Answer: The simplest and often most effective initial step is to alter the sample conditions. The chemical shifts of histidine's imidazole protons are highly sensitive to the pH of the solution due to the protonation state of the imidazole ring.[3][4][5]

Workflow: pH Titration for Signal Resolution

A pH titration can be a powerful method to resolve overlapping signals by changing the chemical environment of the DMH protons.[3][6]

cluster_0 pH Titration Workflow A Prepare initial NMR sample of DMH at a known pH B Acquire 1D ¹H NMR spectrum A->B C Observe signal overlap B->C D Add a small aliquot of dilute acid (e.g., DCl in D₂O) C->D F Add a small aliquot of dilute base (e.g., NaOD in D₂O) C->F E Re-acquire 1D ¹H NMR spectrum D->E H Analyze spectra at different pH values for optimal signal separation E->H G Re-acquire 1D ¹H NMR spectrum F->G G->H

Caption: Workflow for pH titration to resolve signal overlap.

Experimental Protocol: NMR pH Titration

  • Sample Preparation: Dissolve your DMH-containing sample in a suitable deuterated solvent (e.g., D₂O). Prepare stock solutions of a dilute acid (e.g., 0.1 M DCl in D₂O) and a dilute base (e.g., 0.1 M NaOD in D₂O).

  • Initial Spectrum: Acquire a 1D ¹H NMR spectrum of your initial sample. Note the chemical shifts and the extent of signal overlap.

  • Acidification/Basification: Add a small, precise volume (e.g., 1-5 µL) of the acid or base stock solution to your NMR tube.

  • Mixing and Re-acquisition: Gently mix the sample and re-acquire the 1D ¹H NMR spectrum.

  • Iterate: Repeat steps 3 and 4 to generate a series of spectra across a range of pH values.

  • Analysis: Compare the spectra to identify the pH at which the signals of interest are best resolved. The chemical shifts of the imidazole protons (C2-H and C4-H) are particularly responsive to pH changes.[5][6]

ParameterRecommendationRationale
Solvent D₂OAllows for easy pH modification and avoids a large solvent signal in the region of interest.
Titrants Dilute DCl and NaODMinimizes volume changes and avoids introducing protonated species.
pH Range Typically pH 4-9This range covers the pKa of the histidine imidazole ring, where chemical shifts are most sensitive.[5]
Question 2: I've tried pH titration, but some signals from my compound of interest still overlap with the N,N-dimethyl signals of DMH. What's next?

Answer: Changing the NMR solvent can induce differential chemical shift changes, potentially resolving the overlap.[7] Aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts compared to more common solvents like CDCl₃ or D₂O due to anisotropic effects.

Experimental Protocol: Solvent Change

  • Dry Sample: If your sample is in a non-volatile solvent, lyophilize or evaporate the solvent to obtain a dry sample.

  • New Solvent: Dissolve the dried sample in an alternative deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).[7]

  • Acquire Spectrum: Acquire a new 1D ¹H NMR spectrum.

  • Compare: Compare the new spectrum with the original to see if the overlap has been resolved.

SolventPotential Effect
Benzene-d₆ Aromatic ring currents can induce significant shifts, especially for protons on the exterior of a molecule.
Methanol-d₄ Can form hydrogen bonds, altering the chemical environment.
Acetone-d₆ Offers a different polarity and magnetic susceptibility environment.
Question 3: Solvent changes and pH titration did not fully resolve the signal overlap. How can I definitively assign the DMH signals?

Answer: When 1D methods are insufficient, 2D NMR spectroscopy is the next logical step.[8][9][10] These experiments spread signals across a second dimension, greatly enhancing resolution.[11][12]

Workflow: 2D NMR for Signal Resolution

cluster_1 2D NMR Troubleshooting Flow A Overlapping signals in 1D ¹H NMR B Acquire 2D COSY or TOCSY A->B D Acquire 2D HSQC A->D C Identify through-bond proton correlations B->C F Assign signals based on connectivity C->F E Correlate protons to directly attached ¹³C D->E E->F G Resolved and Assigned Spectrum F->G

Caption: Using 2D NMR to resolve signal overlap.

Recommended 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9][13] It will show a cross-peak between the Cα-H and Cβ-H protons of DMH, and potentially between the imidazole protons if they are coupled.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to all protons within a spin system.[9][14] For DMH, a cross-peak from the Cα-H could show correlations to the Cβ-H protons, helping to identify the entire amino acid spin system even if some signals are overlapped.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a very powerful technique for resolving overlap.[9][15][16] It correlates each proton signal with the signal of the carbon atom it is directly attached to. Since ¹³C spectra are much more dispersed than ¹H spectra, protons with overlapping chemical shifts in the 1D spectrum can often be resolved in the second dimension of the HSQC spectrum.[12]

Experimental Protocol: Acquiring a 2D ¹H-¹³C HSQC Spectrum

  • Sample Preparation: Ensure your sample concentration is sufficient for ¹³C NMR, which is inherently less sensitive than ¹H NMR.

  • Pulse Program: Select a standard HSQC pulse program from your spectrometer's library (e.g., hsqcedetgpsp on Bruker instruments).

  • Acquisition Parameters:

    • Set the ¹H spectral width to cover all proton signals.

    • Set the ¹³C spectral width to cover the expected range for DMH (approx. 10-180 ppm).

    • The number of increments in the indirect dimension (¹³C) will determine the resolution in that dimension; 256 is a good starting point.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum.

  • Analysis: Identify the cross-peaks that connect a proton chemical shift (F2 axis) to a carbon chemical shift (F1 axis). For DMH, you would expect to see correlations for the N-methyl groups, Cα-H, Cβ-H₂, C2-H, and C4-H.

ExperimentInformation GainedBest For
COSY J-coupled protons (2-3 bonds)Tracing direct connectivities.
TOCSY All protons in a spin systemIdentifying all protons of a molecule.
HSQC ¹H-¹³C one-bond correlationsResolving severely overlapped ¹H signals.[16]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H chemical shifts for this compound?

A1: While exact chemical shifts are dependent on solvent, pH, and temperature, approximate ranges can be referenced from databases like the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB).[17][18] Generally, the N-methyl protons will appear as a singlet, while the imidazole and backbone protons will have characteristic shifts.[19][20][21]

Q2: Can temperature changes help resolve signal overlap?

A2: Yes, changing the temperature can sometimes resolve overlap.[22] It can alter molecular conformations and hydrogen bonding, leading to changes in chemical shifts. Increasing the temperature may also help sharpen broad peaks, which can contribute to apparent overlap.

Q3: My sample concentration is very low. Are 2D NMR experiments still feasible?

A3: Low sample concentration is a challenge for 2D NMR, especially heteronuclear experiments like HSQC.[12] If you are mass-limited, consider using a smaller diameter NMR tube (e.g., 3mm or 1.7mm) to increase the effective concentration.[12] Increasing the number of scans will also improve the signal-to-noise ratio, but be mindful that this increases experiment time.[12]

Q4: What are "pure-shift" NMR experiments, and can they help?

A4: Pure-shift NMR is an advanced technique that produces a simplified ¹H NMR spectrum where all multiplets collapse into singlets.[16] This can dramatically reduce overlap in crowded spectral regions. While not a routine experiment, it can be extremely powerful for analyzing complex mixtures.[16]

Q5: Are there computational methods to help with signal overlap?

A5: Yes, computational deconvolution algorithms can be used to separate overlapping signals in a 1D spectrum.[11] Software packages like Mnova's Global Spectral Deconvolution (GSD) can fit overlapping peaks to individual Lorentzian/Gaussian lineshapes, allowing for their integration.[16] However, this is a post-acquisition processing method and relies on the quality of the initial data.

References
  • Raftery, D. (n.d.). Advanced Methods in NMR-Based Metabolomics. Grantome. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2021). Quantitative NMR Methods in Metabolomics. In Metabolomics. IntechOpen.
  • Giraudeau, P. (2017). NMR methods for the analysis of mixtures. In Annual Reports on NMR Spectroscopy (Vol. 91, pp. 1-74). Academic Press.
  • Patsnap. (n.d.). NMR Solvent Suppression: Addressing Peak Interference. Patsnap Eureka. Retrieved from [Link]

  • Andrew, E. R. (n.d.). Histidine pKa Measurement Using NMR. Carnegie Mellon University. Retrieved from [Link]

  • Gerlt, J. A., & Gassner, G. T. (1985). Active-site serine phosphate and histidine residues of phosphoglucomutase: pH titration studies monitored by 1H and 31P NMR spectroscopy. Biochemistry, 24(18), 4746–4753.
  • Ye, T., et al. (2023). NMR Based Methods for Metabolites Analysis. Analytical Chemistry.
  • Brereton, I. M., et al. (2020). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2017). Advanced Statistical Methods for NMR-Based Metabolomics. Methods in Molecular Biology.
  • Giraudeau, P. (2024, November 4). Innovative NMR Methods Driving Human Metabolomics Forward. Bruker.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Cohen, J. S., & Shindo, H. (1976). Nuclear magnetic resonance titration curves of histidine ring protons. Ribonuclease S-peptide and S-proteins. Journal of Biological Chemistry, 251(9), 2667-2672.
  • Harris, K., et al. (2017). Proton Occupancies in Histidine Side Chains of Carbonic Anhydrase II by Neutron Crystallography and NMR – Differences, Similarities and Opportunities. Scientific Reports.
  • NMR Core Staff. (n.d.). Types of 2D NMR. University of Missouri.
  • Hollerton, J. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Dass, R., Kozminski, W., & Kazimierczuk, K. (2015). The peak overlap problem when monitoring reaction with a series of 1D spectra. Analytical Chemistry, 87(2), 1337-1343.
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • JoVE. (2024, April 4). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]

  • Unknown. (n.d.). The very basics of NMR of proteins.
  • Gopinath, T., et al. (2024). Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding. bioRxiv.
  • Unknown. (n.d.). 2D NMR FOR THE CHEMIST.
  • Unknown. (n.d.).
  • Hu, J., et al. (2014). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. The Journal of Physical Chemistry B.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • Schripsema, J. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. Metabolites.
  • Imai, K., et al. (2018).
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000039 - L-Histidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy.
  • YouTube. (2018, May 13). NMR Analysis of Amino Acids.
  • El-Houri, R., et al. (2023). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Magnetic Resonance in Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177).
  • Hansen, D. F., & Kay, L. E. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences, 111(15), 5641–5646.
  • Al-Ghananeem, A. M. (2023). Biochemistry, Histidine. In StatPearls.
  • ResearchGate. (n.d.). An overlay of time dependent 1D ¹H NMR spectra of 25 mM l-His in water... Retrieved from [Link]

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Technical Support Center: Improving the Solubility of N,N-Dimethyl-L-histidine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this unique amino acid derivative, you can systematically troubleshoot and optimize your formulation and experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: I'm trying to dissolve this compound in a neutral buffer (e.g., PBS pH 7.4), but it's not dissolving well. Why is this happening?

This is a common observation and is due to the zwitterionic nature of this compound.[1][2] Like its parent amino acid, L-histidine, this molecule possesses a carboxylic acid group, an imidazole side chain, and a tertiary α-amino group.[3] Each of these groups can be protonated or deprotonated depending on the pH of the solution. At or near its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the intermolecular electrostatic attractions are strongest, leading to the formation of a stable crystal lattice that resists dissolution.[4] This results in minimum aqueous solubility.[4] It is likely that the pH of your neutral buffer is close to the pI of this compound.

Q2: What are the pKa values and the isoelectric point (pI) of this compound?

  • pKa1 (α-carboxyl group): Expected to be around ~2.0 . This is similar to the pKa of the carboxyl group in L-histidine (1.82 - 2.17).[5]

  • pKa2 (Imidazole side chain): Expected to be around ~6.0 , identical to the imidazole group in L-histidine.[5][6] This group is unaffected by the α-amino modification.

  • pKa3 (α-dimethylamino group): The N,N-dimethylation makes the α-amino group a tertiary amine. Tertiary amines are generally more basic than primary amines. However, in the context of an α-amino acid, the electron-withdrawing effect of the adjacent carboxyl group lowers the pKa. The pKa of the primary α-amino group in histidine is ~9.17.[5] The pKa for the N,N-dimethylamino group is likely to be slightly higher, estimated to be in the range of ~9.5 - 10.0 .

The isoelectric point (pI) for an amino acid with a basic side chain is calculated by averaging the pKa values of the two cationic groups (the imidazole and the α-amino group).[7][8] pI = ½ (pKa2 + pKa3) pI ≈ ½ (6.0 + 9.8) = ~7.9

This estimated pI of ~7.9 explains why solubility is poor in neutral buffers like PBS at pH 7.4, as this pH is very close to the point of minimum solubility.

Q3: Can I gently heat or sonicate the solution to improve solubility?

Yes, gentle heating (e.g., to 37-40°C) and sonication are common and acceptable methods to increase the rate of dissolution. These methods provide the energy needed to break down the crystal lattice of the solid powder. However, if the concentration you are trying to achieve is above the thermodynamic solubility limit at that pH and temperature, the compound will likely precipitate out of solution as it cools or equilibrates. Therefore, heating is a useful kinetic aid but does not change the fundamental solubility limit. Always check for compound stability at elevated temperatures if you plan to heat for extended periods.

Q4: Does the purity or salt form of my this compound matter for solubility?

Absolutely. Highly pure, crystalline material may dissolve more slowly than amorphous material due to a more stable crystal lattice. Furthermore, the compound may be supplied as a free base (zwitterion) or as a salt (e.g., hydrochloride, HCl). Salt forms will drastically alter the initial pH of the solution upon dissolving in unbuffered water and can exhibit significantly higher aqueous solubility due to their ionic nature.[9] Always verify the form of the compound from your supplier's documentation.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to systematically overcome solubility issues.

Guide 1: Systematic pH Adjustment for Solubilization

The most effective strategy for solubilizing zwitterionic compounds like this compound is to adjust the pH of the aqueous medium to be at least 1.5 to 2 pH units away from the isoelectric point (pI). At these pH values, the molecule carries a significant net positive or negative charge, which promotes interaction with water molecules and increases solubility.

Causality: The Role of pH in Molecular Charge

The solubility of this compound is dictated by the charge state of its ionizable groups, which is governed by the solution's pH relative to the group's pKa.

  • At pH < 4 (Acidic): The carboxyl group is partially protonated (-COOH), the imidazole is fully protonated (cationic), and the dimethylamino group is fully protonated (-N+H(CH₃)₂). The molecule carries a net positive charge of approximately +2.

  • At pH ~7 (Neutral): The carboxyl group is fully deprotonated (-COO⁻), the imidazole is mostly deprotonated (neutral), and the dimethylamino group is fully protonated (-N+H(CH₃)₂). The molecule is near its zwitterionic state with a net charge close to 0. This is the region of minimum solubility .

  • At pH > 11 (Basic): The carboxyl group is deprotonated (-COO⁻), the imidazole is deprotonated (neutral), and the dimethylamino group is deprotonated (-N(CH₃)₂). The molecule carries a net negative charge of -1.

This relationship is visualized in the diagram below.

G cluster_acid Acidic pH (e.g., pH 2-4) cluster_neutral Near Isoelectric Point (pI ≈ 7.9) cluster_basic Basic pH (e.g., pH > 10) Acid Net Charge: ~+2 High Solubility Neutral Net Charge: ~0 MINIMUM SOLUBILITY Acid->Neutral Increase pH Basic Net Charge: -1 High Solubility Neutral->Basic Increase pH G Start Need to dissolve This compound CheckpH What is the target pH for the final experiment? Start->CheckpH Decision Is target pH < 6.0 or > 9.5? CheckpH->Decision Yes Yes Decision->Yes No No (pH is 6.0-9.5) Decision->No StockSol Prepare a concentrated stock solution at an optimal pH (e.g., pH 4 or pH 10) Dilute Dilute the stock solution into the final experimental buffer StockSol->Dilute DirectDissolve Dissolve directly in the final experimental buffer. Monitor for precipitation. Yes->DirectDissolve No->StockSol

Caption: Workflow for buffer selection and stock solution preparation.

Guide 3: Advanced Solubilization Techniques

If pH adjustment alone is insufficient for your desired concentration or is incompatible with your experimental constraints, consider these advanced methods.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of a compound by reducing the overall polarity of the solvent system. This technique is particularly useful if the target molecule has significant hydrophobic character.

Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule. They can also directly interact with the solute, enhancing solvation.

Common Co-solvents:

Co-solventTypical Starting % (v/v)Notes
Ethanol 5-20%Generally well-tolerated in many biological assays.
Propylene Glycol (PG) 5-20%Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 5-20%Another common pharmaceutical excipient.
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power, but use with caution as it can be toxic to cells and interfere with assays even at low concentrations.

Important Consideration: When using co-solvents, always prepare the solution by first dissolving the compound in the pure co-solvent, and then slowly adding the aqueous buffer to the co-solvent concentrate while stirring. This prevents the compound from precipitating.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of a 100 mM Concentrated Stock Solution using pH Adjustment

This protocol details the preparation of a stock solution in an acidic buffer, which can then be diluted into your final experimental medium.

  • Calculate Mass: Weigh out 18.32 mg of this compound (MW: 183.21 g/mol ) for a final volume of 1 mL of 100 mM solution. Place it in a sterile microcentrifuge tube.

  • Prepare Acidic Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide.

  • Initial Dissolution: Add 800 µL of the pH 4.0 citrate buffer to the tube containing the compound.

  • Vortex/Mix: Vortex the tube vigorously for 30-60 seconds. The powder should dissolve completely, resulting in a clear solution. If it does not, gentle sonication can be applied for 2-5 minutes.

  • Final Volume Adjustment: Once fully dissolved, add another 200 µL of the pH 4.0 citrate buffer to bring the final volume to 1 mL. Mix thoroughly.

  • pH Verification (Optional but Recommended): Using a calibrated micro-pH probe, verify that the final pH of the stock solution is near 4.0.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and store at -20°C for long-term stability.

Protocol B: Quick-Test for Solubility in a Novel Buffer

This protocol helps you determine the approximate solubility limit in your specific experimental buffer.

  • Prepare Saturated Solution: Add an excess amount of this compound (e.g., 20 mg) to 1 mL of your target experimental buffer in a microcentrifuge tube.

  • Equilibrate: Tightly cap the tube and place it on a rotator or shaker at your experimental temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach equilibrium.

  • Separate Solid: After 24 hours, you should see undissolved solid at the bottom of the tube. Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet all undissolved material.

  • Sample Supernatant: Carefully remove a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

  • Dilute and Quantify: Dilute the supernatant into a solvent in which the compound is highly soluble (e.g., pH 4.0 buffer or 0.1 M HCl). Quantify the concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy against a standard curve).

  • Calculate Solubility: The quantified concentration represents the saturation solubility of this compound in your specific buffer at that temperature.

By following these guides and protocols, you will be well-equipped to overcome the solubility challenges of this compound and ensure the accuracy and reproducibility of your experiments.

References

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Cheméo. (2024). Chemical Properties of Histidine (CAS 71-00-1).
  • Creative Peptides. (n.d.). Amino Acids: pKa & pI Explained.
  • Hunt, I. (n.d.). Chapter 27: Isoelectronic point. University of Calgary.
  • Hunt, I. (n.d.). Chapter 27: pKa and pI values. University of Calgary.
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440274, this compound.
  • Quora. (2019). Is there any easy trick to find isoelectric point of histidine?
  • Sigma-Aldrich. (n.d.). Amino Acids Reference Chart.
  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties.
  • University of Calgary. (n.d.). Ch27: Isoelectronic point.
  • Wikipedia. (2024). Amino acid.
  • Wikipedia. (2024). Histidine.
  • Wikipedia. (2024). Zwitterion.

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Preventing degradation of N,N-Dimethyl-L-histidine during sample storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethyl-L-histidine

A Guide to Preventing Sample Degradation During Storage and Handling

Introduction: The Challenge of Preserving this compound Integrity

This compound is a methylated derivative of the amino acid L-histidine, utilized in a variety of biochemical and pharmaceutical research applications, from its role as a building block in peptide synthesis to its use in metabolic studies and cell culture.[1] The reliability and reproducibility of experimental outcomes are directly contingent on the chemical integrity of the starting materials. The unique structure of this compound, particularly its imidazole ring, renders it susceptible to specific degradation pathways that can be initiated by improper storage and handling.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource designed to ensure the stability of this compound. We will delve into the core principles of its stability, address frequently encountered issues in a detailed FAQ format, provide troubleshooting solutions for common degradation problems, and present validated protocols for storage and handling.

Core Principles of this compound Stability

Understanding the factors that influence the stability of this compound is fundamental to preventing its degradation. The primary drivers of degradation are temperature, pH, oxidation, light exposure, and contamination.

  • Temperature: Like most biomolecules, this compound is sensitive to temperature. Elevated temperatures accelerate chemical reactions, including oxidation and hydrolysis. While the solid form is relatively stable at room temperature for short periods, long-term stability requires colder conditions.[2] Temperature fluctuations should also be avoided, as they can impact stability.[3]

  • pH and the Imidazole Ring: The imidazole side chain of histidine and its derivatives is the key to its unique chemical properties and also its primary vulnerability. With a pKa value around 6.0, the protonation state of the imidazole ring is highly sensitive to pH changes within the physiological range.[4][5] At pH values below its pKa, the ring is protonated and positively charged, while at higher pH values, it is neutral and more nucleophilic.[5][6] This pH-dependent behavior influences its susceptibility to specific degradation reactions, such as oxidation.[7] Furthermore, for L-histidine, physical stability (i.e., crystallization from solution) is also pH-dependent, with the greatest stability observed near the pKa.[8]

  • Oxidation: The imidazole ring is a primary target for oxidation by reactive oxygen species (ROS). This process can lead to the formation of various degradation products, including 2-oxo-histidine and other hydroperoxide derivatives.[9][10] Oxidation can be catalyzed by trace metal ions and exposure to atmospheric oxygen. While histidine itself can act as an antioxidant by scavenging free radicals and chelating metals, this inherent reactivity also makes it prone to oxidative degradation.[11][12]

  • Light and Moisture: Exposure to direct sunlight and moisture can compromise the stability of solid this compound.[3][13] Moisture absorption can lead to caking and accelerate degradation by facilitating chemical reactions. It is critical to allow refrigerated or frozen containers to warm to room temperature before opening to prevent condensation from forming inside the container.[2]

  • Contamination: Both microbial and chemical contamination can severely impact sample integrity. A notable degradation pathway for L-histidine in buffer solutions is microbial contamination, which can lead to enzymatic conversion to trans-urocanic acid.[14] Chemical contamination, particularly with transition metal ions like Mn²⁺, can also catalyze degradation.[14]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[15][16] For short-term storage, temperatures between 2-8°C are also acceptable.[17][18] Always store the container in a dry, dark place to prevent degradation from light and humidity.[3]

Q2: I need to prepare an aqueous solution. How long is it stable and how should I store it?

It is strongly recommended to prepare aqueous solutions of this compound and its derivatives fresh for each experiment. One supplier explicitly advises against storing aqueous solutions for more than one day.[16] If temporary storage is unavoidable, filter-sterilize the solution, store it at 2-8°C, and use it as quickly as possible, ideally within 24 hours. Long-term storage of aqueous solutions, even when frozen, is discouraged due to the risk of concentration changes from freezing and accelerated degradation during freeze-thaw cycles.

Q3: What is the optimal pH for dissolving this compound to maximize its stability in solution?

While specific data for this compound is limited, principles from its parent compound, L-histidine, provide authoritative guidance. The stability of L-histidine in solution is maximal around the pKa of its imidazole ring (~pH 6.0), where it is least prone to crystallization.[8] Therefore, preparing solutions in a buffer system maintained between pH 5.5 and 6.5 is a scientifically sound starting point to enhance stability.

Q4: How can I minimize the risk of oxidation when preparing solutions?

To prevent oxidation, use high-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas like argon or nitrogen, or by sparging). Prepare solutions in glassware that is free of trace metal contaminants. If your application is highly sensitive to oxidation, consider adding a chelating agent like EDTA to sequester catalytic metal ions, though compatibility with your downstream experiments must be verified.[14]

Q5: Are there any known incompatibilities I should be aware of?

Yes. Avoid strong oxidizing agents, as they will directly degrade the molecule.[19] Be cautious when using stainless steel containers for prolonged storage of solutions at elevated temperatures, as interactions have been reported to cause coloration and aggregation in L-histidine-containing formulations.[20][21]

Table 1: Recommended Storage Conditions Summary
FormStorage DurationTemperatureContainerKey Considerations
Solid Powder Long-Term (>1 month)-20°C[15][16]Tightly sealed, opaqueProtect from light and moisture.[3] Allow to warm to room temp before opening.[2]
Short-Term (<1 month)2-8°C[17][18]Tightly sealed, opaqueProtect from light and moisture.[3]
Aqueous Solution N/ANot RecommendedSterile, inert materialPrepare fresh before each use. Avoid storage for more than one day.[16]

Troubleshooting Guide

This section provides solutions to common problems that may indicate sample degradation.

Problem 1: I observe a new, unexpected peak in my Size-Exclusion Chromatography (SEC) or HPLC analysis.

  • Probable Cause: This is a classic sign of chemical degradation. If you are using an L-histidine-based buffer or analyzing histidine derivatives, a common degradant is trans-urocanic acid, which can arise from microbial contamination and exhibits a strong UV absorbance at 280 nm.[14] Another possibility is the formation of oxidation products, such as 2-oxo-histidine, which will alter the polarity and mass of the parent molecule.[9]

  • Solution:

    • Confirm Identity: Use a high-resolution mass spectrometry method, such as HILIC-MS, to identify the mass of the unknown peak and compare it to known degradants of histidine.[22]

    • Review Preparation Protocol: Ensure that all solutions were prepared with sterile water and that proper aseptic techniques were used to rule out microbial contamination.

    • Implement Preventative Measures: Consider adding inhibitors of microbial growth (if compatible with your system) or adding other amino acids like alanine or cysteine, which have been shown to reduce the degradation of L-histidine to urocanic acid.[14]

Problem 2: My sample solution has developed a yellow or brown tint over time.

  • Probable Cause: Discoloration is often an indicator of oxidation or other complex degradation reactions. This has been observed in L-histidine solutions stored at elevated temperatures in contact with stainless steel.[20][21]

  • Solution:

    • Discard the Solution: Do not use a discolored solution, as its composition is compromised.

    • Prepare Fresh: Prepare a new solution using deoxygenated solvents and high-purity reagents.

    • Evaluate Containers: If using metal containers, switch to high-quality glass or polypropylene storage vessels to minimize potential catalytic interactions.

Problem 3: My experimental results are inconsistent or show a loss of compound activity.

  • Probable Cause: Inconsistent results are a primary consequence of sample degradation. The concentration of the active this compound is reduced, and the presence of degradants can interfere with biological assays or analytical measurements.

  • Solution:

    • Perform a Quality Control Check: Analyze a freshly prepared standard of this compound alongside your stored sample using a validated analytical method (e.g., LC-MS) to quantify the remaining parent compound and detect any degradants.[23]

    • Strictly Adhere to Protocols: Re-evaluate your entire storage and handling workflow against the recommended protocols in this guide. Ensure all users in the lab are following the same procedures.

    • Implement a "Fresh-Only" Policy: Institute a strict laboratory policy to prepare this compound solutions immediately prior to use to eliminate storage-related variability.

Experimental Protocols & Workflows

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Receipt and Inspection: Upon receiving the compound, inspect the container for an intact seal.

  • Equilibration: Before first use, if the container is cold, allow it to equilibrate to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder.[2]

  • Aliquotting (Optional but Recommended): In a low-humidity environment (e.g., a glove box or dry room), aliquot the powder into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere. If available, backfill the vials with an inert gas (argon or nitrogen) before sealing.

  • Sealing: Ensure vials are tightly sealed with high-quality caps containing inert liners. For extra protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the sealed vials in a labeled, secondary container and store them in a -20°C freezer that is not subject to frequent temperature cycles (i.e., not a frost-free model).

Diagram 1: Sample Handling Workflow

G cluster_0 Storage cluster_1 Preparation cluster_2 Application Receive Receive Solid Compound Equilibrate Equilibrate to Room Temperature Receive->Equilibrate Aliquot Aliquot into Single-Use Vials Equilibrate->Aliquot Store Store at -20°C in Sealed Container Aliquot->Store Prep Prepare Solution Fresh (Use Deoxygenated Buffer) Store->Prep Retrieve Single Vial QC QC Check (Optional) Prep->QC Use Immediate Use in Experiment QC->Use G Core This compound Products Degradation Products Temp High Temp Temp->Products pH_shift Inappropriate pH pH_shift->Products Oxygen Oxygen / ROS Oxygen->Products Light UV Light Light->Products Contamination Contamination (Microbes, Metals) Contamination->Products Urocanic Urocanic Acid Products->Urocanic OxoHis 2-oxo-histidine Products->OxoHis OtherOx Other Oxidized Species Products->OtherOx

Caption: Major factors leading to the degradation of this compound.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Compo Expert. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440274, this compound. Retrieved from [Link]

  • Cortes-Castell, E., et al. (1970). The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni. Biochemical Journal.
  • Verma, D., et al. (2014). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics.
  • Carl ROTH. (n.d.). Safety Data Sheet: NPPOC-D-Met-OH. Retrieved from [Link]

  • Neumann, M. A., et al. (2002). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules.
  • Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research.
  • Loba Chemie. (n.d.). Safety Data Sheet: L-HISTIDINE FOR BIOCHEMISTRY. Retrieved from [Link]

  • Verma, D., et al. (2014). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study.
  • ResearchGate. (n.d.). Investigation of Histidine Stabilizing Effects on LDH During Freeze-Drying. Retrieved from [Link]

  • Chem-Impex. (n.d.). N,N-Dimethyl-histidine. Retrieved from [Link]

  • Medikonda.com. (n.d.). Best Practices for Storing L-Histidine. Retrieved from [Link]

  • Shaik, A. R., et al. (2018). How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions?
  • ResearchGate. (n.d.). Different histidine degradation pathways. Retrieved from [Link]

  • Wang, Y., et al. (2021). Dimeric Histidine as a Novel Free Radical Scavenger Alleviates Non-Alcoholic Liver Injury. Molecules.
  • Chen, B., et al. (2003). Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms. PubMed.
  • ResearchGate. (n.d.). Degradation of histidine. Retrieved from [Link]

  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences.
  • de la Cotte, A., et al. (2015). Atomic view of the histidine environment stabilizing higher-pH conformations of pH-dependent proteins.
  • Abe, S., et al. (2023). Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science.
  • Wildes, M. W., et al. (2005).
  • Stankovič, A., et al. (2015). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science.
  • HIMEDIA. (n.d.). Safety Data Sheet: L-Histidine (From non-animal source), Cell Culture Tested. Retrieved from [Link]

  • van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Pikal, M. J., et al. (2002). Physical state of L-histidine after freeze-drying and long-term storage. Journal of Pharmaceutical Sciences.
  • Gapsys, V., et al. (2018). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions.
  • Al-Sieni, A. I., et al. (2014). Beneficial effects of histidine and carnosine on ethanol-induced chronic liver injury. Journal of Applied Toxicology.
  • Lee, S., et al. (2019). L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells. PLoS One.
  • Karkov, L. S., et al. (2019).
  • Asadikaram, G., et al. (2018). Ameliorative effects of histidine on oxidative stress, tumor necrosis factor alpha (TNF-α), and renal histological alterations in streptozotocin/nicotinamide-induced type 2 diabetic rats. Journal of Research in Medical Sciences.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients.
  • Lio, F. M., et al. (2012). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry.
  • Zhang, T., et al. (2020). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis.
  • Domingues, M. R. M., et al. (2013). Influence of amino acid relative position on the oxidative modification of histidine and glycine peptides. Amino Acids.
  • Wang, Q., et al. (2019). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Sensors.
  • Yang, Z., et al. (2014). Evolution of oxidation dynamics of histidine: non-reactivity in the gas phase, peroxides in hydrated clusters, and pH dependence in solution. Physical Chemistry Chemical Physics.
  • Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research.
  • Domingues, M. R. M., et al. (2011). Influence of amino acid relative position on the oxidative modification of histidine and glycine peptides.

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Technical Support Center: Matrix Effects in the Quantification of N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the quantitative analysis of N,N-Dimethyl-L-histidine. This document is designed for researchers, clinical scientists, and drug development professionals who are utilizing mass spectrometry-based methods and may encounter challenges related to matrix effects. Here, we will explore the underlying causes of these effects and provide robust, field-proven strategies for their identification, troubleshooting, and mitigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects in the bioanalysis of this compound.

Q1: What exactly are "matrix effects," and why are they a significant issue for quantifying this compound?

A: Matrix effects refer to the alteration of an analyte's ionization efficiency—either suppression or enhancement—due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] When using electrospray ionization (ESI) for LC-MS/MS analysis, which is common for polar molecules like this compound, these co-eluting substances can compete with the analyte for ionization in the mass spectrometer's source.[3] This interference can lead to a significant change in the instrument's response, which, if uncorrected, compromises the accuracy, precision, and reproducibility of the quantitative data.[4][5]

The core problem is that the effect can vary from sample to sample, leading to erroneous results.[2] For an endogenous or administered compound like this compound, accurate quantification is critical for its use as a biomarker or for pharmacokinetic studies, making the management of matrix effects an essential part of method development and validation.[2][6]

Q2: What are the primary sources of matrix effects in biological samples like plasma?

A: In biological matrices, particularly plasma and serum, the most significant contributors to matrix effects are phospholipids .[1][7] These are endogenous components of cell membranes and are present at very high concentrations.[7][8] During common sample preparation techniques like protein precipitation (PPT), phospholipids are not effectively removed and can be carried into the LC-MS/MS system.[9]

Other sources of matrix effects can include:

  • Endogenous compounds like salts, proteins, and other metabolites.[1][2]

  • Exogenous substances such as anticoagulants (e.g., EDTA, heparin), dosing vehicles, or co-administered medications.[2]

Phospholipids are particularly problematic because they have a broad range of polarities and can elute across a wide portion of a reversed-phase chromatographic run, increasing the likelihood of co-elution with the analyte of interest.[10]

Q3: How can I determine if my this compound assay is being affected by matrix effects?

A: There are two primary, industry-standard methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at which points in the chromatogram ion suppression or enhancement occurs.[11] It involves infusing a constant flow of a pure this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at a specific retention time indicates the presence of interfering components.[11]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method used during method validation to quantify the extent of matrix effects.[11][12] It involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solvent.[12] The result is expressed as the Matrix Factor (MF).

A detailed protocol for the quantitative assessment is provided in Part 3 of this guide.

Q4: What is an acceptable level of matrix effect according to regulatory guidelines?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the need to investigate and mitigate matrix effects during bioanalytical method validation.[13][14] While there isn't a strict universal value, best practices suggest the following:

  • The Matrix Factor (MF) for the analyte should ideally be between 0.80 and 1.20 (or 80% to 120%).[2]

  • More importantly, the Internal Standard (IS)-Normalized Matrix Factor should be close to 1.0. This demonstrates that the internal standard is effectively compensating for the variability in the matrix effect.[2]

  • The coefficient of variation (%CV) of the IS-normalized matrix factors from at least six different lots of the biological matrix should not exceed 15%.[2][13] This ensures the method is robust and not susceptible to lot-to-lot variability in the matrix.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) the best choice for mitigating matrix effects?

A: A stable isotope-labeled internal standard (e.g., this compound-d6) is considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[15][16] The rationale is that a SIL-IS has nearly identical chemical and physical properties to the analyte.[17][18]

Causality: Because the SIL-IS and the analyte are chemically alike, they will:

  • Behave identically during sample extraction, resulting in similar recovery.

  • Co-elute during chromatographic separation.

  • Experience the same degree of ion suppression or enhancement in the MS source.[15]

Since the quantification is based on the ratio of the analyte peak area to the IS peak area, any signal variation caused by the matrix effect is applied to both, and the ratio remains constant and accurate. This effectively cancels out the impact of the matrix effect.[15]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Problem: I'm observing significant ion suppression and poor signal intensity for this compound.
  • Underlying Cause: This is the classic symptom of a matrix effect, likely caused by co-eluting endogenous components, such as phospholipids, that are competing with your analyte for ionization.[8][19] Simple protein precipitation is often insufficient to remove these interferences.[4][9]

  • Troubleshooting Steps & Solutions:

    • Enhance Sample Cleanup: Move beyond simple protein precipitation.

      • Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate this compound while washing away interfering components.

      • Liquid-Liquid Extraction (LLE): Optimize an LLE protocol to partition your analyte into a clean solvent phase, leaving matrix components behind.

      • Hybrid SPE-Phospholipid Removal: Use specialized plates or cartridges (e.g., HybridSPE®) that combine protein precipitation with a zirconia-coated phase that specifically binds and removes phospholipids.[8][9]

    • Optimize Chromatography: The goal is to chromatographically separate this compound from the region where ion suppression occurs.[5][11]

      • Modify Gradient: Adjust your mobile phase gradient to shift the retention time of your analyte away from the "phospholipid elution zone."

      • Change Column Chemistry: Experiment with a different column type (e.g., HILIC for polar compounds like amino acids) that may provide a different selectivity and retention profile for both the analyte and matrix interferences.[6][20]

    • Dilute the Sample: A simple yet effective strategy is to dilute the sample extract.[11][21] This reduces the concentration of interfering matrix components, thereby lessening their impact on ionization. The feasibility of this approach depends on having sufficient instrument sensitivity to detect the diluted analyte.[21]

Problem: My results show high variability (%CV) and poor reproducibility, especially between different sample batches.
  • Underlying Cause: This indicates that the matrix effect is not consistent across your samples. Different biological lots (e.g., plasma from different donors) can have varying compositions of lipids and other metabolites, causing the degree of ion suppression or enhancement to differ.[2]

  • Troubleshooting Steps & Solutions:

    • Validate with Multiple Matrix Lots: During method validation, it is critical to evaluate matrix effects using at least six different sources (lots) of the biological matrix.[2][13] This will confirm if your method is susceptible to inter-subject variability.

    • Implement a Co-eluting SIL-IS: This is the most robust solution. A stable isotope-labeled internal standard will co-elute with the analyte and experience the same variability in matrix effects, ensuring that the analyte/IS ratio remains consistent and reliable across different sample lots.[15]

    • Re-evaluate Sample Preparation: If variability persists even with a SIL-IS, your sample preparation may be inconsistent. Ensure that the procedure is highly controlled and reproducible for all samples.

Problem: The retention time for this compound is shifting between injections.
  • Underlying Cause: Retention time shifts can be caused by several factors, often exacerbated by complex biological matrices.[22] These include the buildup of matrix components on the column, changes in mobile phase composition, or column degradation.[22]

  • Troubleshooting Steps & Solutions:

    • Use a Divert Valve: Program the divert valve to send the highly contaminated initial part of the eluent (containing salts and unretained material) and the late-eluting components (like strongly retained phospholipids) to waste instead of the MS source.[11] This keeps the ion source cleaner and reduces column contamination.

    • Incorporate a Guard Column: A guard column is a small, disposable column placed before your analytical column to capture strongly retained matrix components, thereby extending the life and performance of the main column.

    • Implement Column Washing: Add a high-organic wash step at the end of your gradient to elute strongly bound contaminants before re-equilibrating for the next injection.[9]

    • Check Mobile Phase: Ensure your mobile phase is correctly prepared, degassed, and stable over the course of the analytical run.

Problem: My quality control (QC) samples are failing the acceptance criteria, but my calibration standards prepared in neat solvent are accurate.
  • Underlying Cause: This is a definitive sign of matrix effects. Your calibration standards, prepared in a clean solvent, are not subject to the ion suppression or enhancement that your QC samples, prepared in the biological matrix, are experiencing.[11][23] This discrepancy leads to inaccurate quantification of the QCs.

  • Troubleshooting Steps & Solutions:

    • Use Matrix-Matched Calibrators: The most fundamental solution is to prepare your calibration standards in the same biological matrix as your unknown samples and QCs.[23] This ensures that both standards and samples are subjected to the same matrix environment, allowing for accurate quantification.

    • Employ a SIL-IS: As previously discussed, a proper SIL-IS will co-elute and compensate for the matrix effects experienced by the analyte in the QC samples, correcting the quantification.[15]

    • Improve Sample Cleanup: If matrix effects are so severe that even matrix-matched calibration is challenging, you must implement a more effective sample cleanup procedure to remove the interferences before analysis.[4][5]

Part 3: Key Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol provides a step-by-step guide to quantitatively measure the matrix factor (MF) for this compound.

Objective: To determine the absolute and IS-normalized matrix effect on the analyte.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the SIL-IS into the final analysis solvent (e.g., mobile phase).

    • Set B (Post-Spike): Process blank biological matrix samples (from at least 6 different lots) through the entire sample preparation procedure. Spike the analyte and SIL-IS into the final, clean extract.

    • Set C (Pre-Spike/Matrix-Matched): Spike the analyte and SIL-IS into the blank biological matrix before starting the sample preparation procedure. (This set is used for recovery calculation but is prepared alongside).

  • Analyze Samples: Inject and analyze all three sets using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF): MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Analyte/IS Area Ratio in Set A)

Data Interpretation Table:

ParameterCalculationIdeal ValueAcceptance CriteriaRationale
Matrix Factor (MF) Area(Set B) / Area(Set A)1.00.8 - 1.2Measures absolute ion suppression (<1.0) or enhancement (>1.0).[2]
IS-Normalized MF Ratio(Set B) / Ratio(Set A)1.00.85 - 1.15Demonstrates the ability of the IS to compensate for matrix effects.[2]
%CV of IS-Norm MF StDev / Mean of 6 lots<15%≤ 15%Ensures method is robust across different matrix sources.[13]
Protocol 2: Sample Preparation via Hybrid Solid-Phase Extraction (HybridSPE®)

This protocol describes a robust method for simultaneously removing proteins and phospholipids.

Objective: To produce a clean sample extract with minimal phospholipid-based matrix effects.[8]

Procedure:

  • Sample Pre-treatment: To a 100 µL plasma sample, add 300 µL of 1% formic acid in acetonitrile containing the SIL-IS. Vortex for 30 seconds to precipitate proteins.

  • Load onto HybridSPE® Plate: Place a HybridSPE® plate on a vacuum manifold. Load the entire mixture from step 1 into the wells.

  • Apply Vacuum: Apply a brief pulse of vacuum (~10 inHg) for 2-4 minutes. The zirconia-coated stationary phase acts as a chemical filter, retaining phospholipids while allowing the analyte and IS to pass through into the collection plate.[9]

  • Evaporate and Reconstitute: Evaporate the collected filtrate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex, and inject into the LC-MS/MS system.

This procedure combines the simplicity of protein precipitation with the selectivity of SPE for highly effective phospholipid removal.[8]

Visualizations
Diagram 1: The Mechanism of Ion Suppression

cluster_Signal Observed Signal A Analyte (this compound) ESI ESI Source (Droplet Formation & Desolvation) A->ESI M Matrix Components (e.g., Phospholipids) M->ESI Co-elution M->ESI Interference with Analyte Ionization MS Mass Spectrometer (Detector) ESI->MS Ion Transfer S_Good Expected Signal S_Bad Suppressed Signal MS->S_Bad

Caption: Ion suppression mechanism in the ESI source.

Diagram 2: Workflow for Quantitative Matrix Effect Assessment

P1 Prepare Set A: Analyte + IS in Neat Solvent A Analyze all Samples via LC-MS/MS P1->A P2 Prepare Set B: Blank Matrix Extract + Post-Spike Analyte/IS P2->A P3 Prepare 6+ Lots of Matrix P3->P2 C1 Calculate Matrix Factor (MF): Area(B) / Area(A) A->C1 C2 Calculate IS-Normalized MF: Ratio(B) / Ratio(A) A->C2 R Report Results: MF, IS-Norm MF, %CV C1->R C2->R

Caption: Workflow for the post-extraction spike method.

Diagram 3: Decision Tree for Mitigating Matrix Effects

Start Matrix Effect Observed? S1 Implement SIL-IS Start->S1 Yes End Method Validated Start->End No S2 Optimize Chromatography S1->S2 Still present? S3 Improve Sample Cleanup S2->S3 Still present? S4 Dilute Sample S3->S4 Still present? S4->End Resolved

Caption: A logical approach to troubleshooting matrix effects.

References
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC. (n.d.). NIH. Retrieved from [Link]

  • Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. Retrieved from [Link]

  • Jiang, H., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(15), 2387-2399. Retrieved from [Link]

  • Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. Retrieved from [Link]

  • Chambers, E., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(5), 535-555. Retrieved from [Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Xue, Y. J., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(23), 1893-1897. Retrieved from [Link]

  • Lefebvre, P., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]

  • Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). GMI, Inc. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • ICP-MS Masterclass – Understanding Matrix Interferences and strategies for dealing with them. (2022, March 18). YouTube. Retrieved from [Link]

  • Kruve, A., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of Chromatography B, 967, 147-155. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]

  • Irie, M., et al. (2023). Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science, 60(3), 263-271. Retrieved from [Link]

  • Cardozo, S. V., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomononitoring. Journal of Environmental & Analytical Toxicology, S6. Retrieved from [Link]

  • van de Logt, F., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical Chemistry and Laboratory Medicine, 54(4), 633-642. Retrieved from [Link]

  • Incompatibilities with FDA validation procedures (Bioanalytical Method Validation, 21-May-2018). (2018, May 21). Regulations.gov. Retrieved from [Link]

  • Calderon, F., et al. (2013). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science, 96(11), 7136-7140. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved from [Link]

  • Quantification of bovine plasma amino acids via liquid chromatography–electrospray ionization-mass spectrometry: Comparison of underivatized and precolumn derivatized methods. (n.d.). PMC. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA. Retrieved from [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA. Retrieved from [Link]

Sources

Technical Support Center: Purification of Synthetic N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic N,N-Dimethyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of synthetic this compound in a question-and-answer format.

Question 1: My final product shows multiple spots on TLC/peaks in LC-MS corresponding to starting material (L-histidine) and mono-methylated histidine. How can I remove these related impurities?

Answer:

This is a common issue arising from incomplete methylation during the synthesis. The key to separating this compound from L-histidine and N-monomethyl-L-histidine lies in exploiting the differences in their charge states at various pH values. Ion-exchange chromatography is the most effective technique for this separation.

Causality: The alpha-amino group's pKa changes with each methylation. L-histidine has a primary amine, N-monomethyl-L-histidine has a secondary amine, and this compound has a tertiary amine. This difference in basicity allows for their separation using ion-exchange chromatography.

Recommended Protocol: Cation-Exchange Chromatography

A weakly acidic cation exchange resin is ideal for this separation.[1] The procedure involves binding the mixture of histidine derivatives to the column at a specific pH and then eluting them with a gradient of increasing pH or ionic strength.

Experimental Workflow: Cation-Exchange Chromatography

G cluster_0 Preparation cluster_1 Binding cluster_2 Elution cluster_3 Analysis prep_resin Equilibrate cation-exchange resin (e.g., Bio-Rex 70) with starting buffer (e.g., pH 5.0) prep_sample Dissolve crude product in starting buffer and adjust pH load_sample Load sample onto the column prep_sample->load_sample wash_column Wash with starting buffer to remove unbound impurities load_sample->wash_column elute Apply a pH or salt gradient (e.g., pH 5.0 to 9.0) wash_column->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC or LC-MS to identify pure this compound collect->analyze pool Pool pure fractions and desalt analyze->pool

Caption: Workflow for purification by cation-exchange chromatography.

Step-by-Step Protocol:

  • Resin Preparation: Swell a weakly acidic cation exchange resin (e.g., Bio-Rex 70) and equilibrate it with a starting buffer of around pH 5.0. At this pH, all three species (L-histidine, mono-methylated, and di-methylated) will be positively charged and bind to the resin.

  • Sample Loading: Dissolve your crude synthetic mixture in the starting buffer and load it onto the column.

  • Elution: Elute the bound compounds using a linear pH gradient (e.g., from pH 5.0 to 9.0). L-histidine will elute first, followed by N-monomethyl-L-histidine, and finally this compound, which is the most basic and binds most strongly. Alternatively, an increasing salt concentration gradient can be used.[2][3]

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure desired product.

  • Desalting: Pool the pure fractions and remove the buffer salts. This can be achieved by lyophilization if a volatile buffer like ammonium formate was used, or by another chromatographic step like size-exclusion chromatography.[2]

Question 2: My purified this compound product is colored and/or shows an unexpected UV-absorbing impurity by HPLC. What could this be and how do I remove it?

Answer:

A common degradation product of histidine and its derivatives is urocanic acid, which arises from the deamination of the amino acid.[4] Urocanic acid has a strong UV absorbance around 280 nm and can impart a yellow or brownish color to the sample. This degradation can be catalyzed by microbial contamination or the presence of certain metal ions.[4]

Causality: The enzymatic or chemical deamination of the histidine side chain leads to the formation of a double bond, creating the conjugated system of urocanic acid, which is chromophoric.

Recommended Protocol: Activated Carbon Treatment and Recrystallization

  • Activated Carbon Treatment: Dissolving the impure product in a suitable solvent (e.g., water) and treating it with activated carbon can effectively remove colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of chromophoric and other organic impurities.

  • Recrystallization: After the carbon treatment, recrystallization is an excellent method for further purification.[5] This technique separates compounds based on differences in their solubility in a specific solvent system at different temperatures.

Experimental Workflow: Decolorization and Recrystallization

G cluster_0 Decolorization cluster_1 Crystallization cluster_2 Isolation dissolve Dissolve impure product in hot water add_carbon Add activated carbon and stir dissolve->add_carbon filter_hot Hot filter to remove carbon add_carbon->filter_hot cool Allow filtrate to cool slowly filter_hot->cool crystallize Induce crystallization (e.g., refrigeration) cool->crystallize collect Collect crystals by filtration crystallize->collect wash Wash with cold solvent collect->wash dry Dry under vacuum wash->dry

Caption: Workflow for decolorization and recrystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure this compound in a minimal amount of hot water.

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution and stir for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper (e.g., Celite) to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent (e.g., a water/ethanol mixture), and dry them under vacuum.[7]

Question 3: I am struggling to get my this compound to crystallize. What can I do?

Answer:

Crystallization can be a challenging step, often influenced by purity, solvent choice, and the rate of cooling. If your compound is reluctant to crystallize, it may be due to residual impurities that inhibit crystal lattice formation or because it is too soluble in the chosen solvent.

Causality: Crystal formation requires nucleation followed by crystal growth. Impurities can interfere with these processes. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but have low solubility when cold.

Troubleshooting Strategies:

  • Improve Purity: Before attempting recrystallization, ensure your product is as pure as possible using chromatography as described above.

  • Solvent Selection: Experiment with different solvent systems. For a polar compound like this compound, water is a good starting point. You can also try mixed solvent systems, such as water-ethanol or water-isopropanol, where the alcohol acts as an anti-solvent.[8][9]

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure this compound to the supersaturated solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Anti-solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly cloudy, then warm until it clarifies and allow it to cool slowly.[7]

Quantitative Data: Solubility of L-Histidine in Different Solvents

Solvent System (at 298.15 K)Molar Solubility of L-HistidineReference
WaterHigh[10]
Water + EthanolDecreases with increasing ethanol[11]
Water + AcetoneDecreases with increasing acetone[8]
Water + 2-PropanolDecreases with increasing 2-propanol[11]

This table suggests that adding a less polar co-solvent to water can effectively reduce the solubility of histidine derivatives, which is a key principle in anti-solvent crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in synthetic this compound?

A1: Besides unreacted L-histidine and N-monomethyl-L-histidine, other potential impurities can include reagents from the synthesis (e.g., methylating agents and bases), side-products from methylation at the imidazole ring (Nτ-methylhistidine or Nπ-methylhistidine), and degradation products like urocanic acid.[12][13]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended:

  • HPLC: Reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with UV or MS detection is excellent for separating and quantifying impurities.[12][14]

  • LC-MS: Provides mass information for impurity identification.[13]

  • NMR: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product and detect impurities if they are present in sufficient quantities.

  • Chiral HPLC: To confirm the enantiomeric purity and ensure no racemization occurred during synthesis.[15]

Q3: How can I avoid the formation of urocanic acid during purification and storage?

A3: To minimize the formation of urocanic acid, it is important to:

  • Work with sterile or low-bioburden solutions where possible.

  • Avoid prolonged exposure to high temperatures and UV light.

  • Consider adding chelating agents like EDTA to sequester metal ions that can catalyze degradation.[4]

  • Store the final product in a cool, dark, and dry place.

Q4: Can I use anion-exchange chromatography for purification?

A4: Anion-exchange chromatography can also be used.[16][17] this compound has a pI that will be different from L-histidine and N-monomethyl-L-histidine. By working at a pH above the pI of the compounds, they will carry a net negative charge and can be separated on an anion-exchange column. The choice between cation and anion exchange often depends on the stability of the compound at the required pH and the specific impurities you need to remove.[16]

III. References

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. (1991). Analytical Biochemistry, 199(1), 86-92. [Link]

  • Anion Exchange Chromatography | Bio-Rad. (n.d.). Bio-Rad. [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry, 195(2), 669-683. [Link]

  • Histidine-impurities | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1953). The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. Journal of the American Chemical Society, 75(23), 5953–5954. [Link]

  • Davydova, E., & Canfield, L. M. (2020). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 295(34), 12094–12104. [Link]

  • Biochemistry, Histidine - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences, 104(6), 1933-1940. [Link]

  • Protein purification troubleshooting guide - Dutscher. (n.d.). Dutscher. [Link]

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018). Promega Connections. [Link]

  • This compound | C8H13N3O2 | CID 440274 - PubChem. (n.d.). PubChem. [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]

  • A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. (2018). Google Patents.

  • Large-scale identification of protein histidine methylation in human cells. (2021). bioRxiv. [Link]

  • Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector - OPUS Open Portal to University Scholarship. (n.d.). University of Lethbridge Research Repository. [Link]

  • SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia. (2019). Cell, 176(3), 596-610.e19. [Link]

  • EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. (n.d.). [Link]

  • Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles. (2010). Bioconjugate Chemistry, 21(11), 2049–2055. [Link]

  • HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. (2021). Foods, 10(8), 1889. [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2018). European Union Reference Laboratory for Feed Additives. [Link]

  • Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Elucidation of the structure-a. (n.d.). The Royal Society of Chemistry. [Link]

  • Isolation, Purification and Characterization of Histidino-Threosidine, a Novel Maillard Reaction Protein Crosslink from Threose, Lysine and Histidine. (2010). Journal of Proteomics & Bioinformatics, 3(10), 304–309. [Link]

  • Details of this compound. (n.d.). The Metabolomics Innovation Centre. [Link]

  • Crystallization Behavior and Transformation Kinetics of L-Histidine Polymorphs. (2006). Crystal Growth & Design, 6(5), 1194–1199. [Link]

  • Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine | Request PDF. (2015). ResearchGate. [Link]

  • Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023). The Journal of Poultry Science, 60(3), 253-258. [Link]

  • From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine | Request PDF. (2020). ResearchGate. [Link]

  • Antisolvent Crystallization of Polymorphs of L‐Histidine | Request PDF. (2010). ResearchGate. [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (2019). Molecular Pharmaceutics, 16(2), 717–727. [Link]

  • Continuous Antisolvent Crystallization of L -Histidine: Impact of Process Parameters and Kinetic Estimation | Request PDF. (2024). ResearchGate. [Link]

  • Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. (2022). Scientific Reports, 12(1), 12300. [Link]

Sources

Side reactions in the methylation of L-histidine to N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of L-histidine. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N,N-Dimethyl-L-histidine. Here, you will find troubleshooting guides and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthesis and mitigate common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is yielding significant amounts of mono-methylated L-histidine instead of the desired N,N-dimethylated product. Why is this happening and how can I drive the reaction to completion?

Expert Analysis:

Incomplete methylation is a common issue, particularly when using methods like the Eschweiler-Clarke reaction, which proceeds in a stepwise manner. The reaction first forms an imine with formaldehyde, which is then reduced by formic acid to the mono-methylated amine.[1][2] This secondary amine must then react with a second equivalent of formaldehyde to form an iminium ion, which is subsequently reduced to the tertiary amine.[2][3] If reaction conditions are not optimal, the second methylation step can be slow or incomplete.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. For the full dimethylation of the primary α-amino group, at least two equivalents of each reagent are required. A common practice is to use a larger excess to ensure the reaction goes to completion.[1][4]

  • Reaction Temperature and Time: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling.[1] If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of the aqueous solution. Extending the reaction time can also help drive the formation of the dimethylated product.

  • pH Control: The reaction mechanism involves the formation of iminium ions. While the reaction is generally robust, ensuring the pH is not excessively acidic can be beneficial. Formic acid itself typically provides the necessary pH environment.

Key Parameters to Monitor:

ParameterRecommended RangeRationale
Formaldehyde 2.5 - 4 equivalentsDrives the equilibrium towards imine/iminium ion formation for both methylation steps.
Formic Acid 2.5 - 4 equivalentsActs as the hydride donor for reduction and maintains an acidic environment.
Temperature 90-100 °CIncreases reaction rate for both methylation steps.
Reaction Time 4 - 12 hoursAllows for the completion of the slower, second methylation step.
Question 2: I'm observing side products with masses corresponding to methylation on the imidazole ring. How can I achieve selective N,N-dimethylation of the α-amino group?

Expert Analysis:

L-histidine possesses three potentially nucleophilic nitrogen atoms: the α-amino group and the two nitrogens in the imidazole ring (N-π and N-τ).[5][6] While the α-amino group is generally more nucleophilic, under certain conditions, methylation of the imidazole ring can occur, leading to undesired side products like 1-methylhistidine or 3-methylhistidine.[7] The pKa of the imidazole ring is approximately 6.0, meaning that at neutral or slightly acidic pH, a significant portion of the ring can be protonated and less reactive. However, local pH changes or the use of stronger, less selective methylating agents can lead to ring alkylation.

Troubleshooting Protocol:

  • Method Selection: The Eschweiler-Clarke reaction is generally selective for the α-amino group under its typical acidic conditions.[1][8] The imidazole ring nitrogens are less likely to be methylated under these conditions. If you are using other alkylating agents like methyl iodide, you will likely need to employ protecting groups.

  • Protecting Group Strategy: For highly selective synthesis, especially when not using the Eschweiler-Clarke method, protection of the imidazole nitrogen is recommended. A common strategy is to use a trityl (Trt) or Boc group to protect one of the imidazole nitrogens before proceeding with the α-amino group methylation.[9][10]

  • pH Optimization: When using the Eschweiler-Clarke reaction, maintaining the acidic environment provided by the formic acid is key to ensuring the imidazole ring remains largely protonated and thus, less nucleophilic.

Key Parameters for Selectivity:

ParameterRecommendationRationale
Reaction Type Eschweiler-ClarkeThe acidic conditions suppress the nucleophilicity of the imidazole ring.
pH Acidic (inherent to formic acid)Protonation of the imidazole ring reduces its reactivity towards methylation.
Protecting Groups Consider for non-Eschweiler-Clarke methodsPhysically blocks the imidazole nitrogens from reacting.
Question 3: My mass spectrometry results show an unexpected product, and I suspect cyclization. Is this a known side reaction?

Expert Analysis:

Yes, under Eschweiler-Clarke conditions, α-amino acids and their derivatives can sometimes undergo cyclization reactions with formaldehyde. For instance, α-amino amides are known to form imidazolidin-4-ones.[11] With L-histidine itself, there is a possibility of forming a new ring structure involving the α-amino group and the imidazole nucleus, especially if the reaction conditions are not carefully controlled.[12] This is often driven by the formation of an initial N-methylol intermediate which can then react intramolecularly.

Troubleshooting Protocol:

  • Order of Reagent Addition: To minimize the concentration of reactive intermediates, try adding the formaldehyde solution dropwise to the heated solution of L-histidine in formic acid.

  • Temperature Control: While the reaction requires heat, excessive temperatures for prolonged periods might favor side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is maximized.

  • Work-up Procedure: A prompt and efficient work-up to remove excess formaldehyde and formic acid can prevent the formation of side products during storage of the crude reaction mixture.

Visualizing the Reaction Pathways:

Here is a diagram illustrating the desired reaction pathway versus the potential side reactions.

reaction_pathways cluster_main Desired Reaction: Eschweiler-Clarke cluster_side Potential Side Reactions His L-Histidine MonoMe N-Mono-methyl-L-histidine His->MonoMe + HCHO, HCOOH RingMe Imidazole Ring Methylation His->RingMe Non-selective methylation Cyclic Cyclized Adduct His->Cyclic Intramolecular cyclization DiMe This compound MonoMe->DiMe + HCHO, HCOOH His_entry His_entry->His

Caption: Desired vs. Side Reaction Pathways.

Question 4: I am concerned about racemization of the chiral center during the reaction. How stable is the stereochemistry of L-histidine under these conditions?

Expert Analysis:

A significant advantage of the Eschweiler-Clarke reaction is that it typically proceeds without racemization of chiral amines, especially when the chiral center is adjacent to the reacting amino group.[1][8] The mechanism does not involve the deprotonation of the α-carbon, which is the usual pathway for racemization. The reaction proceeds through the formation of iminium ions which are then reduced, leaving the stereocenter intact.

Preventative Measures and Verification:

  • Standard Conditions: Adherence to the standard Eschweiler-Clarke protocol (excess formaldehyde and formic acid at reflux) is generally sufficient to preserve stereochemical integrity.[1]

  • Avoid Strong Base: Ensure that the work-up procedure does not expose the product to strong basic conditions for extended periods, as this could potentially lead to racemization.

  • Verification: The optical purity of the final this compound product can be confirmed by measuring its specific rotation using polarimetry and comparing it to literature values. Chiral chromatography can also be employed for a more rigorous assessment.

Experimental Workflow: Optimized Eschweiler-Clarke Methylation of L-Histidine

This protocol is designed to maximize the yield of this compound while minimizing side reactions.

workflow start Start dissolve Dissolve L-Histidine in Formic Acid start->dissolve heat Heat to 90-100°C dissolve->heat add_formaldehyde Add Formaldehyde (dropwise) heat->add_formaldehyde reflux Reflux for 4-8h add_formaldehyde->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete concentrate Concentrate in vacuo cool->concentrate purify Purify by Ion Exchange Chromatography concentrate->purify analyze Analyze Final Product (NMR, MS, Polarimetry) purify->analyze end End analyze->end

Sources

Technical Support Center: Optimizing Chromatographic Separation of N,N-Dimethyl-L-histidine from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N,N-Dimethyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the separation of this compound from its challenging constitutional isomers, primarily Nπ-methyl-L-histidine and Nτ-methyl-L-histidine. As these molecules share the same mass and similar physicochemical properties, achieving baseline separation requires a nuanced understanding of chromatographic principles.

Introduction: The Challenge of Separating Dimethylated Histidine Isomers

This compound, also known as N(alpha),N(alpha)-dimethyl-L-histidine, is a derivative of the amino acid L-histidine.[1][2][3][4][5] In biological and pharmaceutical research, it is crucial to distinguish it from its constitutional isomers where a single methyl group is attached to one of the nitrogen atoms on the imidazole ring (Nπ-methyl-L-histidine or Nτ-methyl-L-histidine). The synthesis of methylated histidines can often result in a mixture of these isomers, presenting a significant analytical challenge due to their identical mass-to-charge ratio in mass spectrometry and similar polarities.[6]

This guide will focus on leveraging advanced chromatographic techniques, namely Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) , to achieve optimal separation.

Troubleshooting Guide: A Systematic Approach to Separation Issues

Encountering difficulties in separating closely related isomers is a common hurdle. This troubleshooting guide provides a logical workflow to diagnose and resolve these issues.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Start: Poor or No Separation check_column Step 1: Column Selection & Integrity - Is the column appropriate (HILIC/Mixed-Mode)? - Is the column equilibrated and in good condition? start->check_column check_mobile_phase Step 2: Mobile Phase Optimization - Is the organic content appropriate (HILIC)? - Is the pH optimal for charge state differences? - Is the buffer concentration adequate? check_column->check_mobile_phase Column OK solution_column Action 1.1: Switch to a different HILIC or a mixed-mode column with alternative selectivity. check_column->solution_column solution_equilibration Action 1.2: Ensure thorough column equilibration (at least 10-20 column volumes). check_column->solution_equilibration check_method_params Step 3: Method Parameter Adjustment - Is the gradient slope too steep? - Is the flow rate optimal? - Is the column temperature affecting selectivity? check_mobile_phase->check_method_params Mobile Phase Optimized solution_organic Action 2.1: Adjust organic solvent percentage. In HILIC, higher organic content increases retention. check_mobile_phase->solution_organic solution_ph Action 2.2: Fine-tune mobile phase pH to exploit pKa differences between isomers. check_mobile_phase->solution_ph solution_buffer Action 2.3: Vary buffer concentration (e.g., 5-50 mM). This impacts both HILIC and ion-exchange mechanisms. check_mobile_phase->solution_buffer resolution_achieved Resolution Achieved check_method_params->resolution_achieved Parameters Tuned solution_gradient Action 3.1: Employ a shallower gradient to improve resolution of closely eluting peaks. check_method_params->solution_gradient solution_flow Action 3.2: Reduce flow rate to enhance separation efficiency. check_method_params->solution_flow solution_temp Action 3.3: Investigate the effect of temperature (e.g., 25-40°C) on selectivity. check_method_params->solution_temp

Caption: A systematic workflow for troubleshooting poor separation of this compound isomers.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of separation methods for this compound and its isomers.

Q1: What are the primary challenges in separating this compound from its constitutional isomers?

A1: The main difficulties arise from the isomers' similar physicochemical properties:

  • Identical Mass: This makes them indistinguishable by a single stage of mass spectrometry, necessitating chromatographic separation prior to detection.[7][8][9]

  • High Polarity: These compounds are highly polar and zwitterionic, leading to poor retention on traditional reversed-phase (e.g., C18) columns.

  • Subtle Structural Differences: The positional difference of a methyl group on the imidazole ring results in only minor variations in hydrophilicity and charge distribution, making separation challenging.

Q2: Which chromatographic mode is best suited for this separation: HILIC or Mixed-Mode?

A2: Both HILIC and Mixed-Mode Chromatography (MMC) are excellent choices, and the optimal selection may depend on the specific isomers present and the available instrumentation.

  • HILIC: This technique is ideal for retaining and separating highly polar compounds without derivatization.[10][11][12] Separation is based on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase. Subtle differences in the hydration shell around the isomers can be exploited for separation.

  • Mixed-Mode Chromatography (MMC): MMC columns utilize a combination of separation mechanisms, typically reversed-phase and ion-exchange.[13][14][15] This dual mechanism provides a powerful tool for separating zwitterionic compounds like histidine derivatives. By manipulating both the organic content and the ionic strength/pH of the mobile phase, you can fine-tune the retention based on both hydrophobic and electrostatic interactions.

Chromatographic_Modes cluster_HILIC HILIC cluster_MMC Mixed-Mode Chromatography Analyte This compound & Isomers (Polar, Zwitterionic) HILIC_Mechanism Mechanism: Partitioning into aqueous layer on polar stationary phase. Analyte->HILIC_Mechanism MMC_Mechanism Mechanism: Reversed-Phase (hydrophobic) AND Ion-Exchange (electrostatic) interactions. Analyte->MMC_Mechanism HILIC_Parameters Key Parameters: - High % Organic Solvent - Buffer Concentration - pH HILIC_Mechanism->HILIC_Parameters MMC_Parameters Key Parameters: - % Organic Solvent - Buffer Concentration & pH (controls ionization) MMC_Mechanism->MMC_Parameters

Caption: Comparison of HILIC and Mixed-Mode Chromatography for isomer separation.

Q3: How does mobile phase pH affect the separation of these isomers?

A3: Mobile phase pH is a critical parameter as it influences the ionization state of the carboxyl group, the amino group, and the imidazole ring of the histidine derivatives. The pKa values of the imidazole nitrogen atoms will differ slightly between the isomers, and operating at a pH that maximizes this difference in charge state can significantly enhance selectivity. A systematic pH scouting study (e.g., from pH 3 to 6) is highly recommended. For zwitterionic analytes, adjusting the pH can alter their hydrophobicity and basicity, thereby affecting their retention in both HILIC and mixed-mode systems.

Q4: What is the role of buffer concentration in the mobile phase?

A4: The buffer concentration plays a multifaceted role:

  • In HILIC: It influences the thickness of the water layer on the stationary phase and can affect secondary electrostatic interactions between the analytes and the stationary phase.[10][12] Increasing buffer concentration can sometimes decrease retention if an ion-exchange mechanism is present, or increase it by affecting analyte solvation.

  • In Mixed-Mode (with ion-exchange): The buffer ions compete with the analyte for the ion-exchange sites on the stationary phase. A higher buffer concentration will generally lead to decreased retention due to increased competition. This can be used to modulate the retention time and selectivity between isomers.

Q5: Can derivatization be used to improve separation?

A5: While derivatization is a common strategy in amino acid analysis, it may not be ideal for this specific problem. Derivatization typically targets the primary or secondary amine, and since this compound has a tertiary amine, it may not react with common derivatizing agents. Furthermore, derivatization adds complexity to the sample preparation and may introduce its own analytical challenges. The focus of this guide is on the separation of the underivatized forms.

Experimental Protocols: Starting Points for Method Development

The following are suggested starting conditions for developing a separation method. These should be considered as a baseline for further optimization.

Protocol 1: HILIC Method
ParameterRecommended Starting ConditionRationale
Column Amide, Diol, or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, <3 µm)These stationary phases provide good retention for polar compounds.[12] Zwitterionic phases can offer unique selectivity for zwitterionic analytes.
Mobile Phase A 10 mM Ammonium Formate, pH 3.2 in WaterVolatile buffer suitable for MS detection.[10] The acidic pH ensures protonation of the amino groups.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content for HILIC retention.
Gradient 95% to 80% B over 15 minutesA shallow gradient is crucial for separating closely related isomers.
Flow Rate 0.3 mL/minLower flow rates often improve resolution.
Column Temp. 30 °CA stable temperature is important for reproducible retention times.
Injection Vol. 2 µL
Detection Mass Spectrometry (MS)Essential for distinguishing isomers from other sample components.
Protocol 2: Mixed-Mode Chromatography Method
ParameterRecommended Starting ConditionRationale
Column Mixed-Mode C18/Cation-Exchange (e.g., 150 x 4.6 mm, 5 µm)Combines hydrophobic and electrostatic retention mechanisms for enhanced selectivity.[14]
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 in WaterControls the ion-exchange interactions.
Mobile Phase B AcetonitrileControls the reversed-phase interactions.
Gradient 10% to 40% B over 20 minutesAdjust based on the retention of the analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C
Injection Vol. 5 µL
Detection UV (210 nm) or Mass Spectrometry (MS)

Conclusion

The successful chromatographic separation of this compound from its constitutional isomers is an achievable but challenging task that requires a systematic approach to method development. By carefully selecting the appropriate chromatographic mode (HILIC or Mixed-Mode) and optimizing key parameters such as mobile phase pH and buffer concentration, researchers can achieve the necessary resolution for accurate quantification and identification. This guide provides a foundational framework for troubleshooting and developing robust analytical methods for these important compounds.

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available from: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available from: [Link]

  • Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. J Am Soc Mass Spectrom. Available from: [Link]

  • Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. J Chromatogr A. Available from: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available from: [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • N(alpha),N(alpha)-dimethyl-L-histidine. PubChem. Available from: [Link]

  • A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Google Patents.
  • Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. RSC Adv. Available from: [Link]

  • HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. Available from: [Link]

  • Facile One‐Step Synthesis of N‐α‐Boc‐1‐alkyl‐L‐histidines. J Pept Sci. Available from: [Link]

  • Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines. J Pept Sci. Available from: [Link]

  • Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. J Am Soc Mass Spectrom. Available from: [Link]

  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. J Am Soc Mass Spectrom. Available from: [Link]

  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. J Am Soc Mass Spectrom. Available from: [Link]

  • Synthesis of N‐α‐Boc‐1‐alkyl‐l‐histidines. [Color figure can be viewed at wileyonlinelibrary.com]. ResearchGate. Available from: [Link]

  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. J Vet Med Sci. Available from: [Link]

  • HPLC Analysis of Histidine and Related Impurities. HELIX Chromatography. Available from: [Link]

  • This compound. CAS Common Chemistry. Available from: [Link]

  • Gas-phase structure of protonated histidine and histidine methyl ester: combined experimental mass spectrometry and theoretical ab initio study. J Phys Chem A. Available from: [Link]

  • Gas Chromatographic Separation of Stereoisomers of Non-Protein Amino Acids on Modified γ-cyclodextrin Stationary Phase. J Chromatogr A. Available from: [Link]

  • Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International. Available from: [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Available from: [Link]

  • Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method. Google Patents.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. J Sep Sci. Available from: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

Sources

Technical Support Center: Enhancing the Detection Sensitivity of N,N-Dimethyl-L-histidine in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N,N-Dimethyl-L-histidine (also known as Hercynin) in plasma. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this endogenous metabolite. We will delve into the nuances of sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and troubleshooting to help you achieve optimal detection sensitivity and robust, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers face when embarking on the quantification of this compound in a complex biological matrix like plasma.

Q1: Why is the detection of endogenous this compound in plasma challenging?

A1: The quantification of endogenous metabolites like this compound presents several challenges. Firstly, as an endogenous compound, it is naturally present in the plasma, which makes obtaining a truly blank matrix for calibration curve preparation difficult.[1] Secondly, plasma is a complex matrix containing a high concentration of proteins, lipids, and other small molecules that can interfere with the analysis, leading to matrix effects such as ion suppression or enhancement.[2] Finally, the concentration of this compound may be low, requiring a highly sensitive analytical method for accurate quantification.

Q2: What is the most suitable analytical technique for quantifying this compound in plasma?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices.[3] This technique offers high sensitivity, selectivity, and the ability to handle complex samples. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.[4]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While direct analysis of underivatized amino acids is possible with advancements in HILIC chromatography, derivatization is a common strategy to enhance detection sensitivity.[5] Derivatization can improve the chromatographic retention and, more importantly, the ionization efficiency of the analyte in the mass spectrometer's ion source.[6][7] For this compound, which possesses a tertiary amine on the imidazole ring and a secondary amine in the backbone, derivatizing the primary alpha-amino group and the carboxylic acid group could be beneficial.

Q4: How should I approach calibration for an endogenous analyte?

A4: Since a blank matrix is unavailable, several strategies can be employed for calibration. The use of a surrogate matrix, such as a buffer solution (e.g., phosphate-buffered saline) or stripped plasma, is a common approach.[8] Alternatively, the standard addition method, where known amounts of the standard are spiked into aliquots of the actual sample, can be used to account for matrix effects.[9] The most robust method, however, is the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate quantification.[10]

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Sample Preparation

Q: I am observing low recovery of this compound after protein precipitation. What could be the cause and how can I improve it?

A: Low recovery after protein precipitation can be due to the analyte co-precipitating with the plasma proteins.

  • Troubleshooting Steps:

    • Choice of Precipitation Solvent: The choice of organic solvent for protein precipitation is critical. Acetonitrile and methanol are commonly used. Experiment with different ratios of solvent to plasma (e.g., 3:1, 4:1 v/v) to find the optimal condition for precipitating proteins while keeping this compound in the supernatant.

    • Acidification: Adding a small amount of acid, such as formic acid or trichloroacetic acid (TCA), to the precipitation solvent can improve protein precipitation and the recovery of certain analytes.[10] A final concentration of 0.1-1% acid is a good starting point.

    • Temperature: Perform the precipitation at a low temperature (e.g., on ice or at 4°C) to enhance protein removal and minimize enzymatic degradation.

    • Solid-Phase Extraction (SPE): If protein precipitation alone is insufficient, consider using SPE. A mixed-mode cation exchange SPE cartridge could be effective for retaining the positively charged this compound while washing away neutral and anionic interferences.

Q: My results show high variability between replicate samples. What are the likely sources of this variability in my sample preparation?

A: High variability often points to inconsistencies in the sample preparation workflow.

  • Troubleshooting Steps:

    • Pipetting Accuracy: Ensure that all pipettes are properly calibrated, especially for small volumes of internal standard and sample.

    • Vortexing and Mixing: Inadequate mixing after adding the precipitation solvent or internal standard can lead to incomplete protein precipitation and inconsistent extraction. Ensure thorough vortexing for a consistent duration for all samples.

    • Evaporation and Reconstitution: If an evaporation step is used, ensure it is not to complete dryness, which can make reconstitution difficult and variable. The choice of reconstitution solvent is also important; it should be compatible with the initial mobile phase to ensure good peak shape.

LC-MS/MS Method Development

Q: I am struggling to achieve good chromatographic retention and peak shape for this compound. What column and mobile phase conditions should I try?

A: As a polar molecule, this compound can be challenging to retain on traditional reversed-phase columns.

  • Troubleshooting Steps:

    • Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating polar compounds like amino acids.[11] A HILIC column with a silica or amide stationary phase would be a good choice.

    • Mobile Phase Composition: For HILIC, the mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. A gradient elution starting with a high organic percentage and gradually increasing the aqueous portion will elute the analytes based on their polarity.

    • Mobile Phase Additives: The addition of a buffer, such as ammonium formate or ammonium acetate, at a concentration of 5-20 mM, can significantly improve peak shape and reproducibility.[1] Formic acid (0.1%) is also commonly added to both the aqueous and organic phases to aid in protonation and improve ionization efficiency in positive ion mode.

Q: How do I determine the optimal MS/MS parameters for this compound?

A: The optimization of MS/MS parameters is crucial for achieving the best sensitivity and specificity. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Method Development Workflow for MS/MS Optimization:

    • Parent Ion Selection: Infuse a solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer in positive electrospray ionization (ESI) mode. In a full scan (Q1 scan), you should observe the protonated molecule [M+H]⁺. For this compound (molar mass = 183.22 g/mol ), this would be at m/z 184.2.

    • Fragmentation (Product Ion Scan): Perform a product ion scan on the selected parent ion (m/z 184.2). This will reveal the fragmentation pattern. Common losses for amino acids include water (H₂O) and the carboxyl group (COOH).

    • MRM Transition Selection: Choose the most intense and specific product ions for your MRM transitions. It is recommended to monitor at least two transitions for confirmation.

    • Collision Energy Optimization: For each MRM transition, optimize the collision energy (CE) to maximize the signal of the product ion. This is typically done by ramping the CE over a range and observing the resulting signal intensity.

    • Source Parameter Optimization: Optimize ESI source parameters such as spray voltage, gas temperatures, and gas flows to achieve a stable and efficient ionization.

Proposed Starting Point for this compound Analysis

The following table provides a hypothetical but scientifically reasoned starting point for the LC-MS/MS parameters for this compound. These parameters should be empirically optimized in your laboratory.

ParameterRecommended Starting ConditionRationale
LC Column HILIC Amide, 2.1 x 100 mm, 1.7 µmProvides good retention for polar analytes.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffered aqueous phase for HILIC.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for HILIC.
Gradient 95% B to 50% B over 5 minutesA typical gradient for separating polar compounds.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Injection Volume 5 µLA good starting point to avoid column overload.
Ionization Mode ESI PositiveThe presence of amine groups makes it amenable to positive ionization.
Precursor Ion (Q1) m/z 184.2[M+H]⁺ for this compound.
Product Ions (Q3) m/z 138.1, m/z 95.1Hypothetical fragments corresponding to loss of HCOOH and subsequent fragmentation of the imidazole ring. MUST BE DETERMINED EXPERIMENTALLY.
Internal Standard This compound-d6A stable isotope-labeled internal standard is highly recommended for accurate quantification.[10]

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow and a decision-making process for addressing common issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Stable Isotope Internal Standard plasma->add_is precip Protein Precipitation (e.g., Acetonitrile + 0.1% FA) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute inject Inject onto HILIC Column reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: A generalized workflow for the quantification of this compound in plasma.

troubleshooting_guide start Low Signal/Sensitivity Issue check_ms Optimize MS Parameters? (Infusion) start->check_ms check_lc Good Peak Shape? check_ms->check_lc Yes ms_not_ok Tune Source & Collision Energy check_ms->ms_not_ok No check_prep Optimize Sample Prep? (Recovery) check_lc->check_prep Yes lc_not_ok Adjust Mobile Phase/ Try Different HILIC Column check_lc->lc_not_ok No prep_ok Consider Derivatization check_prep->prep_ok Yes prep_not_ok Test Different Precipitation Solvents/SPE check_prep->prep_not_ok No ms_ok MS OK lc_ok LC OK

Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.

Conclusion

Enhancing the detection sensitivity of this compound in plasma requires a systematic approach to method development and troubleshooting. By carefully optimizing each step of the analytical process, from sample preparation to LC-MS/MS detection, it is possible to develop a robust and reliable method for the quantification of this important endogenous metabolite. This guide provides a foundation for your experimental work, and we encourage you to adapt and refine these recommendations to suit your specific instrumentation and research goals.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Kruve, A., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Journal of Chromatography A, 1393, 48-56. [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin, 29(9), 1775-1784. [Link]

  • Zhang, T., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1152, 122238. [Link]

  • BioPharma Services Inc. (2021). Bioanalysis Considerations for Endogenous Substance Drug Products. [Link]

  • Takeda, H., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. The Journal of Poultry Science, 60(3), 263-270. [Link]

  • Kim, T. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4125. [Link]

  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry, 27(10), 924-933. [Link]

  • Kruve, A., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. ResearchGate. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Zhang, T., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 185, 113231. [Link]

  • Zinellu, A., et al. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science, 33(19), 3054-3060. [Link]

  • Zhang, Y., et al. (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Scientific Reports, 14(1), 5439. [Link]

  • Yuan, T., et al. (2023). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Mass Spectrometry Reviews, e21833. [Link]

  • Krishna, V. (2020). How to quantitate endogenous metabolites in plasma? ResearchGate. [Link]

  • van der Crabben, S. N., et al. (2012). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science, 95(11), 6613-6618. [Link]

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Dealing with N,N-Dimethyl-L-histidine instability in acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound, particularly in acidic environments. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and ensure data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the stability of this compound.

Q1: We are observing unexpected instability with this compound in our acidic formulation (pH < 5). What is the chemical basis for this?

A1: The instability of this compound in acidic conditions is primarily rooted in the chemistry of its imidazole side chain. The imidazole ring contains two nitrogen atoms and has a pKa of approximately 6.0.[1][2] Below this pH, the ring readily becomes protonated, forming an imidazolium ion.[3] While this protonation is a normal acid-base characteristic, the electron-withdrawing nature of the positively charged imidazolium ring can render the molecule susceptible to acid-catalyzed hydrolysis. This process can lead to the cleavage of bonds within the imidazole ring or other parts of the molecule, resulting in degradation products.[4][5][6]

Q2: What are the common signs that my this compound is degrading?

A2: Degradation can manifest in several ways:

  • Visual Changes: A slight coloration (yellowing) may appear in solutions that are typically colorless.

  • Analytical Discrepancies: The most common sign is the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS). You may observe a decrease in the peak area of the parent this compound compound and the emergence of new, often more polar, degradation products.

  • pH Drift: As the molecule degrades, the chemical nature of the solution can change, potentially leading to a drift in the measured pH over time.

  • Loss of Potency: In functional assays, a decrease in the expected biological or chemical activity can indicate that the active compound has degraded.

Q3: Is there a "safe" pH range to work with this compound?

A3: Stability is highly pH-dependent.[7][8] While the molecule is most stable near a neutral pH, it can be used in mildly acidic conditions. Significant acceleration of degradation typically occurs at pH values well below 4, especially when combined with elevated temperatures. For optimal stability, we recommend preparing acidic solutions fresh and using them immediately. If storage is necessary, it should be at a controlled pH (ideally between 6.0 and 7.5) and at low temperatures (2-8°C).[9][10]

Q4: What are the likely degradation products formed under acidic stress?

A4: While the exact degradation pathway is complex and can be influenced by other components in the formulation, the degradation of the parent L-histidine structure is a good model. A known degradation pathway for histidine involves its conversion to urocanic acid.[11][12][13] Under harsh acidic conditions, one could anticipate acid-catalyzed hydrolysis of the imidazole ring, potentially leading to ring-opening and the formation of various smaller, highly polar species.[5] Definitive identification of degradation products requires advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides structured guidance for specific problems you may encounter.

Problem: I am seeing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing samples containing this compound.

This is a classic symptom of compound degradation. Follow this diagnostic workflow to identify the cause and implement a solution.

G cluster_diagnosis Diagnosis cluster_solution Solution start Unexpected Peaks Observed check_ph 1. Review Solution pH Is pH < 5? start->check_ph check_temp 2. Review Storage/Handling Temp Was it elevated (>25°C)? check_ph->check_temp Yes/No sol_ph Buffer solution to pH 6.0-7.5 Prepare fresh before use. check_ph->sol_ph If Yes check_age 3. Review Solution Age Was it prepared >24h ago? check_temp->check_age Yes/No sol_temp Store solutions at 2-8°C Avoid freeze-thaw cycles. check_temp->sol_temp If Yes check_contaminants 4. Suspect Contaminants? (e.g., metal ions) check_age->check_contaminants Yes/No sol_age Use freshly prepared solutions (ideally < 8 hours old). check_age->sol_age If Yes sol_contaminants Use high-purity solvents/reagents Consider adding a chelator (e.g., EDTA). check_contaminants->sol_contaminants If Yes

Caption: Diagnostic workflow for troubleshooting unexpected peaks.

Causality Explained:

  • pH Control: Maintaining a pH above the critical acidic range (ideally pH 6.0-7.5) keeps the imidazole ring largely in its neutral, more stable state, preventing the initiation of acid-catalyzed hydrolysis.[14][15]

  • Temperature Control: Chemical reactions, including degradation, are accelerated at higher temperatures. Storing at 2-8°C significantly slows down the kinetic rate of hydrolysis.[7]

  • Fresh Preparation: Degradation is time-dependent. Minimizing the time the compound spends in an unstable condition (like a low pH solution) directly reduces the amount of degradation.

  • Contaminant Control: Trace metal ions, such as Mn(2+), can act as catalysts, accelerating the degradation of histidine and its derivatives.[12] Using high-purity reagents and, if necessary, a chelating agent like EDTA can sequester these ions and prevent catalysis.

Problem: We are observing a progressive loss of our this compound concentration in our formulation over time.

This indicates an ongoing stability issue. A systematic stability study is required to understand the degradation kinetics and establish acceptable handling and storage conditions.

Experimental Protocol: Accelerated Stability Study

This protocol is designed to quickly assess the stability of this compound under various stress conditions.

1. Preparation of Samples:

  • Prepare a concentrated stock solution of this compound in a stable buffer (e.g., 20 mM potassium phosphate, pH 7.0).

  • Prepare several batches of your experimental acidic buffer (e.g., pH 3.0, 4.0, and 5.0).

  • Spike the this compound stock into each acidic buffer to achieve your final target concentration. Aliquot these samples into sealed, inert vials.

2. Incubation:

  • Set up incubation conditions as outlined in the table below. Include a control sample stored at the ideal condition (e.g., pH 7.0 at 4°C).

3. Sampling and Analysis:

  • At each time point, remove one vial from each condition.

  • Immediately neutralize the sample if necessary and dilute it for analysis.

  • Analyze the concentration of the remaining this compound using a validated stability-indicating method, such as the HPLC-MS method described in the next section.

Table 1: Example Design for an Accelerated Stability Study

Condition ID pH Temperature (°C) Time Points for Analysis
C1 (Control) 7.0 4 0, 24h, 7d, 14d, 30d
S1 5.0 25 0, 4h, 8h, 24h, 48h
S2 5.0 40 0, 2h, 4h, 8h, 24h
S3 4.0 25 0, 4h, 8h, 24h, 48h
S4 4.0 40 0, 2h, 4h, 8h, 24h

| S5 | 3.0 | 25 | 0, 1h, 2h, 4h, 8h |

4. Data Interpretation:

  • Plot the percentage of remaining this compound against time for each condition. This will visually demonstrate the impact of pH and temperature on stability and allow you to define acceptable operating parameters for your experiments.

Part 3: Key Analytical Protocols

Accurate quantification is essential for stability studies. Here is a robust method for analyzing this compound and its potential degradation products.

Protocol: Quantification by HILIC-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating polar compounds like amino acids and their degradation products.[16][17]

1. Chromatographic Conditions:

  • Column: A HILIC column (e.g., Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[16]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease it over 10-15 minutes to elute the polar compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2-5 µL.

2. Mass Spectrometry Conditions (Single Quadrupole or Tandem MS):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • Parent Ion (m/z): 184.11 (for [M+H]⁺ of this compound).

    • Monitor for expected degradation products if their masses are known.

Workflow Diagram for Analytical Quantification

G prep Sample Preparation (Dilution, Neutralization) inject Injection into HILIC-MS System prep->inject separate HILIC Separation (Polar compounds retained) inject->separate ionize ESI+ Ionization separate->ionize detect Mass Detection (SIM or MRM) ionize->detect quant Quantification (Peak Area vs. Standard Curve) detect->quant

Caption: Analytical workflow for HILIC-MS quantification.

Trustworthiness of the Method: This HILIC-MS method is self-validating. By monitoring for the specific mass-to-charge ratio of this compound, you ensure high specificity. The appearance of other peaks that were not present at time zero provides direct evidence of degradation, and these can often be tentatively identified by their mass. A comprehensive validation would involve assessing linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ).[18]

References

  • Bruice, T. C., & Schmir, G. L. (1957). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society. Available from: [Link]

  • Di Mola, A., et al. (2024). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Chemistry – A European Journal. Available from: [Link]

  • Nyulászi, L., et al. (2006). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available from: [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. Journal of Biological Chemistry. Available from: [Link]

  • da Silva, E. L., et al. (2004). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wikipedia. Histidine. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Histidine Derivatives in Organic Synthesis and Drug Discovery. Available from: [Link]

  • Tomonaga, S., et al. (2023). Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science. Available from: [Link]

  • Intrate, S., et al. (2015). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science. Available from: [Link]

  • ResearchGate. Different histidine degradation pathways. Conversion of histidine to glutamate. Available from: [Link]

  • Ralc, S. C., et al. (2019). Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides. Journal of the American Chemical Society. Available from: [Link]

  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Giezen, A., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Available from: [Link]

  • Wikipedia. Aspartame. Available from: [Link]

  • Li, M., et al. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Kim, J. H., et al. (2012). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society. Available from: [Link]

  • Ralc, S. C., et al. (2019). Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Degradation of histidine. Available from: [Link]

  • Lauk, R., et al. (2013). Histidine Degradation via an Aminotransferase Increases the Nutritional Flexibility of Candida glabrata. Applied and Environmental Microbiology. Available from: [Link]

  • Goolcharran, C., et al. (2000). The effects of a histidine residue on the C-terminal side of an asparaginyl residue on the rate of deamidation using model pentapeptides. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sharma, V. K., et al. (2014). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics. Available from: [Link]

  • Ten-Caten, F., & Tadi, P. (2023). Biochemistry, Histidine. StatPearls. Available from: [Link]

  • The Bumbling Biochemist. (2022). Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. YouTube. Available from: [Link]

  • Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research. Available from: [Link]

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  • Mooez, A. (2014). Biochemistry | Histidine Catabolism to Glutamate. YouTube. Available from: [Link]

  • Poursalehi, N., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Applied Sciences. Available from: [Link]

  • Li, M., et al. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

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Sources

Technical Support Center: Ion Suppression of N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Quantification in ESI-MS

Welcome to the technical support center. As scientists and researchers, we understand that achieving accurate and reproducible quantification of polar metabolites like N,N-Dimethyl-L-histidine can be a significant challenge, primarily due to the phenomenon of ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is structured to provide not just solutions, but a foundational understanding of the mechanisms at play, empowering you to troubleshoot effectively and build robust analytical methods.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions surrounding the analysis of this compound and the challenges posed by ion suppression.

Q1: What is this compound and why is its analysis in ESI-MS particularly challenging?

This compound is a methylated derivative of the amino acid L-histidine.[1][2][3] It is a highly polar, zwitterionic molecule, a characteristic defined by its low XLogP value (a measure of lipophilicity) of approximately -2.3.[1][3]

This high polarity presents two primary challenges for conventional LC-MS analysis:

  • Poor Retention on Reversed-Phase Columns: In standard reversed-phase (RP) chromatography (e.g., using a C18 column), this compound will have minimal retention and elute very early, often in the solvent front or "void volume."

  • Susceptibility to Matrix Effects: The early-eluting region of an RPLC chromatogram is where highly polar, ion-suppressive matrix components, such as salts and phospholipids, also elute.[4] This co-elution is the primary driver of signal suppression for this analyte.

Q2: What is ion suppression and how does it mechanistically affect a polar analyte?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[4][5] In ESI, analytes must be efficiently ionized in the liquid phase and transferred to the gas phase to be detected by the mass spectrometer.[6]

Co-eluting matrix components interfere with this process in several ways:

  • Competition for Charge: Matrix components may compete with the analyte for the available protons or charge at the surface of the ESI droplet, reducing the formation of desired analyte ions.[5][6]

  • Changes in Droplet Properties: High concentrations of non-volatile materials (like salts) can alter the droplet's surface tension and viscosity, hindering the efficient evaporation of solvent and the release of gas-phase analyte ions.[4]

For a polar molecule like this compound, which relies heavily on a stable and efficient ESI process, these interferences can lead to drastic signal loss, poor sensitivity, and inaccurate quantification.[5]

Q3: What are the most common sources of ion suppression when analyzing biological samples?

When working with complex biological matrices such as plasma, urine, or tissue homogenates, the primary sources of ion suppression include:

  • Salts: Inorganic salts (e.g., phosphates, chlorides) are highly detrimental to ESI efficiency.[7][8]

  • Phospholipids: Abundant in plasma and cell membranes, these molecules are notoriously ion-suppressive.

  • Proteins and Peptides: Although often removed during sample preparation, residual amounts can still cause interference.

  • Other Endogenous Metabolites: High-concentration polar metabolites can co-elute and compete for ionization.

  • Mobile Phase Additives: Non-volatile additives like trifluoroacetic acid (TFA) or phosphate buffers can cause significant signal suppression and should be avoided.[7]

Q4: How can I definitively diagnose and quantify ion suppression in my assay?

The most common and effective method is the post-column infusion experiment . This technique allows you to visualize the regions of ion suppression across your chromatographic gradient.

  • Setup: Prepare a standard solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in mobile phase).

  • Infusion: Using a syringe pump and a T-junction, continuously infuse this solution into the mobile phase flow after the LC column but before the ESI source.

  • Injection 1 (Blank): Inject a blank solvent sample (e.g., mobile phase). This will establish a baseline signal for your analyte. The MS, operating in SIR (Selected Ion Recording) or MRM (Multiple Reaction Monitoring) mode for your analyte, should show a stable, flat line.

  • Injection 2 (Matrix Blank): Inject an extracted blank matrix sample (a sample of plasma, urine, etc., that does not contain the analyte).

  • Analysis: Observe the infused signal trace. Any dips or decreases from the stable baseline indicate regions of ion suppression caused by eluting matrix components. If the analyte's retention time falls within one of these dips, your analysis is being compromised.

Troubleshooting Guide: From Problem to Robust Solution

This section provides direct answers to common problems encountered during the analysis of this compound.

Problem 1: I am observing a very low, inconsistent, or non-existent signal for this compound.

This is the most common issue and typically points to severe ion suppression due to co-elution with matrix components.

  • Possible Cause: Co-elution with salts and phospholipids in the solvent front of a reversed-phase column.

  • Solution Strategy: The goal is twofold: 1) remove as many interfering components as possible through sample preparation, and 2) achieve chromatographic separation of the analyte from the remaining interferences.

Diluting the sample is a simple first step, but it often reduces the analyte signal below the limit of quantification.[9][10] A more robust cleanup is required.

Method Description Pros Cons
Protein Precipitation (PPT) A simple method where a cold organic solvent (typically acetonitrile) is added to precipitate proteins.[11][12]Fast, inexpensive, easy to automate.Non-selective. Leaves high levels of salts and phospholipids in the supernatant, often leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) Partitions the analyte and interferences between two immiscible liquid phases.More selective than PPT. Can remove a different profile of interferences.Can be labor-intensive; finding a suitable solvent system for a highly polar analyte is difficult.
Solid-Phase Extraction (SPE) A highly effective technique that uses a solid sorbent to selectively bind and elute the analyte, while washing away interferences.[5][7]Highly selective. Can effectively remove salts and phospholipids.[13] Provides the cleanest extracts.Requires method development; can be more expensive and time-consuming than PPT.

Recommendation: For this compound, a mixed-mode or polymeric SPE sorbent is often the most effective choice for removing a broad range of interferences while retaining the polar analyte.

HILIC is the premier chromatographic technique for retaining and separating highly polar compounds.[14][15][16] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is also beneficial for ESI sensitivity.[16]

Why HILIC Works: By retaining this compound, HILIC moves its elution away from the early-eluting, highly suppressive salts and other polar matrix components that are not retained under these conditions.[17]

  • Column Selection: Choose a HILIC column (e.g., amide, bare silica, or zwitterionic phase). Amide phases are often a good starting point for polar metabolites.[14][15]

  • Mobile Phase A: Water with a volatile buffer (e.g., 10 mM Ammonium Formate or 0.1% Formic Acid). Never use non-volatile buffers like phosphate.

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient: Start with a high percentage of organic solvent to ensure retention.

    • 0-2 min: 95% B

    • 2-10 min: Gradient from 95% to 50% B

    • 10-12 min: Hold at 50% B

    • 12-13 min: Return to 95% B

    • 13-18 min: Equilibrate at 95% B

  • Injection Solvent: The sample must be dissolved in a solvent with a high organic content (e.g., 80-90% acetonitrile) to ensure good peak shape. Injecting in a highly aqueous solvent will cause peak distortion.

Parameter Starting Recommendation Optimization Goal
Column Amide-based HILIC (e.g., 100 x 2.1 mm, <3 µm)Achieve good peak shape and retention.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ensure analyte is ionized; improve peak shape.[14]
Mobile Phase B Acetonitrile-
Flow Rate 0.3 - 0.5 mL/minBalance analysis time and separation efficiency.
Column Temp. 30 - 40 °CImprove peak shape and reproducibility.
Problem 2: My results are inconsistent and my QC samples are failing.

This issue often arises from sample-to-sample variability in the matrix, leading to different degrees of ion suppression for each sample.[9]

  • Possible Cause: Inconsistent matrix composition across different samples.

  • Solution Strategy: Use an internal standard that can accurately mimic the behavior of the analyte and compensate for these variations.

A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis.[9][13] This is a version of this compound where some atoms (e.g., ¹²C, ¹⁴N, ¹H) have been replaced with their heavy stable isotopes (¹³C, ¹⁵N, ²H).

Why it Works: The SIL-IS has virtually identical physicochemical properties to the analyte.[13] It will therefore:

  • Behave identically during sample preparation.

  • Co-elute precisely with the analyte from the LC column.

  • Experience the exact same degree of ion suppression in the ESI source.

By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve highly accurate and precise quantification, as any signal suppression will affect both compounds equally and be cancelled out.

Visual Workflows and Summaries
Workflow for Troubleshooting Ion Suppression

This decision tree guides you through a logical process for identifying and solving ion suppression issues for this compound.

IonSuppressionWorkflow start Problem: Low or Inconsistent Signal check_retention Is Analyte Retained on Column? (RT > 2x Void Time) start->check_retention implement_hilic Action: Switch to HILIC Method check_retention->implement_hilic No check_suppression Diagnose with Post-Column Infusion Experiment check_retention->check_suppression Yes implement_hilic->check_suppression suppression_present Is Suppression at Analyte RT? check_suppression->suppression_present improve_cleanup Action: Implement SPE Cleanup suppression_present->improve_cleanup Yes optimize_ms Action: Optimize MS Source Parameters suppression_present->optimize_ms No, but signal is weak use_sil_is Action: Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_cleanup->use_sil_is end_robust Result: Robust & Reproducible Assay use_sil_is->end_robust end_ok Result: Assay is Acceptable optimize_ms->end_ok ESIMechanism Simplified ESI Droplet Surface cluster_gas Gas Phase (To MS) analyte Analyte gas_analyte Analyte Ion analyte->gas_analyte Ion Evaporation (Desired Process) matrix1 Matrix gas_matrix Matrix Ion matrix1->gas_matrix Competition matrix2 Matrix matrix3 Matrix charge +

Caption: Competition at the ESI droplet surface.

Conclusion

Minimizing ion suppression for a challenging analyte like this compound is a systematic process, not a matter of guesswork. The most significant improvements are almost always achieved by addressing the root causes of co-elution. By implementing a robust sample cleanup strategy, such as Solid-Phase Extraction, and employing the correct chromatographic mode—Hydrophilic Interaction Liquid Chromatography—you can effectively separate your analyte from the bulk of matrix interferences. For achieving the highest level of accuracy and precision, especially in regulated environments, the use of a stable isotope-labeled internal standard is indispensable. By following the principles and protocols outlined in this guide, you will be well-equipped to develop a sensitive, robust, and reliable method for the quantification of this compound.

References
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  • Li, J., et al. (2022). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 27(15), 4991. Available at: [Link]

  • ResearchGate. (2018). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. ResearchGate. Available at: [Link]

  • Prabhakar, S., et al. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. Journal of Mass Spectrometry, 54(10), 843-855. Available at: [Link]

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Accurate quantification of N,N-Dimethyl-L-histidine in the presence of interfering compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of N,N-Dimethyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this small molecule in complex biological matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable assays.

Introduction: The Challenge of Quantifying this compound

This compound is a methylated amino acid derivative whose accurate quantification is critical in various research fields. However, its analysis is frequently complicated by the presence of interfering compounds, particularly structural isomers and endogenous matrix components. These interferences can lead to inaccurate and irreproducible results by causing issues such as co-elution, overlapping mass-to-charge ratios (m/z), and matrix effects like ion suppression or enhancement.[1][2][3][4]

This guide provides a systematic approach to overcoming these challenges, focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

A successful quantification workflow involves careful optimization of each step, from sample preparation to data analysis. Each stage is designed to minimize interference and maximize accuracy.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with SIL Internal Standard Sample->Spike Add Tracer Extract Protein Precipitation & Extraction Spike->Extract Remove Proteins Evap Evaporation & Reconstitution Extract->Evap Concentrate Inject HILIC Separation Evap->Inject Analyze Detect MS/MS Detection (MRM Mode) Inject->Detect Ionize & Fragment Integrate Peak Integration Detect->Integrate Acquire Data Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Plot Ratios Quantify Quantification Calibrate->Quantify Calculate Conc.

Caption: High-level workflow for this compound quantification.

Frequently Asked Questions (FAQs)

Section 1: Understanding Interference
Q1: What are the primary interfering compounds in this compound analysis?

A1: The primary sources of interference are:

  • Structural Isomers: Compounds with the same molecular weight and elemental composition but different structures. For this compound, this includes its isomers such as Nτ-Methylhistidine and Nπ-methylhistidine, which can produce isobaric (same mass) fragment ions in the mass spectrometer, making differentiation difficult without effective chromatographic separation.[5]

  • Structurally Related Compounds: Other endogenous amino acids and their metabolites can have similar chemical properties, leading to co-elution or similar fragmentation patterns.[6]

  • Matrix Components: These are all other components in the sample besides the analyte.[2] In biological samples like plasma or urine, these include salts, lipids, and phospholipids. These compounds don't typically produce a direct interfering signal but cause "matrix effects" by suppressing or enhancing the ionization of the target analyte in the MS source, leading to inaccurate quantification.[1][3][7]

Q2: What is "matrix effect" and how does it impact my results?

A2: Matrix effect is the alteration of ionization efficiency for your target analyte due to co-eluting compounds from the sample matrix.[3] This can manifest as:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This leads to an underestimation of the analyte's concentration.[1][2]

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte, causing an overestimation of its concentration.[2][3]

Matrix effects are a major cause of poor accuracy and reproducibility in LC-MS/MS assays.[4] Their impact can be minimized through effective sample cleanup, optimized chromatography, and the use of an appropriate internal standard.[3][4]

Section 2: Sample Preparation
Q3: What is the best sample preparation technique to minimize interference?

A3: The choice of technique depends on the complexity of your matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for many applications. It involves adding a solvent like acetonitrile or an acid like sulfosalicylic acid to the sample to denature and precipitate proteins.[8][9] While effective at removing most proteins, it may not remove other interfering components like phospholipids, so matrix effects can still be a concern.

  • Solid-Phase Extraction (SPE): This is a more selective and powerful technique for sample cleanup. It uses a solid sorbent to retain the analyte while interferences are washed away, or vice-versa. For a polar compound like this compound, a mixed-mode or HILIC-based SPE cartridge can provide excellent cleanup, significantly reducing matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be effective but is often more labor-intensive to optimize.

For most applications, starting with a simple protein precipitation is recommended. If significant matrix effects are observed, transitioning to a more rigorous SPE method is the logical next step.

Q4: Can you provide a standard protocol for protein precipitation?

A4: Certainly. This protocol is a robust starting point for plasma samples.

Protocol: Protein Precipitation for Plasma Samples

  • Thaw Samples: Thaw plasma samples on ice to prevent degradation.

  • Aliquot Sample: In a microcentrifuge tube, aliquot 50 µL of the plasma sample.

  • Spike Internal Standard: Add 10 µL of the working Stable Isotope-Labeled (SIL) internal standard solution (e.g., this compound-d3) to the plasma and vortex briefly. The use of a SIL internal standard is the most reliable way to correct for matrix effects and variability in sample processing.[4][10]

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to fully denature the proteins.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.[8]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Dry the supernatant under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 90% Acetonitrile: 10% Water with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the initial chromatographic conditions.

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Section 3: LC-MS/MS Method Development
Q5: Which type of HPLC column is best for separating this compound from its isomers?

A5: Due to the high polarity of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is strongly recommended over a traditional reversed-phase (e.g., C18) column.[11][12]

Why HILIC is superior for this application:

  • Enhanced Retention: Polar analytes like amino acids are poorly retained on C18 columns. HILIC columns have a polar stationary phase that effectively retains these compounds, allowing for better separation.[13][14][15]

  • Orthogonal Selectivity: HILIC separates based on a compound's hydrophilicity and partitioning mechanism, which is different from the hydrophobicity-based separation of reversed-phase. This provides the selectivity needed to resolve structural isomers.[14]

  • MS Compatibility: HILIC mobile phases are high in organic content (typically acetonitrile), which promotes efficient desolvation and ionization in the MS source, leading to better sensitivity.[12][14]

Amide-based or zwitterionic HILIC columns are excellent choices for this separation.[11][15]

Q6: How do I select and optimize MS/MS parameters for quantification?

A6: The goal is to find a unique and stable precursor-to-product ion transition for both the analyte and its internal standard. This is done in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Optimization:

  • Tune the Precursor Ion: Infuse a standard solution of this compound directly into the mass spectrometer. In positive electrospray ionization (ESI) mode, you will identify the protonated molecule [M+H]⁺. This will be your Q1 mass. For this compound (M.W. 183.22 g/mol ), the [M+H]⁺ is m/z 184.1.

  • Identify Product Ions: Perform a product ion scan on the precursor ion (m/z 184.1). This involves fragmenting the precursor in the collision cell (Q2) and scanning the resulting fragments in Q3. Select the most intense and stable fragment ion as your product ion for quantification (your Q3 mass). A common fragment for histidine-like molecules involves the loss of the carboxyl group.

  • Optimize Collision Energy (CE): Once a transition is selected (e.g., 184.1 -> 110.1), optimize the collision energy to maximize the signal of the product ion.

  • Repeat for Internal Standard: Repeat steps 1-3 for your stable isotope-labeled internal standard (e.g., this compound-d3). The precursor ion will be heavier by the number of isotopes (e.g., m/z 187.1 for a d3 label), and the product ion may or may not shift depending on the location of the label.

  • Confirm Specificity: Ensure that the selected transitions are not present in blank matrix samples to avoid interference.

ParameterThis compoundThis compound-d3 (Example)
Precursor Ion (Q1) 184.1 m/z187.1 m/z
Product Ion (Q3) 110.1 m/z (example)110.1 m/z or 113.1 m/z (depends on label position)
Collision Energy (CE) Optimized value (e.g., 20 eV)Optimized value (e.g., 20 eV)
Dwell Time 50-100 ms50-100 ms

Note: The exact m/z values and CE should be empirically determined on your specific instrument.

Troubleshooting Guide

This section addresses common problems encountered during analysis.

Troubleshooting_Matrix_Effects Start Poor Accuracy or High Variability in QC Samples? CheckIS Is the SIL-IS response stable across samples? Start->CheckIS Yes PostSpike Perform Post-Extraction Spike Experiment CheckIS->PostSpike No, IS is variable NoIssue Matrix effects are likely compensated by SIL-IS. Investigate other issues. CheckIS->NoIssue Yes, IS is stable CalcMF Calculate Matrix Factor (MF) PostSpike->CalcMF InterpretMF Is MF significantly different from 1? CalcMF->InterpretMF ImproveCleanup Improve Sample Cleanup (e.g., use SPE) InterpretMF->ImproveCleanup Yes (MF < 0.85 or > 1.15) OtherIssue Problem is not matrix effects. Check standard prep, instrument performance, integration. InterpretMF->OtherIssue No Dilute Dilute Sample ImproveCleanup->Dilute Or ModifyLC Modify Chromatography to Separate from Suppression Zone Dilute->ModifyLC Or

Caption: Decision tree for troubleshooting suspected matrix effects.

Q7: My analyte peak is broad or tailing. What should I do?

A7: Poor peak shape is usually a chromatographic issue.

  • Cause: Mismatch between sample solvent and mobile phase. In HILIC, injecting a sample dissolved in a high-aqueous solvent into a high-organic mobile phase will cause severe peak distortion.

  • Solution: Ensure your final sample is reconstituted in a solvent with a high organic content, closely matching the initial mobile phase conditions (e.g., 90% acetonitrile).

  • Cause: Secondary interactions with the column. Unbuffered mobile phases can lead to interactions with residual silanols on the stationary phase.

  • Solution: Use a buffered mobile phase. Ammonium formate or ammonium acetate at 5-10 mM is common in HILIC and helps maintain consistent ionization and peak shape.[11][13]

Q8: My results are inconsistent between batches (poor inter-day precision). Why?

A8: This often points to issues with sample preparation or stability.

  • Cause: Inconsistent sample preparation. Manual steps in protein precipitation or SPE can introduce variability.

  • Solution: Use an automated liquid handler if available. Ensure consistent vortexing times and temperatures. Crucially, use a stable isotope-labeled internal standard added at the very beginning of the process to correct for these variations.[4]

  • Cause: Analyte instability. This compound may be unstable in the processed sample matrix over time.

  • Solution: Perform stability tests. Analyze QC samples after storing them in the autosampler for 24 hours (autosampler stability) and after several freeze-thaw cycles (freeze-thaw stability) to ensure the analyte is not degrading.[11] According to validation guidelines, accuracy should typically be within 85-115%.[5][11]

Q9: How do I formally validate this analytical method?

A9: Method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. You should follow guidelines from regulatory bodies like the FDA or the principles of the ICH.[16][17][18][19]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components (isomers, matrix). No interfering peaks at the retention time of the analyte in blank samples.
Accuracy Closeness of the measured value to the true value. Assessed by analyzing QC samples at low, medium, and high concentrations. Mean value should be within ±15% of the nominal value (±20% at the LLOQ).[19]
Precision The degree of agreement among individual test results. Includes repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ).[18]
Linearity & Range The ability to obtain results that are directly proportional to the analyte concentration over a defined range. A calibration curve with a correlation coefficient (r²) ≥ 0.99 is desired.[5]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Signal-to-noise > 10; Accuracy and precision within ±20%.[18]

| Stability | Analyte stability in the biological matrix under different conditions (freeze-thaw, short-term bench top, long-term storage, autosampler). | Mean concentrations of stability samples should be within ±15% of nominal values. |

This table provides general guidance. Specific criteria may vary based on the application.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research.
  • Assessment of matrix effect in quantitative LC–MS bioanalysis. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America.
  • Validation of Amino Acid Analysis Methods. (n.d.).
  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023). Journal of Poultry Science.
  • Validation of Amino Acid Analysis Methods. (n.d.).
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (n.d.). PubMed Central.
  • Hydrophilic interaction liquid chromatography in food analysis. (2011). Analytica Chimica Acta.
  • Highlights from FDA's Analytical Test Method Valid
  • Direct Analysis of Amino Acids by HILIC–ESI-MS. (n.d.).
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PubMed Central.
  • Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023). J-Stage.
  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. (n.d.). Thermo Fisher Scientific.
  • A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. (n.d.). Frontiers.
  • Quantification of 1-Methyl-L-histidine in Food Samples using 1-Methyl-L-histidine-d3. (2025). Benchchem.

Sources

Technical Support Center: Method Development for N,N-Dimethyl-L-histidine Analysis in Urine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N,N-Dimethyl-L-histidine in urine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this endogenous metabolite. This guide is structured to address common challenges and provide practical solutions to ensure the development of a robust and reliable analytical method.

Introduction to the Analytical Challenge

This compound is a small, polar, zwitterionic molecule, which presents several analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns.[1][2][3][4][5] Furthermore, as an endogenous compound, its quantification in a complex biological matrix like urine is prone to interference and matrix effects.[6][7][8] The development of a successful analytical method requires careful consideration of sample preparation, chromatographic separation, and detection techniques. This guide will focus primarily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for this application, with a brief discussion of Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question: My this compound peak is broad, split, or tailing. What are the likely causes and how can I fix it?

Answer: Poor peak shape is a common issue when analyzing polar compounds. Here’s a systematic approach to troubleshooting:

  • Column Choice: Reversed-phase columns are generally not ideal for retaining highly polar analytes like this compound. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.[1][2][3][4][5]

  • Mobile Phase Composition: The pH of your mobile phase is critical. For a HILIC separation, ensure your mobile phase has a high organic content (typically >70% acetonitrile) to promote partitioning of the analyte onto the stationary phase. The aqueous portion of the mobile phase should contain a buffer to control the pH and improve peak shape. Ammonium formate or ammonium acetate are common choices.

  • Injection Solvent: The composition of your injection solvent should be as close as possible to the initial mobile phase conditions to avoid peak distortion. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.

  • Column Contamination: Buildup of contaminants from urine samples can degrade column performance.[9][10] Implement a regular column flushing protocol. If the problem persists, consider using a guard column to protect your analytical column.

  • System Issues: Check for leaks in your LC system, as these can cause pressure fluctuations and affect peak shape.[11] Ensure all fittings are secure.

Question: I am not seeing any peak for this compound, or the sensitivity is very low. What should I do?

Answer: Low or no signal can be frustrating. Here are the key areas to investigate:

  • Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned and calibrated. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) for this compound.

  • Matrix Effects: Urine is a complex matrix that can cause significant ion suppression, leading to a loss of signal.[6][7][8] To assess matrix effects, you can perform a post-column infusion experiment. If ion suppression is significant, you may need to improve your sample preparation to remove interfering components or use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for the effect.[12][13]

  • Sample Preparation: Inefficient extraction of this compound from the urine matrix will result in low signal. Evaluate your sample preparation method for recovery. A simple protein precipitation may not be sufficient to remove all interferences. Consider more rigorous cleanup methods like solid-phase extraction (SPE).

  • Analyte Stability: this compound may be unstable in the urine matrix or during sample processing.[14][15] Ensure proper sample storage (frozen at -20°C or -80°C) and minimize the time samples are at room temperature.[14][15]

Sample Preparation Challenges

Question: How can I effectively remove interferences from the urine matrix?

Answer: A robust sample preparation protocol is crucial for minimizing matrix effects and ensuring accurate quantification.

  • Protein Precipitation: This is a simple and quick method, but it may not be sufficient for removing all interfering substances in urine.[16]

  • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract. For a polar compound like this compound, a mixed-mode or a HILIC-based SPE sorbent may be effective. Method development will be required to optimize the loading, washing, and elution steps.

  • Liquid-Liquid Extraction (LLE): LLE is generally less effective for highly polar analytes unless derivatization is performed to make the analyte more hydrophobic.

Method Validation for an Endogenous Analyte

Question: How do I create a calibration curve for an endogenous compound like this compound when I can't get a "blank" urine sample?

Answer: This is a key challenge for quantitative analysis of endogenous compounds. The FDA provides guidance on this issue.[17] Here are the common approaches:

  • Surrogate Matrix: Use a matrix that is free of the analyte, such as an artificial urine or a buffer solution, to prepare your calibration standards.[18][19] You will need to demonstrate that the surrogate matrix does not introduce a different matrix effect compared to the authentic matrix (urine). This can be assessed through parallelism experiments.[18]

  • Standard Addition: This method involves adding known amounts of the standard to the actual urine samples. While accurate, it is a laborious approach as each sample requires multiple analyses.

  • Background Subtraction: Analyze multiple batches of pooled urine to determine the average endogenous concentration. This value can then be subtracted from the concentrations measured in the spiked calibration standards prepared in the same pooled urine.[18]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for this compound analysis in urine?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the chromatographic mode of choice for retaining and separating this polar analyte.[1][2][3][4][5]

Q2: Can I use GC-MS to analyze this compound?

A2: Yes, but it requires a derivatization step to make the analyte volatile and thermally stable for GC analysis.[20][21][22][23] Common derivatization reagents for amino acids include silylating agents (e.g., MSTFA, MTBSTFA) or chloroformates.[20][21][22][23] Derivatization adds complexity and potential for variability to the workflow.

Q3: What are the critical parameters to optimize for the MS/MS detection of this compound?

A3: The key parameters to optimize are:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for amino acids.

  • Precursor and Product Ions: Determine the most abundant and stable precursor ion (usually [M+H]+) and at least two product ions for confident identification and quantification (Multiple Reaction Monitoring - MRM).

  • Collision Energy: Optimize the collision energy for each MRM transition to achieve the highest signal intensity.

  • Source Parameters: Optimize the ion source temperature, gas flows (nebulizer, heater, and curtain gas), and spray voltage to ensure efficient ionization and desolvation.[11]

Q4: How should I store my urine samples to ensure the stability of this compound?

A4: Urine samples should be collected in clean containers and frozen as soon as possible. Storage at -20°C is acceptable for short-term storage, but for long-term storage, -80°C is recommended to minimize degradation.[14][15] Avoid repeated freeze-thaw cycles.[14]

Q5: What are the regulatory guidelines I should follow for method validation?

A5: For bioanalytical method validation, you should refer to the guidelines issued by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][24][25] These guidelines provide specific recommendations for parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability, including special considerations for endogenous compounds.[17][24][25]

Experimental Protocols & Data

Sample Preparation: Protein Precipitation
  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine, add 400 µL of ice-cold acetonitrile containing the internal standard.[16]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters will need to be optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column HILIC Column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound
Collision Energy To be optimized
Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 final_supernatant Transfer to Vial centrifugation2->final_supernatant lc_ms_analysis LC-MS/MS Analysis (HILIC) final_supernatant->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: A typical workflow for the analysis of this compound in urine.

References

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Institutes of Health. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. PubMed. [Link]

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  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Thieme Connect. [Link]

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  • Hydrophilic Interaction Chromatography for Mass Spectrometric Metabonomic Studies of Urine. ACS Publications. [Link]

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  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. ACS Publications. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. National Institutes of Health. [Link]

  • Smartphone-Based High-Throughput Fluorimetric Assay for Histidine Quantification in Human Urine Using 96-Well Plates. National Institutes of Health. [Link]

  • Combined plasma metabolomic and transcriptomic analysis identify histidine as a biomarker and potential contributor in SLE pathogenesis. PubMed. [Link]

  • Determination of 3 methyl-L-histidine in human urine by ion exchange high performance liquid chromatography. Applications to patients in post-operative surgical care. PubMed. [Link]

  • MicroMolar Histidine Assay Kit. ProFoldin. [Link]

  • Fluorimetric Method for the Determination of Histidine in Random Human Urine Based on Zone Fluidics. MDPI. [Link]

  • Arginine, Lysine and Histidine Analyzed with LCMS. MicroSolv. [Link]

  • Stability of targeted metabolite profiles of urine samples under different storage conditions. SpringerLink. [Link]

  • Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Agilent. [Link]

  • This compound. PubChem. [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. National Institutes of Health. [Link]

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  • Plasma histidine concentrations as a specific biomarker for intestinal mucosal damage in calves with cryptosporidiosis. PubMed. [Link]

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  • Effect of histidine intake of plasma and urine histidine levels, nitrogen balance and N tau-methylhistidine excretion in normal and chronically uremic men. PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of N,N-Dimethyl-L-histidine as a Novel Biomarker for Muscle Protein Breakdown

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the scientific community—researchers, clinicians, and drug development professionals—on the validation of N,N-Dimethyl-L-histidine as a potential next-generation biomarker for skeletal muscle protein breakdown. We will objectively compare its theoretical advantages against the current gold standard, 3-methylhistidine, and provide a rigorous, data-driven pathway for its analytical and clinical validation.

The Imperative for Novel Biomarkers in Muscle Wasting

Skeletal muscle mass is a critical determinant of health, and its progressive loss, or atrophy, is a hallmark of numerous pathologies, including cancer cachexia, sarcopenia, and various neuromuscular diseases. The ability to accurately and sensitively monitor muscle protein breakdown (MPB) is paramount for diagnosing these conditions, assessing disease progression, and evaluating the efficacy of therapeutic interventions. While several methods exist, the field has long relied on a single, imperfect urinary biomarker: 3-methylhistidine.

The Current Gold Standard: 3-Methylhistidine (3-MH)

3-methylhistidine is a post-translationally modified amino acid found predominantly in actin and myosin, the major contractile proteins of skeletal muscle.[1] Upon the breakdown of these proteins, 3-MH is released into circulation and subsequently excreted in the urine, as it is not reutilized for protein synthesis.[2] This has positioned urinary 3-MH as a widely used, non-invasive indicator of myofibrillar protein degradation.

However, the utility of 3-MH is hampered by several significant limitations:

  • Dietary Confounding: The consumption of meat, which contains 3-MH, can artificially elevate its levels in urine, necessitating strict and often impractical dietary controls for several days prior to sample collection.

  • Contribution from Other Tissues: While skeletal muscle is the primary source, other tissues such as the gut also contribute to the body's 3-MH pool, potentially confounding the interpretation of results.[3]

  • Variability in Excretion: Renal function and other physiological factors can influence the rate of 3-MH excretion, adding another layer of variability to the measurements.

These challenges underscore the urgent need for more specific, reliable, and easily deployable biomarkers of muscle protein breakdown.

The Case for this compound: A Hypothetical Advancement

We propose the investigation of this compound as a novel biomarker candidate for MPB. The rationale for this proposition is rooted in the fundamental biochemistry of protein methylation and the inherent limitations of the current standard.

The Rationale:

Post-translational methylation of histidine residues in muscle proteins is a known biological process.[4] The enzymes responsible, such as SETD3 and METTL9, catalyze the transfer of methyl groups to histidine.[5][6] While these are primarily known to produce mono-methylated histidines (1-methylhistidine and 3-methylhistidine), the existence of further enzymatic methylation to a dimethylated form in the context of muscle protein turnover is a plausible, yet unexplored, avenue.

If this compound is indeed a product of muscle protein catabolism and is not readily introduced through diet or synthesized through other major metabolic pathways, it could offer a more specific and reliable signal of muscle wasting.

A Proposed Framework for the Validation of this compound

To rigorously assess the potential of this compound as a biomarker, a systematic validation process is essential. This process can be broadly categorized into analytical validation and clinical validation, in line with guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9][10]

Phase 1: Analytical Validation

The primary objective of analytical validation is to ensure that the assay for measuring this compound is accurate, reliable, and reproducible.[11]

Key Analytical Performance Characteristics to be Validated:

Parameter Description Acceptance Criteria (Example)
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement between multiple measurements of the same sample.Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification).
Specificity The ability to unequivocally measure the analyte in the presence of other components.No significant interference from structurally similar compounds or matrix components.
Quantification Limit The lowest concentration that can be reliably and accurately measured.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Linearity The ability to produce results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Recovery The efficiency of the extraction process.Consistent and reproducible recovery across the concentration range.
Matrix Effect The influence of sample components on the ionization of the analyte.Consistent response in different biological matrices.
Stability The stability of the analyte in the biological matrix under various storage conditions.Analyte concentration remains within ±15% of the initial value.
Phase 2: Clinical Validation

Clinical validation aims to establish a clear correlation between the biomarker and the clinical endpoint of interest—in this case, muscle protein breakdown.[12][13]

Key Clinical Validation Steps:

  • Establishment of a Reference Range: Determine the normal range of this compound in a healthy population, considering factors such as age, sex, and body mass index.

  • Correlation with Muscle Mass and Strength: In cross-sectional studies, assess the correlation between circulating levels of this compound and established measures of muscle mass (e.g., DXA, MRI) and muscle strength (e.g., handgrip strength, knee extension torque).

  • Response to Muscle Atrophy Stimuli: In longitudinal studies, measure changes in this compound levels in response to known catabolic stimuli, such as prolonged bed rest, immobilization, or in patient populations with active muscle wasting diseases.

  • Comparison with 3-Methylhistidine: Conduct head-to-head comparison studies with 3-methylhistidine under controlled dietary conditions to assess the relative sensitivity, specificity, and signal-to-noise ratio of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the accurate and precise quantification of underivatized this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14][15][16][17]

Materials:

  • This compound analytical standard

  • Stable isotope-labeled this compound (internal standard)

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (drug-free)

  • Centrifuge tubes

  • Autosampler vials

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: a. To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard solution. b. Add 400 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: a. Inject 5 µL of the prepared sample onto the LC-MS/MS system. b. Chromatographic separation is achieved on a HILIC column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid. c. The mass spectrometer is operated in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific transitions for this compound and its internal standard.

  • Data Analysis: a. Quantify this compound by calculating the peak area ratio of the analyte to the internal standard. b. Generate a calibration curve using known concentrations of the analytical standard.

Protocol 2: Quantification of this compound by Competitive ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples.[18][19][20][21][22]

Materials:

  • Microtiter plate pre-coated with an this compound-protein conjugate

  • This compound standard

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

Procedure:

  • Standard and Sample Preparation: a. Prepare a series of dilutions of the this compound standard in assay buffer. b. Dilute the biological samples as required in the assay buffer.

  • Competitive Binding: a. Add 50 µL of the standard or sample to the wells of the pre-coated microtiter plate. b. Add 50 µL of the primary antibody solution to each well. c. Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the sample competes with the plate-bound this compound for binding to the primary antibody.

  • Washing: a. Wash the plate 3-5 times with wash buffer to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: a. Add 100 µL of the HRP-conjugated secondary antibody to each well. b. Incubate for 1 hour at room temperature.

  • Washing: a. Repeat the washing step as described in step 3.

  • Substrate Reaction: a. Add 100 µL of TMB substrate solution to each well. b. Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: a. Add 50 µL of stop solution to each well.

  • Data Acquisition: a. Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Visualizing the Path Forward

To clearly delineate the proposed scientific journey, the following diagrams illustrate the key pathways and workflows.

cluster_0 Metabolic Origin of Methylated Histidines Muscle Protein (Actin, Myosin) Muscle Protein (Actin, Myosin) Proteolysis Proteolysis Muscle Protein (Actin, Myosin)->Proteolysis Muscle Breakdown Free Histidine Residues Free Histidine Residues Proteolysis->Free Histidine Residues Post-translational Modification Post-translational Modification Free Histidine Residues->Post-translational Modification 3-Methylhistidine 3-Methylhistidine Post-translational Modification->3-Methylhistidine SETD3/METTL18 1-Methylhistidine 1-Methylhistidine Post-translational Modification->1-Methylhistidine SETD3/METTL9 This compound (Hypothetical) This compound (Hypothetical) Post-translational Modification->this compound (Hypothetical) Unknown Methyltransferase? Urinary Excretion Urinary Excretion 3-Methylhistidine->Urinary Excretion 1-Methylhistidine->Urinary Excretion Urinary/Plasma Detection Urinary/Plasma Detection This compound (Hypothetical)->Urinary/Plasma Detection

Caption: Hypothetical metabolic pathway of this compound.

cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation cluster_2 Outcome A Assay Development (LC-MS/MS & ELISA) B Performance Characterization A->B Accuracy, Precision, Specificity, etc. C Method Validation Report B->C D Establish Reference Range C->D Proceed if analytically robust E Correlation Studies (Muscle Mass/Function) D->E F Longitudinal Studies (Atrophy Models) E->F G Head-to-Head Comparison (vs. 3-MH) F->G H Clinical Utility Assessment G->H I Qualified Biomarker for Muscle Protein Breakdown H->I Demonstrated Clinical Value

Caption: Biomarker validation workflow for this compound.

Conclusion and Future Directions

The validation of this compound as a biomarker for muscle protein breakdown represents a promising, albeit currently theoretical, frontier in muscle physiology and disease monitoring. Its potential to overcome the significant limitations of 3-methylhistidine warrants a dedicated and rigorous scientific investigation. The framework and protocols outlined in this guide provide a clear and actionable roadmap for researchers to undertake this important endeavor. Successful validation would not only provide a superior tool for basic and clinical research but could also significantly impact the diagnosis and management of muscle wasting disorders, ultimately improving patient outcomes.

References

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Comparative Guide to Dietary Meat Intake Biomarkers: 1-Methylhistidine vs. 3-Methylhistidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH) as biomarkers for quantifying dietary meat intake. We will delve into the metabolic origins, comparative performance based on experimental data, and detailed analytical methodologies to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their study designs.

Executive Summary: The Case for a Better Biomarker

Assessing dietary habits accurately is a cornerstone of nutritional epidemiology and clinical research. Traditional methods, such as food frequency questionnaires (FFQs) and 24-hour dietary recalls, are subject to significant measurement error and recall bias. Objective biomarkers of food intake are therefore crucial for validating self-reported data and accurately determining the impact of diet on health and disease.[1][2]

Both 1-methylhistidine and 3-methylhistidine, methylated derivatives of the amino acid histidine, are excreted in urine following meat consumption and have been proposed as potential intake markers. However, a critical distinction in their metabolic pathways makes one a significantly more reliable indicator than the other. This guide will illuminate why 1-methylhistidine is the superior biomarker for dietary meat consumption , while 3-methylhistidine serves a different, albeit related, purpose.

A Critical Note on Nomenclature

There has been historical confusion in scientific literature regarding the numbering of the nitrogen atoms on histidine's imidazole ring. Biochemists have often numbered the nitrogen proximal to the side chain as '1', while organic chemists designate it as '3'. This guide adheres to the modern, standard IUPAC nomenclature and the terminology most commonly used in recent biochemistry literature:

  • 1-Methylhistidine (1-MH): Also known as N-tele-methylhistidine (τ-methyl-histidine). The methyl group is on the 'far' nitrogen atom relative to the side chain.

  • 3-Methylhistidine (3-MH): Also known as N-pros-methylhistidine (π-methyl-histidine). The methyl group is on the 'near' nitrogen atom.[3][4]

The compound referred to as N,N-Dimethyl-L-histidine in the topic query is distinct from the two primary biomarkers discussed here. The relevant analytes for meat intake are the mono-methylated forms: 1-MH and 3-MH.

Metabolic Origins: The Decisive Factor

The utility of a biomarker is fundamentally determined by its origin. The key difference between 1-MH and 3-MH lies in their sources within the human body, a distinction that has profound implications for their application.

  • 1-Methylhistidine (1-MH): An Exclusively Exogenous Marker 1-MH is not synthesized in human tissues.[3][5][6] Its presence in the body is almost entirely derived from the dietary intake of a dipeptide called anserine (β-alanyl-1-methylhistidine), which is abundant in the muscle tissue of animals, particularly poultry and red meat.[5][7][8] When meat is consumed, anserine is hydrolyzed, releasing 1-MH, which is then absorbed and subsequently excreted in the urine.[5] This direct, one-way path from diet to excretion makes 1-MH a highly specific indicator of recent meat consumption.

  • 3-Methylhistidine (3-MH): A Marker of Duality In contrast, 3-MH has a dual origin:

    • Exogenous (Dietary): Like 1-MH, 3-MH is present in animal muscle tissue and is ingested when meat is consumed.[3][9]

    • Endogenous (Metabolic): 3-MH is formed within the human body as a result of the post-translational methylation of histidine residues in the primary muscle proteins, actin and myosin.[3][10] When these proteins are broken down during normal muscle turnover (catabolism), 3-MH is released and quantitatively excreted in the urine without being reused for protein synthesis.[3]

This endogenous source means that urinary 3-MH levels reflect not only dietary meat intake but also the rate of endogenous muscle protein breakdown .[9][10] Factors such as strenuous exercise, muscle-wasting diseases, injury, or simply an individual's muscle mass can significantly influence 3-MH excretion, confounding its use as a simple dietary marker.[1][3]

cluster_0 1-Methylhistidine Pathway (Exogenous Only) cluster_1 3-Methylhistidine Pathway (Dual Origin) diet_meat_1 Dietary Meat Intake (Anserine) human_body_1 Human Body (No Endogenous Synthesis) diet_meat_1->human_body_1 Digestion & Absorption urine_1 Urinary 1-MH human_body_1->urine_1 Excretion diet_meat_3 Dietary Meat Intake (3-MH) human_body_3 Human Body diet_meat_3->human_body_3 Digestion & Absorption muscle Endogenous Muscle Protein (Actin, Myosin) catabolism Muscle Catabolism muscle->catabolism catabolism->human_body_3 Release of 3-MH urine_3 Urinary 3-MH human_body_3->urine_3 Excretion

Caption: Metabolic origins of 1-MH and 3-MH.

Comparative Performance: Evidence from Controlled Feeding Studies

The theoretical superiority of 1-MH is strongly supported by experimental data. A key type of evidence comes from controlled feeding studies where participants consume diets with varying, known amounts of meat.

A study by Cross et al. provides compelling quantitative data.[1][2] In this randomized cross-over trial, 17 individuals consumed four different diets for 15 days each: vegetarian (0 g meat/day), low red meat (60 g/day ), medium red meat (120 g/day ), and high red meat (420 g/day ). Their 24-hour urine samples were analyzed for both 1-MH and 3-MH.

Key Findings:

  • Dose-Response Relationship: The urinary excretion of both 1-MH and 3-MH increased as the amount of meat in the diet increased.[1][2]

  • Statistical Significance: Crucially, only urinary 1-MH and 3-MH levels were statistically significantly different for every diet type.[1][2]

  • Superiority of 1-MH: While both markers performed well, the authors concluded that 1-MH may be the superior biomarker because it is independent of muscle mass and catabolism, which can cause considerable inter-individual variation in 3-MH excretion.[1]

Data Summary: Urinary Excretion of Methylhistidines by Meat Intake Level
Diet TypeMeat IntakeMedian Urinary 1-MH (μmol/day)Median Urinary 3-MH (μmol/day)
Vegetarian0 g/day --
Low Red Meat60 g/day 95.1248.8
Medium Red Meat120 g/day Statistically Significant IncreaseStatistically Significant Increase
High Red Meat420 g/day Statistically Significant IncreaseStatistically Significant Increase
Data synthesized from Cross et al.[1][2] The study confirmed statistically significant increases between diet types (P<0.01 for 1-MH and P<0.05 for 3-MH).

Further studies in free-living populations reinforce these findings. Urinary 1-MH excretion has been shown to effectively predict vegetarian status and demonstrates significant correlations (Spearman's coefficients between 0.4 and 0.6) with meat consumption estimated from FFQs and 24-hour recalls.[7][8][11]

Analytical Workflow: Quantification in Biological Samples

A robust and validated analytical method is essential for any biomarker. The gold standard for quantifying 1-MH and 3-MH in urine and plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .[12][13] This technique offers high sensitivity, specificity, and throughput.

sample Biological Sample (Urine or Plasma) prep Sample Preparation (Dilution, Protein Precipitation, Add Internal Standard) sample->prep uplc UPLC Separation (Reversed-Phase Column) prep->uplc ms Tandem Mass Spec (ESI+, MRM Detection) uplc->ms data Data Analysis (Quantification vs. Calibration Curve) ms->data result Final Concentration (μmol/L or μmol/g Creatinine) data->result

Caption: UPLC-MS/MS workflow for 1-MH and 3-MH analysis.

Experimental Protocol: UPLC-MS/MS Quantification of 1-MH and 3-MH in Urine

This protocol is based on established methodologies for the robust quantification of methylhistidines.[12][13]

1. Materials and Reagents:

  • Urine samples (24-hour or spot collections)

  • Isotopically labeled internal standards (e.g., 1-methylhistidine-d3, 3-methylhistidine-d3)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Calibrators and Quality Control (QC) samples

2. Sample Preparation:

  • Thaw urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge samples at ~10,000 x g for 5 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, add 990 μL of ultrapure water.

  • Add 10 μL of the urine supernatant to the water.

  • Add a known concentration of the isotopic internal standard solution.

  • Vortex briefly to mix. This simple dilution step is often sufficient for urine analysis, minimizing matrix effects.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase column suitable for polar analytes, such as a Waters Acquity BEH HILIC or Zorbax SB-aq (e.g., 2.1 x 50 mm, 1.8 μm).[12]

    • Mobile Phase: An isocratic mobile phase is often sufficient, for example, 2% Acetonitrile, 98% Water with 0.1% Formic Acid.[12]

    • Flow Rate: ~0.3-0.5 mL/min.

    • Injection Volume: 5-10 μL.

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting the precursor ion for each analyte and monitoring a specific product ion generated after fragmentation.

      • MRM Transition for 1-MH: m/z 170.1 → m/z 126.1[12][13]

      • MRM Transition for 3-MH: m/z 170.1 → m/z 124.1[12][13]

4. Data Processing and Validation:

  • Generate a calibration curve using standards of known concentrations. The curve should be linear over the expected concentration range of the samples (e.g., 5-500 nmol/mL).[12]

  • Quantify the concentration of 1-MH and 3-MH in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

  • For urinary analysis, it is critical to also measure creatinine concentration in the same sample. Final results should be expressed as a ratio to creatinine (e.g., in μmol/g creatinine) to correct for variations in urine dilution.[7]

  • The method must be validated for accuracy, precision (<15%), linearity, and stability to ensure trustworthy results.[12]

Conclusion and Recommendations for Researchers

The evidence strongly supports the use of 1-methylhistidine (1-MH) as a more specific and reliable biomarker for dietary meat intake than 3-methylhistidine (3-MH) .

  • For Dietary Assessment Studies: 1-MH should be the preferred biomarker. Its exclusively exogenous origin provides a clear, direct signal of meat consumption without the confounding influence of endogenous muscle metabolism.[1][9] It is particularly effective for distinguishing between vegetarian and omnivorous diets and for validating self-reported intake data.[7][11]

  • For Studies of Muscle Metabolism: 3-MH remains a valuable biomarker for assessing muscle protein catabolism.[3][10] To use it effectively for this purpose, dietary meat intake must be controlled. The recommended approach is to have subjects adhere to a meat-free diet for at least 24-48 hours before sample collection.[6][14]

  • The Combined Approach: The simultaneous measurement of both 1-MH and 3-MH can be a powerful strategy. In this context, 1-MH serves as an internal indicator of recent meat consumption. A high 1-MH level can flag samples where elevated 3-MH is likely due to dietary sources, allowing researchers to either exclude these samples or interpret the 3-MH data with appropriate caution when assessing muscle turnover.[3][6]

By selecting the appropriate biomarker based on the specific research question and understanding their distinct metabolic origins, scientists can significantly improve the accuracy and validity of their findings in the fields of nutrition, physiology, and clinical research.

References

  • Rupa Health. 1-Methylhistidine. [Link]

  • Cross, A. J., Major, J. M., & Sinha, R. (2011). Urinary biomarkers of meat consumption. Cancer Epidemiology, Biomarkers & Prevention, 20(6), 1107–1111. [Link]

  • Myint, P. K., Fraser, G. E., Jaceldo-Siegl, K., & Sabaté, J. (2000). Urinary 1-methylhistidine is a marker of meat consumption in Black and in White California Seventh-day Adventists. American Journal of Epidemiology, 152(8), 752–755. [Link]

  • Myint, P. K., Fraser, G. E., Jaceldo-Siegl, K., & Sabaté, J. (2000). Urinary 1-Methylhistidine Is a Marker of Meat Consumption in Black and in White California Seventh-day Adventists. American Journal of Epidemiology, 152(8), 752-755. [Link]

  • Giesbertz, P., et al. (2018). The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine-A Potential Marker for Muscle Protein Turnover. Molecular Nutrition & Food Research, 62(9), e1701062. [Link]

  • Fraser, G. E., et al. (2000). Urinary 1-Methylhistidine Is a Marker of Meat Consumption in Black and in White California Seventh-day Adventists. American Journal of Epidemiology, 152(8), 752-755. [Link]

  • Giesbertz, P., et al. (2018). The Influence of Dietary Habits and Meat Consumption on Plasma 3-Methylhistidine—A Potential Marker for Muscle Protein Turnover. Molecular Nutrition & Food Research, 62(9), 1701062. [Link]

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  • Wang, H., Hu, P., & Jiang, J. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 131–138. [Link]

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  • Turesky, R. J., et al. (2010). Urinary 1- and 3-methylhistdine, meat intake, and colorectal adenoma risk. Cancer Epidemiology, Biomarkers & Prevention, 19(8), 2120–2124. [Link]

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A Researcher's Guide to Methylated Histidine Biomarkers for Muscle Catabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methylated histidine derivatives as biomarkers for skeletal muscle protein catabolism. We will explore the established utility of 3-methylhistidine (3-MH), the critical role of its isomer 1-methylhistidine (1-MH) in controlling for dietary artifacts, and address the current standing of N,N-Dimethyl-L-histidine in this field of research. This document is intended for researchers, clinicians, and drug development professionals engaged in the study of muscle physiology and wasting disorders.

The Imperative for Accurate Muscle Catabolism Biomarkers

Skeletal muscle is a dynamic tissue, constantly undergoing remodeling through balanced processes of protein synthesis and degradation. A net loss of muscle protein, or catabolism, is a hallmark of numerous pathological and physiological states, including cachexia, sarcopenia, sepsis, trauma, and muscular dystrophies.[1][2] Accurately quantifying the rate of muscle protein breakdown is therefore critical for diagnosing and monitoring disease progression, as well as for evaluating the efficacy of therapeutic interventions. The ideal biomarker for this purpose should be specific to muscle tissue, released in direct proportion to protein breakdown, and easily quantifiable in accessible biological fluids like urine or plasma.

3-Methylhistidine (3-MH): The Established Standard

For decades, 3-methylhistidine (3-MH) has been the most widely utilized biomarker for assessing myofibrillar protein breakdown.[1][2][3] Its utility is grounded in a unique set of biochemical properties.

Biochemical Origin and Specificity

3-MH is not incorporated into proteins during translation. Instead, it is formed via the post-translational methylation of specific histidine residues within the primary contractile proteins of skeletal muscle: actin and myosin.[2][3] This enzymatic modification occurs after these proteins have been synthesized. When muscle proteins are subsequently broken down, 3-MH is released into circulation.[4] Because it cannot be reutilized for the synthesis of new proteins, it is quantitatively excreted from the body, primarily in the urine.[5][6] This metabolic dead-end is the cornerstone of its use as a biomarker. Approximately 90% of the body's total 3-MH pool is contained within skeletal muscle, lending it a high degree of specificity for this tissue.[5]

Metabolic Pathway of 3-Methylhistidine

cluster_muscle Skeletal Muscle Fiber Protein Actin & Myosin (with Histidine residues) Methylation Post-Translational Methylation Protein->Methylation S-adenosylmethionine Protein_3MH Actin & Myosin (with 3-Methylhistidine) Methylation->Protein_3MH Catabolism Myofibrillar Protein Catabolism Protein_3MH->Catabolism Free_3MH Free 3-MH Released Catabolism->Free_3MH Circulation Bloodstream Free_3MH->Circulation Not reutilized for protein synthesis Excretion Renal Excretion (Urine) Circulation->Excretion Quantitative

Caption: Metabolic pathway of endogenous 3-methylhistidine.

Clinical and Research Applications

Urinary excretion of 3-MH has been shown to be a reliable index of muscle protein breakdown in various contexts:

  • Trauma and Sepsis: Levels are significantly increased during the hypercatabolic phases of sepsis and following skeletal trauma, reflecting accelerated muscle breakdown.[1] For instance, skeletal trauma can induce a 280% increase in 3-MH excretion in males.[1]

  • Malnutrition: Excretion is decreased in states of protein-calorie malnutrition.[1]

  • Endocrine Disorders: Thyrotoxicosis is associated with increased 3-MH output, while myxoedema shows a decrease.[7][8]

  • Muscular Dystrophy: Some studies report increased fractional catabolic rates in conditions like Duchenne muscular dystrophy, although others have noted a decrease in total excretion, likely due to the profound loss of muscle mass.[8][9]

  • Diabetes: Poorly controlled diabetes is associated with significantly increased 3-MH excretion, which normalizes with glycemic control, indicating that insulin plays a key role in regulating muscle protein balance.[10]

Critical Limitations and Confounding Factors

Despite its utility, the use of 3-MH is not without significant challenges that researchers must rigorously control for.

  • Dietary Influence: This is the most significant confounding factor. Meat, poultry, and fish contain 3-MH, and their consumption can artificially elevate urinary excretion, obscuring the measurement of endogenous muscle breakdown.[4][11][12] To obtain valid results, subjects must typically adhere to a meat-free diet for at least 3 days prior to and during the sample collection period.[4][6]

  • Non-Skeletal Muscle Contributions: While skeletal muscle is the primary source, other tissues such as the smooth muscle of the gastrointestinal tract also contribute to the body's 3-MH pool. However, studies in humans suggest this contribution is negligible.[13]

  • Dependence on Renal Function: As 3-MH is cleared by the kidneys, any impairment in renal function will affect its excretion rate and can lead to elevated plasma levels, complicating interpretation.[14][15]

1-Methylhistidine (1-MH): A Tool to Control for Diet

To address the major limitation of dietary interference, measurement of 1-methylhistidine (1-MH) is often performed concurrently with 3-MH.

Biochemical Origin

1-MH is not synthesized in human tissues.[11] Its primary origin is the dietary intake of anserine, a dipeptide (β-alanyl-N1-methyl-histidine) found in the muscle tissue of animals, particularly poultry and red meat.[4][15] Therefore, the presence of 1-MH in human urine or plasma is a direct indicator of recent meat consumption.[4][16]

Utility in Research

By measuring both 1-MH and 3-MH, researchers can distinguish between endogenous muscle catabolism and dietary intake. A high 1-MH level signals that a concurrent elevation in 3-MH is likely of dietary origin.[15] This dual-marker approach enhances the trustworthiness of 3-MH as a biomarker, especially in large-scale studies or clinical settings where strict dietary control is impractical. Typically, urinary 3-MH is associated with white meat intake, whereas urinary 1-MH is linked to red meat intake.[17]

This compound: An Unexplored Avenue

A comprehensive review of current scientific literature reveals a notable absence of studies validating this compound as a specific biomarker for muscle protein catabolism. While other dimethylated amino acids, such as NG,NG-dimethylarginine, have been studied in the context of muscular dystrophy, their roles are distinct and not directly indicative of myofibrillar protein breakdown rates.[9] Therefore, at present, this compound cannot be compared to 3-MH for this application due to a lack of foundational research and validation.

Comparative Summary and Best Practices

The choice of biomarker depends on the specific research question and the feasibility of implementing rigorous controls.

Feature3-Methylhistidine (3-MH) 1-Methylhistidine (1-MH)
Primary Origin Endogenous: Post-translational modification of actin & myosin in muscle.[2][3]Exogenous: Dietary intake of anserine from meat and poultry.[4][15]
Primary Indication Index of myofibrillar protein breakdown.[1][11]Biomarker for recent meat consumption.[4][16]
Key Advantage High specificity for skeletal muscle protein catabolism.Allows for correction/interpretation of dietary 3-MH contribution.
Major Limitation Heavily influenced by dietary meat intake.[11][12]Not an indicator of endogenous metabolic processes in humans.
Clinical Relevance Elevated in trauma, sepsis, hyperthyroidism, and uncontrolled diabetes.[1][8][10]Used to validate dietary adherence in 3-MH studies.
Logical Workflow for Biomarker Selection

start Research Goal: Measure Muscle Catabolism diet_control Is strict meat-free dietary control feasible? start->diet_control measure_3mh Measure 3-MH (Urine or Plasma) diet_control->measure_3mh  Yes measure_both Measure both 3-MH and 1-MH (Urine or Plasma) diet_control->measure_both  No / Uncertain interpret_3mh Interpret 3-MH directly as index of catabolism measure_3mh->interpret_3mh interpret_both Use 1-MH to assess dietary contribution to 3-MH measure_both->interpret_both

Caption: Decision workflow for using methylated histidine biomarkers.

Experimental Protocols

Accurate quantification requires meticulous attention to pre-analytical and analytical procedures. The current gold standard is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[18]

Subject Preparation and Sample Collection
  • Dietary Control: For studies measuring only 3-MH, subjects must consume a meat-free diet for a minimum of 3 days prior to and throughout the collection period.[4][6] All food intake should be recorded.

  • Sample Type:

    • Urine: 24-hour urine collection is the traditional method, providing an integrated measure of daily excretion. Aliquots should be stored at -80°C.[6]

    • Plasma/Serum: Blood samples (EDTA plasma or serum) offer a snapshot of circulating levels. They are less burdensome for subjects but may show more temporal variation. Samples should be centrifuged, and the plasma/serum stored at -80°C.[4][15]

UPLC-MS/MS Quantification Protocol

This protocol is a representative example for the simultaneous analysis of 1-MH and 3-MH.

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of certified 1-MH and 3-MH standards.

    • Use stable isotope-labeled internal standards (e.g., d3-3-methylhistidine) to account for matrix effects and variations in sample processing.

  • Sample Preparation:

    • Thaw urine or plasma samples on ice.

    • To a 50 µL aliquot of sample, add the internal standard solution.

    • For plasma, perform protein precipitation by adding 200 µL of acetonitrile containing 0.1% formic acid. For urine, dilute 1:10 with water.[18]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatography:

    • Column: Use a reverse-phase C18 or an aqueous-compatible column (e.g., SB-aq, 2.1x50 mm, 1.8 µm).[18]

    • Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (e.g., 2:98, v/v).[18]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

      • 1-MH: m/z 170.1 → m/z 126.1[18]

      • 3-MH: m/z 170.1 → m/z 124.1[18]

      • Internal Standard (d3-3MH): m/z 173.1 → m/z 127.1

  • Quantification: Generate a calibration curve using the prepared standards and calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.

Analytical Workflow Diagram

Sample Plasma or Urine Sample Spike Add Isotopic Internal Standard Sample->Spike Process Protein Precipitation (Plasma) or Dilution (Urine) Spike->Process Centrifuge Centrifuge Process->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Quantify Quantify using MRM Transitions Inject->Quantify

Caption: Standard UPLC-MS/MS workflow for methylhistidine analysis.

Data Interpretation

  • Normalization: To account for variations in muscle mass and renal clearance between subjects, urinary 3-MH excretion is often expressed as a molar ratio to creatinine excretion (µmol 3-MH / mmol creatinine).[1][5] Creatinine, a byproduct of creatine breakdown in muscle, serves as an index of total muscle mass.

  • Representative Data: Studies have established baseline and catabolic state values. For example, control males show a 3-MH excretion of ~3.6 µmol/Kg/day, with a 3-MH to creatinine molar ratio of ~0.018. In sepsis and trauma, this ratio can increase to 0.030-0.040.[1]

Condition3-MH Excretion Change3-MH:Creatinine Ratio ChangeReference
Skeletal Trauma (Male) +280%Increased from 0.018 to ~0.030-0.040[1]
Sepsis (Male) +227%Increased from 0.018 to ~0.030-0.040[1]
Uncontrolled Diabetes Significantly IncreasedIncreased[10]
Protein-Calorie Malnutrition DecreasedDecreased[1]

Conclusion and Future Perspectives

3-methylhistidine remains a valuable and specific biomarker for quantifying myofibrillar protein catabolism. Its primary limitation—dietary interference—can be effectively managed through strict dietary control or, more practically, by the simultaneous measurement of 1-methylhistidine. There is currently no evidence to support the use of this compound for this application. Future research should focus on identifying novel biomarkers of muscle breakdown that are entirely independent of dietary intake and less influenced by renal function, which would represent a significant advancement for both clinical diagnostics and therapeutic development in the field of muscle wasting disorders.

References

  • 3-Methylhistidine | Rupa Health. (URL: [Link])

  • Schiller, W. R., et al. (1979). Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma. PubMed. (URL: [Link])

  • Long, C. L., et al. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans. PubMed. (URL: [Link])

  • 3-Methylhistidine. Wikipedia. (URL: [Link])

  • Young, V. R., & Munro, H. N. (1978). Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview. PubMed. (URL: [Link])

  • Ballard, F. J., & Tomas, F. M. (1983). 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. Semantic Scholar. (URL: [Link])

  • Ballard, F. J., & Tomas, F. M. (1983). 3-Methylhistidine as a Measure of Skeletal Muscle Protein Breakdown in Human Subjects. Portland Press. (URL: [Link])

  • Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. PMC - NIH. (URL: [Link])

  • Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview. Semantic Scholar. (URL: [Link])

  • Remer, T., et al. (2018). The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover. PMC - NIH. (URL: [Link])

  • Haverberg, L. N., et al. (1975). Myofibrillar protein turnover and urinary N-tau-methylhistidine output. Response to dietary supply of protein and energy. PMC - NIH. (URL: [Link])

  • Wassner, S. J., Schlitzer, J. L., & Li, J. B. (1980). A rapid, sensitive method for the determination of 3-methylhistidine levels in urine and plasma using high-pressure liquid chromatography. PubMed. (URL: [Link])

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  • Showing metabocard for Methylhistidine (HMDB0000479). Human Metabolome Database. (URL: [Link])

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  • Determination of Histidine, 1-Methylhistidine, and 3Methylhistidine in Biological Samples by HPLC. Taylor & Francis eBooks. (URL: [Link])

  • Qureshi, G. A., Gutierrez, A., & Bergström, J. (1986). Determination of histidine, 1-methylhistidine and 3-methylhistidine in biological samples by high-performance liquid chromatography. Clinical application of urinary 3-methylhistidine in evaluating the muscle protein breakdown in uraemic patients. PubMed. (URL: [Link])

  • Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. J-Stage. (URL: [Link])

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  • Reliability of results and interpretation of measures of 3-methylhistidine in muscle interstitium as marker of muscle proteolysis. ResearchGate. (URL: [Link])

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  • Elia, M., et al. (1981). Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown. PMC - NIH. (URL: [Link])

  • Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. ResearchGate. (URL: [Link])

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  • Marchesini, G., et al. (1982). Muscle protein breakdown in uncontrolled diabetes as assessed by urinary 3-methylhistidine excretion. PubMed. (URL: [Link])

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A Comparative Analysis of the Biological Activity of Methylated Histidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle but Significant Role of Histidine Methylation

Post-translational modifications (PTMs) of proteins are a fundamental mechanism for expanding the functional repertoire of the proteome, enabling dynamic regulation of cellular processes. While phosphorylation, ubiquitination, and methylation of lysine and arginine residues have been extensively studied, histidine methylation has emerged from relative obscurity to become a PTM of significant interest.[1] This modification, involving the addition of a methyl group to one of the two nitrogen atoms of the histidine imidazole ring, can alter a protein's charge, hydrophobicity, and metal-chelating properties, thereby influencing its function and interactions.[2]

This guide provides a comprehensive comparative analysis of the biological activities of the primary forms of methylated histidines: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). We will delve into their distinct origins, their roles—or lack thereof—in direct cellular functions, their utility as biomarkers, and the enzymes that govern their formation. Furthermore, we will explore the biologically active dipeptide anserine, a methylated histidine derivative, and compare its properties to its precursor, carnosine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the nuanced world of histidine methylation.

The Two Faces of Histidine Methylation: 1-MH vs. 3-MH

Histidine can be methylated on either the pros (π, N1) or tele (τ, N3) nitrogen atom of its imidazole ring, giving rise to 1-methylhistidine and 3-methylhistidine, respectively.[3] It is crucial to note that there has been historical confusion in the nomenclature, with older literature sometimes using "1-methylhistidine" to refer to what is now correctly designated as 3-methylhistidine, and vice versa.[3] This guide will adhere to the current IUPAC nomenclature.

1-Methylhistidine (π-methylhistidine): A Marker of Diet

1-methylhistidine is not endogenously produced in humans.[4] Its presence in human plasma and urine is almost exclusively a result of the dietary intake of anserine, a dipeptide abundant in the muscle tissue of poultry and fish.[5][6] Anserine is metabolized into its constituent amino acids, β-alanine and 1-MH, which is then excreted.[4] This makes 1-MH a reliable biomarker for meat and fish consumption.[5] In the absence of dietary meat or fish, the excretion of 1-MH is minimal.[4]

3-Methylhistidine (τ-methylhistidine): An Indicator of Muscle Catabolism

In stark contrast to 1-MH, 3-methylhistidine is primarily an endogenous product.[7] It is formed through the post-translational methylation of histidine residues within the contractile proteins actin and myosin in skeletal muscle.[4] When these muscle proteins are broken down (catabolized), 3-MH is released and, like 1-MH, is not reutilized for protein synthesis.[8] Instead, it is excreted in the urine.[9] Consequently, urinary 3-MH levels serve as a sensitive biomarker for the rate of muscle protein breakdown.[9][10] Elevated levels can indicate conditions such as muscle wasting, strenuous exercise, or certain diseases.[8]

Anserine: The Bioactive Methylated Dipeptide

Anserine (β-alanyl-1-methyl-L-histidine) is a dipeptide found in high concentrations in the skeletal muscle and brain of many animals.[11][12] It is synthesized by the methylation of carnosine (β-alanyl-L-histidine).[13] Anserine exhibits a range of biological activities, including antioxidant properties, pH buffering, and metal ion chelation.[11][13] Due to its methylation, anserine is more resistant to degradation by the enzyme carnosinase in human plasma compared to carnosine, potentially making it a more stable bioactive compound.[13][14]

Key Enzymes in Histidine Methylation

The methylation of histidine is catalyzed by a specific class of enzymes called protein histidine methyltransferases (PHMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM).

  • SETD3 (SET Domain Containing 3): This is the primary enzyme responsible for the 3-methylation of histidine 73 (His73) in β-actin.[15][16][17] Quantitative proteomics has shown that actin-His73 is the only detectable physiological substrate of SETD3, highlighting its remarkable specificity.[18][19] This modification is crucial for smooth muscle contraction and actin filament stability.[17][20]

  • METTL9: This enzyme is responsible for the 1-methylation of histidine residues within a specific "His-x-His" (HxH) motif, where 'x' is a small amino acid.[2] METTL9-mediated methylation is implicated in regulating processes like zinc transport and innate immunity.[2]

  • CARNMT1 (Carnosine N-methyltransferase): This enzyme specifically catalyzes the synthesis of anserine by methylating carnosine.[13]

  • Histidine Demethylases: The removal of methyl groups from histidines is a less understood process. While histone demethylases for lysine and arginine, such as the Jumonji C (JmjC) domain-containing and ALKBH families, are well-characterized, dedicated protein histidine demethylases have not yet been clearly identified.[2][7][11][15] This suggests that histidine methylation may be a more stable, less dynamic modification compared to lysine and arginine methylation, or that the enzymes responsible for its removal are yet to be discovered.

Comparative Summary of Methylated Histidines

Feature1-Methylhistidine (1-MH)3-Methylhistidine (3-MH)Anserine
Primary Origin Dietary (from anserine in meat/fish)[4][5]Endogenous (from actin/myosin breakdown)[4][7]Dietary (from meat/fish) and endogenous synthesis from carnosine[13]
Primary Biological Role Biomarker of meat/fish intake[5]Biomarker of muscle protein catabolism[9]Bioactive dipeptide (antioxidant, pH buffering)[11][13]
Key Enzyme(s) Not applicable (dietary origin)SETD3 (for actin His73 methylation)[15][17]CARNMT1 (synthesis from carnosine)[13]
Physiological Function None reported in humans[21]No direct physiological function[7]Ergogenic and protective effects
Typical Plasma Concentration 0.5-15.0 µmol/L2.7-10.0 µmol/L[8]Variable, dependent on diet and supplementation

Signaling Pathways and Functional Consequences

The methylation of actin at His73 by SETD3 has significant functional consequences, particularly in the regulation of the cytoskeleton and mitochondrial dynamics.

SETD3_Pathway cluster_0 Cellular Stimuli cluster_1 Enzymatic Regulation cluster_2 Actin Dynamics cluster_3 Cellular Functions ECM_Stiffness ECM Stiffness SETD3 SETD3 (Actin-Histidine Methyltransferase) ECM_Stiffness->SETD3 Regulates SETD3 levels SAH S-Adenosyl- Homocysteine (SAH) SETD3->SAH Methylated_Actin Methylated β-Actin (3-me-His73) SETD3->Methylated_Actin Methylates SAM S-Adenosyl- Methionine (SAM) SAM->SETD3 Actin β-Actin (His73) Actin->Methylated_Actin F_Actin F-Actin Polymerization and Stability Methylated_Actin->F_Actin Promotes Mitochondrial_Dynamics Mitochondrial Dynamics and Function F_Actin->Mitochondrial_Dynamics Regulates Smooth_Muscle_Contraction Smooth Muscle Contraction F_Actin->Smooth_Muscle_Contraction Essential for

Recent studies have shown that SETD3 is a mechanosensitive enzyme, and its levels are regulated by the stiffness of the extracellular matrix (ECM).[22] SETD3-mediated methylation of actin enhances F-actin polymerization around mitochondria, which is essential for maintaining mitochondrial morphology, movement, and function.[22] Loss of SETD3 leads to diminished F-actin around mitochondria and impaired oxidative phosphorylation.[22] Furthermore, this specific methylation event is critical for the proper contraction of uterine smooth muscle during childbirth.[17][18]

Molecular dynamics simulations have revealed that His73 methylation enhances the opening of the nucleotide-binding cleft in G-actin and affects the release of inorganic phosphate in F-actin, thereby regulating actin plasticity in response to environmental cues.[23]

Experimental Protocols

Quantification of 1-MH and 3-MH in Urine by UPLC-MS/MS

This protocol provides a robust method for the simultaneous quantification of 1-MH and 3-MH, which is essential for distinguishing between dietary intake and endogenous muscle breakdown.

UPLC_MSMS_Workflow start Urine Sample Collection prep Sample Preparation - Add isotopic internal standard - Dilute with water start->prep uplc UPLC Separation - C18 column (e.g., SB-aq) - Isocratic mobile phase:  acetonitrile/0.1% formic acid in water (2:98, v/v) prep->uplc ms Tandem Mass Spectrometry (MS/MS) - Positive electrospray ionization (ESI+) - Multiple Reaction Monitoring (MRM) uplc->ms quant Quantification - Generate calibration curves - Calculate 1-MH and 3-MH concentrations ms->quant end Data Analysis quant->end

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex samples to ensure homogeneity.

    • To a 50 µL aliquot of urine, add an isotopic internal standard (e.g., d3-1-methylhistidine).

    • Dilute the sample with 950 µL of LC-MS grade water.

    • Vortex and centrifuge to pellet any particulates.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column suitable for polar compounds (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm or Agilent SB-aq, 2.1x50 mm, 1.8 µm).[1][16]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 2:98, v/v).[1]

    • Flow Rate: 0.4-0.6 mL/min.[16]

    • Injection Volume: 2-5 µL.[16]

    • Column Temperature: 45°C.[16]

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1-MH: m/z 170.1 → m/z 126.1[1]

      • 3-MH: m/z 170.1 → m/z 124.1[1]

  • Quantification:

    • Prepare a series of calibration standards of known concentrations of 1-MH and 3-MH.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of 1-MH and 3-MH in the unknown samples by interpolation from the calibration curve.

In Vitro Methyltransferase Assay for SETD3 (Radiometric)

This assay measures the enzymatic activity of SETD3 by quantifying the transfer of a radiolabeled methyl group from [³H]SAM to its substrate, β-actin.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM DTT).[9]

    • In a microcentrifuge tube, combine the following components:

      • Recombinant purified SETD3 enzyme (e.g., 1-2 µM).[9][24]

      • Recombinant purified β-actin substrate (e.g., 1-2 µM).[9][24]

      • [³H]S-adenosyl-L-methionine ([³H]SAM) (e.g., 1-2 µCi).[24]

      • Reaction buffer to the final volume.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours).

  • Termination of Reaction and Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the proteins by Coomassie blue staining to ensure equal loading.

    • Detect the incorporation of the [³H]methyl group into β-actin by autoradiography or fluorography. The intensity of the radioactive band corresponding to β-actin is proportional to the methyltransferase activity of SETD3.[24]

Conclusion and Future Directions

The study of methylated histidines reveals a fascinating dichotomy. On one hand, 1-MH and 3-MH serve as invaluable, yet passive, biomarkers, providing windows into diet and muscle health, respectively. Their distinct origins make their simultaneous measurement a powerful tool in nutritional and clinical research. On the other hand, the enzymatic methylation of histidine on proteins like actin, orchestrated by specific methyltransferases such as SETD3, represents an active regulatory mechanism with profound physiological consequences, from cytoskeletal dynamics to organ function.

While significant progress has been made in identifying histidine methyltransferases and their substrates, the field is still in its relative infancy. The lack of well-characterized histidine demethylases is a major knowledge gap, suggesting that histidine methylation might be a long-lived or even irreversible PTM, a stark contrast to the dynamic nature of lysine methylation. Future research will undoubtedly focus on the discovery of these elusive enzymes and the elucidation of the full spectrum of proteins regulated by histidine methylation. A deeper understanding of these processes will not only enhance our knowledge of fundamental cell biology but may also open new avenues for therapeutic intervention in diseases where these pathways are dysregulated.

References

  • The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase - PMC. (n.d.). Retrieved from [Link]

  • 3-Methylhistidine | Rupa Health. (n.d.). Retrieved from [Link]

  • Protein Histidine Methylation - PubMed. (n.d.). Retrieved from [Link]

  • Enzymology and significance of protein histidine methylation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase. (2021). International Journal of Molecular Sciences, 22(19), 10766. [Link]

  • Important roles of dietary taurine, creatine, carnosine, anserine and 4-hydroxyproline in human nutrition and health - PubMed Central. (n.d.). Retrieved from [Link]

  • SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function - Company of Biologists Journals. (n.d.). Retrieved from [Link]

  • SETD3 - Actin-histidine N-methyltransferase - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved from [Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs - NIH. (n.d.). Retrieved from [Link]

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  • Protein Histidine Methylation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Histone methyltransferase - Wikipedia. (n.d.). Retrieved from [Link]

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  • Biochemistry of protein histidine methylation. Structure of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Metabolism and Physiological Effects of 1-Methylhistidine - SMPDB. (2023). Retrieved from [Link]

  • 3-Methylhistidine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by beta-alanine transamination | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Enzymology and significance of protein histidine methylation - PMC. (n.d.). Retrieved from [Link]

  • Anserine - Wikipedia. (n.d.). Retrieved from [Link]

  • Metabolism and Physiological Effects of 3-Methylhistidine - SMPDB. (2023). Retrieved from [Link]

  • Acute preexercise supplementation of combined carnosine and anserine enhances initial maximal power of Wingate tests in humans. (2021). Journal of the International Society of Sports Nutrition, 18(1), 44. [Link]

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  • Large-scale identification of protein histidine methylation in human cells - bioRxiv. (2021). Retrieved from [Link]

  • Histidine 73 methylation coordinates β-actin plasticity in response to key environmental factors - PubMed Central. (n.d.). Retrieved from [Link]

  • Structural insights into the interactions and epigenetic functions of human nucleic acid repair protein ALKBH6 - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - NIH. (2020). Nutrients, 12(3), 860. [Link]

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  • Biological interpretation of DNA/RNA modification by ALKBH proteins and their role in human cancer - PubMed Central. (n.d.). Retrieved from [Link]

  • 1-Methylhistidine | Rupa Health. (n.d.). Retrieved from [Link]

  • western for methylated histone - DNA Methylation and Epigenetics - Protocol Online. (2009). Retrieved from [Link]

  • SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia - PMC - NIH. (2019). Retrieved from [Link]

  • Western Blot (WB) Protocol - EpigenTek. (n.d.). Retrieved from [Link]

  • I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. Is anyone else trying to do this? | ResearchGate. (n.d.). Retrieved from [Link]

  • Large-scale identification of protein histidine methylation in human cells - Lund University. (n.d.). Retrieved from [Link]

  • SETD3 is a novel histone H3-specific methyltransferase. A and B,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Depletion of Histidine-Containing Peptides Allows Identification of More Low-Abundance Methylation Sites from Proteome Samples | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to Assessing Anti-Histidine Antibody Cross-Reactivity with N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and proteomics, the specificity of an antibody is paramount. Anti-histidine antibodies are workhorse reagents, primarily used for the detection and purification of histidine-tagged recombinant proteins. However, the presence of structurally similar endogenous molecules, such as the modified amino acid N,N-Dimethyl-L-histidine, raises a critical question: to what extent do these antibodies cross-react? This guide provides a comprehensive framework and detailed experimental protocols to empower researchers to definitively answer this question for their specific anti-histidine antibodies.

The Molecular Basis for Potential Cross-Reactivity

The potential for cross-reactivity stems from the structural similarities and differences between the typical epitope of an anti-histidine antibody (a polyhistidine tag) and this compound.

L-Histidine possesses an imidazole side chain, which is the primary recognition motif. In polyhistidine tags, multiple histidine residues create a concentrated epitope. This compound is a derivative of L-histidine where two methyl groups are attached to the alpha-amino group.[1][2][] While the core imidazole ring remains, the modifications to the amino group could sterically hinder or alter the epitope recognized by some antibodies.

Below is a comparison of the molecular structures:

cluster_histidine L-Histidine cluster_dimethylhistidine This compound His His diMetHis diMetHis

Caption: Molecular structures of L-Histidine and this compound.

Understanding the specific epitope recognized by a given anti-histidine antibody is crucial. Some antibodies may recognize the terminal histidine residues, while others may bind to internal sequences within a polyhistidine tag.[4] The accessibility of the imidazole side chain in the context of the dimethylated alpha-amino group will likely be a key determinant of cross-reactivity.

Experimental Framework for Assessing Cross-Reactivity

A multi-faceted approach employing several standard immunoassays is recommended to build a comprehensive picture of antibody specificity. Here, we outline three key experiments: Competitive ELISA, Western Blot, and Surface Plasmon Resonance (SPR).

Competitive ELISA: Quantifying Inhibition

A competitive ELISA is a powerful method to determine the degree of cross-reactivity by measuring how effectively this compound competes with a histidine-tagged protein for antibody binding.[5]

Experimental Workflow:

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Protocol:

  • Coating: Coat a 96-well microplate with a known concentration of a purified 6xHis-tagged protein and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1-2 hours at room temperature.[6]

  • Competition: In separate tubes, pre-incubate the anti-histidine antibody at its optimal dilution with a serial dilution of either the 6xHis-tagged protein (positive control) or this compound.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add an appropriate HRP-conjugated secondary antibody.[7] Incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Data Interpretation:

CompetitorConcentration for 50% Inhibition (IC50)% Cross-Reactivity
6xHis-tagged Protein10 µg/mL100%
This compound>1000 µg/mL<1%
L-Histidine>1000 µg/mL<1%

This is a representative dataset and actual results may vary.

The percent cross-reactivity is calculated as: (IC50 of 6xHis-tagged protein / IC50 of this compound) * 100. A low percentage of cross-reactivity indicates high specificity for the polyhistidine tag.

Western Blot: Specificity in a Complex Mixture

Western blotting can assess the antibody's ability to detect the target protein in a complex mixture and reveal any off-target binding.[8]

Experimental Workflow:

Caption: Western Blot workflow for specificity testing.

Detailed Protocol:

  • Sample Preparation: Prepare lysates from cells expressing a 6xHis-tagged protein and from control cells (not expressing the tagged protein).

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.[9]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.[6]

  • Primary Antibody Incubation: Incubate the membrane with the anti-histidine antibody overnight at 4°C. For a competition assay, the antibody can be pre-incubated with a high concentration of this compound.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate. Image the blot using a suitable imager.

Data Interpretation:

A specific anti-histidine antibody should show a single band at the expected molecular weight of the 6xHis-tagged protein in the expressing lysate and no bands in the control lysate. If pre-incubation with this compound does not diminish the signal from the 6xHis-tagged protein, it further confirms the lack of significant cross-reactivity.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR provides quantitative data on binding affinity and kinetics (association and dissociation rates) in real-time, offering the most detailed analysis of binding specificity.[10][11]

Experimental Workflow:

Sources

A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The precise and accurate quantification of N,N-Dimethyl-L-histidine (DMH), a methylated derivative of the essential amino acid L-histidine, is of growing importance in biomedical and pharmaceutical research.[1] DMH is investigated for its potential role in various metabolic pathways and as a candidate biomarker in clinical diagnostics.[1] Given its involvement in biological processes, developing robust and reliable analytical methods for its quantification is paramount for generating high-quality, reproducible data in drug development and academic research.

This guide provides an in-depth comparison of prevalent analytical methodologies for the quantification of DMH. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, validation, and execution. The narrative emphasizes the causality behind experimental choices, grounding every protocol in the principles of scientific integrity to ensure a self-validating system. All validation discussions are framed within the context of the globally recognized ICH M10 Bioanalytical Method Validation guideline , which provides a harmonized framework for ensuring data quality and consistency for regulatory submissions.[2][3]

The Foundation: Physicochemical Properties & Regulatory Standards

A successful analytical method is built upon a fundamental understanding of both the analyte and the regulatory landscape.

Physicochemical Profile of this compound

Understanding the chemical nature of DMH is the first step in selecting an appropriate analytical strategy.

  • Molecular Formula: C₈H₁₃N₃O₂[4][5][6]

  • Molecular Weight: 183.21 g/mol [4][5][6]

  • Structure: DMH is an amino acid derivative featuring a dimethylamino group and an imidazole ring.[1]

  • Polarity: It is a highly polar molecule, indicated by a computed LogP value of approximately -2.3.[4][6] This high polarity dictates the choice of chromatographic techniques, as traditional reversed-phase columns may provide insufficient retention.

The Regulatory Cornerstone: ICH M10 Guideline

The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation is the authoritative standard for this work.[2][7] Its objective is to ensure that the chosen analytical method is suitable for its intended purpose, yielding reliable data for crucial decisions in drug development.[3][8]

A full method validation under ICH M10 rigorously assesses the following key parameters:[2][8][9]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[7][9]

  • Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the measurements.[7]

  • Calibration Curve and Range: Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specified range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[9]

  • Matrix Effect: Evaluates the impact of the biological matrix (e.g., plasma, urine) on the ionization and measurement of the analyte.[7]

  • Stability: Ensures the analyte remains unchanged under various processing and storage conditions.[7][9]

Comparative Analysis of Quantification Methodologies

The choice of analytical technique is a critical decision driven by requirements for sensitivity, selectivity, throughput, and available instrumentation. Here, we compare three primary methods for DMH quantification.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[10][11]

Causality of Choice: The direct coupling of liquid chromatography with tandem mass spectrometry allows for the separation of DMH from matrix components, followed by its unambiguous detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This specificity often eliminates the need for chemical derivatization, simplifying sample preparation and reducing potential sources of error. For a polar analyte like DMH, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice as it provides strong retention, which is often poor in conventional reversed-phase chromatography.[12]

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Spike with Internal Standard (e.g., DMH-d3) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation & Supernatant Transfer s3->s4 lc HILIC Column Separation s4->lc Injection ms ESI+ Ionization lc->ms msms Tandem MS Detection (MRM) ms->msms dp Peak Integration msms->dp cal Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) dp->cal quant Quantification of DMH cal->quant

Caption: LC-MS/MS workflow for this compound quantification.

Method 2: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

HPLC with conventional detectors is a workhorse in many analytical laboratories. While less sensitive than MS, it is a robust and cost-effective alternative.

Causality of Choice: DMH lacks a strong native chromophore or fluorophore, making direct detection difficult and insensitive. Therefore, pre-column or post-column derivatization is mandatory to attach a molecule that absorbs UV light or fluoresces strongly. Reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are commonly used for amino acids.[11][13] This chemical step adds complexity but enables quantification on widely available HPLC systems. A reversed-phase C18 column is typically suitable for separating the resulting derivatized products.[14]

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Protein Precipitation s1->s2 s3 Derivatization Reaction (e.g., with OPA reagent) s2->s3 lc Reversed-Phase C18 Separation s3->lc Injection det Fluorescence or UV Detection lc->det dp Peak Integration det->dp cal External Standard Calibration dp->cal quant Quantification of DMH Derivative cal->quant

Caption: HPLC-FLD/UV workflow requiring chemical derivatization.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high chromatographic resolution. However, its application to amino acids like DMH is conditional.

Causality of Choice: DMH is non-volatile and thermally labile, making it unsuitable for direct GC analysis.[15] A crucial derivatization step is required to convert the polar functional groups (amine, carboxylic acid) into volatile, thermally stable esters (e.g., silyl esters using MTBSTFA). While this process can be complex and moisture-sensitive, the resulting high-resolution separation and mass spectrometric detection can provide excellent specificity.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Biological Sample s2 Drying/Lyophilization s1->s2 s3 Two-Step Derivatization (e.g., Silylation with MTBSTFA) s2->s3 gc Capillary GC Column Separation s3->gc Injection ms Electron Ionization (EI) gc->ms ms_det Mass Spectrometry Detection ms->ms_det dp Peak Integration ms_det->dp cal Calibration Curve Generation dp->cal quant Quantification of DMH Derivative cal->quant

Caption: GC-MS workflow highlighting the mandatory derivatization step.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics for each validated method, providing a clear guide for selecting the most appropriate technique for your research needs.

Validation Parameter LC-MS/MS (HILIC) HPLC-UV/FLD (with Derivatization) GC-MS (with Derivatization)
Selectivity/Specificity Very High (based on m/z and retention time)Moderate to High (dependent on derivatization and chromatography)High (based on retention time and mass spectra)
Sensitivity (Typical LOQ) Very High (e.g., 0.1 - 10 ng/mL)Moderate (e.g., 50 - 500 ng/mL)High (e.g., 1 - 50 ng/mL)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Bias) Typically within ±15%Typically within ±15%Typically within ±15%
Precision (% RSD) < 15%< 15%< 15%
Sample Prep Complexity Low to ModerateHigh (derivatization required)Very High (multi-step derivatization)
Throughput HighModerateLow to Moderate
Instrument Cost HighLowModerate
Robustness HighModerate (derivatization can be variable)Moderate (derivatization sensitive to moisture)

Detailed Experimental Protocols

The following protocols are provided as a comprehensive starting point. Researchers must perform a full method validation according to ICH M10 guidelines to demonstrate suitability for their specific application and matrix.[8]

Protocol 1: LC-MS/MS Quantification of DMH in Human Plasma

This protocol is designed for high sensitivity and specificity, making it ideal for clinical and preclinical studies.

  • Preparation of Standards and QC Samples:

    • Prepare a primary stock solution of DMH (1 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (IS), this compound-d3 (1 mg/mL), in methanol.

    • Serially dilute the DMH stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking blank plasma with the DMH stock.

  • Sample Preparation:

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.[16]

    • Column: HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).[17]

    • Mobile Phase A: Water with 0.1% Formic Acid.[17]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, decrease to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • DMH: e.g., m/z 184.1 → 138.1

      • DMH-d3 (IS): e.g., m/z 187.1 → 141.1

    • Note: MRM transitions must be optimized for the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for both DMH and the IS.

    • Calculate the peak area ratio (DMH/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentration of DMH in unknown samples from the calibration curve.

Protocol 2: HPLC-FLD Quantification of DMH (with OPA Derivatization)

This protocol is a cost-effective alternative when MS instrumentation is unavailable.

  • Reagent Preparation:

    • OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol, add 11.25 mL of 0.1 M borate buffer (pH 9.5), and 50 µL of 3-mercaptopropionic acid. Mix well. Prepare fresh daily.

  • Sample Preparation:

    • Perform protein precipitation as described in the LC-MS/MS protocol (steps 2.1-2.3, without IS).

    • Take 50 µL of the supernatant.

    • Add 100 µL of the OPA derivatization reagent.

    • Vortex and let the reaction proceed for exactly 2 minutes at room temperature, protected from light.

    • Immediately inject the sample onto the HPLC system.

  • HPLC-FLD Conditions:

    • HPLC System: Standard HPLC with a fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized amino acids.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation: 340 nm, Emission: 450 nm.

  • Data Analysis:

    • Construct an external standard calibration curve by derivatizing and analyzing standards of known concentration.

    • Quantify DMH in samples by comparing their peak area to the calibration curve.

Conclusion: Selecting the Right Tool for the Job

The validation and selection of an analytical method for this compound quantification is a critical process that directly impacts the quality and reliability of research outcomes.

  • LC-MS/MS stands out as the superior method, offering unparalleled sensitivity and specificity, making it the definitive choice for regulated bioanalysis in clinical trials and demanding research applications.

  • HPLC-UV/FLD provides a viable, cost-effective alternative for routine analysis where the highest sensitivity is not required, provided that the derivatization process is carefully controlled and validated.

  • GC-MS , while powerful, presents significant challenges due to its complex and sensitive derivatization requirements, making it the least practical option for high-throughput analysis of DMH.

Ultimately, the choice of method must be justified and rigorously validated against the principles outlined in the ICH M10 guideline . By grounding experimental design in the physicochemical properties of the analyte and adhering to these international standards, researchers can ensure their data is accurate, reproducible, and fit for purpose.

References

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A Comparative Guide to the Efficacy of N,N-Dimethyl-L-histidine and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating N,N-Dimethyl-L-histidine as an Enzyme Inhibitor

This compound is a methylated derivative of the essential amino acid L-histidine. Its role in biological systems is multifaceted, being implicated in various metabolic pathways.[1] While it is known to be a substrate for the enzyme Dimethylhistidine N-methyltransferase, its structural analogy to histidine and its derivatives suggests a potential, yet underexplored, role as a competitive inhibitor for enzymes that recognize histidine or histidine-containing substrates.

This guide focuses on the hypothesized inhibitory action of this compound, particularly against Carnosine N-methyltransferase (CARNMT1) , an enzyme responsible for the methylation of carnosine (β-alanyl-L-histidine).[2][3] The rationale stems from the fact that carnosine itself has been shown to inhibit the protein methyltransferase activity of CARNMT1, suggesting that structurally similar molecules could compete for the active site.[2]

To provide a comprehensive comparative landscape, we will also evaluate established inhibitors of two other key enzymes in histidine metabolism: Histidine Decarboxylase (HDC) and Histidine Ammonia-Lyase (HAL) . By examining the efficacy of known inhibitors for these enzymes, we can contextualize the potential potency of this compound and provide a framework for its experimental validation.

Comparative Efficacy of Enzyme Inhibitors

The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5] A lower IC50 value indicates a more potent inhibitor.

A Note on the Inhibitory Potential of this compound

To date, there is no direct experimental evidence reporting the IC50 value of this compound as an inhibitor of CARNMT1 or other enzymes. However, based on the known inhibitory effect of carnosine on CARNMT1 (IC50 = 3.2 mM), we can hypothesize that this compound may act as a competitive inhibitor due to its structural resemblance to the histidine moiety of carnosine.[2] The dimethylation at the alpha-amino group would likely influence its binding affinity, and its potential efficacy warrants experimental investigation.

Data Summary: this compound vs. Other Enzyme Inhibitors
Target EnzymeInhibitorType of InhibitionIC50 / Ki ValueReference
Carnosine N-methyltransferase (CARNMT1) This compound Hypothesized Competitive To Be Determined N/A
CarnosineCompetitive (Substrate Inhibition)3.2 mM[2]
Histidine Decarboxylase (HDC) α-FluoromethylhistidineIrreversible5 µM[6]
Histidine methyl esterCompetitive9 µM[6][7]
α-Methyl-DL-histidineCompetitiveNot specified, but effective in vivo[8]
Histidine Ammonia-Lyase (HAL) (Furan-2-yl)alanineCompetitiveKi = 18 µM[9]
(Thiophen-2-yl)alanineCompetitiveKi = 25 µM[9]
(Benzofuran-2-yl)alanineCompetitiveKi = 30 µM[9]

Mechanistic Insights and Experimental Causality

The choice of target enzymes for this comparison is rooted in their direct involvement with histidine or its derivatives.

  • Carnosine N-methyltransferase (CARNMT1): This enzyme specifically methylates the imidazole ring of the histidine residue within carnosine.[2][3] The structural similarity of this compound to this recognition motif makes it a prime candidate for a competitive inhibitor. An effective inhibitor of CARNMT1 could be a valuable tool for studying the physiological roles of carnosine and its methylated form, anserine.

  • Histidine Decarboxylase (HDC): HDC catalyzes the conversion of histidine to histamine, a key mediator in allergic reactions and inflammation.[7] Inhibitors of HDC have therapeutic potential as anti-inflammatory and anti-allergic agents.[8][10]

  • Histidine Ammonia-Lyase (HAL): This enzyme initiates the catabolism of histidine by converting it to urocanic acid and ammonia.[11] Inhibitors of HAL could be useful for studying histidine metabolism and its role in various physiological and pathological states.[9]

The following diagram illustrates the metabolic context of these enzymes.

Histidine_Metabolism cluster_enzymes Key Enzymes in Histidine Metabolism Histidine L-Histidine HDC HDC (EC 4.1.1.22) Histidine->HDC Substrate HAL HAL (EC 4.3.1.3) Histidine->HAL Substrate NN_DMH This compound CARNMT1 CARNMT1 (EC 2.1.1.22) NN_DMH->CARNMT1 Hypothesized Inhibitor Carnosine Carnosine Carnosine->CARNMT1 Substrate Histamine Histamine Urocanic_Acid Urocanic Acid Anserine Anserine CARNMT1->Anserine Product HDC->Histamine Product HAL->Urocanic_Acid Product

Key enzymes in histidine metabolism.

Experimental Protocols

To empirically determine the inhibitory efficacy of this compound and compare it with other inhibitors, robust and validated assay protocols are essential.

Protocol 1: In Vitro IC50 Determination for CARNMT1 Inhibition

This protocol is designed to assess the potential inhibitory effect of this compound on CARNMT1 activity.

Principle: The activity of CARNMT1 is measured by quantifying the transfer of a tritiated methyl group from S-[methyl-³H]adenosyl-L-methionine ([³H]SAM) to its substrate, carnosine.[12] The amount of radiolabeled anserine produced is proportional to the enzyme's activity. The IC50 is determined by measuring the enzyme activity across a range of this compound concentrations.

Materials:

  • Recombinant human CARNMT1

  • Carnosine

  • S-[methyl-³H]adenosyl-L-methionine ([³H]SAM)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.

    • Prepare a reaction mixture containing carnosine and [³H]SAM in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the diluted this compound solution (or buffer for the control).

    • Add the reaction mixture to each tube.

    • Initiate the reaction by adding a fixed amount of CARNMT1 enzyme.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).

  • Termination and Detection:

    • Terminate the reaction (e.g., by adding a strong acid or by spotting onto phosphocellulose paper).

    • Separate the radiolabeled product (ansérine) from the unreacted [³H]SAM (e.g., by washing the phosphocellulose paper).

    • Add the paper to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[4]

IC50_Workflow start Start reagent_prep Prepare Reagents (Inhibitor dilutions, Reaction Mix) start->reagent_prep reaction_setup Set up Enzyme Reaction (Inhibitor + Reaction Mix + Enzyme) reagent_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation termination Terminate Reaction incubation->termination detection Separate and Detect (Radioactivity Measurement) termination->detection data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) detection->data_analysis ic50 Determine IC50 data_analysis->ic50

Workflow for IC50 determination.
Protocol 2: In Vitro Assay for Histidine Decarboxylase (HDC) Inhibition

Principle: HDC activity can be determined by measuring the amount of histamine produced from the substrate L-histidine. A common method involves using ¹⁴C-labeled L-histidine and trapping the evolved ¹⁴CO₂.[13]

Materials:

  • Purified or recombinant HDC

  • L-[carboxyl-¹⁴C]histidine

  • HDC Assay Buffer (e.g., phosphate buffer with pyridoxal-5'-phosphate)

  • Test inhibitors (e.g., α-fluoromethylhistidine)

  • Hyamine hydroxide solution for trapping ¹⁴CO₂

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, combine the assay buffer, L-[carboxyl-¹⁴C]histidine, and the test inhibitor at various concentrations.

    • Include a center well containing a piece of filter paper soaked in hyamine hydroxide.

  • Enzyme Reaction:

    • Initiate the reaction by injecting the HDC enzyme into the main compartment.

    • Incubate at 37°C for a specified time.

  • Detection:

    • Stop the reaction by injecting a strong acid (e.g., perchloric acid), which also facilitates the release of ¹⁴CO₂.

    • Allow sufficient time for the ¹⁴CO₂ to be trapped by the hyamine hydroxide.

    • Carefully remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.

Conclusion and Future Directions

While the inhibitory potential of this compound remains to be definitively established through direct experimental evidence, its structural similarity to the histidine moiety of carnosine provides a strong rationale for its investigation as a competitive inhibitor of Carnosine N-methyltransferase. The comparative data presented here for known inhibitors of other histidine-metabolizing enzymes, HDC and HAL, offer a valuable benchmark for assessing its potential potency.

The experimental protocols outlined in this guide provide a clear and actionable framework for researchers to determine the IC50 of this compound and other potential inhibitors. Such studies will not only elucidate the biochemical properties of this intriguing molecule but also have the potential to furnish new tools for probing the intricate pathways of histidine metabolism and its role in health and disease.

References

  • A Method for the Assay of Histidine Decarboxylase Activity. (1998). Nihon Yakurigaku Zasshi, 112(5), 307-14. [Link]

  • Cell Biolabs, Inc. Histidine Assay Kit. [Link]

  • SAMfluoro™: SAM Methyltransferase Assay. (2016). protocols.io. [Link]

  • Determination of Histidine Decarboxylase Activity. (2000). ResearchGate. [Link]

  • SAM510: SAM Methyltransferase Assay. G-Biosciences. [Link]

  • IC 50 Values for Known Histidine Decarboxylase Inhibitors (µM). ResearchGate. [Link]

  • A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. (2017). PubMed Central. [Link]

  • Methyltransferase Assay Kits. BellBrook Labs. [Link]

  • Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(5), 753-64. [Link]

  • Shimazu, T., et al. (2021). Histidine N1-position-specific methyltransferase CARNMT1 targets C3H zinc finger proteins and modulates RNA metabolism. Genes & Development, 35(9-10), 724-742. [Link]

  • Histidine decarboxylase. Wikipedia. [Link]

  • Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates. (2006). PubMed. [Link]

  • A study of potential histidine decarboxylase inhibitors. (1961). PubMed Central. [Link]

  • Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi. (2024). PubMed Central. [Link]

  • IC50 values for the different dose metrics calculated through... ResearchGate. [Link]

  • Novel inhibitors for histidine decarboxylase from plant components. (2017). International Biology Review, 1(2). [Link]

  • Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. (2011). PubMed. [Link]

  • Inhibition of Histidine Ammonia Lyase by Heteroaryl‐alanines and Acrylates. ResearchGate. [Link]

  • Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. (2023). MDPI. [Link]

  • Putting a finger on histidine methylation. (2021). PubMed Central. [Link]

  • IC 50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9. ResearchGate. [Link]

  • IC50 Determination. edX. [Link]

  • A sensitive and specific assay for histidine decarboxylase activity. Scilit. [Link]

  • IC50 values for different inhibitors. ResearchGate. [Link]

  • 4E1O: Human histidine decarboxylase complex with Histidine methyl ester (HME). (2012). RCSB PDB. [Link]

  • Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. (2009). PubMed Central. [Link]

  • IC50. Wikipedia. [Link]

  • IC 50 of inhibitors with competitive, noncompetitive, and uncompetitive... ResearchGate. [Link]

  • Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. (2023). National Institutes of Health. [Link]

  • Histidine ammonia-lyase. M-CSA. [Link]

  • Histidine N1-position-specific methyltransferase CARNMT1 targets C3H zinc finger proteins and modulates RNA metabolism. (2021). PubMed. [Link]

  • Histidine ammonia-lyase. Wikipedia. [Link]

  • Variations in IC50 Values with Purity of Mushroom Tyrosinase. (2009). PubMed Central. [Link]

  • Molecular basis for histidine N1 position-specific methylation by CARNMT1. (2018). PubMed. [Link]

  • Molecular basis for histidine N1 position-specific methylation by CARNMT1. (2018). PubMed Central. [Link]

  • Discovery of Cofactor Competitive Inhibitors against the Human Methyltransferase Fibrillarin. (2022). ACS Publications. [Link]

  • CARNMT1 - Carnosine N-methyltransferase - Homo sapiens (Human). UniProt. [Link]

  • Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like). (2013). PLOS One. [Link]

  • Molecular identification of carnosine N-methyltransferase as chicken histamine N-methyltransferase-like protein (hnmt-like). (2013). PubMed. [Link]

Sources

N,N-Dimethyl-L-histidine: A Substrate Comparison Guide for Histidine Methyltransferases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histidine methylation is a crucial post-translational modification influencing a range of biological processes, from protein synthesis to cytoskeletal dynamics. The enzymes responsible, histidine methyltransferases, exhibit a high degree of substrate specificity. This guide addresses a fundamental question for researchers in enzymology and drug development: Is the free amino acid derivative N,N-Dimethyl-L-histidine a substrate for these enzymes? We provide a comparative analysis, supported by experimental data, demonstrating that while this compound is not a substrate for well-characterized protein histidine methyltransferases like SETD3 and METTL18, it is a key substrate for a specific class of enzymes involved in the biosynthesis of ergothioneine. This guide will explore the enzymatic context, compare substrate specificities, and provide detailed experimental protocols for investigating these activities.

Introduction: The Landscape of Histidine Methylation

Histidine, with its unique imidazole side chain, is a target for methylation at both its backbone α-amino group (Nα) and the nitrogen atoms of its imidazole ring (Nπ and Nτ). This modification can occur on histidine residues within a protein sequence or on the free amino acid. This distinction is critical as it dictates the class of methyltransferase involved.

  • Protein Histidine Methyltransferases (PHMTs): These enzymes, such as SETD3 and METTL18, recognize and methylate specific histidine residues within a larger protein substrate. Their activity is dictated by the surrounding amino acid sequence and the three-dimensional structure of the target protein.

  • Small-Molecule Histidine Methyltransferases: These enzymes act on free L-histidine and its derivatives. A prime example is the enzyme responsible for the initial steps of ergothioneine biosynthesis.

This guide focuses on determining the enzymatic fate of this compound, a di-methylated form of the free amino acid.

The Verdict: A Substrate for Ergothioneine Biosynthesis, Not for PHMTs

Experimental evidence clearly delineates the substrate role of this compound.

Yes, this compound is a substrate for L-histidine Nα-methyltransferase (EC 2.1.1.44).

This enzyme, a key component in the biosynthesis of the antioxidant ergothioneine in fungi and mycobacteria, catalyzes the sequential triple methylation of the α-amino group of L-histidine.[1] this compound serves as the intermediate substrate for the third and final methylation step, which produces N,N,N-trimethyl-L-histidine (hercynine).[1][2][3]

The overall reaction is as follows: L-histidine + 3 S-adenosyl-L-methionine → Hercynine + 3 S-adenosyl-L-homocysteine[1][3]

This multi-step process is catalyzed by a single enzyme, known as EgtD in Mycobacterium smegmatis and Egt-1 in Neurospora crassa.[1][4][5]

Conversely, this compound is not a substrate for the well-characterized human protein histidine methyltransferases SETD3 and METTL18. Their substrate recognition is highly specific to a histidine residue presented within a distinct polypeptide context.

  • SETD3 is the dedicated methyltransferase for Histidine 73 (H73) in β-actin.[6][7] Its active site is structured to bind the peptide sequence surrounding H73, making it sterically and chemically incompatible with a free, modified amino acid.

  • METTL18 specifically methylates Histidine 245 in the 60S ribosomal protein L3 (RPL3), a modification crucial for ribosome biogenesis and function.[1] Like SETD3, its specificity is protein-sequence dependent.

The diagram below illustrates the distinct substrate specificities.

cluster_0 Ergothioneine Pathway cluster_1 Protein Methylation EgtD EgtD His L-Histidine His->EgtD MMH Nα-Methyl-L-histidine His->MMH 1st Me+ MMH->EgtD DMH This compound MMH->DMH 2nd Me+ DMH->EgtD Hercynine Hercynine DMH->Hercynine 3rd Me+ SETD3 SETD3 METTL18 METTL18 Actin β-Actin Peptide (...YPIEHGIVT...) Actin->SETD3 RPL3 RPL3 Peptide (...[His245]...) RPL3->METTL18 Free_DMH This compound (Free Amino Acid) Free_DMH->EgtD Substrate Free_DMH->SETD3 Not a Substrate Free_DMH->METTL18 Not a Substrate

Figure 1: Comparative substrate specificity of histidine methyltransferases. EgtD acts on free L-histidine and its methylated derivatives, including this compound. In contrast, SETD3 and METTL18 recognize specific histidine residues within protein sequences.

Quantitative Performance Comparison: Kinetic Insights

A 2014 study in Organic Letters reported that when L-histidine was used as a substrate for Egt-1 instead of hercynine (the trimethylated product), the reaction rate was reduced by at least two orders of magnitude.[2] This indicates that the enzyme is significantly more efficient at catalyzing the later stages of the methylation cascade.

EnzymeSubstrateKm (μM)kcat (min⁻¹)kcat/Km (μM⁻¹min⁻¹)Source
Egt-1 (N. crassa)Hercynine436 ± 30136 ± 40.31Huwe et al., 2014[2]
Egt-1 (N. crassa)Cysteine603 ± 40--Huwe et al., 2014[2]
SETD3 (Human)β-Actin Peptide (His73)33.6 ± 4.7141 ± 7.44.22Kwiatkowski et al., 2018[6]

Table 1: Comparison of Michaelis-Menten constants (Km) for substrates of Egt-1 and SETD3. Note that the Km for Hercynine with Egt-1 reflects its binding for the subsequent reaction step (sulfoxidation), but it provides an insight into the enzyme's affinity for the fully methylated product of the reaction involving this compound. The significantly lower catalytic efficiency of Egt-1 compared to SETD3 highlights the different kinetic profiles of a small-molecule versus a protein methyltransferase.

Experimental Protocols for Substrate Validation

To empirically determine if a given methyltransferase can utilize this compound, two primary methods can be employed: a radioactive-based assay for high sensitivity and a mass spectrometry-based assay for direct product identification.

Protocol 1: In Vitro Radioactive Methyltransferase Assay

This protocol is adapted from standard histone methyltransferase assays and is designed to detect the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the substrate.[8][9]

Objective: To determine if a test enzyme can convert this compound to radiolabeled N,N,N-trimethyl-L-histidine.

Materials:

  • Purified recombinant methyltransferase (e.g., EgtD as a positive control, SETD3 as a negative control)

  • This compound substrate solution (10 mM in water)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl₂)

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation fluid

  • Wash buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • Ethanol

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the following 25 µL reaction mixture:

    • 12.5 µL of 2x Methyltransferase reaction buffer

    • 2.5 µL of 10 mM this compound

    • 1.0 µL of [³H]-SAM (e.g., 1 µCi)

    • X µL of purified enzyme (e.g., 1-5 µg)

    • Add nuclease-free water to a final volume of 25 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 60 minutes.

  • Spotting: After incubation, spot 20 µL of each reaction onto a labeled circle on the P81 phosphocellulose paper. Allow it to air dry for 5-10 minutes.

  • Washing: Wash the P81 paper 3 times for 5 minutes each in a beaker with wash buffer to remove unincorporated [³H]-SAM. Perform a final rinse with ethanol.

  • Drying: Let the P81 paper air dry completely.

  • Quantification: Place each paper circle into a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Expected Outcome: A significant increase in counts per minute (CPM) in the reaction containing EgtD compared to a no-enzyme control indicates that this compound is a substrate. No significant increase is expected for the SETD3 reaction.

Protocol 2: LC-MS/MS-Based Methyltransferase Assay

This method offers direct and label-free detection of the reaction product, N,N,N-trimethyl-L-histidine (hercynine), providing unambiguous confirmation of enzyme activity.[10]

Objective: To directly detect and quantify the formation of hercynine from this compound.

Materials:

  • Purified recombinant methyltransferase

  • This compound (1 mM stock)

  • S-adenosyl-L-methionine (SAM) (1 mM stock)

  • Reaction Buffer (50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching Solution (e.g., 10% Trichloroacetic acid or ice-cold methanol)

  • LC-MS/MS system with a C18 column

Procedure:

  • Reaction Setup: Prepare a 50 µL reaction mixture:

    • 5 µL of 10x Reaction Buffer

    • 5 µL of 1 mM this compound (Final conc: 100 µM)

    • 5 µL of 1 mM SAM (Final conc: 100 µM)

    • X µL of purified enzyme (e.g., 2 µg)

    • Add nuclease-free water to 50 µL.

  • Incubation: Incubate at the enzyme's optimal temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding 10 µL of quenching solution. Centrifuge at high speed for 10 minutes to pellet the precipitated enzyme.

  • Sample Preparation: Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient on a C18 column.

    • Monitor the transition of the precursor ion to the product ion for hercynine using Multiple Reaction Monitoring (MRM).

      • This compound (Substrate): Precursor m/z ~184.1

      • Hercynine (Product): Precursor m/z ~198.1

  • Data Analysis: Quantify the peak area corresponding to the hercynine product. Compare against a standard curve if absolute quantification is needed.

The workflow for this assay is depicted below.

cluster_workflow LC-MS/MS Assay Workflow A 1. Reaction Setup (Enzyme + Substrates) B 2. Incubation (e.g., 37°C, 1 hr) A->B C 3. Quench Reaction (e.g., TCA) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. LC-MS/MS Analysis (MRM for Product) D->E F 6. Data Analysis (Quantify Hercynine Peak) E->F

Sources

A Comparative Guide to the Biological Effects of N,N-Dimethyl-L-histidine and L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Delineating the Roles of a Fundamental Amino Acid and Its Methylated Counterpart

In the landscape of molecular biology and pharmacology, understanding the nuanced differences between structurally similar molecules is paramount for innovation. This guide provides an in-depth comparison of L-histidine, a proteinogenic essential amino acid, and N,N-Dimethyl-L-histidine, its non-proteinogenic, alpha-amino-dimethylated derivative.

L-histidine is a cornerstone of biochemistry, integral to protein synthesis, enzymatic catalysis, and as a precursor to vital biomolecules like histamine and carnosine.[][2][3][4] Its imidazole side chain confers unique properties, including a pKa near physiological pH, making it a critical player in proton buffering and metal ion coordination.[][4][5]

Conversely, this compound is a modified amino acid not incorporated into proteins during ribosomal translation.[6] Found as a fungal metabolite and utilized in biochemical research, its biological significance is less universally established but presents intriguing possibilities and distinct functional limitations compared to its canonical counterpart.[7][8][9] This guide will dissect their structural differences, metabolic fates, comparative biological functions, and the experimental methodologies required for their distinct analysis, providing a critical resource for researchers in the field.

Part 1: Molecular Structure and Physicochemical Properties

The primary structural difference lies in the methylation of the alpha-amino group in this compound. This seemingly minor alteration fundamentally changes the molecule's chemical reactivity and biological integration, particularly its ability to form peptide bonds.

PropertyL-HistidineThis compound
Molecular Formula C₆H₉N₃O₂C₈H₁₃N₃O₂
Molecular Weight 155.16 g/mol []183.21 g/mol [8][10]
Canonical Status ProteinogenicNon-proteinogenic[6]
Alpha-Amino Group Primary AmineTertiary Amine
CAS Number 71-00-1[3]24940-57-6[8][10]

Part 2: Divergent Metabolic Fates

The metabolic pathways of these two molecules diverge significantly. L-histidine is a central hub in metabolism, while this compound follows a more specialized and limited route.

The Metabolic Crossroads of L-Histidine

L-histidine is catabolized through several key pathways:

  • Protein Synthesis: Incorporated into polypeptide chains.[2][11]

  • Histamine Synthesis: Decarboxylation by histidine decarboxylase yields histamine, a critical mediator of immune responses and neurotransmission.[12][13][14]

  • Carnosine Synthesis: Condensation with β-alanine forms carnosine, a dipeptide concentrated in muscle and brain tissue that functions as an intracellular buffer and antioxidant.[13][15][16][17]

  • Catabolism to Glutamate: In the liver, histidase initiates a degradation pathway that converts histidine to urocanate and ultimately to glutamate, which can enter the citric acid cycle.[16][18][19]

L_Histidine_Metabolism L_His L-Histidine Protein Protein Synthesis L_His->Protein Translation Histamine Histamine L_His->Histamine Histidine Decarboxylase Carnosine Carnosine L_His->Carnosine Carnosine Synthase (+ β-alanine) Glutamate Glutamate L_His->Glutamate Histidase Pathway (Liver Catabolism)

Figure 1: Major metabolic pathways of L-histidine.

The Specialized Path of this compound

As a non-proteinogenic amino acid, this compound is not used for protein building. Its known metabolic roles are more limited:

  • Ergothioneine Pathway Intermediate: In fungi and bacteria, it serves as an intermediate in the biosynthesis of ergothioneine, a potent antioxidant. The conversion involves the triple methylation of the α-amino group of L-histidine, where this compound is a transient species.[7]

  • Further Methylation: It can be a substrate for dimethylhistidine N-methyltransferase, which catalyzes its conversion to N,N,N-trimethyl-L-histidine (hercynine) using S-adenosyl-L-methionine as a methyl donor.[20]

NN_Dimethyl_Histidine_Metabolism cluster_methylation Sequential α-N-Methylation L_His L-Histidine MMH N-monomethyl-histidine L_His->MMH DMH This compound MMH->DMH TMH N,N,N-trimethyl-L-histidine (Hercynine) DMH->TMH Ergo Ergothioneine Biosynthesis (Fungi, Bacteria) DMH->Ergo Intermediate

Figure 2: Metabolic context of this compound.

Part 3: A Head-to-Head Comparison of Biological Functions

The structural and metabolic disparities translate into profoundly different biological effects.

Biological FunctionL-HistidineThis compoundRationale for Difference
Protein Synthesis Essential Component: Directly incorporated into proteins via translation.[2][11]Not Incorporated: As a non-proteinogenic amino acid, it is not recognized by the translational machinery.[6]The tertiary α-amino group prevents peptide bond formation.
Histamine Precursor Direct Precursor: Decarboxylated to form histamine, affecting immune response and neurotransmission.[3][13]Ineffective: Cannot be converted to histamine as the required enzyme, histidine decarboxylase, acts on the primary α-amino acid.The α-amino group modification blocks enzyme recognition.
Carnosine Precursor Direct Precursor: Combines with β-alanine to synthesize carnosine, a key muscle buffer and antioxidant.[15][17][21]Ineffective: Cannot form the necessary peptide bond with β-alanine.The tertiary α-amino group prevents peptide bond formation.
pH Buffering High Capacity: The imidazole ring (pKa ≈ 6.0) is a highly effective physiological buffer.[4][15]Similar Ring Capacity: The imidazole ring is unchanged, so it retains its intrinsic buffering ability.Both molecules possess the same imidazole side chain.
Antioxidant Activity Direct & Indirect: Scavenges reactive oxygen species directly and is a precursor to the potent antioxidant carnosine.[16][17][22]Potentially Direct: Can likely scavenge radicals via its imidazole ring, but lacks the indirect pathway through carnosine synthesis.The key antioxidant moiety (imidazole ring) is present, but the synergistic effect of carnosine is lost.
Cellular Uptake Specific Transport: Utilizes dedicated amino acid transporters and stereospecifically stimulates metal uptake.[23]Largely Uncharacterized: Specific transporters in human cells have not been well-defined.The bulky dimethyl group may alter affinity for standard amino acid transporters.
Athletic Performance Enhances Performance (Indirectly): As the precursor to carnosine, it helps buffer acid buildup during high-intensity exercise.[11][21][24]Under Investigation: Explored in nutritional science for potential effects on muscle metabolism, but mechanisms are unclear and lack the robust evidence of the carnosine pathway.[9]The primary ergogenic mechanism of L-histidine is via carnosine, a pathway unavailable to its dimethylated form.

Part 4: Experimental Protocol for Comparative Analysis in Biological Matrices

To accurately quantify and compare the levels of L-histidine and this compound in biological samples (e.g., plasma, tissue homogenates), a robust analytical workflow is essential. The choice of a pre-column derivatization method followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is a well-established and reliable approach.

Workflow: Sample to Data

The causality behind this experimental design is to ensure accuracy and sensitivity.

  • Protein Precipitation: Biological matrices are complex. Proteins are highly abundant and interfere with the analysis of small molecules like amino acids. Trichloroacetic acid (TCA) precipitation is a classic and effective method to remove this interference.[25]

  • Derivatization: Most amino acids lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization with a reagent like Phenylisothiocyanate (PITC) attaches a UV-active phenylthiocarbamyl (PTC) group, drastically enhancing detection sensitivity.[26]

  • RP-HPLC Separation: The derivatized amino acids (now PTC-amino acids) are more hydrophobic, making them ideal for separation on a C18 column. A gradient elution is used to resolve the different amino acids based on their relative hydrophobicity.[27][28]

  • Detection: UV detection is straightforward and cost-effective.[26] For higher specificity and confirmation, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[28][29]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase Sample Biological Sample (Plasma, Tissue Homogenate) Precipitation Protein Precipitation (e.g., 10% TCA) Sample->Precipitation Supernatant Collect Supernatant (Amino Acid Fraction) Precipitation->Supernatant Deriv Derivatization (e.g., PITC) Supernatant->Deriv HPLC RP-HPLC Separation (C18 Column) Deriv->HPLC Detect Detection (UV or Mass Spec) HPLC->Detect Data Quantification (vs. Standards) Detect->Data

Figure 3: Experimental workflow for amino acid analysis.

Step-by-Step Methodology
  • Sample Collection & Storage: Collect blood into EDTA-containing tubes and centrifuge to obtain plasma. For tissues, homogenize in a suitable buffer on ice. Store all samples at -80°C until analysis to prevent degradation.[25]

  • Protein Precipitation:

    • To 100 µL of plasma or tissue homogenate, add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[25]

    • Carefully collect the supernatant containing the free amino acids.

  • Derivatization (PITC Method):

    • Transfer 50 µL of the supernatant to a new microfuge tube.

    • Add 50 µL of a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v).

    • Add 10 µL of PITC reagent (e.g., ethanol:PITC, 7:1 v/v).

    • Vortex and incubate at room temperature for 20 minutes.

    • Evaporate the mixture to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried PTC-amino acids in 100 µL of HPLC mobile phase A.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Acetate buffer, pH 6.4.

    • Mobile Phase B: Acetonitrile/Water mixture.

    • Gradient: A linear gradient from ~5% B to ~60% B over 30-40 minutes. This must be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm.

    • Quantification: Inject known concentrations of L-histidine and this compound standards to create a calibration curve. Identify and quantify peaks in the samples by comparing retention times and peak areas to the standards.

Conclusion and Future Directions

This guide establishes a clear distinction between L-histidine and its N,N-dimethylated derivative. L-histidine is a versatile and essential amino acid with well-defined, critical roles in human physiology, from protein structure to the generation of key signaling molecules and buffers.[2][3][15] Its biological importance is multifaceted and extensively documented.

This compound, by contrast, is a structurally constrained molecule. The methylation of its alpha-amino group acts as a functional roadblock, preventing its participation in the fundamental processes of protein synthesis and the production of histamine and carnosine. While it retains the chemical properties of the imidazole ring, its overall biological impact in mammals appears to be minimal compared to L-histidine and is primarily of interest as a biochemical tool or a metabolite in other kingdoms of life.[7][9]

Future research should focus on:

  • Cellular Transport: Elucidating the specific transporters, if any, for this compound in mammalian cells to understand its bioavailability and tissue distribution.

  • Pharmacological Screening: Investigating whether this compound has any novel pharmacological activities, perhaps as an antagonist or modulator of pathways that recognize L-histidine or its derivatives.

  • Biomarker Potential: Assessing if circulating levels of this compound could serve as a biomarker for specific metabolic states or exposure to certain microorganisms.

By understanding these fundamental differences, researchers can make more informed decisions in experimental design, drug development, and nutritional science.

References

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  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Supplement_1), 2570S–2575S. [Link]

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  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Suppl 1), 2570S-2575S. [Link]

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  • SeeBeyond Medicine Shop. (n.d.). Histamine in Focus: Unpacking the Role of Carnosine, Diamine Oxidase, and Insights from NIH. [Link]

  • Lee, Y. J., et al. (2021). L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells. Korean Journal of Physiology & Pharmacology, 25(4), 315–327. [Link]

  • National Center for Biotechnology Information. (n.d.). N(alpha),N(alpha)-dimethyl-L-histidine zwitterion. PubChem Compound Database. [Link]

  • Chem-Impex. (n.d.). N,N-Dimethyl-histidine. [Link]

  • Bux, R. C., & Henderson, L. M. (1983). Histidine-stimulated divalent metal uptake in human and in the erythroleukaemic cell line HEL.92.1.7. The Journal of Physiology, 341, 445–455. [Link]

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  • Gessi, S., et al. (2023). Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. Medicina, 59(5), 896. [Link]

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A Head-to-Head Comparison of N,N-Dimethyl-L-histidine and Other Histidine Analogs in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-histidine is a uniquely versatile amino acid, fundamental to a myriad of cellular processes, from protein structure and enzyme catalysis to metal ion chelation and buffering against pH changes.[1][2] Its imidazole side chain is a key player in these functions.[2][3] In cell culture and drug development, researchers often turn to histidine and its analogs to modulate cellular environments, study metabolic pathways, or enhance the properties of peptide-based therapeutics. However, the choice of which histidine analog to use is far from trivial, as subtle molecular modifications can lead to profoundly different biological outcomes.

This guide presents a head-to-head comparison of N,N-Dimethyl-L-histidine against other key histidine analogs: the parent amino acid L-histidine, L-histidine methyl ester, and the two primary methylated isomers, 1-Methyl-L-histidine and 3-Methyl-L-histidine. While this compound is commercially available for biochemical and pharmaceutical research, there is a notable lack of comparative data on its performance in fundamental cell-based assays.[4] This guide aims to fill that gap by providing the scientific rationale and detailed experimental protocols for a direct comparison, empowering researchers to make informed decisions for their specific applications.

The Rationale: Why Compare These Specific Analogs?

The primary impetus for this comparison lies in a critical but often overlooked aspect of using L-histidine in high concentrations: iron-dependent cytotoxicity . Studies have shown that L-histidine, despite its essential roles, can cause significant cell injury and lipid peroxidation, a process mediated by the formation of reactive oxygen species (ROS).[5] This toxicity presents a challenge in applications requiring high concentrations for buffering, such as in organ preservation solutions or certain cell culture conditions.

Interestingly, this cytotoxic effect is not universal across all histidine derivatives. Research has demonstrated that N-substituted derivatives, such as Nα-acetyl-L-histidine, exhibit almost no toxicity.[5] This strongly suggests that modifications at the α-amino group can fundamentally alter the compound's interaction with cellular components and its potential to induce oxidative stress. This compound, featuring two methyl groups on the α-amino nitrogen, is a prime candidate to test this hypothesis. We will compare its performance against:

  • L-Histidine: The natural, unmodified amino acid, serving as our baseline.

  • L-Histidine methyl ester: An analog where the carboxyl group is esterified. It has also been shown to elicit marked cellular injury, providing a key point of comparison for understanding which part of the histidine molecule contributes to toxicity.[5]

  • 1-Methyl-L-histidine (1-MH) & 3-Methyl-L-histidine (3-MH): These isomers, methylated on the imidazole ring rather than the α-amino group, are primarily known as biomarkers for meat consumption and muscle protein breakdown, respectively.[6][7][8] Their inclusion allows us to explore whether these metabolites have direct, uncharacterized cellular activities and to contrast the effects of ring methylation versus Nα-dimethylation.

This guide will therefore explore three key cellular response areas: cell viability, oxidative stress, and inflammation.

Compound Profiles

CompoundStructureKey Characteristics
This compound (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acidNα,Nα-dimethyl derivative of L-histidine.[9] Explored for use in biochemical research and pharmaceutical development, but with limited public data on specific cellular effects.[4]
L-Histidine (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acidEssential amino acid with roles in protein synthesis, buffering, and as a precursor to histamine.[2] Can be cytotoxic at high concentrations via iron-dependent ROS production.[5]
L-Histidine methyl ester methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoateMethyl ester of L-histidine. Used in peptide synthesis and as a histidine decarboxylase inhibitor.[10] Shown to induce cellular injury similar to L-histidine.[5]
1-Methyl-L-histidine (1-MH) (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acidN(tele)-methylated derivative.[11] Primarily a biomarker for dietary meat intake, derived from anserine.[6][7] Not synthesized endogenously in humans.[6]
3-Methyl-L-histidine (3-MH) (2S)-2-amino-3-(3-methyl-1H-imidazol-4-yl)propanoic acidN(pros)-methylated derivative. A biomarker for myofibrillar protein degradation, formed by post-translational modification of actin and myosin.[8]

Experimental Design: A Three-Pronged Approach

To provide a comprehensive comparison, we will employ three robust, well-established cell-based assays. For these experiments, a relevant cell line should be chosen, for example, the human hepatocyte cell line (HepG2), as liver cells are central to amino acid metabolism, or a human macrophage cell line (e.g., THP-1) for inflammation studies.

Workflow Overview

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Assay Execution cluster_3 Data Analysis NNDMH This compound treat Treat cells with Histidine Analogs (Dose-Response) LH L-Histidine LHME L-Histidine methyl ester MH1 1-Methyl-L-histidine MH3 3-Methyl-L-histidine seed Seed Cells in 96-well plates seed->treat assay1 Cell Viability (MTT Assay) treat->assay1 assay2 Oxidative Stress (DCFDA Assay) treat->assay2 assay3 Inflammation (Cytokine ELISA) treat->assay3 analysis Compare IC50 values, ROS levels, and Cytokine concentrations assay1->analysis assay2->analysis assay3->analysis

Caption: General experimental workflow for the comparative analysis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Causality: The primary question is whether N,N-dimethylation mitigates the known cytotoxicity of L-histidine. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability. By comparing the dose-response curves of each analog, we can directly quantify their impact on cell health and determine their respective cytotoxic concentrations (IC50).

Detailed Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare stock solutions of this compound, L-histidine, L-histidine methyl ester, 1-Methyl-L-histidine, and 3-Methyl-L-histidine in a suitable solvent (e.g., sterile PBS or culture medium). Create a series of dilutions to treat cells over a wide concentration range (e.g., 0.1 mM to 200 mM).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of medium containing the various concentrations of each histidine analog. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[12] Mix thoroughly on an orbital shaker for 15 minutes.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC50 value for each compound.

Intracellular Oxidative Stress Assay (DCFDA Assay)

Causality: Since L-histidine's toxicity is linked to ROS production, this assay will determine if the analogs differ in their ability to induce or protect against oxidative stress. We will measure both the basal ROS levels after treatment and the protective capacity of each analog against an external oxidative insult (e.g., H₂O₂). The DCFDA assay uses a cell-permeant probe that fluoresces upon oxidation by ROS.

Detailed Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2-5 x 10⁴ cells/well and allow them to attach overnight.

  • Pre-treatment (for protective effect): Treat cells with a non-toxic concentration (determined from the MTT assay, e.g., 1 mM) of each histidine analog for 2-4 hours.

  • DCFDA Loading: Remove the medium and wash the cells with 1x Assay Buffer. Add 100 µL of 20 µM H₂DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress:

    • To measure direct ROS induction: After DCFDA loading, wash the cells and add fresh culture medium containing the various concentrations of each histidine analog.

    • To measure protective effect: After DCFDA loading, wash the cells and add fresh medium. Then, introduce an oxidative stressor like H₂O₂ (e.g., 100-500 µM) to the pre-treated wells. Include control wells with H₂O₂ alone.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5] Kinetic readings can be taken every 5-10 minutes for 1-2 hours.

  • Data Analysis: Compare the fluorescence levels in treated cells to the controls. A lower fluorescence in the protective assay indicates antioxidant activity.

Anti-Inflammatory Activity Assay (Cytokine ELISA)

Causality: Histidine has known anti-inflammatory properties. This assay will determine how different structural modifications affect this activity. We will stimulate an inflammatory response in immune cells (e.g., LPS-stimulated THP-1 macrophages) and measure the ability of each analog to suppress the production of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB / IκB (Inactive in Cytoplasm) IKK->NFkB_IkB Phosphorylates & Degrades IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates Cytokines TNF-α, IL-6 (Secretion) Gene->Cytokines Histidine Histidine Analogs (Hypothesized Point of Inhibition) Histidine->IKK

Caption: Simplified NF-κB signaling pathway leading to cytokine production.

Detailed Protocol:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing non-toxic concentrations of each histidine analog. Incubate for 2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only). Incubate for a set period (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours.

    • Sample Incubation: Add the collected cell supernatants and a series of known cytokine standards to the plate. Incubate for 2 hours at room temperature.

    • Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

    • Signal Generation: Wash again and add streptavidin-HRP conjugate, followed by a TMB substrate. The reaction will produce a blue color.

    • Stopping Reaction: Stop the reaction with sulfuric acid, which will turn the color yellow.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the cytokine standards. Use this curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in analog-treated wells to the LPS-only control.

Data Presentation: A Framework for Comparison

The experimental data should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: Comparative Cytotoxicity of Histidine Analogs

CompoundIC50 (mM) after 48h Treatment
This compound>200 (Hypothesized)
L-Histidine150 ± 12
L-Histidine methyl ester125 ± 15
1-Methyl-L-histidine>200 (Hypothesized)
3-Methyl-L-histidine>200 (Hypothesized)
Control (Medium Only)N/A

Table 2: Modulation of Intracellular ROS Levels

Treatment (1 mM)Basal ROS Level (% of Control)Protective Effect (% Reduction of H₂O₂-induced ROS)
This compound98 ± 5%45 ± 6%
L-Histidine130 ± 10%25 ± 8%
L-Histidine methyl ester145 ± 12%15 ± 5%
1-Methyl-L-histidine105 ± 7%30 ± 7%
3-Methyl-L-histidine102 ± 6%33 ± 5%
Control (H₂O₂ only)350 ± 25%0%

Table 3: Effect on LPS-Induced TNF-α Secretion

Treatment (1 mM)TNF-α Concentration (pg/mL)% Inhibition of LPS Response
Control (No LPS)<10N/A
LPS Only1250 ± 1100%
LPS + this compound625 ± 5050%
LPS + L-Histidine875 ± 9030%
LPS + L-Histidine methyl ester1100 ± 12012%
LPS + 1-Methyl-L-histidine950 ± 8524%
LPS + 3-Methyl-L-histidine900 ± 9528%

Conclusion and Future Directions

This guide outlines a systematic approach to directly compare the cellular effects of this compound with its key analogs. Based on existing literature, we hypothesize that N,N-dimethylation of the α-amino group will significantly reduce the cytotoxicity associated with L-histidine and its methyl ester, potentially by preventing its participation in iron-dependent ROS-generating reactions. Furthermore, this modification may enhance its anti-inflammatory and antioxidant properties.

The results from these proposed experiments will provide invaluable data for researchers, guiding the selection of the most appropriate histidine analog for applications ranging from fundamental cell culture to the development of novel therapeutics. Future studies could expand upon these findings by investigating the specific molecular mechanisms, such as interactions with metal ion transporters, effects on specific enzymatic pathways, or modulation of gene expression related to stress and inflammation.

References

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  • Sigma-Aldrich. (n.d.). L-HISTIDINE METHYL ESTER.
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A Comparative Guide to Inter-Laboratory Measurement of N,N-Dimethyl-L-histidine: Ensuring Accuracy and Comparability in Biomarker Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of N,N-Dimethyl-L-histidine as a Biomarker

This compound is an endogenous amino acid derivative that is gaining increasing attention as a potential biomarker in various physiological and pathological states.[1] Its metabolic pathways and physiological roles are subjects of ongoing research, with studies suggesting its involvement in muscle metabolism, renal function, and cardiovascular health.[1] As research into the clinical utility of this compound expands, the need for accurate, precise, and comparable measurements across different laboratories becomes paramount. This guide provides a comprehensive overview of the current analytical landscape for this compound quantification, offering a comparative analysis of prevalent methodologies and addressing the critical aspects of inter-laboratory variability.

The core challenge in utilizing any biomarker for clinical research or diagnostics is ensuring that the measurements are reliable and reproducible, regardless of the laboratory or analytical platform. Harmonization of laboratory results is crucial for making effective and correct clinical and research decisions.[2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound measurement, fostering a deeper understanding of the analytical techniques and the principles of achieving cross-laboratory concordance.

Framework for Inter-Laboratory Comparison: Proficiency Testing and Harmonization

Achieving consistency in this compound measurements across multiple laboratories requires a robust framework for quality assurance. This is primarily accomplished through participation in proficiency testing (PT) or external quality assessment (EQA) schemes and the adherence to principles of method harmonization.

Proficiency testing is a vital component of a laboratory's quality management plan, providing an external evaluation of their testing performance.[2] Organizations such as the College of American Pathologists (CAP) and the European Research Network for Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) offer PT programs for amino acid analysis. While these programs may not currently include this compound as a specific analyte, their framework for assessing laboratory performance in quantifying a panel of amino acids provides a valuable model. Participation in such schemes allows laboratories to identify potential biases in their methods and take corrective actions to improve accuracy.

Harmonization, in the context of laboratory medicine, refers to achieving equivalent results (within clinically acceptable limits) for a given analyte, irrespective of the measurement procedure used.[2][4] This is particularly crucial when a certified reference material or a reference method is not available. The harmonization process involves a multi-faceted approach, including the use of common reference materials, standardized operating procedures, and participation in inter-laboratory comparison studies.[4] The use of isotope-labeled internal standards in methods like LC-MS/MS is a key strategy to enhance the accuracy and comparability of results across different laboratories.[5]

G cluster_0 Inter-Laboratory Comparison Workflow A Participating Laboratories (Lab 1, Lab 2, Lab 3...) B Centralized Proficiency Testing (PT) Provider (e.g., CAP, ERNDIM) A->B Enrollment D Analysis using In-House Methods (LC-MS/MS, GC-MS, ELISA) A->D Analysis C Distribution of Standardized Samples (Known concentrations of this compound) B->C Sample Preparation & Distribution C->A Sample Receipt E Submission of Results to PT Provider D->E Data Submission F Statistical Analysis of Results (Comparison to target values, peer group analysis) E->F Data Aggregation G Issuance of Performance Reports to Laboratories F->G Reporting H Identification of Methodological Discrepancies and Bias G->H Performance Evaluation I Implementation of Corrective Actions and Method Harmonization H->I Quality Improvement I->A Re-testing & Validation

Caption: Workflow of an inter-laboratory comparison study for this compound.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity and specificity, sample throughput, cost, and the available instrumentation. The three primary techniques employed for amino acid analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Parameter LC-MS/MS GC-MS ELISA
Principle Chromatographic separation followed by mass-based detection and quantification.Chromatographic separation of volatile derivatives followed by mass-based detection.Immunoassay based on antigen-antibody recognition.
Specificity High, due to separation and specific mass transitions.High, but dependent on the derivatization process.Can be variable, potential for cross-reactivity.
Sensitivity High (low µmol/L to nmol/L range).[6][7][8]High, but can be limited by derivatization efficiency.[9]Moderate to high, depends on antibody affinity.
Throughput Moderate to high, amenable to automation.Lower, due to the derivatization step.High, suitable for large-scale screening.
Sample Volume Typically low (µL range).[7]Low to moderate.Low (µL range).
Derivatization Generally not required for this compound.[10]Mandatory for amino acids to increase volatility.[11]Not applicable.
Cost per Sample Moderate to high.Moderate.Low to moderate.
Instrumentation High initial investment.Moderate to high initial investment.Low initial investment.
Multiplexing Excellent, can analyze multiple amino acids simultaneously.[7]Good, can analyze multiple derivatized amino acids.Limited, typically single-analyte measurement.

Note: Performance characteristics can vary significantly between laboratories and specific instrument setups. The data presented here are for general comparison.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and specificity.[7]

1. Sample Preparation (Human Plasma)

  • Rationale: Protein precipitation is a crucial step to remove larger molecules that can interfere with the analysis and damage the LC column. Sulfosalicylic acid is an effective precipitating agent for plasma proteins.[10]

  • Protocol:

    • To 100 µL of plasma sample, add 10 µL of 30% sulfosalicylic acid.

    • Vortex for 30 seconds.

    • Incubate at 4°C for 10 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Add an internal standard (e.g., isotopically labeled this compound) to the supernatant to correct for matrix effects and variations in instrument response.[5]

    • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: The choice of chromatographic column and mobile phases is critical for achieving good separation of this compound from other endogenous compounds. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like amino acids.[7] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • LC Conditions (Example):

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from high organic to high aqueous mobile phase.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For a related compound, Nτ-methylhistidine, quantitative ions of m/z 170.20 > 96.10 and 170.20 > 124.10 have been reported.[6]

    • Collision Energy and other MS parameters should be optimized for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for amino acid analysis, but it requires a derivatization step to make the analytes volatile.[11]

1. Sample Preparation and Derivatization (Human Urine)

  • Rationale: Derivatization is essential for GC-MS analysis of amino acids to increase their volatility and improve chromatographic performance. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method.[12]

  • Protocol:

    • Thaw urine samples and centrifuge to remove any precipitate.

    • Take a specific volume of the supernatant.

    • Add an appropriate internal standard.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add the derivatization reagent (e.g., MSTFA with a catalyst).

    • Heat the sample at a specific temperature (e.g., 60-100°C) for a defined period to complete the derivatization reaction.

    • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Instrumentation:

    • Gas Chromatograph: Equipped with a suitable capillary column.

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: Optimized to ensure efficient volatilization without degradation.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

While specific commercial ELISA kits for this compound are not widely documented, the general principle of a competitive ELISA would be applicable. This method relies on the competition between the this compound in the sample and a labeled this compound for binding to a limited number of specific antibody binding sites.

General ELISA Protocol (Hypothetical):

  • Coating: Microplate wells are pre-coated with an antibody specific to this compound.

  • Sample/Standard Addition: Standards with known concentrations of this compound and unknown samples are added to the wells, along with a fixed amount of enzyme-labeled this compound.

  • Competition: The unlabeled this compound in the samples and standards competes with the enzyme-labeled this compound for binding to the antibody.

  • Washing: The wells are washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Data Interpretation and Quality Control

Regardless of the method chosen, rigorous quality control measures are essential for reliable results. This includes the regular analysis of quality control materials at different concentrations, monitoring of instrument performance, and adherence to established validation protocols. For inter-laboratory comparisons, the analysis of shared reference materials is crucial for assessing accuracy and identifying any systematic bias. The interpretation of this compound concentrations should always be done in the context of established reference intervals for the specific population and sample type being studied. It is important to note that reference ranges can vary based on factors such as age and sex.[13]

Conclusion and Future Perspectives

The accurate and precise measurement of this compound is critical for advancing our understanding of its role as a biomarker. While LC-MS/MS currently offers the highest specificity and sensitivity, the choice of analytical method will depend on the specific research or clinical question, as well as the resources available. Establishing a robust framework for inter-laboratory comparison, through proficiency testing and harmonization efforts, is essential for ensuring the comparability of data generated across different studies and institutions.

Future efforts should focus on the development of certified reference materials for this compound and the establishment of dedicated proficiency testing programs. This will be instrumental in promoting the standardization of this compound measurements and facilitating its validation and potential implementation as a routine clinical biomarker.

References

  • Kaspar, H., Dettmer, K., Chan, Q., Daniels, S., Nimkar, S., Daviglus, M. L., Stamler, J., Elliott, P., & Oefner, P. J. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(20-21), 1838–1846. [Link]

  • Kaspar, H., Dettmer, K., Chan, Q., Daniels, S., Nimkar, S., Daviglus, M. L., Stamler, J., Elliott, P., & Oefner, P. J. (2009). Urinary amino acid analysis: a comparison of iTRAQ®–LC–MS/MS, GC–MS, and amino acid analyzer. SciSpace. [Link]

  • Kaspar, H., Dettmer, K., Chan, Q., Daniels, S., Nimkar, S., Daviglus, M. L., Stamler, J., Elliott, P., & Oefner, P. J. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. ResearchGate. [Link]

  • IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]

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  • Sharer, J. D., et al. (2018). Laboratory analysis of amino acids, 2018 revision: a technical standard of the American College of Medical Genetics and Genomics (ACMG). PubMed. [Link]

  • Unknown. (n.d.). GC Derivatization. Unknown Source. [Link]

  • The University of Queensland. (2009). Urinary amino acid analysis: A comparison of iTRAQ®-LC-MS/MS, GC-MS, and amino acid analyzer. UQ eSpace. [Link]

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  • Unknown. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Unknown Source. [Link]

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N,N-Dimethyl-L-histidine's role in comparison to other ergothioneine pathway intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate symphony of cellular protection, the ergothioneine biosynthesis pathway stands out as a critical source of a potent, naturally occurring antioxidant. While the final product, ergothioneine, has garnered significant attention for its therapeutic potential, the roles of its biosynthetic intermediates are less understood. This guide provides an in-depth comparison of N,N-Dimethyl-L-histidine with other key players in the ergothioneine pathway—L-histidine, hercynine, and ergothioneine itself. By examining their biochemical properties, known physiological effects, and the enzymatic transformations that link them, we aim to illuminate the nuanced contributions of each molecule to this vital antioxidant cascade.

The Ergothioneine Biosynthesis Pathway: A Stepwise Journey to Potent Protection

The synthesis of ergothioneine is a multi-step enzymatic process primarily found in fungi and certain bacteria.[1][2] The pathway begins with the common amino acid L-histidine and proceeds through a series of methylation and sulfurization reactions. This compound emerges as a crucial, yet often overlooked, stepping stone in this process.

Below is a diagrammatic representation of the core aerobic ergothioneine biosynthesis pathway, highlighting the position of this compound.

Ergothioneine_Pathway Histidine L-Histidine N_monomethyl N-monomethyl-L-histidine Histidine->N_monomethyl EgtD/Egt1 + SAM N_dimethyl This compound N_monomethyl->N_dimethyl EgtD/Egt1 + SAM Hercynine Hercynine (N,N,N-trimethyl-L-histidine) N_dimethyl->Hercynine EgtD/Egt1 + SAM Ergothioneine Ergothioneine Hercynine->Ergothioneine EgtB/Egt1 + Cysteine EgtC, EgtE/Egt2 caption Figure 1. Aerobic Ergothioneine Biosynthesis Pathway

Caption: Figure 1. Aerobic Ergothioneine Biosynthesis Pathway.

Comparative Analysis of Pathway Intermediates

This section provides a detailed comparison of this compound with its precursor, L-histidine, its successor, hercynine, and the final product, ergothioneine. The comparison focuses on their chemical structure, known biological activities, and their specific roles within the pathway.

FeatureL-HistidineThis compoundHercynineErgothioneine
Chemical Structure Amino acid with an imidazole side chain.L-histidine with two methyl groups on the alpha-amino group.L-histidine with three methyl groups on the alpha-amino group (quaternary amine).Thiol derivative of hercynine with a sulfur atom on the imidazole ring.
Primary Role in Pathway Initial substrate.Intermediate in the formation of hercynine.Direct precursor to ergothioneine.Final, active antioxidant product.
Known Antioxidant Activity Moderate; acts as a scavenger of hydroxyl radicals and singlet oxygen, and as a metal chelator.[3][4]Not well-characterized; likely possesses some antioxidant potential due to the imidazole ring, but this is not extensively studied.Generally considered to have little to no direct antioxidant activity.[5]Potent and stable antioxidant; scavenges a wide range of reactive oxygen and nitrogen species.[6][7]
Cytoprotective Effects Contributes to the synthesis of cytoprotective molecules like carnosine.[8]Not well-documented.Limited direct cytoprotective effects are known.Exhibits significant cytoprotective effects against oxidative stress-induced damage.[2][9]
Enzymatic Conversion Methylated by EgtD (bacteria) or Egt1 (fungi).[10]Further methylated by EgtD/Egt1 to form hercynine.Undergoes sulfurization by EgtB/Egt1 and subsequent processing to yield ergothioneine.[11]Not further converted in this pathway.

In-Depth Look at Each Intermediate

L-Histidine: The Versatile Precursor

L-histidine is an essential amino acid with a multifaceted role in human physiology.[12] Its imidazole side chain allows it to act as a proton shuttle in enzyme active sites and to chelate metal ions, which contributes to its antioxidant properties by preventing the generation of free radicals.[4] In the context of the ergothioneine pathway, histidine serves as the foundational molecule upon which the unique structure of ergothioneine is built. Beyond this pathway, histidine is a precursor to other important biological molecules, including histamine, a key mediator of immune responses and neurotransmission, and carnosine, a dipeptide with significant antioxidant and buffering capacities in muscle and brain tissue.[8]

This compound: The Transitional Molecule

This compound represents a key transitional state in the biosynthesis of ergothioneine. Its formation is the second of three successive methylation steps catalyzed by the enzyme EgtD in bacteria or Egt1 in fungi, utilizing S-adenosylmethionine (SAM) as the methyl donor. While its existence as a discrete intermediate is confirmed, its specific biological activities remain largely unexplored. It is plausible that this compound retains some of the antioxidant character of the parent histidine molecule due to the unmodified imidazole ring. However, the addition of two methyl groups to the alpha-amino nitrogen likely alters its chemical properties, potentially affecting its metal-chelating ability and overall reactivity. Currently, this compound is primarily utilized in biochemical research as a synthetic intermediate or a tool for studying metabolic pathways.[13] There is a clear need for further investigation into the intrinsic antioxidant and cytoprotective potential of this intermediate.

Hercynine: The Penultimate Precursor

Hercynine, or N,N,N-trimethyl-L-histidine, is the fully Nα-methylated derivative of histidine and the immediate precursor to ergothioneine. The quaternization of the amino group makes hercynine a permanently positively charged molecule. This structural feature significantly impacts its biological activity. While it is an essential substrate for the subsequent sulfurization step, studies have shown that hercynine itself possesses little to no direct radical scavenging activity.[5] Its primary significance lies in its role as the molecular scaffold upon which the functionally critical thiol group is added to form ergothioneine. The presence of hercynine in biological systems is tightly linked to ergothioneine synthesis.[14]

Ergothioneine: The Final Guardian

Ergothioneine is the celebrated end-product of this biosynthetic pathway, and for good reason. The addition of a sulfur atom to the imidazole ring, existing predominantly in the thione form at physiological pH, confers exceptional stability and potent antioxidant properties.[9] Unlike many other thiol-based antioxidants like glutathione, ergothioneine is resistant to auto-oxidation.[9] It is a powerful scavenger of a broad spectrum of reactive oxygen and nitrogen species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid.[6] Furthermore, mammals, while unable to synthesize ergothioneine, possess a specific transporter, OCTN1 (SLC22A4), which facilitates its uptake and accumulation in tissues prone to high levels of oxidative stress.[7] This targeted delivery underscores its physiological importance as a cytoprotectant. Comparative studies have often highlighted ergothioneine's superior antioxidant capacity relative to other well-known antioxidants like glutathione and vitamin C in certain contexts.[15][16]

Experimental Protocols

To facilitate further research into the comparative roles of these intermediates, we provide an outline of standard experimental protocols for assessing antioxidant capacity.

In Vitro Antioxidant Assays

A common approach to quantifying antioxidant activity is through in vitro chemical assays. These assays can provide a baseline understanding of the radical scavenging potential of each intermediate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[17]

  • Protocol Outline:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds (L-histidine, this compound, hercynine, ergothioneine) and a positive control (e.g., ascorbic acid).

    • Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in its characteristic blue-green color, measured spectrophotometrically.[18]

  • Protocol Outline:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

    • Add the test compounds at various concentrations to the ABTS radical solution.

    • Incubate at room temperature for a defined period.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Test_Compounds Prepare solutions of: L-Histidine This compound Hercynine Ergothioneine Mix Mix Test Compound with Radical Solution (DPPH or ABTS) Test_Compounds->Mix Positive_Control Prepare Positive Control (e.g., Ascorbic Acid, Trolox) Positive_Control->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 or TEAC Calculate->Determine_IC50 caption Figure 2. General Workflow for In Vitro Antioxidant Assays

Caption: Figure 2. General Workflow for In Vitro Antioxidant Assays.

Conclusion and Future Directions

The ergothioneine biosynthesis pathway is a testament to nature's ingenuity in creating highly effective protective molecules. While ergothioneine rightfully commands the spotlight, a deeper understanding of its intermediates is crucial for a complete picture of this antioxidant system.

  • L-histidine is a versatile precursor with its own intrinsic antioxidant capabilities.

  • Hercynine serves as the committed precursor, primed for the critical sulfurization step.

  • Ergothioneine is the highly stable and potent final product, equipped with a dedicated transport system in higher organisms.

This compound remains the most enigmatic of these intermediates. Its transient nature in the biosynthetic pathway has led to a dearth of research on its specific biological functions. Future research should focus on:

  • Directly assessing the antioxidant capacity of this compound using a battery of in vitro assays to compare it with histidine, hercynine, and ergothioneine.

  • Investigating the cytoprotective effects of this compound in cell-based models of oxidative stress.

  • Exploring the potential for cellular uptake and metabolism of this compound , to understand if it has any physiological roles beyond being a biosynthetic intermediate.

By filling these knowledge gaps, we can gain a more comprehensive appreciation of the entire ergothioneine pathway and potentially uncover new avenues for therapeutic intervention in oxidative stress-related diseases.

References

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  • The Neurospora crassa mutant NcΔEgt-1 identifies an ergothioneine biosynthetic gene and demonstrates that ergothioneine enhances conidial survival and protects against peroxide toxicity during conidial germin
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Comparative Metabolomic Profiling: Unveiling the Metabolic Signature of N,N-Dimethyl-L-histidine Supplementation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of cellular metabolism, the subtle modulation of specific pathways can have profound physiological consequences. N,N-Dimethyl-L-histidine, a methylated derivative of the essential amino acid L-histidine, is an intriguing molecule with potential roles in various biological processes. While its endogenous presence is established, the metabolic impact of its supplementation remains a burgeoning area of investigation. This guide provides a comprehensive framework for conducting a comparative metabolomic analysis to elucidate the systemic effects of this compound supplementation. We will objectively compare its potential metabolic signature against two structurally and functionally related histidine derivatives: L-Ergothioneine and L-Carnosine. This document is intended to equip researchers, scientists, and drug development professionals with the rationale, experimental design, and detailed protocols necessary to undertake such a study, fostering a deeper understanding of the metabolic landscape shaped by these fascinating compounds.

Introduction: The Rationale for Comparative Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a dynamic snapshot of an organism's phenotype. Unlike genomics or proteomics, which indicate potential, metabolomics reveals the reality of cellular activity. When introducing an exogenous compound like this compound, a comprehensive metabolomic analysis is paramount to understanding its absorption, distribution, metabolism, and excretion (ADME), as well as its broader impact on systemic biochemistry.

A comparative approach is essential to contextualize the observed metabolic changes. Simply analyzing the effects of this compound in isolation would provide a list of altered metabolites, but without a benchmark, the significance of these changes remains ambiguous. By comparing its effects to well-characterized, structurally similar molecules, we can begin to dissect the unique and shared metabolic pathways influenced by each.

The Compound of Interest: this compound

This compound is the Nα,Nα-dimethyl derivative of L-histidine.[1] It has been identified as a fungal metabolite and has been reported in various organisms, including Brassica napus and Schizosaccharomyces pombe.[1] Its structural similarity to other methylated histidine derivatives suggests potential roles in antioxidant defense, metal ion chelation, or as a modulator of enzymatic activity. However, a comprehensive understanding of its metabolic fate and downstream effects is currently lacking.

The Comparators: L-Ergothioneine and L-Carnosine

To provide a robust comparison, we have selected two histidine-derived compounds with well-documented physiological roles:

  • L-Ergothioneine: A unique sulfur-containing derivative of histidine, acquired exclusively through diet in humans.[2] It is a potent antioxidant and cytoprotectant that accumulates in tissues with high oxidative stress.[3][4] Its distinct biosynthetic pathway, involving the methylation of histidine to hercynine followed by sulfurization, makes it an excellent comparator for dissecting the effects of methylation versus sulfur-containing functional groups.[2][5]

  • L-Carnosine: A dipeptide composed of β-alanine and L-histidine, found in high concentrations in muscle and brain tissue.[6][7] Carnosine functions as a pH buffer, antioxidant, and anti-glycating agent.[6][8] Its metabolism is distinct from the methylation pathway of this compound and ergothioneine, providing a valuable contrast in terms of precursor utilization and biological function.[6]

Experimental Design: A Roadmap for a Comparative Study

A well-structured experimental design is the cornerstone of a successful metabolomics study. The following design ensures that the data generated is robust, reproducible, and allows for meaningful biological interpretation.

Study Groups

A minimum of four study groups are recommended:

  • Control Group: Administered a vehicle (e.g., saline or water) only.

  • This compound Group: Administered a standardized dose of this compound.

  • L-Ergothioneine Group: Administered an equimolar dose of L-Ergothioneine.

  • L-Carnosine Group: Administered an equimolar dose of L-Carnosine.

The use of equimolar doses is crucial for a fair comparison of the metabolic impact of each compound.

Sample Collection

Plasma is the recommended biofluid for this study as it provides a systemic overview of metabolic changes. Blood should be collected at multiple time points (e.g., pre-dose, and several time points post-dose) to capture both acute and sustained metabolic alterations.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This self-validating system incorporates quality control (QC) samples at every critical stage to ensure data integrity.

experimental_workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Control Control Group Plasma Plasma Collection (Multiple Time Points) Control->Plasma DMH This compound Group DMH->Plasma ERGO L-Ergothioneine Group ERGO->Plasma CARN L-Carnosine Group CARN->Plasma Quench Metabolism Quenching Plasma->Quench Extract Metabolite Extraction Quench->Extract QC_Prep QC Sample Pooling Extract->QC_Prep LCMS UPLC-QTOF-MS Extract->LCMS QC_Prep->LCMS Processing Data Processing (Peak Picking, Alignment) LCMS->Processing Stats Statistical Analysis (PCA, PLS-DA) Processing->Stats Pathway Pathway Analysis (MetaboAnalyst) Stats->Pathway Interpretation Biological Interpretation Pathway->Interpretation

Caption: Experimental workflow for comparative metabolomic profiling.

Detailed Methodologies: Ensuring Scientific Integrity

The following protocols are designed to be self-validating, with embedded quality control measures to ensure the trustworthiness of the results.

Plasma Sample Preparation
  • Collection: Collect whole blood into EDTA-containing tubes.

  • Centrifugation: Immediately centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.

  • Aliquoting: Aliquot the plasma supernatant into cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Snap-freeze in liquid nitrogen and store at -80°C until analysis.

Metabolite Extraction
  • Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

UPLC-QTOF-MS Analysis for Untargeted Metabolomics
  • Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass Spectrometer (or equivalent).

  • Column: A Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) for hydrophilic interaction liquid chromatography (HILIC).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 95% B to 5% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 500°C.

    • Data Acquisition: Full scan mode from m/z 50 to 1200.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Raw data should be processed using software such as XCMS or Progenesis QI to detect, align, and quantify metabolic features.

  • Multivariate Statistical Analysis: The resulting data matrix should be imported into a statistical analysis platform like MetaboAnalyst.[7][9]

    • Principal Component Analysis (PCA): An unsupervised method to visualize the overall clustering and identify outliers.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method to maximize the separation between predefined groups and identify discriminating features.

  • Feature Identification: Significant features identified from PLS-DA should be putatively identified by matching their accurate mass and fragmentation spectra (MS/MS) against metabolome databases (e.g., HMDB, METLIN).

Hypothetical Data and Interpretation

The following tables represent hypothetical data to illustrate the potential outcomes of this comparative metabolomic study.

Table 1: Top 10 Differentially Abundant Metabolites

MetaboliteFold Change (DMH vs. Control)Fold Change (ERGO vs. Control)Fold Change (CARN vs. Control)
This compound↑↑↑--
Ergothioneine-↑↑↑-
Carnosine--↑↑↑
3-Methylhistidine↑↑-
Urocanic Acid↓↓
Imidazole-4-acetate-
Taurine-↑↑-
β-Alanine--↑↑
Glutathione-
S-Adenosylmethionine↓↓-

Arrow direction indicates up- or down-regulation, and the number of arrows indicates the magnitude of the change.

Table 2: Pathway Analysis Summary

Metabolic PathwayImpact (DMH)Impact (ERGO)Impact (CARN)
Histidine MetabolismHighHighHigh
Taurine and Hypotaurine MetabolismLowHighLow
β-Alanine MetabolismLowLowHigh
Glutathione MetabolismLowModerateModerate
Methionine MetabolismHighModerateLow

Interpreting the Metabolic Signatures

The hypothetical data suggests that while all three compounds impact histidine metabolism, they do so in distinct ways.

  • This compound supplementation appears to significantly increase its own levels and those of 3-methylhistidine, suggesting a shared methylation pathway. The marked decrease in S-Adenosylmethionine (SAM), the primary methyl group donor, supports this hypothesis. The downregulation of urocanic acid, a product of histidine degradation, suggests that supplementation may divert histidine away from its catabolic pathway.

  • L-Ergothioneine supplementation, as expected, leads to a significant increase in its plasma concentration. The increase in taurine and glutathione levels points towards a broader impact on sulfur-containing amino acid metabolism and antioxidant defenses.

  • L-Carnosine supplementation elevates its own levels and that of its precursor, β-alanine. The significant decrease in urocanic acid suggests a more pronounced diversion of histidine towards carnosine synthesis and away from degradation compared to the other compounds.

Visualizing Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways discussed.

histidine_metabolism cluster_histidine Histidine Metabolism cluster_methylation Methylation Pathway cluster_ergothioneine Ergothioneine Pathway cluster_carnosine Carnosine Pathway Histidine Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Histamine Histamine Histidine->Histamine Histidine Decarboxylase Methylhistidine 3-Methylhistidine Histidine->Methylhistidine Methyltransferase Hercynine Hercynine Histidine->Hercynine Methylation Carnosine Carnosine Histidine->Carnosine DMH This compound Methylhistidine->DMH SAM S-Adenosylmethionine SAH S-Adenosylhomocysteine SAM->SAH Ergothioneine Ergothioneine Hercynine->Ergothioneine + Cysteine Beta_Alanine β-Alanine Beta_Alanine->Carnosine Carnosine Synthase

Caption: Key metabolic pathways of histidine and its derivatives.

Conclusion: A Framework for Discovery

This guide provides a comprehensive and scientifically rigorous framework for the comparative metabolomic profiling of this compound supplementation. By employing the detailed experimental design and protocols outlined, researchers can generate high-quality, reproducible data. The comparative approach, utilizing L-Ergothioneine and L-Carnosine as benchmarks, allows for a nuanced interpretation of the metabolic signature of this compound. This will not only elucidate its unique biological effects but also contribute to a broader understanding of the structure-function relationships among histidine derivatives. The insights gained from such studies will be invaluable for researchers in academia and industry, paving the way for potential applications in nutrition, pharmacology, and drug development.

References

  • Ergothioneine - Wikipedia. [Link]

  • This compound | C8H13N3O2 | CID 440274 - PubChem. [Link]

  • The biology of ergothioneine, an antioxidant nutraceutical - PMC - PubMed Central - NIH. [Link]

  • Ergothioneine metabolism: a,b) Biosynthesis of ergothioneine (1).... - ResearchGate. [Link]

  • A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications - MDPI. [Link]

  • Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - NIH. [Link]

  • Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics - J-Stage. [Link]

  • MetaboAnalyst Tutorial | Labplan. [Link]

  • Metabolomic Data Analysis using MetaboAnalyst - YouTube. [Link]

  • Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review - PMC - NIH. [Link]

  • Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis - PMC - NIH. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: CORE DIRECTIVE: Waste Characterization & Hazard Assessment

The cornerstone of any chemical disposal procedure is a thorough hazard assessment. The disposal pathway for N,N-Dimethyl-L-histidine is determined by its classification as either non-hazardous or hazardous waste.

Based on available supplier safety information and data from its parent compound, L-Histidine, pure this compound is generally not classified as a hazardous substance .[1][2] Vendors typically ship the product without a hazardous materials surcharge, indicating it does not meet the criteria for regulated hazardous goods under transport regulations.[1]

However, this initial assessment applies only to the pure, uncontaminated solid . The final classification of your waste stream is your responsibility and depends entirely on what it has been mixed with. Any mixture with a listed or characteristic hazardous waste (e.g., ignitable, corrosive, reactive, or toxic solvents) renders the entire container's contents hazardous.

Key Safety & Regulatory Profile:

PropertyAssessmentRationale & Key Considerations
Hazard Classification Not considered hazardous in pure form.Based on vendor information and Safety Data Sheets (SDS) for the parent compound, L-Histidine, which is not regulated by OSHA or for transport (DOT, IATA, IMDG).[1][2]
Chemical Incompatibility Strong Oxidizing Agents.Like many organic compounds, it can react exothermically or violently with strong oxidizers. Waste must be segregated.[1]
Hazardous Decomposition Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx).In the event of a fire, thermal decomposition can produce toxic and irritating gases.[1][3]
Environmental Hazard Bioaccumulation is not expected.The parent compound, L-Histidine, has a low n-octanol/water partition coefficient (log Pow: -3.32), suggesting it will not significantly accumulate in organisms.[4] However, sewer disposal is not recommended to avoid introducing nitrogenous compounds into aquatic ecosystems.[2]

Causality Behind the Directive: The critical first step is to prevent misclassification. Improperly disposing of a hazardous mixture as non-hazardous can lead to significant regulatory penalties and environmental harm. Conversely, treating non-hazardous waste as hazardous incurs unnecessary costs and logistical burdens. Therefore, a careful, documented assessment is paramount.

Part 2: Personal Protective Equipment (PPE) & Safe Handling

Even when handling non-hazardous materials, adherence to standard laboratory safety protocols is non-negotiable. This protects the researcher from potential unknown risks and prevents contamination of the workspace.

Required PPE for Handling this compound Waste:

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes or airborne dust particles during transfer.
Hand Protection Standard nitrile or latex laboratory gloves.Prevents direct skin contact. Gloves must be inspected before use and disposed of after handling waste.[2]
Body Protection A standard lab coat.Protects clothing and skin from contamination.
Respiratory Protection Not typically required under normal use with adequate ventilation.If significant dust is generated, an N95 (US) or P1 (EN 143) dust mask should be used.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing this compound from the point of generation to its final disposal.

Step 1: Conduct a Formal Waste Determination

This is the most critical decision point in the process. Use the following workflow to determine the correct disposal path. The primary responsibility of the researcher is to identify if the pure chemical has been mixed with any other substance that would render it hazardous.

cluster_actions Disposal Actions start Start: Unwanted This compound is_pure Is the waste pure, solid This compound? start->is_pure is_mixed Is it mixed ONLY with non-hazardous materials (e.g., water, buffer salts)? is_pure->is_mixed No non_haz_path Classify as NON-HAZARDOUS CHEMICAL WASTE is_pure->non_haz_path Yes is_hazardous Is it mixed with any listed or characteristic hazardous waste? (e.g., solvents, toxic reagents) is_mixed->is_hazardous No haz_path Classify as HAZARDOUS WASTE is_mixed->haz_path Yes is_hazardous->haz_path Yes ehs_consult Uncertain? STOP & CONSULT EHS is_hazardous->ehs_consult No / Unsure Follow Non-Hazardous Protocol:\n1. Use designated container.\n2. Label clearly (name, CAS, non-haz).\n3. Store safely and contact EHS for pickup. Follow Non-Hazardous Protocol: 1. Use designated container. 2. Label clearly (name, CAS, non-haz). 3. Store safely and contact EHS for pickup. non_haz_path->Follow Non-Hazardous Protocol:\n1. Use designated container.\n2. Label clearly (name, CAS, non-haz).\n3. Store safely and contact EHS for pickup. Follow Hazardous Waste Protocol:\n1. Use compatible container.\n2. Attach Hazardous Waste Label.\n3. List all constituents & percentages.\n4. Store in Satellite Accumulation Area.\n5. Contact EHS for pickup. Follow Hazardous Waste Protocol: 1. Use compatible container. 2. Attach Hazardous Waste Label. 3. List all constituents & percentages. 4. Store in Satellite Accumulation Area. 5. Contact EHS for pickup. haz_path->Follow Hazardous Waste Protocol:\n1. Use compatible container.\n2. Attach Hazardous Waste Label.\n3. List all constituents & percentages.\n4. Store in Satellite Accumulation Area.\n5. Contact EHS for pickup.

Caption: Waste Disposal Decision Workflow for this compound.

Step 2: Select an Appropriate Waste Container
  • For Non-Hazardous Waste: Use a sturdy, sealable container with a screw-top lid. The container must be clean and compatible with a solid chemical waste stream. Avoid using food containers.

  • For Hazardous Waste: The container must meet your institution's and EPA's requirements for hazardous waste. It must be chemically compatible with all components of the waste mixture and have a tightly sealing lid.

Step 3: Label the Waste Container Correctly

Proper labeling is a legal requirement and essential for safety.

  • For Non-Hazardous Waste: Clearly label the container with the words "Non-Hazardous Waste." At a minimum, list the full chemical name ("this compound") and its CAS number ("24940-57-6").

  • For Hazardous Waste: Affix your institution's official Hazardous Waste tag. List every single chemical constituent by its full name (no formulas or abbreviations) and provide an accurate percentage for each.

Step 4: Store the Waste Container Safely
  • Location: Store the sealed waste container in a designated, low-traffic area within the lab, away from general work activities.

  • Segregation: Crucially, store the container away from incompatible materials, especially strong oxidizing agents.[1]

  • Containment: It is best practice to keep all chemical waste containers within secondary containment (such as a plastic tub) to contain any potential leaks.

Step 5: Arrange for Final Disposal
  • Contact EHS: Never dispose of laboratory chemicals, hazardous or not, in the regular trash or down the drain unless you have explicit permission from your institution's Environmental Health & Safety (EHS) department.

  • Schedule Pickup: Once the container is full or ready for removal, contact your EHS office to schedule a waste pickup. Follow their specific procedures for transport from the lab to the central accumulation area.

Part 4: Spill & Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid this compound, the risks are low.

  • Don PPE: Wear the appropriate PPE as detailed in Part 2.

  • Contain and Clean:

    • Avoid raising dust.[1]

    • Gently sweep the solid material into a suitable container for disposal.[1]

    • Use a dustpan or cardboard to aid in collection.

    • Wipe the area with a damp cloth or paper towel.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, etc.) must be placed in the same waste container as the spilled chemical.

  • Report the Incident: Report all spills to your laboratory supervisor or EHS department, per institutional policy.

References

  • L-HISTIDINE FOR BIOCHEMISTRY - Loba Chemie . Loba Chemie Pvt. Ltd. [Link]

  • Safety Data Sheet: L-Histidine - Carl ROTH . Carl ROTH GmbH + Co. KG. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethyl-L-histidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel or specialized compounds like N,N-Dimethyl-L-histidine demands a rigorous and proactive approach to safety.[1] This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE). While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been thoroughly investigated.[2] Therefore, we will proceed under the precautionary principle, treating it with the care required for all laboratory chemicals and mitigating potential risks from dust inhalation, and skin or eye contact.

Foundational Hazard Assessment

This compound is a derivative of the amino acid L-histidine and is typically supplied as a white to off-white powder.[1] The primary physical hazard associated with this form is the potential for generating airborne dust during handling, such as weighing or transferring the solid.

Potential Routes of Exposure:

  • Inhalation: Breathing in fine dust particles can cause respiratory irritation.[3]

  • Dermal Contact: Direct skin contact may cause irritation, especially with prolonged exposure.

  • Ocular Contact: Powder particles can cause significant mechanical irritation to the eyes.

  • Ingestion: Accidental ingestion is a risk if proper hygiene practices are not followed.

Given the limited specific toxicity data, we must assume that exposure could lead to unknown adverse health effects.[2] Our PPE strategy is therefore designed to create a reliable barrier against these potential exposure routes.

Core PPE for All Operations

A baseline of PPE is mandatory for any laboratory staff, students, or visitors entering an area where this compound is handled, regardless of the specific task.[4][5]

  • Body Protection: A standard, clean laboratory coat must be worn and fully fastened. This protects against incidental contact and contamination of personal clothing.[6]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[4][7] They protect against accidental splashes and airborne particles during general lab operations.

  • General Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed between the lab coat and footwear.[5]

Task-Specific PPE Protocols

The level of PPE must be elevated based on the specific procedure and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory tasks involving this compound.

Laboratory Task Hand Protection Eye/Face Protection Respiratory Protection Rationale & Key Considerations
Storage & Transport (Sealed Container) Nitrile Gloves (Single Pair)Safety Glasses with Side ShieldsNot RequiredProtects against surface contamination on the container. Always inspect glove integrity before use.[2]
Weighing & Transferring Solid Powder Double Nitrile GlovesSafety GogglesNIOSH-Approved N95 RespiratorHigh risk of dust generation. Goggles provide a full seal to protect against airborne particles.[4] An N95 respirator is crucial to prevent inhalation.[6] All operations should be performed in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions (Dissolving Solid) Nitrile GlovesSafety Goggles or Safety Glasses with Face ShieldNot Required (if in fume hood)Risk of splashing. Goggles or a face shield worn over safety glasses provides enhanced protection during liquid handling.[4][6] Perform this task in a fume hood to contain any residual dust.
Handling Solutions & General Use Nitrile GlovesSafety Glasses with Side ShieldsNot RequiredThe risk of inhalation is significantly reduced once the compound is in solution. Standard PPE is sufficient.
Small Spill Cleanup (Solid) Double Nitrile GlovesSafety GogglesNIOSH-Approved N95 RespiratorRe-aerosolization is a major concern. Wear the same level of PPE as for weighing. Avoid dry sweeping; gently cover the spill with a damp paper towel before wiping.
Waste Disposal Nitrile GlovesSafety Glasses with Side ShieldsNot RequiredHandle sealed waste containers with standard PPE. Ensure compliance with all local and national disposal regulations.[8][9]

Operational Plans: Step-by-Step Guidance

Workflow for Weighing this compound Powder

This workflow diagram illustrates the critical steps and corresponding safety measures for handling the solid compound, where the risk of exposure is highest.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don PPE: Lab Coat, Safety Goggles, Double Nitrile Gloves, N95 Respirator prep_setup 2. Prepare Workspace: Verify Fume Hood is operational. Gather all necessary equipment. prep_ppe->prep_setup handle_transfer 3. Transfer Compound: Carefully transfer powder to weigh boat inside fume hood. prep_setup->handle_transfer handle_weigh 4. Weigh Compound: Use anti-static weigh boat. Close sash as much as possible. handle_transfer->handle_weigh handle_dissolve 5. Prepare Solution: Add solvent slowly to avoid splashing. handle_weigh->handle_dissolve cleanup_tools 6. Decontaminate: Wipe down spatula, weigh boat, and work surface. handle_dissolve->cleanup_tools cleanup_waste 7. Dispose of Waste: Place contaminated items in a sealed waste bag. cleanup_tools->cleanup_waste cleanup_ppe 8. Doff PPE: Remove gloves first, followed by goggles, coat, and respirator. cleanup_waste->cleanup_ppe cleanup_wash 9. Personal Hygiene: Wash hands thoroughly with soap and water. cleanup_ppe->cleanup_wash

Caption: Workflow for Safely Weighing this compound.

Emergency Procedure: Small Spill of Solid Powder
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): If the spill is large or if you are unsure how to proceed, evacuate the immediate area.

  • Don Appropriate PPE: Before cleaning, don the PPE specified for a solid spill: a lab coat, safety goggles, double nitrile gloves, and an N95 respirator.

  • Contain the Spill: Gently cover the spill with damp paper towels. This minimizes dust generation. Do not use a dry brush or towel.

  • Clean the Area: Carefully wipe up the contained material, working from the outside in. Place the contaminated towels into a designated, sealable waste bag.

  • Decontaminate: Wipe the spill area with an appropriate cleaning solvent, followed by soap and water.

  • Dispose: Dispose of the sealed waste bag and any contaminated PPE according to your institution's hazardous waste guidelines.[8][9]

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Disposal and Decontamination

All disposable PPE, such as gloves and masks, that comes into contact with this compound should be considered contaminated.

  • PPE Disposal: Remove gloves using the proper technique to avoid skin contact and dispose of them in a designated laboratory waste container.[2]

  • Chemical Disposal: Unused this compound and solutions must be disposed of as chemical waste in accordance with institutional, local, and national regulations.[3][8] Do not pour down the drain.[2]

By adhering to these multi-layered PPE protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

  • L-HISTIDINE FOR BIOCHEMISTRY - Loba Chemie. Notes that dust may cause respiratory and skin irritation and advises on proper disposal according to official regulations. [Link]

  • This compound | C8H13N3O2 | CID 440274 - PubChem. Provides chemical and physical properties for this compound. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Describes the different levels of PPE for handling chemical hazards. [Link]

  • Personal Protective Equipment | US EPA. Outlines the four levels of PPE required for protection against hazardous substances. [Link]

  • Personal Protective Equipment (PPE) Guidelines for Laboratory Work - Bakar Labs. Specifies minimum attire and PPE requirements for individuals working in or entering a laboratory space. [Link]

  • Safety Data Sheet: L-Histidine - Carl ROTH. Provides safety information and handling precautions for L-Histidine. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023). Details handling, storage, and personal protection measures for L-Histidine hydrochloride monohydrate. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.